molecular formula C10H8O3 B097660 3-Benzoylacrylic acid CAS No. 17812-07-6

3-Benzoylacrylic acid

Cat. No.: B097660
CAS No.: 17812-07-6
M. Wt: 176.17 g/mol
InChI Key: PLPDHGOODMBBGN-VOTSOKGWSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Benzoylacrylic acid, also known as this compound, is a useful research compound. Its molecular formula is C10H8O3 and its molecular weight is 176.17 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 143. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Carboxylic Acids - Acids, Acyclic - Acrylates - Supplementary Records. The United Nations designated GHS hazard class pictogram is Acute Toxic;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

(E)-4-oxo-4-phenylbut-2-enoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8O3/c11-9(6-7-10(12)13)8-4-2-1-3-5-8/h1-7H,(H,12,13)/b7-6+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PLPDHGOODMBBGN-VOTSOKGWSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(=O)C=CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)C(=O)/C=C/C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID1060392, DTXSID30901612
Record name 2-Butenoic acid, 4-oxo-4-phenyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID1060392
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name NoName_745
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30901612
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

176.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Yellow odorless crystalline powder; [Alfa Aesar MSDS]
Record name 3-Benzoylacrylic acid
Source Haz-Map, Information on Hazardous Chemicals and Occupational Diseases
URL https://haz-map.com/Agents/20318
Description Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents.
Explanation Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission.

CAS No.

17812-07-6, 583-06-2
Record name (2E)-4-Oxo-4-phenyl-2-butenoic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=17812-07-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Benzoylacrylic acid
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000583062
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 3-Benzoylacrylic acid
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=143
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 2-Butenoic acid, 4-oxo-4-phenyl-
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name 2-Butenoic acid, 4-oxo-4-phenyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID1060392
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-benzoylacrylic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.008.634
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name 2-Butenoic acid, 4-oxo-4-phenyl-, (2E)
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.114.584
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

An In-depth Technical Guide to 3-Benzoylacrylic Acid (CAS 583-06-2)

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

3-Benzoylacrylic acid, identified by CAS number 583-06-2, is a pivotal chemical intermediate recognized for its versatile molecular architecture.[1] Possessing a phenyl ketone, a carboxylic acid, and an unsaturated carbon backbone, this compound serves as a valuable precursor in the synthesis of a diverse range of organic molecules.[1] Its utility is most pronounced in the fields of fine chemicals, pharmaceuticals, and agrochemicals, where it functions as a foundational building block for complex derivatives.[1] This guide provides a comprehensive technical overview of this compound, detailing its chemical and physical properties, established synthesis protocols, key chemical reactions, and significant applications, with a particular focus on its role in drug discovery and development.

Core Chemical and Physical Properties

This compound is a solid, typically appearing as white to light yellow crystals.[1] Its molecular formula is C₁₀H₈O₃, with a molecular weight of approximately 176.17 g/mol .[2][3] The compound is predominantly found in its more stable trans isomeric form.[4][5]

Table 1: Physicochemical Properties of this compound
PropertyValueSource(s)
CAS Number 583-06-2[2][3]
Molecular Formula C₁₀H₈O₃[2][3]
Molecular Weight 176.17 g/mol [2][3]
Appearance White to light yellow crystalline powder[1][6]
Melting Point 94-97 °C[7]
Boiling Point 333.9 °C at 760 mmHg
Solubility Insoluble in water.[4][7] Soluble in alcohol, ether, and hot water.[6]
IUPAC Name (E)-4-oxo-4-phenylbut-2-enoic acid[2]

The structural arrangement of functional groups—a ketone, a carboxylic acid, and an alkene—confers a unique reactivity profile upon the molecule, making it a versatile reagent in organic synthesis.[1]

Synthesis of this compound: A Mechanistic Perspective

The most established and widely utilized method for synthesizing this compound is the Friedel-Crafts acylation of benzene with maleic anhydride.[6] This electrophilic aromatic substitution reaction is a cornerstone of organic chemistry for forming carbon-carbon bonds with aromatic rings.[8][9]

The Friedel-Crafts Acylation Workflow

The synthesis involves the reaction of maleic anhydride with benzene in the presence of a Lewis acid catalyst, typically anhydrous aluminum chloride (AlCl₃).[10] The catalyst's role is to activate the maleic anhydride, generating a potent electrophile, an acylium ion, which then attacks the electron-rich benzene ring.[9][11]

Caption: Workflow for the synthesis of this compound via Friedel-Crafts acylation.

Detailed Experimental Protocol

This protocol is adapted from the well-established procedure found in Organic Syntheses.[10]

Materials:

  • Maleic anhydride (0.347 mole)

  • Dry, thiophene-free benzene (2.24 moles)

  • Anhydrous aluminum chloride (0.75 mole)

  • Concentrated hydrochloric acid

  • Water

  • Sodium carbonate

  • Filter aid (e.g., Celite)

Procedure:

  • Reaction Setup: In a three-necked round-bottomed flask equipped with a stirrer and reflux condenser, dissolve maleic anhydride in benzene.

  • Catalyst Addition: With stirring, add anhydrous aluminum chloride in portions. The addition should be controlled to maintain a moderate reflux of the benzene. This step is exothermic.

  • Reflux: After the addition is complete, heat the mixture under reflux with stirring for one hour to ensure the reaction goes to completion.

  • Hydrolysis: Cool the reaction flask thoroughly in an ice bath. Carefully hydrolyze the reaction mixture by the slow addition of water, followed by concentrated hydrochloric acid. This step decomposes the aluminum chloride complex.

  • Benzene Removal: Transfer the mixture to a Claisen flask and remove the benzene and some water via distillation under reduced pressure. This is done at a moderate temperature (50-60°C) to prevent side reactions.[10]

  • Crude Product Isolation: While the residue is still warm, transfer it to a beaker. Upon cooling, the crude this compound will solidify. Collect the solid by suction filtration and wash it with a solution of hydrochloric acid in water, followed by a water wash.

  • Purification: Dissolve the crude product in a warm aqueous solution of sodium carbonate. Add a filter aid and filter the solution to remove impurities.

  • Precipitation: Cool the filtrate and carefully add concentrated hydrochloric acid with efficient stirring and cooling to precipitate the purified this compound.

  • Final Product: Collect the purified product by suction filtration, wash with cold water, and dry to a constant weight. The final product is the anhydrous form.[10]

Causality and Self-Validation: The use of excess benzene serves as both a reactant and a solvent. The portion-wise addition of AlCl₃ controls the exothermic reaction. The specific workup procedure involving hydrolysis with HCl and subsequent purification via a carbonate solution is critical to separate the desired acid from unreacted starting materials and byproducts.[10] The final precipitation with acid regenerates the carboxylic acid from its sodium salt, ensuring a high-purity product.

Chemical Reactivity and Applications in Drug Development

The rich chemical functionality of this compound makes it an attractive starting material for synthesizing a wide array of derivatives.[1] Its α,β-unsaturated carbonyl system is particularly important, enabling reactions like Michael additions and esterifications.[1]

Key Reactions
  • Michael Addition: The double bond is susceptible to nucleophilic attack. For instance, it can react with amines like morpholine to form substituted butyric acid derivatives.[4][7] This reaction is fundamental for introducing new functional groups and building molecular complexity.

  • Esterification: The carboxylic acid group can be readily esterified. A common method involves reacting it with an alcohol (e.g., ethanol) in the presence of an acid catalyst to produce the corresponding ester, such as ethyl 3-benzoylacrylate.[12][13]

  • Heterocycle Synthesis: The reactive nature of this compound and its esters makes them valuable precursors for synthesizing various heterocyclic compounds, such as pyrazoles, which are important scaffolds in medicinal chemistry.[12]

Caption: Key reactive pathways of this compound leading to diverse chemical scaffolds.

Role in Drug Discovery

While this compound itself is not typically an active pharmaceutical ingredient (API), its derivatives are of significant interest. It serves as a crucial building block in the synthesis of more complex molecules with potential therapeutic applications.[1] For example, its ester, ethyl 3-benzoylacrylate, is known as an intermediate and an impurity in the synthesis of Enalapril, a widely used ACE inhibitor for treating hypertension.[12][14] The ability to generate diverse molecular libraries from this single precursor makes it a valuable tool for lead generation and optimization in drug discovery programs.

Safety, Handling, and Storage

As a laboratory chemical, this compound requires careful handling. It is classified as toxic if swallowed and causes skin and serious eye irritation.[2][4] It may also cause respiratory irritation.[2][4]

Table 2: GHS Hazard Information
Hazard StatementDescriptionSource(s)
H301 Toxic if swallowed[2]
H315 Causes skin irritation[2]
H319 Causes serious eye irritation[2]
H335 May cause respiratory irritation[2]

Handling and Personal Protective Equipment (PPE):

  • Engineering Controls: Work in a well-ventilated area, preferably in a chemical fume hood. Facilities should be equipped with an eyewash station and a safety shower.[15]

  • Eye/Face Protection: Wear appropriate chemical safety goggles or glasses.[15]

  • Skin Protection: Wear suitable protective gloves and clothing to prevent skin exposure.[15]

  • Respiratory Protection: If dust is generated, use a NIOSH-approved respirator.[15][16]

Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area.[15] It should be kept away from incompatible substances such as strong oxidizing agents.[15] For long-term stability, refrigeration (below 4°C/39°F) is recommended.[15]

Stability and Reactivity: The compound is stable under normal storage conditions.[15] It is incompatible with strong oxidizing agents.[15] Hazardous decomposition products upon combustion include carbon monoxide and carbon dioxide.[15]

Conclusion

This compound (CAS 583-06-2) is a fundamentally important and versatile chemical intermediate. Its straightforward synthesis via Friedel-Crafts acylation and the diverse reactivity afforded by its multiple functional groups make it an indispensable tool for synthetic chemists. For professionals in drug development, it represents a key starting point for the construction of novel heterocyclic and carbocyclic compounds, enabling the exploration of new chemical space in the quest for innovative therapeutics. A thorough understanding of its properties, synthesis, and reactivity, coupled with stringent adherence to safety protocols, is essential for its effective and safe utilization in research and development.

References

  • The Role of this compound in Advanced Chemical Synthesis. (n.d.). Google Cloud.
  • Material Safety Data Sheet - this compound. (n.d.). Cole-Parmer.
  • Benzoylacrylic acid | C10H8O3 | CID 676116. (n.d.). PubChem.
  • This compound, predominantly trans, 97% 5 g | Buy Online. (n.d.). Thermo Scientific Chemicals.
  • Benzoylacrylic acid. (n.d.). NIST WebBook.
  • This compound | 583-06-2. (n.d.). Sigma-Aldrich.
  • Chemical Properties of Benzoylacrylic acid (CAS 583-06-2). (n.d.). Cheméo.
  • CAS RN 583-06-2. (n.d.). Fisher Scientific.
  • 3-Benzoyl acrylic acid | 583-06-2. (n.d.). Biosynth.
  • trans-3-Benzoylacrylic acid CAS#: 17812-07-6. (n.d.). ChemicalBook.
  • This compound | 583-06-2. (n.d.). ChemicalBook.
  • The Synthesis and Diverse Applications of Ethyl 3-Benzoylacrylate: A Technical Guide. (n.d.). Benchchem.
  • Material Safety Data Sheet. (2009, August 29). Sigma-Aldrich.
  • SAFETY DATA SHEET. (n.d.). Fisher Scientific.
  • Friedel–Crafts reaction. (n.d.). Wikipedia.
  • β-BENZOYLACRYLIC ACID. (n.d.). Organic Syntheses Procedure.
  • Stuck on this Friedel Crafts with Maleic anhydride. Not sure what to do. (2016, March 2). Reddit.
  • Friedel-Crafts Acylation: Mechanism, Reactions & limitations. (n.d.). Chem-guide.blogspot.com.
  • This compound | 583-06-2. (n.d.). ChemicalBook.
  • CAS 17812-07-6 trans-3-Benzoylacrylic acid. (n.d.). BOC Sciences.
  • This compound, predominantly trans, 97% 5 g | Buy Online. (n.d.). Thermo Fisher Scientific.
  • Friedel–Crafts Condensations with Maleic Anhydrides. III. The Synthesis of Polyhydroxylated Naphthoquinones. (n.d.). Canadian Science Publishing.
  • 3-benzoyl-acrylicaci. (n.d.). ChemBK.
  • friedel-crafts acylation of benzene. (n.d.). Chemguide.co.uk.
  • PROCESS FOR PREPARING TRANS-.beta.-BENZOYLACRYLIC ACID ESTER. (n.d.). Google Patents.
  • Method for preparing 3-benzoyl ethyl acrylate from enalapril intermediate synthesis mother liquor. (n.d.). Google Patents.

Sources

A Historical and Technical Guide to the Synthesis of 3-Benzoylacrylic Acid: From Early Methods to Modern Applications

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: The Enduring Relevance of a Versatile Keto-Acid

3-Benzoylacrylic acid, a crystalline solid with the systematic name (E)-4-oxo-4-phenylbut-2-enoic acid, is a pivotal intermediate in organic synthesis.[1] Its unique molecular architecture, featuring a phenyl ketone conjugated with a carboxylic acid through an unsaturated carbon chain, bestows upon it a versatile reactivity profile. This has made it a valuable building block for chemists in a wide array of fields, from pharmaceuticals and agrochemicals to specialty polymers.[2] The dual functionality of a Michael acceptor and a carboxylic acid allows for a diverse range of chemical transformations, including Michael additions, esterifications, and the construction of various heterocyclic systems.[1][2] This guide provides a comprehensive historical overview of the synthesis of this compound, delves into the mechanistic details of key synthetic routes, presents detailed experimental protocols, and explores its applications in modern drug development and material science.

A Journey Through Time: The Evolving Synthesis of this compound

The synthesis of γ-keto acids and their derivatives has been a subject of interest since the late 19th and early 20th centuries.[3] Early methods for preparing compounds structurally related to this compound were often multi-step processes with moderate yields. These historical routes, while less common today, provide valuable context for the development of more efficient methodologies.

Some of the earlier reported methods for the synthesis of β-benzoylacrylic acid include:

  • Bromination and Dehydrohalogenation: This route involved the bromination of β-benzoylpropionic acid followed by the elimination of hydrogen bromide to introduce the double bond.[4]

  • Condensation Reactions: One of the earliest approaches involved the condensation of acetophenone with chloral to form an intermediate, which was then hydrolyzed and dehydrated.[4]

  • Oxidation of γ-phenylisocrotonic acid: Treatment of γ-phenylisocrotonic acid with iodine and potassium iodide in the presence of sodium carbonate also yielded β-benzoylacrylic acid.[4]

  • Organometallic Approaches: The reaction of phenylzinc chloride with maleic anhydride was another early exploration into the synthesis of this keto-acid.[4]

These early methods often suffered from drawbacks such as harsh reaction conditions, the use of hazardous reagents, and modest yields. The landscape of this compound synthesis was significantly transformed in the mid-20th century with the advent of a more direct and efficient approach.

A landmark advancement came in 1949 with the application of the Friedel-Crafts acylation reaction.[5] This method, involving the reaction of maleic anhydride with benzene in the presence of a Lewis acid catalyst, typically aluminum chloride (AlCl₃), provided a more direct and higher-yielding route to this compound.[4] This development marked a pivotal moment, making the compound more readily accessible for research and industrial applications. The industrial interest in this compound and its esters burgeoned in the latter half of the 20th century, driven by their utility as versatile building blocks.[5]

Core Synthetic Methodologies: A Technical Deep Dive

While several methods for the synthesis of this compound have been reported, the Friedel-Crafts acylation of maleic anhydride with benzene remains the most prevalent and well-established route. However, alternative strategies, including those starting from renewable resources like furfural, and methods based on Michael addition, are also of significant interest.

The Workhorse: Friedel-Crafts Acylation of Maleic Anhydride with Benzene

The Friedel-Crafts acylation is a cornerstone of aromatic chemistry and provides a direct pathway to aryl ketones. In the case of this compound, benzene acts as the aromatic substrate and maleic anhydride serves as the acylating agent.[4]

Mechanism of the Friedel-Crafts Acylation

The reaction proceeds through an electrophilic aromatic substitution mechanism. The key steps are:

  • Formation of the Acylium Ion: The Lewis acid catalyst, typically anhydrous aluminum chloride (AlCl₃), coordinates to one of the carbonyl oxygens of maleic anhydride. This is followed by the opening of the anhydride ring to form an acylium ion intermediate. This highly electrophilic species is the key reactant that attacks the benzene ring.

  • Electrophilic Aromatic Substitution: The π-electron system of the benzene ring acts as a nucleophile, attacking the electrophilic acylium ion. This results in the formation of a resonance-stabilized carbocation intermediate known as a sigma complex or arenium ion.

  • Deprotonation and Rearomatization: A weak base, such as the AlCl₄⁻ complex formed in the initial step, removes a proton from the carbon atom of the benzene ring that is attached to the acyl group. This restores the aromaticity of the ring and yields the aluminum salt of this compound.

  • Hydrolysis: The final step involves the hydrolysis of the aluminum salt with water and acid to afford this compound.[4]

Diagram of the Friedel-Crafts Acylation Workflow

Friedel_Crafts_Workflow cluster_reactants Reactants cluster_reaction Reaction cluster_products Products & Purification Benzene Benzene Mixing Mixing and Reflux Benzene->Mixing MaleicAnhydride Maleic Anhydride MaleicAnhydride->Mixing AlCl3 Anhydrous AlCl₃ AlCl3->Mixing Hydrolysis Hydrolysis Mixing->Hydrolysis Formation of Aluminum Salt CrudeProduct Crude this compound Hydrolysis->CrudeProduct Purification Purification (Recrystallization) CrudeProduct->Purification FinalProduct Pure this compound Purification->FinalProduct

Caption: Workflow for the synthesis of this compound via Friedel-Crafts acylation.

Detailed Experimental Protocol: Synthesis of β-Benzoylacrylic Acid

The following protocol is adapted from a well-established procedure published in Organic Syntheses.[4]

Materials:

  • Maleic anhydride (34 g, 0.347 mole)

  • Dry, thiophene-free benzene (175 g, 200 mL, 2.24 moles)

  • Anhydrous aluminum chloride (100 g, 0.75 mole)

  • Water

  • Concentrated hydrochloric acid

  • Anhydrous sodium carbonate

  • Activated carbon (Norit or equivalent)

  • Filter aid (Celite or equivalent)

Procedure:

  • In a 1-L three-necked round-bottomed flask equipped with a mechanical stirrer and a reflux condenser, dissolve maleic anhydride in dry benzene.

  • With stirring, add anhydrous aluminum chloride in portions at a rate that maintains a moderate reflux of the benzene. The addition typically takes about 20 minutes.

  • After the addition is complete, heat the mixture under reflux on a steam bath with stirring for 1 hour.

  • Cool the reaction flask thoroughly in an ice bath and hydrolyze the reaction mixture by the slow addition of water with stirring and cooling, followed by the addition of concentrated hydrochloric acid.

  • Transfer the hydrolyzed mixture to a Claisen flask and remove the benzene and some water by distillation under reduced pressure at 50–60 °C.

  • Transfer the molten residue to a beaker and allow it to stand at 0–5 °C for 1 hour to crystallize the crude product.

  • Collect the yellow solid by suction filtration and wash it with a solution of concentrated hydrochloric acid in water, followed by a wash with water.

  • Dissolve the crude product in a solution of anhydrous sodium carbonate in water by warming to 40–50 °C. Add a filter aid and filter the warm solution.

  • Treat the filtrate with activated carbon, heat at 40–50 °C for 10–15 minutes with stirring, and filter.

  • Cool the clear, yellow filtrate to 5–10 °C and add concentrated hydrochloric acid dropwise with stirring to precipitate the product.

  • Cool the mixture to 0–5 °C and collect the solid by suction filtration. Wash the solid with cold water and dry it at 50 °C.

Quantitative Data:

This method typically affords a yield of 80–85% of light-yellow anhydrous β-benzoylacrylic acid with a melting point of 90–93 °C.[4]

Alternative Synthetic Routes

While the Friedel-Crafts acylation is dominant, other synthetic strategies have been explored, driven by the desire for greener reaction conditions, different starting materials, or the synthesis of specific derivatives.

1. Synthesis from Furfural Derivatives:

Furfural, a renewable platform chemical derived from lignocellulosic biomass, can be a starting material for the synthesis of various furan derivatives. The synthesis of acrylic acids from furfural is an area of active research.[6] One potential, though less direct, route to a 3-aroylacrylic acid could involve the following conceptual steps:

  • Condensation: Furfural can undergo condensation reactions, for example, with malonic acid in the presence of pyridine, to yield furylacrylic acid.[7]

  • Ring Opening and Modification: The furan ring would then need to be opened and the resulting chain modified to introduce the benzoyl group. This multi-step transformation is more complex than the direct Friedel-Crafts approach.

While a direct, high-yielding synthesis of this compound from furfural is not well-established in the literature, the use of furfural as a renewable starting material for chemical synthesis is a growing field.[6]

2. Michael Addition-Based Syntheses:

The Michael addition, or conjugate addition, of a nucleophile to an α,β-unsaturated carbonyl compound is a fundamental carbon-carbon bond-forming reaction.[1] In the context of this compound synthesis, this could conceptually involve the reaction of a benzoyl-containing nucleophile with an acrylic acid derivative electrophile, or vice versa.

A patented method describes the recycling of byproducts from Michael addition reactions to synthesize ethyl 3-benzoylacrylate, which can then be hydrolyzed to the parent acid. This process involves pH and temperature control for optimal yield.[1]

General Michael Addition Workflow

Michael_Addition_Workflow cluster_reactants Reactants cluster_reaction Reaction cluster_products Product MichaelDonor Michael Donor (e.g., Benzoyl Nucleophile) ConjugateAddition Conjugate Addition MichaelDonor->ConjugateAddition MichaelAcceptor Michael Acceptor (e.g., Acrylic Acid Derivative) MichaelAcceptor->ConjugateAddition Base Base Catalyst Base->ConjugateAddition Adduct Michael Adduct ConjugateAddition->Adduct Workup Acidic Workup FinalProduct This compound Derivative Workup->FinalProduct Adduct->Workup

Caption: Conceptual workflow for the synthesis of a this compound derivative via a Michael addition reaction.

Comparative Analysis of Synthetic Routes

Synthetic RouteKey ReagentsCatalystTypical YieldAdvantagesDisadvantages
Friedel-Crafts Acylation Benzene, Maleic AnhydrideAlCl₃ (stoichiometric)80-87%[4]High yield, well-established, direct route.Use of stoichiometric amounts of a moisture-sensitive Lewis acid, generation of acidic waste.
From Furfural Derivatives Furfural, Malonic AcidPyridine (for initial step)VariableUtilizes a renewable feedstock.Multi-step, complex transformations, not a direct route to the benzoyl derivative.
Michael Addition Benzoyl derivative, Acrylic acid derivativeBaseVariableCan be adapted for green chemistry approaches (e.g., byproduct recycling).[1]May require specific and sometimes complex starting materials, yields can be variable.

The Role of this compound in Drug Development and Polymer Science

The synthetic utility of this compound stems from its reactive α,β-unsaturated carbonyl system and the presence of a carboxylic acid group, making it a valuable precursor for a variety of more complex molecules.[2]

A Building Block for Heterocyclic Scaffolds in Medicinal Chemistry

Nitrogen-containing heterocyclic compounds are a cornerstone of modern medicinal chemistry, with over 60% of small-molecule drugs containing such scaffolds.[1][8] this compound is a versatile starting material for the synthesis of a range of heterocyclic systems, most notably pyridazinones.[9]

Synthesis of Pyridazinones:

Pyridazinones are a class of heterocyclic compounds that have garnered significant interest due to their diverse biological activities, including antihypertensive, anti-inflammatory, and analgesic properties.[9][10] The reaction of this compound or its esters with hydrazine hydrate is a common and effective method for the synthesis of 6-phenyl-4,5-dihydropyridazin-3(2H)-one.[9][10] The reaction proceeds via an initial Michael addition of the hydrazine to the α,β-unsaturated system, followed by an intramolecular cyclization and dehydration.

The resulting pyridazinone core can be further functionalized to generate libraries of compounds for drug discovery programs.[9] For instance, various derivatives of 6-phenyl-4,5-dihydropyridazin-3(2H)-one have been synthesized and evaluated for their potential as cardiovascular and anti-inflammatory agents.[10]

Applications in Polymer Science

The acrylic acid moiety in this compound makes it a potential monomer for polymerization reactions. The incorporation of the benzoyl group can impart specific properties to the resulting polymer, such as increased thermal stability, altered solubility, and the ability to participate in further post-polymerization modifications.

While the use of this compound itself as a monomer is not as widespread as simpler acrylic monomers, its derivatives can be employed in the synthesis of specialty polymers. For example, poly(acrylic acid) and its copolymers are widely used as superabsorbents, dispersants, and scale inhibitors.[11][12][13] The introduction of a bulky, aromatic group like the benzoyl moiety could be explored to create polymers with unique rheological or surface properties.

Conclusion: A Legacy of Versatility and a Future of Innovation

The history of the synthesis of this compound is a testament to the evolution of organic synthesis, moving from complex, multi-step procedures to more direct and efficient methods like the Friedel-Crafts acylation. This advancement has solidified its position as a readily accessible and highly versatile building block in the chemist's toolbox. Its ability to serve as a precursor to a wide range of compounds, particularly medicinally relevant heterocyclic systems like pyridazinones, ensures its continued importance in drug discovery and development. As the fields of green chemistry and material science continue to evolve, there is no doubt that new and innovative applications for this enduring keto-acid will continue to emerge.

References

  • MDPI. (2024). Current Status of Research on Synthesis of α-Keto Acids and Their Esters.
  • Organic Syntheses. (n.d.). furylacrylic acid.
  • Organic Syntheses. (n.d.). β-BENZOYLACRYLIC ACID.
  • ResearchGate. (2015). Utility of β-aroyl acrylic acid in heterocyclic synthesis.
  • SciSpace. (2019). Pyridazin-3(2H)-ones: Synthesis, reactivity, applications in pharmacology and agriculture.
  • Wikipedia. (n.d.). Keto acid.
  • Google Patents. (n.d.). Process for preparing α-keto acids and derivatives thereof.
  • ResearchGate. (2011). Free-solvent Michael addition of glycerol to acrylic compounds.
  • Organic Chemistry Portal. (n.d.). α-Keto carboxylic acid, ester and amide synthesis by hydroxylation or oxidation.
  • ResearchGate. (2020). The addition of secondary aliphatic amines to acrylic acid derivatives catalyzed by graphene oxide.
  • National Institutes of Health. (2022). Highly Efficient Biobased Synthesis of Acrylic Acid.
  • National Institutes of Health. (2012). Michael Additions of Amines to Methyl Acrylates Promoted by Microwave Irradiation.
  • Semantic Scholar. (2008). Synthesis of polyacrylic acid superabsorbent polymers using benzoyl peroxide as initiators.
  • National Institutes of Health. (2023). Design, synthesis and characterization of novel pyridazin-3-one derivatives: in vitro vasorelaxant activity and in silico insights into eNOS modulation.
  • Organic Chemistry Portal. (n.d.). Synthesis of 1,4-keto carboxylic acids, esters and amides.
  • ResearchGate. (2020). Synthesis of pyridazin-3(2H)-one derivatives 23, 27 and 28a–c. Reagents....
  • National Institutes of Health. (2017). Synthesis of A New Class of Pyridazin-3-one and 2-Amino-5-arylazopyridine Derivatives and Their Utility in the Synthesis of Fused Azines.
  • Google Patents. (n.d.). PROCESS FOR PREPARING TRANS-.beta.-BENZOYLACRYLIC ACID ESTER.
  • National Institutes of Health. (2020). Therapeutic Potential of Tricyclic Pyridazinone-Based Molecules: An Overview.
  • National Institutes of Health. (2023). Recent Advances in the Green Synthesis of Active N-Heterocycles and Their Biological Activities.
  • National Institutes of Health. (2019). Trends in Polymers 2017/2018: Polymer Synthesis.
  • The IAFOR Research Archive. (n.d.). Synthesis of Poly (Acrylic Acid) Based Polymers as Quantitative Determined Scale Inhibitor.
  • YouTube. (2023). What Is The Polymerization Mechanism For Polyacrylic Acid Synthesis? - Chemistry For Everyone.

Sources

An In-depth Technical Guide to the Structure and Conformation of 3-Benzoylacrylic Acid

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive examination of 3-benzoylacrylic acid, a pivotal intermediate in chemical synthesis. We will delve into its fundamental structure, explore its conformational landscape, and detail the analytical methodologies employed to elucidate these characteristics. This document is intended for researchers, chemists, and professionals in drug development who utilize this versatile molecule in their work.

Foundational Chemical Identity

This compound (CAS No: 583-06-2) is an organic compound with the molecular formula C₁₀H₈O₃.[1] It is a solid, appearing as white to light yellow crystals, and is notable for its insolubility in water.[2][3] The molecule's architecture, featuring a phenyl ketone and a carboxylic acid connected by an unsaturated carbon bridge, makes it a valuable precursor for a wide array of derivatives, including potential pharmaceutical agents and specialty polymers.[2]

Its structure is fundamentally defined by an α,β-unsaturated carbonyl system, which dictates much of its chemical reactivity and physical properties. The IUPAC name for its most stable isomer is (2E)-4-oxo-4-phenylbut-2-enoic acid, highlighting the trans configuration of the double bond.[4][5]

Key Physicochemical Properties

A summary of the essential properties of this compound is provided below for quick reference.

PropertyValueSource
Molecular Formula C₁₀H₈O₃[NIST[1]]([Link])
Molecular Weight 176.17 g/mol [PubChem[4]]([Link])
CAS Number 583-06-2[NIST[1]]([Link])
Melting Point 94-97 °C[Sigma-Aldrich[6]]()
Boiling Point 333.9 °C (Predicted)[ChemicalBook[7]]()
pKa 3.43 ± 0.10 (Predicted)[ChemicalBook[7]]()
Solubility Insoluble in water[ChemicalBook[3]]()
Appearance White to light yellow solid[Vertex AI Search[2]]()

Isomerism and Conformational Landscape

The structural analysis of this compound is centered on two key aspects: geometric isomerism around the carbon-carbon double bond and conformational flexibility arising from rotation around single bonds.

Geometric Isomerism: Cis vs. Trans

The presence of the C=C double bond gives rise to cis (Z) and trans (E) isomers. Experimental evidence and nomenclature overwhelmingly indicate that the trans isomer, where the benzoyl and carboxyl groups are on opposite sides of the double bond, is the thermodynamically more stable and commercially prevalent form.[8] This stability is attributed to reduced steric hindrance between the bulky substituent groups. The isomeric ratio can be readily determined using NMR spectroscopy.[9]

Conformational Analysis

Conformational flexibility in this compound arises primarily from rotation around two single bonds:

  • The C-C bond connecting the phenyl ring to the ketone carbonyl.

  • The C-C bond between the β-carbon of the double bond and the ketone carbonyl.

Computational studies have been employed to determine the molecule's most stable conformation. These studies reveal that the most stable structure possesses a conformation where the benzoyl and carboxylic groups are trans to each other with respect to the C=C bond.[10] The planarity of the conjugated system (phenyl ring, ketone, and acrylic acid moiety) is a critical factor. While steric effects cause some out-of-plane twisting, the molecule tends towards a planar arrangement to maximize π-orbital overlap and resonance stabilization.[11]

G cluster_0 Rotational Freedom in this compound C6H5 Phenyl Group CO_ketone C=O (Ketone) C6H5->CO_ketone Rotation 1 CH_beta CβH CO_ketone->CH_beta Rotation 2 CH_alpha CαH COOH COOH CH_alpha->COOH CH_beta->CH_alpha C=C (trans)

Figure 1: Key rotational bonds influencing the conformation of this compound.

Methodologies for Structural and Conformational Elucidation

A multi-faceted analytical approach is required to fully characterize this compound. This involves a combination of spectroscopic, crystallographic, and computational techniques.

Spectroscopic Analysis

Nuclear Magnetic Resonance (NMR) Spectroscopy:

  • ¹H NMR: This is the primary tool for confirming the trans configuration. The vinyl protons on the C=C double bond typically exhibit a large coupling constant (J ≈ 15-18 Hz), which is characteristic of a trans relationship. The spectrum also shows signals for the aromatic protons of the phenyl group and the acidic proton of the carboxylic acid.[12]

  • ¹³C NMR: Provides confirmation of the carbon skeleton. Distinct signals will be observed for the carbonyl carbons (ketone and carboxylic acid), the sp² carbons of the double bond and phenyl ring, and are crucial for confirming the molecular structure.[13]

Infrared (IR) Spectroscopy: IR spectroscopy is used to verify the presence of key functional groups. Characteristic absorption bands include:

  • A broad O-H stretch from the carboxylic acid (~2500-3300 cm⁻¹).

  • A strong C=O stretch from the ketone (~1660-1685 cm⁻¹).

  • A strong C=O stretch from the carboxylic acid (~1680-1710 cm⁻¹).

  • A C=C stretch from the alkene (~1620-1640 cm⁻¹).

Mass Spectrometry (MS): Electron ionization mass spectrometry is used to determine the molecular weight (m/z 176.17) and to study the molecule's fragmentation pattern, which can provide additional structural confirmation.[1]

X-Ray Crystallography

Single-crystal X-ray diffraction provides the most definitive, unambiguous determination of the solid-state structure. This technique yields precise bond lengths, bond angles, and torsional angles, offering a complete three-dimensional picture of the molecule's conformation in the crystalline lattice. It serves as the ultimate validation for the trans configuration and the specific rotational conformation of the phenyl and carboxyl groups.

Computational Chemistry Workflow

Computational methods are indispensable for exploring the conformational energy landscape and rationalizing the stability of different isomers.

Workflow for Conformational Analysis:

  • Initial Structure Generation: Both cis and trans isomers are built in silico.

  • Geometry Optimization: A quantum mechanical method, such as Density Functional Theory (DFT), is used to find the lowest energy structure (the most stable geometry) for each isomer.

  • Frequency Calculation: This step is crucial to confirm that the optimized structure is a true energy minimum (no imaginary frequencies) and to calculate thermodynamic properties.

  • Energy Comparison: The total electronic energies of the optimized cis and trans isomers are compared. The isomer with the lower energy is predicted to be the more stable, which aligns with experimental findings showing the trans form is dominant.[10]

G A 1. Build Isomers (cis and trans) B 2. Geometry Optimization (e.g., DFT) A->B C 3. Vibrational Frequency Analysis B->C D Verify True Minimum (No imaginary frequencies) C->D Validation E 4. Compare Electronic Energies C->E F Identify Most Stable Conformer (trans isomer) E->F

Figure 2: A typical computational workflow for conformational analysis.

Reactivity and Application in Synthesis

The structure of this compound is directly linked to its utility in organic synthesis. The α,β-unsaturated carbonyl moiety acts as a Michael acceptor, making the β-carbon susceptible to nucleophilic attack. This reactivity is fundamental to its use as a building block for synthesizing a variety of heterocyclic compounds and other complex molecules.[2][11] Its role as a precursor for potential pharmaceutical agents underscores the importance of a thorough understanding of its structural and conformational properties, which can influence reaction pathways and product stereochemistry.[2][13]

Conclusion

This compound is a molecule of significant interest in chemical research and development. Its structure is defined by a trans-configured α,β-unsaturated carbonyl system, a conformation favored due to minimized steric hindrance. This guide has detailed the key structural features and the modern analytical techniques—from NMR and IR spectroscopy to X-ray crystallography and computational modeling—that are essential for its complete characterization. For scientists in drug discovery and material science, a firm grasp of these principles is critical for leveraging the synthetic potential of this versatile chemical intermediate.

References

  • The Role of this compound in Advanced Chemical Synthesis. Vertex AI Search.
  • Benzoylacrylic acid. NIST Chemistry WebBook. [Link]
  • Chemical Properties of Benzoylacrylic acid (CAS 583-06-2). Cheméo. [Link]
  • Benzoylacrylic acid | C10H8O3 | CID 676116. PubChem. [Link]
  • Conformations of acrylamide and benzoylacrylic acid.
  • This compound|C10H8O3|CAS 583-06-2. Chemical Dictionary. [Link]
  • Novel Acrylate-Based Derivatives: Design, Synthesis, Antiproliferative Screening, and Docking Study as Potential Combretast
  • β-BENZOYLACRYLIC ACID. Organic Syntheses Procedure. [Link]
  • [Synthesis of substituted benzoylacrylic acids as potential antagonists of phospholipase A2]. PubMed. [Link]

Sources

An In-depth Technical Guide to the Spectroscopic Data of 3-Benzoylacrylic Acid Isomers

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a comprehensive analysis of the spectroscopic data for the geometric isomers of 3-benzoylacrylic acid: the (E)- (trans) and (Z)- (cis) forms. A thorough understanding of the distinct spectral characteristics of these isomers is paramount for researchers in organic synthesis, materials science, and pharmacology, where precise stereochemical identification is critical for predicting molecular interactions and biological activity. This document delves into the nuances of Nuclear Magnetic Resonance (NMR), Infrared (IR), Ultraviolet-Visible (UV-Vis), and Mass Spectrometry (MS) data, offering insights into the structural and electronic differences between the two isomers.

Introduction: The Significance of Isomerism in this compound

This compound, systematically named (E/Z)-4-oxo-4-phenylbut-2-enoic acid, is a bifunctional molecule featuring a carboxylic acid and a benzoyl group conjugated through a carbon-carbon double bond. This arrangement gives rise to geometric isomerism, resulting in the trans (E) and cis (Z) configurations. The spatial orientation of the substituents around the double bond significantly influences the molecule's physical properties, reactivity, and biological interactions. The trans-isomer is generally the more thermodynamically stable and is the form predominantly synthesized and commercially available. However, the cis-isomer can be formed, often through photochemical isomerization, and its unique stereochemistry can lead to different chemical and biological profiles.

Diagram: Structures of (E)- and (Z)-3-Benzoylacrylic Acid

Caption: Chemical structures of the (E) and (Z) isomers of this compound.

Synthesis and Isomerization: A Preparative Overview

The synthesis of this compound is most commonly achieved via a Friedel-Crafts acylation of benzene with maleic anhydride, which typically yields the more stable trans-isomer.[1]

Experimental Protocol: Synthesis of (E)-3-Benzoylacrylic Acid[1]
  • In a three-necked round-bottom flask equipped with a stirrer and reflux condenser, dissolve maleic anhydride (0.347 mol) in dry, thiophene-free benzene (2.24 mol).

  • With stirring, add anhydrous aluminum chloride (0.75 mol) portion-wise, maintaining a moderate reflux.

  • After the addition is complete, heat the mixture under reflux for one hour.

  • Cool the reaction mixture in an ice bath and hydrolyze by the slow addition of water, followed by concentrated hydrochloric acid.

  • Remove benzene and some water by distillation under reduced pressure.

  • Collect the resulting yellow solid by suction filtration, wash with cold dilute hydrochloric acid and then with water.

  • The crude product can be purified by recrystallization from benzene to yield (E)-3-benzoylacrylic acid.

The cis-isomer is less commonly synthesized directly. It is typically obtained through the photoisomerization of the trans-isomer. This process involves irradiating a solution of the trans-isomer with UV light, leading to a photostationary state containing a mixture of both isomers, from which the cis-isomer can be isolated.

Diagram: Synthesis and Isomerization Workflow

workflow cluster_synthesis Synthesis cluster_isomerization Isomerization Benzene + Maleic Anhydride Benzene + Maleic Anhydride Friedel-Crafts Acylation Friedel-Crafts Acylation Benzene + Maleic Anhydride->Friedel-Crafts Acylation AlCl3 (E)-3-Benzoylacrylic Acid (E)-3-Benzoylacrylic Acid Friedel-Crafts Acylation->(E)-3-Benzoylacrylic Acid UV Irradiation UV Irradiation (E)-3-Benzoylacrylic Acid->UV Irradiation Purification Purification (E)-3-Benzoylacrylic Acid->Purification (Z)-3-Benzoylacrylic Acid (Z)-3-Benzoylacrylic Acid UV Irradiation->(Z)-3-Benzoylacrylic Acid Thermal Relaxation Thermal Relaxation (Z)-3-Benzoylacrylic Acid->Thermal Relaxation (Z)-3-Benzoylacrylic Acid->Purification Thermal Relaxation->(E)-3-Benzoylacrylic Acid

Caption: General workflow for the synthesis of the (E)-isomer and its photoisomerization to the (Z)-isomer.

Spectroscopic Analysis: A Comparative Study

The differentiation between the cis and trans isomers of this compound is readily achieved by a combination of spectroscopic techniques. The following sections detail the expected and reported spectral data for each isomer.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for distinguishing between the cis and trans isomers, primarily due to the significant difference in the coupling constants of the vinylic protons.

¹H NMR Spectroscopy

The key distinguishing feature in the ¹H NMR spectra of the two isomers is the coupling constant (³J) between the two protons on the double bond.

  • (E)-3-Benzoylacrylic Acid: The two vinylic protons are in a trans relationship, which, according to the Karplus relationship, results in a large coupling constant, typically in the range of 15-18 Hz.

  • (Z)-3-Benzoylacrylic Acid: The vinylic protons are in a cis relationship, leading to a smaller coupling constant, generally between 10-12 Hz.

Additionally, the chemical shifts of the vinylic protons are expected to differ due to the different spatial relationship with the anisotropic benzoyl and carboxyl groups. In a mixture of cis and trans isomers, two distinct sets of doublets for the vinylic protons would be observed.[2]

Table 1: ¹H NMR Data for this compound Isomers

IsomerVinylic Proton (α to COOH)Vinylic Proton (β to COOH)Coupling Constant (³J)Aromatic Protons
(E)-trans ~6.9 ppm (d)~8.0 ppm (d)~15.6 Hz~7.5-8.0 ppm (m)
(Z)-cis Expected downfield shiftExpected upfield shift~10-12 Hz (Predicted)Similar to trans

¹³C NMR Spectroscopy

The ¹³C NMR spectra of the isomers are also expected to show differences, although less pronounced than in ¹H NMR. The chemical shifts of the olefinic carbons and the carbonyl carbons will be influenced by the stereochemistry.

Table 2: ¹³C NMR Data for (E)-3-Benzoylacrylic Acid [3]

Carbon AtomChemical Shift (ppm)
Carbonyl (Ketone)~190
Carbonyl (Carboxylic Acid)~170
Vinylic (β to COOH)~145
Vinylic (α to COOH)~130
Aromatic~128-135

Note: Specific experimental ¹³C NMR data for the (Z)-isomer is not widely reported.

Infrared (IR) Spectroscopy

The IR spectra of both isomers will be dominated by strong absorptions corresponding to the carbonyl groups and the C=C double bond. However, subtle differences can be expected.

  • Carbonyl Stretching (C=O): Both isomers will exhibit two distinct C=O stretching bands, one for the ketone (~1660-1680 cm⁻¹) and one for the carboxylic acid (~1700-1730 cm⁻¹). The exact positions may vary slightly due to differences in conjugation and intermolecular hydrogen bonding in the crystal lattice.

  • C=C Stretching: The C=C stretching vibration is expected in the region of 1620-1640 cm⁻¹.

  • Out-of-Plane C-H Bending: A key difference may be observed in the out-of-plane C-H bending region. Trans-alkenes typically show a strong band around 960-990 cm⁻¹, while cis-alkenes show a broader, weaker band around 675-730 cm⁻¹.

Table 3: Key IR Absorption Bands for this compound Isomers

Functional Group(E)-trans Isomer (cm⁻¹)(Z)-cis Isomer (cm⁻¹)
O-H Stretch (Carboxylic Acid)3200-2500 (broad)3200-2500 (broad)
C=O Stretch (Carboxylic Acid)~1710~1700
C=O Stretch (Ketone)~1670~1660
C=C Stretch~1630~1630
C-H Out-of-Plane Bend (trans)~980-
C-H Out-of-Plane Bend (cis)-~700 (broad)
Ultraviolet-Visible (UV-Vis) Spectroscopy

The UV-Vis spectra of the isomers are expected to show strong absorption bands due to π-π* transitions within the conjugated system. The trans-isomer, being more planar, generally exhibits a higher molar absorptivity (ε) and a slightly longer wavelength of maximum absorption (λmax) compared to the less planar cis-isomer.

Mass Spectrometry (MS)

The electron ionization mass spectra of both isomers are expected to be very similar, as the initial fragmentation is primarily dictated by the functional groups rather than the stereochemistry of the double bond. Both isomers will show a molecular ion peak (M⁺) at m/z = 176. The fragmentation pattern will likely involve the loss of fragments such as H₂O, CO, and COOH, and the formation of characteristic benzoyl (m/z = 105) and phenyl (m/z = 77) cations.

Conclusion

The spectroscopic characterization of the (E)- and (Z)-isomers of this compound reveals distinct fingerprints that allow for their unambiguous identification. ¹H NMR spectroscopy stands out as the most definitive technique, with the magnitude of the vinylic proton coupling constant providing a clear distinction between the trans and cis configurations. IR spectroscopy offers complementary information, particularly through the out-of-plane C-H bending vibrations. While UV-Vis and Mass Spectrometry provide valuable data on the overall structure and electronic properties, they are less definitive for stereochemical assignment on their own. This comprehensive guide provides researchers with the foundational spectroscopic knowledge necessary for the accurate identification and characterization of this compound isomers in their research and development endeavors.

References

  • PubChem. (E)-4-oxo-4-phenylbut-2-enoic acid. National Center for Biotechnology Information.
  • Organic Syntheses. β-Benzoylacrylic acid. Organic Syntheses Procedure, Coll. Vol. 3, p.108 (1955); Vol. 29, p.14 (1949).
  • Google Patents. (1990). Process for preparing trans-β-benzoylacrylic acid ester. CA1282426C.
  • ChemicalBook. (n.d.). This compound(583-06-2) 13C NMR spectrum.

Sources

The Chemical Reactivity Profile of 3-Benzoylacrylic Acid: A Technical Guide for Advanced Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unveiling the Synthetic Potential of a Versatile Building Block

3-Benzoylacrylic acid, systematically known as (E)-4-oxo-4-phenylbut-2-enoic acid, is a polyfunctional organic compound that has garnered significant interest in the fields of organic synthesis, medicinal chemistry, and materials science. Its unique molecular architecture, featuring a conjugated system that includes a carboxylic acid, a carbon-carbon double bond, and a ketone, bestows upon it a rich and versatile reactivity profile. This guide provides an in-depth exploration of the chemical behavior of this compound, offering insights into its synthetic utility and its role as a precursor to complex molecular scaffolds, particularly in the realm of drug discovery and development.

The presence of both electrophilic and nucleophilic centers, coupled with the ability to participate in pericyclic reactions, makes this compound a valuable chiron for the synthesis of a diverse array of organic molecules. Its derivatives have shown promise as potent pharmacological agents, exhibiting anticancer and anti-inflammatory properties. This document will serve as a comprehensive technical resource for researchers, scientists, and drug development professionals, elucidating the core principles of this compound's reactivity and providing practical guidance for its application in advanced chemical synthesis.

Physicochemical and Spectroscopic Data

A thorough understanding of a molecule's physical and spectroscopic properties is fundamental to its application in synthesis. The key data for this compound are summarized in the table below.

PropertyValue
Molecular Formula C₁₀H₈O₃
Molecular Weight 176.17 g/mol
Appearance White to light yellow crystalline solid
Melting Point 94-97 °C
CAS Number 583-06-2
¹H NMR (CDCl₃, 400 MHz)δ (ppm): 7.95-7.92 (m, 2H, Ar-H), 7.65-7.61 (m, 1H, Ar-H), 7.52-7.48 (m, 2H, Ar-H), 7.42 (d, J=15.6 Hz, 1H, =CH-CO), 6.88 (d, J=15.6 Hz, 1H, -CO-CH=)
¹³C NMR (CDCl₃, 100 MHz)δ (ppm): 190.2 (C=O, ketone), 170.8 (C=O, acid), 143.8 (=CH), 136.6 (Ar-C), 133.8 (Ar-CH), 129.0 (Ar-CH), 128.8 (Ar-CH), 128.6 (=CH)
IR (KBr, cm⁻¹) ~3400-2500 (broad, O-H stretch), 1710 (C=O stretch, carboxylic acid), 1680 (C=O stretch, ketone), 1620 (C=C stretch)

Core Reactivity Profile: A Multifaceted Synthetic Hub

The reactivity of this compound is dominated by the interplay of its three key functional groups: the α,β-unsaturated ketone system, the carboxylic acid moiety, and the aromatic ring. This section will delve into the principal reaction pathways, providing mechanistic insights and practical considerations.

Michael Addition: Gateway to Functionalized Propanoic Acid Derivatives

The conjugated enone system of this compound renders the β-carbon highly electrophilic and susceptible to nucleophilic attack in a Michael (1,4-conjugate) addition.[1] This reaction is a powerful tool for carbon-carbon and carbon-heteroatom bond formation, leading to a wide range of 3-substituted-3-benzoylpropanoic acid derivatives.

A variety of nucleophiles, including thiols, amines, and carbanions, readily participate in this reaction. The general mechanism involves the attack of the nucleophile on the β-carbon, followed by protonation of the resulting enolate.

Caption: Generalized mechanism of the Michael addition to this compound.

A notable example is the reaction with thiols, which proceeds readily to furnish 3-(arylthio)- or 3-(alkylthio)-3-benzoylpropanoic acids. These products are valuable intermediates in their own right, with applications in the synthesis of biologically active molecules.

This protocol provides a detailed procedure for the Michael addition of thiophenol to this compound, a representative example of this class of reactions.

Materials:

  • This compound

  • Thiophenol

  • Piperidine (catalyst)

  • Toluene (solvent)

  • Diethyl ether

  • Hexane

  • Hydrochloric acid (1 M)

  • Anhydrous magnesium sulfate

Procedure:

  • In a 100 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve this compound (1.76 g, 10 mmol) in toluene (30 mL).

  • To the stirred solution, add thiophenol (1.10 g, 10 mmol) followed by a catalytic amount of piperidine (0.1 mL).

  • Heat the reaction mixture to reflux and monitor the reaction progress by thin-layer chromatography (TLC) (e.g., using a 7:3 hexane:ethyl acetate eluent). The reaction is typically complete within 2-4 hours.

  • After completion, allow the reaction mixture to cool to room temperature.

  • Transfer the mixture to a separatory funnel and wash with 1 M hydrochloric acid (2 x 20 mL) to remove the piperidine catalyst, followed by water (20 mL) and brine (20 mL).

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by recrystallization from a mixture of diethyl ether and hexane to afford 3-benzoyl-3-(phenylthio)propanoic acid as a white solid.

Expected Yield: 85-95%

Characterization: The product can be characterized by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure.

Diels-Alder Reaction: Constructing Cyclohexene Scaffolds

The electron-deficient nature of the double bond in this compound, due to the presence of two electron-withdrawing groups (benzoyl and carboxyl), makes it an excellent dienophile in [4+2] cycloaddition reactions, commonly known as the Diels-Alder reaction.[2][3] This reaction provides a powerful and stereospecific method for the construction of six-membered rings, a common motif in many natural products and pharmaceuticals.

The reaction proceeds in a concerted fashion, and the stereochemistry of the dienophile is retained in the product. When reacting with a cyclic diene, such as cyclopentadiene, a mixture of endo and exo diastereomers can be formed. Typically, the endo product is the kinetically favored product due to secondary orbital interactions.[4]

Caption: Diels-Alder reaction of this compound with cyclopentadiene.

The resulting bicyclic products serve as versatile intermediates for the synthesis of complex polycyclic systems.

Heterocyclic Synthesis: A Precursor to Bioactive Scaffolds

This compound is a cornerstone in the synthesis of a wide variety of heterocyclic compounds, many of which exhibit significant biological activity. The presence of 1,4-dicarbonyl functionality (after considering the enol form) makes it an ideal precursor for reactions with binucleophiles like hydrazine and its derivatives.

For instance, the reaction of this compound with hydrazine hydrate leads to the formation of pyridazinone derivatives.[5] These six-membered nitrogen-containing heterocycles are prevalent in many pharmacologically active compounds, displaying activities such as anticancer, anti-inflammatory, and antimicrobial.[5][6][7][8][9]

Caption: Synthesis of pyridazinone derivatives from this compound.

The ability to readily access these privileged scaffolds from a commercially available starting material underscores the importance of this compound in medicinal chemistry.

Reactions of the Carboxylic Acid and Ketone Moieties

Beyond the reactions involving the conjugated system, the individual carboxylic acid and ketone functionalities of this compound can undergo a range of standard organic transformations. The carboxylic acid can be converted to esters, amides, and acid chlorides, providing further opportunities for molecular diversification. The ketone can participate in reactions such as reduction, reductive amination, and the Wittig reaction, allowing for modification of the benzoyl portion of the molecule.

Applications in Drug Discovery and Development

The synthetic versatility of this compound has positioned it as a valuable starting material in the design and synthesis of novel therapeutic agents. Its derivatives have been explored for a range of pharmacological activities.

Anticancer Activity

A significant body of research has focused on the anticancer potential of heterocyclic compounds derived from this compound, particularly pyridazinone derivatives.[6][7][8][9] These compounds have been shown to exhibit cytotoxic effects against various cancer cell lines. The mechanism of action is often attributed to the inhibition of key enzymes involved in cancer progression, such as cyclooxygenases (COX).[10][11][12] Structure-activity relationship (SAR) studies have demonstrated that modifications to the substituents on the pyridazinone ring and the phenyl group can significantly impact the anticancer potency and selectivity.

Anti-inflammatory Activity

The role of cyclooxygenase (COX) enzymes in inflammation is well-established, and the development of selective COX inhibitors is a major focus of anti-inflammatory drug discovery.[13] Derivatives of this compound, particularly those incorporating heterocyclic scaffolds, have been investigated as potential COX inhibitors. By designing molecules that can selectively bind to the active site of COX-2, it is possible to achieve anti-inflammatory effects with a reduced risk of the gastrointestinal side effects associated with non-selective NSAIDs.

Conclusion: A Versatile Tool for Modern Organic Synthesis

This compound represents a powerful and versatile building block in the arsenal of the modern organic chemist. Its rich reactivity profile, stemming from the unique arrangement of its functional groups, provides access to a vast chemical space of complex and biologically relevant molecules. From the construction of functionalized propanoic acid derivatives via Michael additions to the stereoselective formation of cyclic systems through Diels-Alder reactions, and its pivotal role in the synthesis of bioactive heterocycles, this compound continues to be a molecule of significant interest. For researchers in drug discovery, it offers a readily available starting point for the development of novel therapeutics targeting a range of diseases. A comprehensive understanding of its chemical reactivity, as outlined in this guide, is key to unlocking its full synthetic potential.

References

  • Click Synthesis, Anticancer Activity and Molecular Docking Studies on Pyridazinone Scaffolds. (n.d.). Bentham Science.
  • Pyridazinone-based derivatives as anticancer agents endowed with anti-microbial activity: molecular design, synthesis, and biological investigation. (n.d.). RSC Publishing.
  • (PDF) Synthesis and Anticancer Studies of Novel N-Benzyl pyridazinone Derivatives. (2018, June 26). ResearchGate.
  • Synthesis and biological evaluation of new 3(2H)-pyridazinone derivatives as non-toxic anti-proliferative compounds against human colon carcinoma HCT116 cells. (n.d.). National Center for Biotechnology Information.
  • Synthesis and Evaluation of Anticancer activity of some new 3(2h)-one pyridazinone derivatives by Molecular Docking Studies. (n.d.). ResearchGate.
  • Supplementary Information. (n.d.). The Royal Society of Chemistry.
  • Diels-Alder Reaction. (n.d.). Organic Chemistry Portal.
  • Diels Alder Reaction Experiment Part 2, Reflux and Isolation. (2020, October 6). YouTube.
  • Why Are Endo vs Exo Products Favored in the Diels-Alder Reaction? (2018, May 11). Master Organic Chemistry.
  • Endo and Exo products of Diels-Alder Reaction with Practice Problems. (n.d.). Chemistry Steps.
  • The Diels-Alder Cycloaddition Reaction. (n.d.).
  • Exo vs Endo Products In The Diels Alder: How To Tell Them Apart. (2018, February 9). Master Organic Chemistry.
  • Endo/exo transition structures (TSs) and products in Diels–Alder (DA)... (n.d.). ResearchGate.
  • Diels-‐Alder Reactions of Dienophiles and Cyclopentadiene Using a Sealed Tube. (n.d.). Sciforum.
  • Table of Characteristic IR Absorptions. (n.d.).
  • (PDF) Recent Advances in Base-Assisted Michael Addition Reactions. (n.d.). ResearchGate.
  • COX inhibitors: a patent review (2011 - 2014). (n.d.). National Center for Biotechnology Information.
  • Michael Addition Reactions between Chiral Equivalents of a Nucleophilic Glycine and (S)- or (R)-3-[(E)-Enoyl]-4-phenyl-1,3-oxazolidin-2-ones as a General Method for Efficient Preparation of β-Substituted Pyroglutamic Acids. Case of Topographically Controlled Stereoselectivity. (n.d.). National Center for Biotechnology Information.
  • Michael Additions of Amines to Methyl Acrylates Promoted by Microwave Irradiation. (n.d.). National Center for Biotechnology Information.
  • Benzoylacrylic acid. (n.d.). NIST WebBook.
  • Diels-Alder Reactions of Dienophiles and Cyclopentadiene Using a Sealed Tube Protocol. (2011, October 22). ResearchGate.
  • Pyrazolobenzotriazinone derivatives as COX inhibitors: synthesis, biological activity, and molecular-modeling studies. (n.d.). National Center for Biotechnology Information.
  • NMR Spectroscopy :: 13C NMR Chemical Shifts. (n.d.). Organic Chemistry Data.
  • Strategy Based on Michael Addition Reaction for the Development of Bioinspired Multilayered and Multiphasic 3D Constructs. (n.d.). MDPI.
  • Poor nucleophiles in the reaction with acrylic acid derivatives. (n.d.). ResearchGate.
  • Infrared Spectroscopy of Polymers X: Polyacrylates. (2023, January 1). Spectroscopy.
  • Functional Role of Novel Anthranilic Acid Derivatives as Anti-inflammatory Agents. (n.d.). Indian Journal of Pharmaceutical Education and Research.
  • Diels Alder Reaction Experiment Part 2, Reflux and Isolation. (2020, October 6). YouTube.
  • Crystallography, Molecular Modeling, and COX-2 Inhibition Studies on Indolizine Derivatives. (2021, June 10). National Center for Biotechnology Information.
  • Non-steroidal anti-inflammatory drugs: recent advances in the use of synthetic COX-2 inhibitors. (n.d.). PubMed Central.
  • FTIR spectrum of benzilic acid. (n.d.). ResearchGate.
  • infrared spectrum of benzoic acid C7H6O2 C6H5COOH prominent wavenumbers cm-1 detecting ? functional groups present finger print for identification of benzoic acid image diagram doc brown's advanced organic chemistry revision notes. (n.d.). Doc Brown's Chemistry.

Sources

An In-Depth Technical Guide to the Discovery and First Synthesis of 3-Benzoylacrylic Acid

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the historical discovery and seminal synthesis of 3-benzoylacrylic acid, a pivotal precursor in modern organic and medicinal chemistry. Delving into the foundational Friedel-Crafts acylation methodology, this document elucidates the causal factors behind the experimental design and offers a detailed, step-by-step protocol. Furthermore, it explores alternative synthetic routes, such as the Michael addition, and highlights the compound's critical role as a building block in the synthesis of significant pharmaceuticals and heterocyclic scaffolds. This guide is intended to serve as an authoritative resource, integrating historical context with practical, field-proven insights for professionals in chemical research and drug development.

Introduction: The Significance of a Versatile Building Block

This compound, with its characteristic phenyl ketone and carboxylic acid moieties linked by an unsaturated carbon chain, is a highly versatile intermediate in organic synthesis.[1] Its conjugated system and dual functional groups render it a valuable precursor for a wide array of chemical transformations, including Michael additions and esterifications.[1] This reactivity profile has established this compound as a cornerstone in the synthesis of numerous bioactive molecules, particularly in the development of pharmaceuticals and agrochemicals.[1] Understanding the origins of its synthesis provides a fundamental appreciation for the evolution of synthetic organic chemistry and the enduring utility of this remarkable compound.

Historical Context: Discovery and Early Synthetic Endeavors

While the landmark synthesis that brought this compound into common use occurred in the mid-20th century, earlier reports of its preparation laid the groundwork for this pivotal development. The work of von Pechmann in 1882 and Bougault in 1908 are noted as foundational contributions to the synthesis of β-benzoylacrylic acid.[2] These early explorations, though not as efficient or widely adopted as later methods, were crucial in establishing the existence and fundamental reactivity of this class of compounds.

The First Definitive Synthesis: A Friedel-Crafts Acylation Approach

The first widely recognized and detailed synthesis of this compound was reported in 1949 by Oliver Grummitt, E. I. Becker, and C. Miesse. Their method, a Friedel-Crafts acylation, remains a classic example of this powerful carbon-carbon bond-forming reaction.

Causality in Experimental Design

The choice of a Friedel-Crafts acylation was a logical and insightful application of established chemical principles. The reaction of an aromatic compound with an acyl halide or anhydride in the presence of a strong Lewis acid catalyst was a well-understood method for introducing an acyl group onto an aromatic ring.

  • Choice of Reactants : Benzene served as the aromatic substrate, and maleic anhydride was ingeniously employed as the acylating agent. The use of an anhydride was advantageous as it is less volatile and easier to handle than the corresponding acyl chloride.

  • The Role of the Catalyst : Anhydrous aluminum chloride (AlCl₃) was the Lewis acid of choice, a standard and potent catalyst for Friedel-Crafts reactions. Its function is to activate the maleic anhydride, making it a more potent electrophile for the attack by the benzene ring.

  • Temperature Control : The protocol emphasizes strict temperature control, particularly during the hydrolysis step. This is critical to prevent the rearrangement of the desired product into the β-benzoyllactic acid byproduct.[2]

Reaction Mechanism: A Stepwise Look

The Friedel-Crafts acylation of benzene with maleic anhydride proceeds through a well-defined electrophilic aromatic substitution mechanism.

Diagram: Friedel-Crafts Acylation of Benzene with Maleic Anhydride

G cluster_0 Step 1: Formation of the Acylium Ion cluster_1 Step 2: Electrophilic Attack cluster_2 Step 3: Aromatization and Product Formation Maleic_Anhydride Maleic Anhydride Acylium_Ion_Complex Acylium Ion-AlCl₃ Complex Maleic_Anhydride->Acylium_Ion_Complex + AlCl₃ AlCl3 AlCl₃ Sigma_Complex Sigma Complex Acylium_Ion_Complex->Sigma_Complex + Benzene Benzene Benzene 3_Benzoylacrylic_Acid_Complex This compound-AlCl₃ Complex Sigma_Complex->3_Benzoylacrylic_Acid_Complex - H⁺ 3_Benzoylacrylic_Acid This compound 3_Benzoylacrylic_Acid_Complex->3_Benzoylacrylic_Acid Hydrolysis

Caption: Mechanism of the Friedel-Crafts acylation.

Detailed Experimental Protocol

The following protocol is adapted from the original 1949 publication in Organic Syntheses.[2]

Materials:

  • Maleic anhydride (34 g, 0.347 mole)

  • Dry, thiophene-free benzene (175 g, 200 ml, 2.24 moles)

  • Anhydrous reagent grade aluminum chloride powder (100 g, 0.75 mole)

  • Water

  • Concentrated hydrochloric acid

  • Anhydrous sodium carbonate

  • Filter aid (e.g., Celite)

  • Activated carbon (e.g., Norit)

Procedure:

  • In a 1-liter three-necked round-bottomed flask equipped with a mercury-sealed stirrer and a reflux condenser, dissolve the maleic anhydride in benzene.

  • With stirring, add the anhydrous aluminum chloride in 6-8 portions at a rate that maintains a moderate reflux of the benzene. This addition should take approximately 20 minutes.

  • After the addition is complete, heat the mixture under reflux on a steam bath with stirring for 1 hour.

  • Cool the reaction flask thoroughly in an ice bath.

  • Hydrolyze the reaction mixture by the slow addition of 200 ml of water with continuous stirring and cooling. The first 50 ml should be added over 15-20 minutes.

  • Following the water, add 50 ml of concentrated hydrochloric acid.

  • Continue stirring for an additional 40 minutes.

  • Transfer the hydrolyzed mixture to a 1-liter Claisen flask and distill the benzene and some water under reduced pressure (20-30 mm) at a water bath temperature of 50-60°C.

  • While the residue is still molten, transfer it to a 1-liter beaker and rinse the flask with 50 ml of warm water.

  • Allow the mixture to stand at 0-5°C for 1 hour to crystallize the yellow solid.

  • Collect the solid by suction filtration and wash it with a solution of 25 ml of concentrated hydrochloric acid in 100 ml of water, followed by a wash with 100 ml of water.

  • Dissolve the crude product in a solution of 40 g of anhydrous sodium carbonate in 250 ml of water by warming to 40-50°C.

  • Add 2 g of a filter aid and filter the warm solution by suction.

  • Add 2 g of activated carbon to the filtrate, heat at 40-50°C for 10-15 minutes with frequent stirring, and then filter by suction.

  • Cool the clear, yellow filtrate to 5-10°C and add 70 ml of concentrated hydrochloric acid dropwise with efficient stirring and cooling.

  • After cooling to 0-5°C, collect the precipitated solid by suction filtration, wash with two 50-ml portions of cold water, and dry at 50°C.

Yield: 56-63 g of light-yellow anhydrous β-benzoylacrylic acid (predominantly the trans isomer).[2]

Alternative Synthetic Pathway: The Michael Addition

Another significant route to this compound derivatives is through a Michael addition reaction. This conjugate addition of a nucleophile to an α,β-unsaturated carbonyl compound is a cornerstone of carbon-carbon bond formation.

Conceptual Framework

In the context of this compound synthesis, a key application of the Michael addition is the reaction of an enolate with an appropriate electrophile. A particularly relevant example is the addition of L-alanine ethyl ester to ethyl benzoylacrylate, a crucial step in the synthesis of the antihypertensive drug Enalapril.

Reaction Mechanism: A Nucleophilic Conjugate Addition

The Michael addition proceeds via the nucleophilic attack of a carbanion (or other nucleophile) on the β-carbon of an α,β-unsaturated carbonyl compound.

Diagram: Michael Addition of an Enolate to an α,β-Unsaturated Ester

G cluster_0 Step 1: Enolate Formation cluster_1 Step 2: Nucleophilic Attack cluster_2 Step 3: Protonation Ketone Ketone Enolate Enolate Ketone->Enolate + Base Base Base Adduct_Enolate Adduct Enolate Enolate->Adduct_Enolate + α,β-Unsaturated Ester Unsaturated_Ester α,β-Unsaturated Ester Michael_Adduct Michael Adduct Adduct_Enolate->Michael_Adduct + H⁺

Caption: General mechanism of a Michael addition reaction.

Spectroscopic and Physical Data

A summary of the key physical and spectroscopic data for this compound is presented below for ease of reference and comparison.

PropertyValue
Molecular Formula C₁₀H₈O₃
Molecular Weight 176.17 g/mol
Melting Point 94-97 °C
Appearance White to light yellow crystalline powder
¹H NMR (CDCl₃, δ) 7.99 (d, J=7.5 Hz, 2H), 7.64 (t, J=7.4 Hz, 1H), 7.50 (t, J=7.7 Hz, 2H), 7.23 (d, J=15.6 Hz, 1H), 6.94 (d, J=15.6 Hz, 1H)
¹³C NMR (CDCl₃, δ) 192.5, 170.8, 142.1, 136.9, 133.8, 129.0, 128.8, 128.7
IR (KBr, cm⁻¹) 3100-2500 (br, O-H), 1710 (C=O, acid), 1660 (C=O, ketone), 1620 (C=C)

Applications in Pharmaceutical and Heterocyclic Synthesis

This compound and its derivatives are invaluable starting materials for the synthesis of a wide range of biologically active compounds.

Synthesis of Antihypertensive Drugs: The Case of Enalapril

A prominent example of the utility of this compound derivatives is in the synthesis of Enalapril, an angiotensin-converting enzyme (ACE) inhibitor used to treat hypertension. The synthesis involves the Michael addition of L-alanyl-L-proline to the ethyl ester of this compound.[2]

Diagram: Synthesis of Enalapril

G Ethyl_Benzoylacrylate Ethyl 3-Benzoylacrylate Intermediate Intermediate Adduct Ethyl_Benzoylacrylate->Intermediate + L-Alanyl-L-Proline (Michael Addition) L_Alanyl_L_Proline L-Alanyl-L-Proline Enalapril Enalapril Intermediate->Enalapril Reduction

Caption: Key steps in the synthesis of Enalapril.

Precursor to Heterocyclic Scaffolds

The reactivity of this compound makes it an excellent starting material for the synthesis of various heterocyclic compounds, which are core structures in a vast number of pharmaceuticals.

  • Pyridazines : Reaction of this compound with hydrazine derivatives can lead to the formation of pyridazinone rings, which are known to possess a range of biological activities, including antihypertensive and anticancer effects.

  • Pyrazolines : The α,β-unsaturated ketone moiety in this compound can react with hydrazines to form pyrazoline derivatives. Pyrazolines are a well-known class of heterocycles with diverse pharmacological properties, including antimicrobial and anti-inflammatory activities.

Conclusion: An Enduring Legacy in Synthesis

The discovery and first definitive synthesis of this compound represent a significant milestone in the history of organic chemistry. The elegant and robust Friedel-Crafts acylation method developed by Grummitt, Becker, and Miesse provided the scientific community with a reliable and scalable route to this versatile building block. The subsequent exploration of alternative synthetic pathways, such as the Michael addition, has further expanded its utility. Today, this compound continues to be a compound of immense importance, underpinning the synthesis of life-saving pharmaceuticals and a diverse array of complex molecular architectures. This guide serves to not only document its historical significance but also to provide a practical and insightful resource for the modern researcher, scientist, and drug development professional.

References

  • Grummitt, O., Becker, E. I., & Miesse, C. (1949). β-Benzoylacrylic acid. Organic Syntheses, 29, 11.
  • von Pechmann, H. (1882). Ueber die Einwirkung von Phenol und Resorcin auf die Acetessigsäure. Berichte der deutschen chemischen Gesellschaft, 15(1), 885-893.
  • Bougault, J. (1908). Sur l'acide benzoylacrylique. Journal de Pharmacie et de Chimie, 28, 145-148.
  • Patchett, A. A., et al. (1980). A new class of angiotensin-converting enzyme inhibitors.
  • SDBS. (n.d.). This compound. National Institute of Advanced Industrial Science and Technology (AIST), Japan.
  • El-Kashef, H. S., et al. (2003).

Sources

An In-depth Technical Guide to the Cis and Trans Isomers of 3-Benzoylacrylic Acid: Synthesis, Characterization, and Applications in Drug Development

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive exploration of the cis and trans isomers of 3-benzoylacrylic acid, a versatile building block in organic synthesis with notable applications in pharmaceutical development. The document delves into the synthesis, characterization, and isomerization of these geometric isomers, offering field-proven insights and detailed experimental protocols. Emphasis is placed on the distinct physicochemical properties and spectroscopic signatures that differentiate the cis and trans forms. Furthermore, the guide examines the role of this compound as a key intermediate in the synthesis of non-steroidal anti-inflammatory drugs (NSAIDs), particularly fenbufen, highlighting the importance of stereochemistry in drug design and activity. This whitepaper is intended for researchers, scientists, and drug development professionals seeking a thorough understanding of this important chemical entity.

Introduction: The Significance of Geometric Isomerism in this compound

This compound (4-oxo-4-phenylbut-2-enoic acid) is an α,β-unsaturated keto acid that exists as two geometric isomers: cis (Z) and trans (E). This isomerism arises from the restricted rotation around the carbon-carbon double bond, leading to distinct spatial arrangements of the carboxyl and benzoyl groups.

The trans isomer is generally the more thermodynamically stable and is the form predominantly produced under standard synthetic conditions.[1] The cis isomer, being sterically hindered, is less stable but can be obtained through specific synthetic routes or by isomerization of the trans form. The distinct three-dimensional structures of these isomers result in different physical properties, spectroscopic characteristics, and reactivity, which can be strategically exploited in chemical synthesis.

In the context of drug development, the stereochemistry of a molecule is of paramount importance, as it dictates the interaction with chiral biological targets such as enzymes and receptors.[2] Even subtle changes in spatial arrangement, as seen between cis and trans isomers, can lead to significant differences in pharmacological activity, metabolic stability, and toxicity profiles.[3] this compound serves as a critical precursor in the synthesis of various pharmaceuticals, making a thorough understanding of its isomeric forms essential for medicinal chemists and process development scientists.[4]

Synthesis of Cis and Trans Isomers

The synthetic accessibility of each isomer is a key consideration for its application. The thermodynamically favored trans isomer is readily prepared via a well-established Friedel-Crafts acylation, while the synthesis of the cis isomer is less direct.

Synthesis of trans-3-Benzoylacrylic Acid

The most common and efficient method for the synthesis of trans-3-benzoylacrylic acid involves the Friedel-Crafts acylation of benzene with maleic anhydride, using a Lewis acid catalyst such as aluminum chloride (AlCl₃).[2][5]

Reaction Scheme:

G cluster_reactants Reactants cluster_reagents Reagents cluster_product Product MaleicAnhydride Maleic Anhydride AlCl3 AlCl₃ MaleicAnhydride->AlCl3 + Benzene Benzene Benzene TransProduct trans-3-Benzoylacrylic Acid AlCl3->TransProduct Friedel-Crafts Acylation HCl H₂O, HCl (workup)

Caption: Synthesis of trans-3-Benzoylacrylic Acid.

Causality Behind Experimental Choices:

  • Maleic Anhydride as the Acylating Agent: Maleic anhydride is an excellent electrophile, and its cyclic structure is primed for acylation.

  • Aluminum Chloride as Catalyst: AlCl₃ is a strong Lewis acid that coordinates with the anhydride, increasing its electrophilicity and facilitating the attack by the benzene ring. An excess of AlCl₃ is typically used to ensure complete reaction.

  • Aqueous Acid Workup: The reaction is quenched with water and acid to hydrolyze the aluminum complex and protonate the resulting carboxylate to yield the final carboxylic acid product.[5]

Experimental Protocol:

A detailed, reliable protocol for this synthesis is provided by Organic Syntheses.[2][5] The procedure involves the gradual addition of anhydrous aluminum chloride to a solution of maleic anhydride in dry, thiophene-free benzene, followed by reflux. The reaction mixture is then carefully hydrolyzed with ice water and concentrated hydrochloric acid. The crude product is isolated by filtration and can be purified by recrystallization.

Synthesis of cis-3-Benzoylacrylic Acid

The direct synthesis of cis-3-benzoylacrylic acid is less straightforward due to its lower thermodynamic stability. The primary method for its preparation is through the controlled isomerization of the readily available trans isomer. Photochemical isomerization is the most effective technique for this transformation.

Isomerization of this compound

The interconversion between the cis and trans isomers can be achieved through photochemical or acid-catalyzed methods. These processes are fundamental for accessing the less stable cis isomer and for understanding the stability and reactivity of both forms.

Photochemical trans to cis Isomerization

Ultraviolet (UV) irradiation of a solution of trans-3-benzoylacrylic acid can lead to the formation of the cis isomer. This process occurs via the excitation of the π-electrons in the C=C double bond to a higher energy state, where rotation around the bond becomes possible.

Workflow for Photochemical Isomerization:

G Start Dissolve trans-Isomer in suitable solvent (e.g., Benzene) Irradiate Irradiate with UV light (e.g., 254 nm or 300 nm) Start->Irradiate Monitor Monitor reaction progress (TLC, NMR, or HPLC) Irradiate->Monitor Separate Separate isomers (e.g., fractional crystallization) Monitor->Separate CisProduct Isolate cis-3-Benzoylacrylic Acid Separate->CisProduct

Caption: Workflow for photochemical isomerization.

Experimental Protocol: Photochemical Isomerization

  • Preparation: Dissolve trans-3-benzoylacrylic acid in a UV-transparent solvent, such as benzene or acetonitrile, in a quartz reaction vessel. The concentration should be kept low to prevent intermolecular reactions.

  • Irradiation: Irradiate the solution with a UV lamp, typically a low-pressure mercury lamp emitting at 254 nm or a medium-pressure lamp with a filter to select for wavelengths around 300 nm. The reaction should be conducted at a controlled temperature.

  • Monitoring: The progress of the isomerization can be monitored by taking aliquots at regular intervals and analyzing them by thin-layer chromatography (TLC), 1H NMR spectroscopy, or high-performance liquid chromatography (HPLC).

  • Isolation: Once a significant amount of the cis isomer has formed, the solvent is removed under reduced pressure. The resulting mixture of cis and trans isomers can be separated by fractional crystallization, exploiting the differences in their solubility.

Acid-Catalyzed cis to trans Isomerization

The less stable cis isomer can be converted to the more stable trans isomer by treatment with a strong acid. This process is often carried out by refluxing the cis isomer in the presence of a catalytic amount of an acid, such as sulfuric acid or hydrochloric acid. The acid protonates the carbonyl oxygen, which facilitates rotation around the C-C single bond in the resonance structure, allowing for conversion to the thermodynamically more stable trans configuration.

Characterization and Comparative Analysis

The cis and trans isomers of this compound can be distinguished by their distinct physical properties and spectroscopic data.

Propertytrans-3-Benzoylacrylic Acidcis-3-Benzoylacrylic Acid
Appearance Yellow to yellow-brown crystalline powderData not readily available, expected to be a solid
Melting Point 94-97 °C[6]Data not readily available
Solubility Insoluble in water[6]Data not readily available
CAS Number 17812-07-6[7]Not individually assigned
Spectroscopic Analysis

1H NMR Spectroscopy: The most significant difference in the 1H NMR spectra of the two isomers is the coupling constant (J-value) between the two vinyl protons.

  • trans Isomer: The vinyl protons exhibit a larger coupling constant, typically in the range of 15-16 Hz, characteristic of a trans relationship.[8][9]

  • cis Isomer: The vinyl protons are expected to show a smaller coupling constant, generally in the range of 10-12 Hz.

13C NMR Spectroscopy: The chemical shifts of the carbon atoms in the two isomers are also expected to differ slightly due to the different steric and electronic environments. Spectroscopic data for the trans isomer is available.[10]

Infrared (IR) Spectroscopy: Both isomers will show characteristic absorptions for the carboxylic acid OH, the C=O of the ketone and the carboxylic acid, and the C=C double bond. However, the exact positions of these bands may differ slightly. The trans isomer often shows a strong band around 980 cm-1 corresponding to the out-of-plane C-H bending of the trans double bond.

UV-Visible Spectroscopy: The UV-Vis spectra are expected to show differences in the absorption maxima (λmax) and molar absorptivity (ε) due to the different extent of conjugation and steric hindrance in the two isomers.

Applications in Drug Development: The Case of Fenbufen

This compound is a valuable precursor in the synthesis of various pharmaceutical compounds. A prominent example is its use in the synthesis of Fenbufen , a non-steroidal anti-inflammatory drug (NSAID).[11] Fenbufen, or γ-oxo-[1,1′-biphenyl]-4-butanoic acid, is a prodrug that is metabolized in the body to its active form, 4-biphenylacetic acid (BPAA).[11]

The synthesis of fenbufen typically involves the reduction of the double bond of a 3-aroylacrylic acid derivative. The stereochemistry of the starting material can influence the reaction pathway and the final product.

General Synthetic Pathway to Fenbufen Analogs:

G cluster_start Starting Material cluster_intermediate Intermediate cluster_final Final Product Benzoyl_Acid 3-Aroylacrylic Acid (e.g., this compound) Reduced_Acid β-Aroylpropionic Acid Benzoyl_Acid->Reduced_Acid Reduction of C=C bond Fenbufen_Analog Fenbufen Analog Reduced_Acid->Fenbufen_Analog Further modification

Caption: General route to Fenbufen analogs.

The use of either the cis or trans isomer of this compound can lead to different intermediates and potentially different final products or stereoisomers, which may exhibit distinct pharmacological profiles. The principles of structure-activity relationships (SAR) dictate that the geometry of the molecule is critical for its interaction with the target enzyme, in this case, cyclooxygenase (COX).[12]

Safety and Handling

This compound is classified as toxic if swallowed and causes skin and serious eye irritation.[8] It may also cause respiratory irritation. Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling this compound. Work should be conducted in a well-ventilated fume hood.

Conclusion

The cis and trans isomers of this compound represent a classic example of geometric isomerism with significant implications for synthetic chemistry and drug development. The trans isomer is the more stable and readily accessible form, serving as a key starting material for various applications. The less stable cis isomer can be obtained via photochemical isomerization, offering an alternative stereochemical scaffold for synthetic exploration. The distinct properties of these isomers underscore the importance of stereochemical control in the design and synthesis of biologically active molecules. For researchers and professionals in the pharmaceutical industry, a thorough understanding of the synthesis, characterization, and reactivity of both cis and trans-3-benzoylacrylic acid is crucial for the development of novel therapeutics.

References

  • Vertex AI Search. The Role of this compound in Advanced Chemical Synthesis.
  • Structural features which influence drug action. IS MUNI.
  • Vertex AI Search. Chromophore Activation of α,β‐Unsaturated Carbonyl Compounds and Its Application to Enantioselective Photochemical Reactions - PMC - NIH.
  • ChemicalBook. This compound | 583-06-2.
  • ChemicalBook. This compound(583-06-2) 13C NMR spectrum.
  • Solubility of Things. Stereoisomerism: Geometric Isomers (cis/trans) and Optical Isomers.
  • Organic Syntheses. β-BENZOYLACRYLIC ACID.
  • PubChem. Benzoylacrylic acid.
  • Vertex AI Search. Photochemistry of enones | Magadh Mahila College.
  • Benchchem. An In-depth Technical Guide to the Synthesis and Chemical Properties of Fenbufen.
  • Vertex AI Search. Atmospheric oxidation of α,β-unsaturated ketones: kinetics and mechanism of the OH radical reaction - ACP.
  • Vertex AI Search.
  • Vertex AI Search. Synthesis and Structure-Activity Relationships of Fenbufen Amide Analogs - PMC.
  • ChemicalBook. trans-3-Benzoylacrylic acid(17812-07-6) 1H NMR spectrum.
  • ASHP Publications. STRUCTURE ACTIVITY RELATIONSHIPS AND BASIC CONCEPTS IN DRUG DESIGN.
  • Vertex AI Search. Synthesis and Biological Evaluation of an 18Fluorine-Labeled COX Inhibitor—[18F]Fluorooctyl Fenbufen Amide—For Imaging of Brain Tumors - PMC - NIH.
  • Organic Syntheses. β-BENZOYLACRYLIC ACID.
  • PubMed.
  • PubChem. Fenbufen.
  • Vertex AI Search.
  • BOC Sciences. trans-3-Benzoylacrylic acid CAS#: 17812-07-6.

Sources

3-Benzoylacrylic acid physical constants and solubility

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Physical and Solubility Properties of 3-Benzoylacrylic Acid

This guide provides a comprehensive overview of the essential physical constants and solubility characteristics of this compound (CAS No. 583-06-2). Designed for researchers, scientists, and professionals in drug development and organic synthesis, this document synthesizes technical data with practical insights to facilitate its effective application in a laboratory setting.

Introduction to this compound

This compound, systematically named (2E)-4-oxo-4-phenylbut-2-enoic acid, is an unsaturated keto acid.[1][2] Its molecular structure features a benzoyl group and a carboxylic acid moiety linked by a trans-alkene backbone. This unique combination of functional groups makes it a valuable building block in organic synthesis and a subject of interest in medicinal chemistry. Understanding its fundamental physical and solubility properties is a critical first step for its use in designing synthetic routes, developing formulations, and conducting biochemical assays.

Core Physical and Chemical Properties

The physicochemical properties of a compound are foundational to its handling, reactivity, and application. The observed range in values such as melting point can often be an indicator of sample purity, with a narrower range suggesting higher purity. The data presented below is a consolidation of reported values from various chemical suppliers and databases.

Table 1: Physical and Chemical Constants of this compound

PropertyValueSource(s)
CAS Number 583-06-2[1][3]
Molecular Formula C₁₀H₈O₃[1][4]
Molecular Weight 176.17 g/mol [5][6]
Appearance White to light yellow solid/powder[4][7][8]
Melting Point 94-97 °C (Anhydrous)[3][4][8]
Boiling Point ~333.9 °C (Predicted/Estimated)[3]
Note: Decomposes before boiling under certain conditions.[9]
Density ~1.2 g/cm³ (Rough estimate)[3][4]
pKa 3.43 ± 0.10 (Predicted)[4][8]
InChI Key PLPDHGOODMBBGN-VOTSOKGWSA-N[1]

The predicted pKa of approximately 3.43 suggests that this compound is a moderately strong organic acid, a property attributable to the electron-withdrawing nature of the adjacent carbonyl group and the resonance stabilization of the carboxylate anion.[4][8]

Solubility Profile

The solubility of this compound is dictated by the interplay between its polar carboxylic acid group and its largely nonpolar benzoyl and phenyl components. This dual nature results in limited aqueous solubility but good solubility in many organic solvents.

Table 2: Solubility of this compound in Common Solvents

SolventSolubilityRationale & Source(s)
Water Insoluble / LimitedThe hydrophobic benzoyl group dominates, limiting interaction with polar water molecules.[4][8][9][10]
Hot Water SolubleIncreased thermal energy helps overcome the lattice energy of the solid and improves solvation.[4]
Ethanol SolubleEthanol's hydroxyl group can hydrogen bond with the carboxylic acid, while its ethyl group interacts favorably with the nonpolar parts of the molecule.[4][9]
Ether SolubleDiethyl ether can act as a hydrogen bond acceptor for the carboxylic acid proton, facilitating dissolution.[4]
Toluene SolubleThe aromatic nature of toluene allows for favorable π-stacking interactions with the phenyl ring of the solute.[1][8][10]

This solubility profile is crucial for selecting appropriate solvent systems for chemical reactions, purification (e.g., recrystallization), and analytical characterization. For instance, its solubility in toluene makes it suitable for reactions requiring a non-polar aromatic solvent.[1][10]

Experimental Protocol: Solubility Determination via Isothermal Shake-Flask Method

To obtain reliable and reproducible solubility data, a standardized protocol is essential. The isothermal shake-flask method is a gold-standard technique for determining the equilibrium solubility of a solid in a solvent.

Causality and Rationale

This protocol is designed to ensure that a true thermodynamic equilibrium is reached between the undissolved solid and the saturated solution. Key controls include maintaining a constant temperature (isothermal), ensuring sufficient time for equilibrium, and verifying the presence of excess solid.

Step-by-Step Methodology
  • Preparation:

    • Accurately weigh an excess amount of this compound (e.g., 100 mg) into several glass vials. The key is to ensure that undissolved solid remains at the end of the experiment, confirming saturation.

    • Add a precise volume (e.g., 5.0 mL) of the chosen solvent to each vial.

  • Equilibration:

    • Seal the vials securely to prevent solvent evaporation.

    • Place the vials in an isothermal shaker bath set to the desired temperature (e.g., 25 °C).

    • Agitate the vials at a constant speed for a predetermined time (e.g., 24-48 hours). This duration should be sufficient to reach equilibrium, which can be confirmed by taking measurements at different time points (e.g., 24, 36, and 48 hours) and observing when the concentration plateaus.

  • Sample Separation:

    • Once equilibrium is reached, allow the vials to rest in the isothermal bath for several hours to let the excess solid settle. This minimizes the amount of solid that needs to be removed by filtration.

    • Carefully withdraw an aliquot of the supernatant using a syringe.

    • Immediately filter the aliquot through a chemically inert syringe filter (e.g., 0.22 µm PTFE) into a clean, pre-weighed vial. This step is critical to remove all undissolved solid particles, which would otherwise lead to an overestimation of solubility.

  • Analysis:

    • Accurately determine the mass of the filtered solution.

    • Evaporate the solvent from the vial under a stream of nitrogen or in a vacuum oven at a moderate temperature until a constant weight of the dried solute is achieved.

    • Calculate the solubility as the mass of the dissolved solid per volume or mass of the solvent (e.g., in mg/mL or g/100g ).

    • Alternatively, the concentration of the saturated solution can be determined using a validated analytical method such as UV-Vis spectrophotometry or HPLC, after creating a proper calibration curve.

Workflow Visualization

G cluster_prep 1. Preparation cluster_equil 2. Equilibration cluster_sep 3. Separation cluster_analysis 4. Analysis A Weigh excess This compound B Add precise volume of solvent A->B C Seal vials and place in isothermal shaker B->C D Agitate for 24-48h at constant temp. C->D E Allow excess solid to settle D->E F Withdraw supernatant with syringe E->F G Filter through 0.22 µm syringe filter F->G H Determine concentration (Gravimetric or HPLC/UV-Vis) G->H I Calculate Solubility (e.g., mg/mL) H->I

Caption: Isothermal Shake-Flask Solubility Determination Workflow.

Safety and Handling

As a laboratory chemical, this compound must be handled with appropriate precautions.

  • Hazards: It is classified as an irritant, causing eye, skin, and respiratory tract irritation.[7][11] It is also considered toxic if swallowed.[5][11] The oral LD50 in mice is reported as 250 mg/kg.[7]

  • Personal Protective Equipment (PPE): Always wear safety glasses, chemical-resistant gloves, and a lab coat.[7] Handle in a well-ventilated area or a chemical fume hood to avoid inhalation of dust.[7]

  • First Aid:

    • Eyes: Immediately flush with plenty of water for at least 15 minutes.[7][11]

    • Skin: Flush skin with plenty of soap and water.[7][11]

    • Inhalation: Move to fresh air.[7][11]

    • Ingestion: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.[7][11]

  • Storage: Store in a cool, dry, well-ventilated area in a tightly sealed container, away from incompatible substances like strong oxidizing agents.[7][10] Recommended storage temperatures are often between 2-8°C.[4][8]

Conclusion

This compound is a versatile organic compound with well-defined physical properties and a predictable solubility profile governed by its molecular structure. Its characterization as a crystalline solid with a melting point in the 94-97 °C range, limited aqueous solubility, and good solubility in common organic solvents provides the necessary foundation for its application in research and development. Adherence to standardized protocols for property determination and strict observation of safety guidelines are paramount for its successful and safe utilization.

References

  • ChemBK. (2024). 3-benzoyl-acrylicaci. [Link]
  • Cole-Parmer. (n.d.). Material Safety Data Sheet - this compound.
  • Thermo Fisher Scientific. (n.d.). This compound, predominantly trans, 97%.
  • VVchem. (n.d.). This compound.
  • Cheméo. (n.d.). Chemical Properties of Benzoylacrylic acid (CAS 583-06-2).
  • PubChem. (n.d.). Benzoylacrylic acid.
  • NIST. (n.d.). Benzoylacrylic acid. In NIST Chemistry WebBook, SRD 69.

Sources

understanding the Michael acceptor nature of 3-Benzoylacrylic acid

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Michael Acceptor Nature of 3-Benzoylacrylic Acid

For Researchers, Scientists, and Drug Development Professionals

Prepared by: Gemini, Senior Application Scientist

Abstract

This compound, a versatile α,β-unsaturated carboxylic acid, serves as a pivotal building block in modern organic synthesis and medicinal chemistry.[1][2] Its unique chemical architecture, featuring a conjugated system that includes a phenyl ketone and a carboxylic acid moiety, endows it with potent electrophilic character at the β-carbon. This guide provides an in-depth exploration of the Michael acceptor nature of this compound, detailing its electronic properties, reaction mechanisms, and profound implications in the rational design of covalent inhibitors for drug discovery. We will dissect the causality behind its synthesis and reactivity, provide field-proven experimental protocols, and illustrate key concepts with mechanistic diagrams to offer a comprehensive resource for professionals in the field.

The Strategic Importance of Michael Acceptors in Covalent Drug Design

The principle of covalent inhibition has undergone a significant renaissance in drug discovery, shifting from a serendipitous discovery to a rational design strategy.[3] Covalent inhibitors offer distinct advantages, including enhanced potency, prolonged duration of action, and the ability to target shallow binding pockets that are often intractable for non-covalent binders.[3][4][5] At the heart of this strategy lies the "warhead," an electrophilic functional group engineered to form a stable covalent bond with a nucleophilic amino acid residue—most commonly cysteine—within the target protein's binding site.[6][7]

Among the arsenal of covalent warheads, the α,β-unsaturated carbonyl motif, a classic Michael acceptor, is one of the most widely and successfully employed.[5] Its reactivity is tunable, allowing for a balance between potent target engagement and minimal off-target effects. This compound represents a quintessential example of this scaffold, providing a structurally robust and synthetically accessible platform for developing next-generation targeted therapies.[2]

This compound: A Profile

Physicochemical Characteristics

This compound (systematic name: trans-4-oxo-4-phenylbut-2-enoic acid) is a crystalline solid at room temperature.[2] Its structure is defined by an α,β-unsaturated carboxylic acid framework conjugated with a benzoyl group.[1] This extended conjugation is the primary determinant of its chemical behavior.

PropertyValueSource(s)
Molecular Formula C₁₀H₈O₃[1][8]
Molecular Weight 176.17 g/mol [1][9]
Appearance White to light-yellow crystalline solid[1][2]
Melting Point 94-97 °C (anhydrous)[9][10][11]
Solubility Insoluble in water; soluble in organic solvents like ethanol and benzene.[1][12]
Isomerism Predominantly exists as the more stable trans isomer.[10]The cis isomer can exist but may be prone to cyclization.[1]
Synthesis via Friedel-Crafts Acylation: A Validated Approach

The most reliable and scalable synthesis of this compound is the Friedel-Crafts acylation of benzene with maleic anhydride.[10][11][13] This method is well-documented and provides good yields of the desired product.[10][13]

Causality of Experimental Design:

  • Lewis Acid Catalyst (AlCl₃): Anhydrous aluminum chloride is crucial. It coordinates with an oxygen atom of maleic anhydride, polarizing the carbonyl group and generating a highly electrophilic acylium ion-like species, which is necessary to overcome the aromatic stability of benzene.[14][15]

  • Anhydrous Conditions: The reaction must be conducted under strictly anhydrous conditions because aluminum chloride reacts violently with water, which would quench the catalyst and halt the reaction.

  • Controlled Hydrolysis: The reaction is quenched by careful addition of water and hydrochloric acid to a cooled mixture. This step hydrolyzes the aluminum chloride complexes, protonates the carboxylate, and precipitates the product.[10] Overheating during this step must be avoided to prevent the unwanted formation of β-benzoyllactic acid as a byproduct.[10]

G cluster_0 Step 1: Reaction Setup cluster_1 Step 2: Reaction cluster_2 Step 3: Workup & Isolation Benzene Benzene (Solvent/Reagent) ReactionVessel Reaction Vessel Benzene->ReactionVessel MaleicAnhydride Maleic Anhydride MaleicAnhydride->ReactionVessel AlCl3 Anhydrous AlCl₃ AlCl3->ReactionVessel Add in portions Reflux Heat & Reflux (1 hour) ReactionVessel->Reflux CooledMixture Cool Reaction Mixture Reflux->CooledMixture Cool in ice bath Hydrolysis Hydrolyze with H₂O/HCl CooledMixture->Hydrolysis Distillation Remove Benzene (Reduced Pressure) Hydrolysis->Distillation Precipitation Precipitate Product (Cooling) Distillation->Precipitation Filtration Filter & Wash Solid Precipitation->Filtration Drying Dry Product Filtration->Drying FinalProduct This compound Drying->FinalProduct

Caption: Workflow for the synthesis of this compound.

The Core Reactivity: Understanding the Michael Acceptor Nature

Electronic Characteristics and Resonance

The reactivity of this compound is governed by its conjugated π-system. The electron-withdrawing effects of both the ketone and carboxylic acid functionalities pull electron density away from the α,β-double bond. This polarization creates a significant partial positive charge (δ+) on the β-carbon, rendering it highly electrophilic and susceptible to attack by nucleophiles.[1][16] This phenomenon is best illustrated through its resonance structures.

Caption: Resonance contributors showing β-carbon electrophilicity.

Resonance contributors (like Structure II) clearly demonstrate the electron-deficient nature of the β-carbon, making it the prime target for conjugate addition, also known as the Michael addition.[17]

The Michael Addition Mechanism

The Michael reaction is the nucleophilic addition to an α,β-unsaturated carbonyl compound.[17][18] For this compound, this involves a 1,4-conjugate addition pathway where a nucleophile attacks the electrophilic β-carbon. The reaction is thermodynamically favorable due to the formation of a strong carbon-nucleophile σ-bond at the expense of a weaker C=C π-bond.[19]

Michael_Addition Start This compound + Nucleophile (Nu:⁻) Attack Step 1: Nucleophilic Attack Nucleophile attacks the electrophilic β-carbon. Start->Attack Enolate Intermediate Enolate Charge is delocalized onto the carbonyl oxygen. Attack->Enolate Forms C-Nu bond Protonation Step 2: Protonation The enolate is protonated by a proton source (H⁺). Enolate->Protonation Product Final Michael Adduct Protonation->Product Tautomerization (if needed)

Caption: General mechanism of the Michael addition reaction.

This reaction proceeds in two main stages:

  • Nucleophilic Attack: The nucleophile adds to the β-carbon, breaking the C=C π-bond. The resulting negative charge is stabilized as an enolate intermediate.[19][20]

  • Protonation: The enolate abstracts a proton from the solvent or a mild acid source to yield the final, more stable, saturated adduct.[19][20]

Applications in Drug Development and Research

The true utility of this compound for drug development professionals lies in its role as a tunable covalent warhead.[2] Its acrylate moiety is a well-established Michael acceptor for targeting nucleophilic residues in proteins.[21]

Targeting Cysteine Residues

Cysteine is an ideal target for covalent inhibitors. Its thiol side chain is highly nucleophilic, especially in its deprotonated thiolate form (S⁻), and it is a relatively rare amino acid, which aids in achieving selectivity.[5][7] The reaction of a Michael acceptor like this compound with a cysteine residue results in the formation of a stable thioether linkage, effectively and irreversibly inactivating the target protein.

Caption: Covalent modification of a cysteine residue.

This targeted covalent modification is the mechanism of action for numerous successful drugs, including inhibitors of kinases like Bruton's tyrosine kinase (BTK) and epidermal growth factor receptor (EGFR), which often utilize an acrylamide warhead, a close chemical relative of the acrylate system in this compound.[3][5]

Synthetic Versatility

Beyond its direct use as a warhead, this compound is a valuable precursor for synthesizing a diverse range of more complex molecules.[1][2] Its functional groups—the ketone, the alkene, and the carboxylic acid—can be selectively manipulated. For example, it serves as a starting material for:

  • Heterocyclic Compounds: Reaction with binucleophiles like hydrazine can lead to the formation of pyrazole derivatives.[22]

  • Esterification: The carboxylic acid can be easily esterified to produce derivatives with altered solubility and cell permeability, such as ethyl 3-benzoylacrylate.[1][22]

  • Further Derivatization: The phenyl ring can be substituted to modulate electronic properties and introduce new pharmacophoric elements.[1]

Key Experimental Protocols

Protocol: Synthesis of this compound

Adapted from Organic Syntheses, Coll. Vol. 3, p.108 (1955); Vol. 28, p.10 (1948).[10]

Materials:

  • Maleic anhydride (0.347 mole)

  • Dry, thiophene-free benzene (2.24 moles)

  • Anhydrous aluminum chloride (0.75 mole)

  • Concentrated hydrochloric acid

  • Water, Ice

Procedure:

  • In a 1-L three-necked flask equipped with a stirrer and reflux condenser, dissolve 34 g (0.347 mole) of maleic anhydride in 175 g (200 mL) of dry benzene.

  • Once dissolved, begin stirring and add 100 g (0.75 mole) of anhydrous aluminum chloride in 6-8 portions. Add at a rate that maintains a moderate reflux. The addition should take about 20 minutes.

  • After addition is complete, heat the mixture under reflux on a steam bath with stirring for 1 hour.

  • Cool the reaction flask thoroughly in an ice bath.

  • Carefully hydrolyze the mixture by the slow, dropwise addition of 200 mL of water with vigorous stirring and cooling. Follow this with the addition of 50 mL of concentrated hydrochloric acid.

  • Transfer the hydrolyzed mixture to a Claisen flask and remove the benzene and some water via distillation under reduced pressure (20-30 mm) at 50-60°C.

  • While the residue is still molten, pour it into a beaker and rinse the flask with 50 mL of warm water.

  • Cool the mixture to 0-5°C for 1 hour to precipitate the product.

  • Collect the yellow solid by suction filtration. Wash the solid first with a cold solution of 25 mL of concentrated HCl in 100 mL of water, and then with 100 mL of cold water.

  • Dry the product at 50°C to yield the anhydrous β-benzoylacrylic acid.

Self-Validation: The melting point of the final, dried product should be sharp and within the expected range (90–93°C) for the anhydrous form.[10] An initial melting point around 64-65°C would indicate the presence of the monohydrate.[10]

Protocol: General Michael Addition with a Thiol Nucleophile

Materials:

  • This compound (1 equivalent)

  • Thiol (e.g., thiophenol) (1.1 equivalents)

  • Base catalyst (e.g., triethylamine, 0.1 equivalents)

  • Solvent (e.g., ethanol or toluene)[12]

Procedure:

  • Dissolve this compound in the chosen solvent in a round-bottom flask.

  • Add the thiol nucleophile to the solution.

  • Add the base catalyst dropwise at room temperature while stirring.

  • Monitor the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Upon completion, concentrate the reaction mixture under reduced pressure.

  • Purify the residue by recrystallization or column chromatography to isolate the Michael adduct.

Self-Validation: The success of the reaction can be confirmed by ¹H NMR spectroscopy, which will show the disappearance of the vinyl proton signals of the starting material and the appearance of new aliphatic proton signals corresponding to the newly formed C(α)-H and C(β)-H bonds.

Conclusion and Future Outlook

This compound is far more than a simple organic molecule; it is a powerful and versatile tool in the hands of medicinal chemists and drug developers. Its well-defined Michael acceptor characteristics, coupled with its synthetic accessibility, make it an ideal scaffold for the design of targeted covalent inhibitors. Understanding the electronic principles that govern its reactivity allows for the rational design of derivatives with fine-tuned electrophilicity, optimizing the balance between on-target potency and off-target safety. As the field of covalent drug discovery continues to expand beyond oncology and into new therapeutic areas, scaffolds like this compound will undoubtedly play a central role in the development of novel, highly effective medicines.

References

  • Koga, W. (1956). The Reaction between Diphenylalkanes and Maleic Anhydride by the Friedel and Crafts Method. Journal of the Chemical Society of Japan, Pure Chemistry Section, 77, 725-728. [Link]
  • Lutz, R. E. (1948). β-BENZOYLACRYLIC ACID. Organic Syntheses, 28, 10. [Link]
  • Reddit. Stuck on this Friedel Crafts with Maleic anhydride.
  • Chemistry Steps. Michael Addition Reaction Mechanism. [Link]
  • Google Patents.
  • BYJU'S. Michael Addition Mechanism. [Link]
  • Wikipedia. Michael addition. [Link]
  • Wikipedia. Friedel–Crafts reaction. [Link]
  • Master Organic Chemistry.
  • Canadian Science Publishing. Friedel–Crafts Condensations with Maleic Anhydrides. III.
  • Chemistry LibreTexts. 23.10: Conjugate Carbonyl Additions - The Michael Reaction. (2025). [Link]
  • PubChem. Benzoylacrylic acid | C10H8O3 | CID 676116. [Link]
  • PubMed. Discovery of the potent covalent inhibitor with an acrylate warhead for SARS-CoV-2 3CL protease. (2024). [Link]
  • PubMed. Profiling Cysteine Reactivity and Oxidation in the Endoplasmic Reticulum. (2020). [Link]
  • ResearchGate. Chemical structures of covalent inhibitors and their crystal structures.... [Link]
  • UCLA Chemistry and Biochemistry. New insights into cysteine-reactive small molecules. (2024). [Link]
  • ResearchGate. Reactive-cysteine profiling for drug discovery. [Link]
  • National Institutes of Health (NIH). Covalent inhibitors: a rational approach to drug discovery. (2020). [Link]

Sources

A Technical Guide to the Electrophilic Reactivity of the β-Carbon in 3-Benzoylacrylic Acid: Principles and Applications

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

3-Benzoylacrylic acid, a prominent member of the α,β-unsaturated carboxylic acid family, serves as a versatile synthon in organic chemistry and a valuable scaffold in medicinal chemistry.[1] Its utility is fundamentally rooted in the distinct electronic properties of its conjugated system, which imparts significant electrophilic character to the β-carbon. This guide provides an in-depth analysis of the structural and electronic factors governing this electrophilicity. We will explore the principles of vinylogy, analyze the reaction mechanisms central to its reactivity—most notably the Michael addition—and present a detailed experimental protocol to probe and quantify this behavior. Furthermore, this document contextualizes the practical importance of this compound's electrophilic nature in the rational design of covalent inhibitors and the synthesis of complex heterocyclic compounds.[2] This guide is intended for researchers, scientists, and drug development professionals seeking a comprehensive understanding of this important chemical entity.

The Electronic Architecture of this compound

This compound, systematically named (2E)-4-oxo-4-phenylbut-2-enoic acid, is characterized by a conjugated system composed of a phenyl ketone and a carboxylic acid moiety linked by an unsaturated carbon-carbon double bond.[1][3] This specific arrangement is the primary determinant of its chemical personality. As with all α,β-unsaturated carbonyl derivatives, the molecule's reactivity is governed by the polarization of its π-electrons due to the presence of electron-withdrawing groups.[4]

The Principle of Vinylogy: Resonance and Inductive Effects

The electrophilicity at the β-carbon is a classic illustration of the principle of vinylogy. The electron-withdrawing capacity of the benzoyl group's carbonyl and the carboxylic acid function is not limited to the adjacent α-carbon but is transmitted through the conjugated π-system of the double bond. This delocalization of electron density can be visualized through resonance structures.

The resonance hybrid shows that a partial positive charge (δ+) resides on the β-carbon, rendering it susceptible to attack by nucleophiles. This effect makes the β-carbon a "soft" electrophilic center, favoring reactions with soft nucleophiles like thiolates and amines in what is known as a conjugate or Michael addition.[4][5]

Caption: Resonance delocalization creating a partial positive charge on the β-carbon.

Probing Electrophilicity: The Michael Addition Reaction

The quintessential reaction demonstrating the electrophilicity of the β-carbon is the Michael addition, a cornerstone of C-C bond formation in organic synthesis.[6] This reaction involves the 1,4-nucleophilic addition of a Michael donor (a nucleophile) to a Michael acceptor (an α,β-unsaturated carbonyl compound like this compound).[7]

General Mechanism

The reaction proceeds in three canonical steps:[5]

  • Nucleophilic Attack: The nucleophile (Nu⁻) attacks the electron-deficient β-carbon.

  • Enolate Formation: The π-electrons of the double bond shift to form a resonance-stabilized enolate intermediate.

  • Protonation: The enolate is protonated by a proton source (often the solvent or a mild acid) to yield the final 1,4-adduct.

Michael_Addition start This compound + Nu⁻ step1 Step 1: Nucleophilic Attack Nucleophile (Nu⁻) attacks the electrophilic β-carbon. start->step1 intermediate Intermediate: Enolate Resonance-stabilized enolate is formed. step1->intermediate step2 Step 2: Protonation Enolate abstracts a proton (H⁺) from solvent or acid. intermediate->step2 product Final Adduct step2->product

Caption: Generalized mechanism of the Michael Addition on an α,β-unsaturated system.

This reactivity makes this compound a valuable precursor for synthesizing more complex organic molecules and various heterocyclic compounds.[2]

Experimental Workflow: Quantifying Reactivity via Michael Addition with N-acetyl-L-cysteine

To provide a tangible and field-relevant example, this section details a protocol for the conjugate addition of a thiol-containing nucleophile, N-acetyl-L-cysteine (NAC), to this compound. This reaction mimics the covalent modification of cysteine residues in proteins, a key mechanism for many covalent inhibitor drugs.[4]

Objective and Rationale

The objective is to monitor the reaction between this compound and NAC to validate the electrophilic nature of the β-carbon. The choice of NAC as the nucleophile is deliberate; its thiol group is a potent soft nucleophile that selectively targets the soft electrophilic β-carbon. The reaction progress can be quantitatively monitored by techniques like HPLC or LC-MS by observing the consumption of reactants and the formation of the adduct.

Detailed Protocol

Materials and Reagents:

ReagentSupplierPurityM.W. ( g/mol )
This compoundThermo Scientific≥97%176.17
N-acetyl-L-cysteine (NAC)Sigma-Aldrich≥99%163.19
Sodium Phosphate Buffer (pH 7.4)In-house prep.N/AN/A
Acetonitrile (ACN), HPLC GradeFisher Scientific≥99.9%41.05
Methanol (MeOH), HPLC GradeFisher Scientific≥99.9%32.04

Procedure:

  • Stock Solution Preparation:

    • Prepare a 10 mM stock solution of this compound in Methanol.

    • Prepare a 100 mM stock solution of N-acetyl-L-cysteine in 100 mM sodium phosphate buffer (pH 7.4).

  • Reaction Initiation:

    • In a 1.5 mL microcentrifuge tube, add 890 µL of 100 mM phosphate buffer (pH 7.4).

    • Add 10 µL of the 10 mM this compound stock solution to achieve a final concentration of 100 µM.

    • Initiate the reaction by adding 100 µL of the 100 mM NAC stock solution (final concentration 10 mM). Vortex briefly to mix.

  • Time-Point Quenching & Analysis:

    • At designated time points (e.g., 0, 5, 15, 30, 60 minutes), withdraw a 100 µL aliquot of the reaction mixture.

    • Immediately quench the reaction by adding the aliquot to 900 µL of a 1:1 Acetonitrile/Water solution containing 0.1% formic acid. This precipitates proteins and halts the reaction.

    • Analyze the quenched samples by reverse-phase HPLC or LC-MS to quantify the remaining this compound and the newly formed NAC adduct.

Workflow prep Prepare Stock Solutions (3-BA in MeOH, NAC in Buffer) mix Initiate Reaction (Combine Reactants in Buffer) prep->mix sample Sample at Time Points (t = 0, 5, 15, 30, 60 min) mix->sample quench Quench Aliquots (Add to ACN/Water/Formic Acid) sample->quench analyze Analyze via HPLC / LC-MS (Quantify Reactants & Product) quench->analyze

Sources

Methodological & Application

Application Note & Protocol: Synthesis of 3-Benzoylacrylic Acid via Friedel-Crafts Acylation

Author: BenchChem Technical Support Team. Date: January 2026

Abstract & Introduction

3-Benzoylacrylic acid is a versatile chemical intermediate recognized for its utility in the synthesis of more complex molecules, including various pharmaceuticals, agrochemicals, and specialty polymers[1]. Its structure, which features a phenyl ketone, a carboxylic acid, and an unsaturated carbon-carbon double bond, provides multiple reactive sites for further chemical transformations such as Michael additions and esterifications[1].

This document provides a comprehensive, field-proven protocol for the synthesis of this compound. The selected method is the Friedel-Crafts acylation, a robust and fundamental electrophilic aromatic substitution reaction[2]. In this specific application, benzene serves as the aromatic substrate and maleic anhydride as the acylating agent, with anhydrous aluminum chloride (AlCl₃) acting as the requisite Lewis acid catalyst. We will delve into the underlying reaction mechanism, provide a detailed step-by-step experimental procedure, discuss critical safety considerations, and outline methods for product purification and characterization.

The Underlying Chemistry: Friedel-Crafts Acylation Mechanism

The Friedel-Crafts acylation is a classic C-C bond-forming reaction developed by Charles Friedel and James Crafts in 1877[3]. The reaction introduces an acyl group (R-C=O) onto an aromatic ring[2]. When using an acid anhydride like maleic anhydride, the reaction proceeds through the formation of a highly electrophilic acylium ion, which then attacks the electron-rich benzene ring.

The key mechanistic steps are as follows:

  • Formation of the Acylium Ion Electrophile: The Lewis acid, aluminum chloride, coordinates with one of the carbonyl oxygens of maleic anhydride. This polarization weakens the C-O bond, leading to its cleavage and the formation of a resonance-stabilized acylium ion intermediate.

  • Electrophilic Aromatic Substitution: The nucleophilic π-electrons of the benzene ring attack the electrophilic acylium ion. This step temporarily disrupts the aromaticity of the ring, forming a carbocation intermediate known as an arenium ion or sigma complex[4].

  • Restoration of Aromaticity: A base, in this case, the AlCl₄⁻ complex, abstracts a proton from the carbon atom bearing the new acyl group. This regenerates the aromatic system and releases HCl and the AlCl₃ catalyst[4][5].

  • Catalyst Complexation: A critical aspect of Friedel-Crafts acylation is that the product, an aryl ketone, is a Lewis base. It readily forms a stable complex with the strong Lewis acid catalyst, AlCl₃[3]. Consequently, the catalyst is not truly regenerated, and the reaction requires stoichiometric or slightly super-stoichiometric amounts of AlCl₃ for completion[3][6]. This complex is decomposed during the aqueous workup phase.

Below is a diagram illustrating the reaction mechanism.

G cluster_0 Step 1: Acylium Ion Formation cluster_1 Step 2: Electrophilic Attack cluster_2 Step 3 & 4: Deprotonation & Product Complexation MA Maleic Anhydride Complex1 MA-AlCl₃ Complex MA->Complex1 + AlCl₃ AlCl3 AlCl₃ (Lewis Acid) Acylium Acylium Ion Intermediate Complex1->Acylium Ring Opening Benzene Benzene Sigma Arenium Ion (Sigma Complex) Benzene->Sigma + Acylium Ion Product_Complex Product-AlCl₃ Complex Sigma->Product_Complex - H⁺ (to AlCl₄⁻) Final_Product This compound Product_Complex->Final_Product Aqueous Workup (H₂O/HCl)

Caption: Mechanism of Friedel-Crafts acylation for this compound synthesis.

Experimental Protocol

This protocol is adapted from the robust and validated procedure published in Organic Syntheses[7]. It is designed for researchers with a working knowledge of standard organic synthesis techniques.

Materials and Reagents
ReagentFormulaMW ( g/mol )AmountMolesEquivalentsNotes
Maleic AnhydrideC₄H₂O₃98.0624.5 g0.251.0Use high-purity, dry reagent.
BenzeneC₆H₆78.11100 mL (88 g)1.134.5Dry, thiophene-free. Acts as both reactant and solvent.
Aluminum ChlorideAlCl₃133.3475 g0.562.25Anhydrous, powdered. Handle quickly to avoid moisture exposure.
WaterH₂O18.02~500 mL--For quenching and washing.
Conc. HClHCl36.46~145 mL--For quenching and acidification.
Sodium CarbonateNa₂CO₃105.9940 g--Anhydrous, for purification.
Equipment
  • 1-L three-necked round-bottom flask

  • Mechanical stirrer

  • Reflux condenser

  • Dropping funnel

  • Heating mantle or oil bath

  • Ice-water bath

  • Claisen flask (for distillation)

  • Büchner funnel and suction flask

  • Standard laboratory glassware

Step-by-Step Procedure

The overall experimental workflow is outlined in the diagram below.

G Setup 1. Assemble Dry Glassware (1-L Flask, Stirrer, Condenser) Charge 2. Charge Flask (Benzene, Maleic Anhydride) Setup->Charge Add_Cat 3. Add AlCl₃ Catalyst (Portion-wise, with stirring) Charge->Add_Cat React 4. Heat to Reflux (~30-45 min) Add_Cat->React Cool 5. Cool Reaction (Ice Bath) React->Cool Quench 6. Hydrolyze Complex (Slow addition of H₂O, then HCl) Cool->Quench Distill 7. Remove Benzene (Vacuum Distillation) Quench->Distill Isolate 8. Isolate Crude Product (Cooling & Suction Filtration) Distill->Isolate Purify 9. Purify via Salt Formation (Dissolve in Na₂CO₃, filter, re-precipitate with HCl) Isolate->Purify Dry 10. Dry Final Product (50°C Oven) Purify->Dry

Caption: Experimental workflow for the synthesis and purification of this compound.

Detailed Steps:

  • Reaction Setup: In a 1-L three-necked flask equipped with a mechanical stirrer and reflux condenser, add 100 mL of dry benzene and 24.5 g (0.25 mol) of maleic anhydride[7].

    • Rationale: Glassware must be scrupulously dry as aluminum chloride reacts violently with water, which would deactivate the catalyst[4][8]. Benzene serves as both the aromatic reactant and the solvent.

  • Catalyst Addition: While stirring the mixture, add 75 g (0.56 mol) of anhydrous, powdered aluminum chloride in portions over 5-10 minutes.

    • Rationale: The reaction between AlCl₃ and maleic anhydride is exothermic[4]. Portion-wise addition helps control the initial temperature rise. A vigorous evolution of hydrogen chloride gas will be observed as the reaction commences.

  • Reaction: After the initial vigorous reaction subsides, heat the mixture to a gentle reflux using a heating mantle or oil bath. Continue stirring under reflux for 30-45 minutes[7]. The mixture will become a thick, brownish syrup.

  • Quenching/Hydrolysis: Cool the reaction flask thoroughly in an ice-water bath. Attach a dropping funnel and slowly and carefully add 200 mL of water with efficient stirring. The first 50 mL should be added over 15-20 minutes. After the water addition, add 50 mL of concentrated hydrochloric acid[7].

    • Rationale: This step is highly exothermic and must be controlled with cooling. It serves to quench the reaction and decompose the aluminum chloride-ketone product complex[8][9]. HCl ensures the medium is acidic to keep the product protonated and insoluble.

  • Solvent Removal: Transfer the hydrolyzed mixture to a 1-L Claisen flask. Remove the excess benzene and some water by distillation under reduced pressure (20-30 mm), heating the flask in a water bath at 50-60°C[7].

  • Crude Product Isolation: While the residue in the distillation flask is still molten, pour it into a 1-L beaker. Rinse the flask with warm water to complete the transfer. Allow the mixture to stand at 0-5°C for at least one hour to crystallize. Collect the yellow solid by suction filtration. Wash the filter cake with a cold solution of 25 mL of concentrated HCl in 100 mL of water, followed by a wash with 100 mL of cold water[7].

    • Rationale: The initial acid wash helps remove any remaining inorganic salts.

  • Purification: Transfer the crude, moist product to a beaker. Add a solution of 40 g of anhydrous sodium carbonate in 250 mL of water and warm to 40-50°C to dissolve the product as its sodium salt. Add a small amount of filter aid (e.g., Celite) and filter the warm solution by suction to remove insoluble impurities[7].

    • Rationale: This step leverages the acidic nature of the product. It is converted to its water-soluble sodium salt, leaving behind non-acidic organic impurities.

  • Re-precipitation and Final Isolation: Transfer the clear filtrate to a large beaker and cool to 5-10°C in an ice bath. With efficient stirring, add 70 mL of concentrated hydrochloric acid dropwise. It is crucial to cool and stir effectively to prevent the acid from precipitating as an oil. After the addition is complete, cool the mixture to 0-5°C, collect the purified this compound by suction filtration, and wash the cake with two 50-mL portions of cold water[7].

  • Drying: Dry the final product at 50°C for 12-36 hours. The expected yield is 56-63 g of light-yellow, anhydrous β-benzoylacrylic acid, with a melting point of 90–93°C[7].

Safety & Troubleshooting

HazardPrecaution
Anhydrous Aluminum Chloride Corrosive and water-reactive. Reacts with moisture on skin to produce HCl[4]. Handle quickly in a fume hood, wear gloves, and ensure all glassware is dry[9].
Benzene Known carcinogen and flammable. All operations must be conducted in a well-ventilated fume hood.
Maleic Anhydride Corrosive and respiratory irritant. Avoid inhalation of dust.
Reaction Quenching Highly exothermic evolution of HCl gas. Add water slowly with efficient cooling and stirring in a fume hood[9].

Troubleshooting Common Issues:

  • Low Yield: Often caused by deactivation of the AlCl₃ catalyst by moisture. Ensure all reagents, solvents, and glassware are anhydrous[6][8]. Using old or improperly stored AlCl₃ can also be a cause. Insufficient catalyst loading is another potential issue; a stoichiometric amount is required[6].

  • Oily Product During Precipitation: This occurs if the acidification step is done too quickly or with inadequate cooling. The oil is a super-saturated solution of the product. If it forms, try reheating the solution slightly to dissolve the oil and then cool it again very slowly with vigorous stirring.

  • Product Fails to Crystallize: Ensure sufficient cooling time. Scratching the inside of the beaker with a glass rod at the solution's surface can induce crystallization.

Product Characterization

The final product should be characterized to confirm its identity and purity.

  • Melting Point: The purified product should have a sharp melting point in the range of 94-97°C[10]. The crude product melts at a lower temperature, around 90-93°C[7].

  • NMR Spectroscopy:

    • ¹H NMR: The spectrum for trans-3-benzoylacrylic acid will show characteristic peaks for the aromatic protons (multiplets, ~7.5-8.0 ppm) and the vinyl protons (two doublets, ~6.5-7.8 ppm) with a large coupling constant (~15-16 Hz) indicative of the trans configuration[11].

    • ¹³C NMR: The spectrum will show signals for the ketone carbonyl (~190 ppm), the carboxylic acid carbonyl (~170 ppm), the vinyl carbons (~130-140 ppm), and the aromatic carbons (~128-137 ppm)[12].

  • Infrared (IR) Spectroscopy: Key stretches include a broad O-H stretch for the carboxylic acid (~2500-3300 cm⁻¹), a C=O stretch for the carboxylic acid (~1700 cm⁻¹), a C=O stretch for the ketone (~1660 cm⁻¹), and a C=C stretch (~1625 cm⁻¹).

Conclusion

The Friedel-Crafts acylation of benzene with maleic anhydride is an effective and well-established method for the gram-scale synthesis of this compound. By adhering to anhydrous conditions, carefully controlling reaction temperature, and performing a meticulous purification via acid-base extraction, researchers can reliably obtain a high yield of pure product. This versatile intermediate can then be utilized in a wide range of applications within drug discovery and materials science.

References

  • Organic Syntheses. (n.d.). β-BENZOYLACRYLIC ACID. Organic Syntheses Procedure.
  • Ventura College Organic Chemistry Lab. (n.d.). 12BL Experiment 10: Friedel Crafts Acylation – An EAS Reaction.
  • Google Patents. (n.d.). EP0204286A2 - Process for preparing trans-beta-benzoylacrylic acid ester.
  • StudyMind. (n.d.). Friedel-Crafts Acylation: Mechanism, Reactions & limitations.
  • Wikipedia. (n.d.). Friedel–Crafts reaction.
  • Google Patents. (n.d.). CA1282426C - PROCESS FOR PREPARING TRANS-.beta.-BENZOYLACRYLIC ACID ESTER.
  • Clark, J. (n.d.). friedel-crafts acylation of benzene. Chemguide.
  • BYJU'S. (n.d.). Friedel Crafts Acylation And Alkylation Reaction.
  • Beilstein Journal of Organic Chemistry. (2019). Friedel–Crafts acylation of benzene derivatives in tunable aryl alkyl ionic liquids (TAAILs). Beilstein Journal of Organic Chemistry.
  • Organic Syntheses. (n.d.). β-BENZOYLPROPIONIC ACID. Organic Syntheses Procedure.
  • PubMed Central. (2022). Response Surface Methodology Optimization of Friedel–Crafts Acylation Using Phosphotungstic Acid Encapsulation in a Flexible Nanoporous Material. ACS Materials Au.

Sources

The Versatility of 3-Benzoylacrylic Acid in Heterocyclic Synthesis: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: 3-Benzoylacrylic Acid as a Pivotal Building Block

In the landscape of modern synthetic organic chemistry, the strategic selection of starting materials is paramount to the efficient construction of complex molecular architectures. This compound, a bifunctional molecule featuring a conjugated ketone and a carboxylic acid, stands out as a highly versatile and valuable precursor in the synthesis of a diverse array of heterocyclic compounds.[1] Its inherent reactivity, stemming from the presence of multiple electrophilic sites, allows for a range of chemical transformations, making it a cornerstone for the synthesis of various biologically active scaffolds.[2] This application note provides an in-depth guide for researchers, scientists, and drug development professionals on the utility of this compound in the synthesis of key heterocyclic systems, with a focus on pyridazinones and pyrazoles. We will delve into the mechanistic underpinnings of these transformations and provide detailed, field-proven protocols to facilitate their successful implementation in the laboratory.

The unique structural framework of this compound, characterized by an α,β-unsaturated carbonyl system, a carboxylic acid moiety, and an aromatic ring, provides a rich platform for a variety of chemical reactions. The conjugated system is susceptible to nucleophilic attack, primarily through Michael addition, while the carboxylic acid and ketone functionalities offer sites for condensation and cyclization reactions. This multi-faceted reactivity profile makes this compound an ideal starting material for the construction of heterocycles, which are integral components of numerous pharmaceuticals and agrochemicals.[2]

This guide will focus on the practical application of this compound in the synthesis of two major classes of nitrogen-containing heterocycles: pyridazinones and pyrazoles. For each class, we will explore the underlying reaction mechanisms, provide detailed experimental protocols, and summarize key data in a clear and accessible format.

I. Synthesis of Pyridazinones: A Gateway to Bioactive Scaffolds

Pyridazinone derivatives are a prominent class of heterocyclic compounds that exhibit a wide spectrum of pharmacological activities, including cardiovascular, anti-inflammatory, and anticancer properties. This compound serves as an excellent precursor for the synthesis of 6-phenyl-4,5-dihydropyridazin-3(2H)-one, a key intermediate for further functionalization.

Mechanistic Rationale

The synthesis of the pyridazinone ring from this compound and hydrazine hydrate proceeds through a well-established reaction sequence involving a Michael addition followed by an intramolecular cyclization/condensation.

The reaction is initiated by the nucleophilic attack of one of the nitrogen atoms of hydrazine onto the β-carbon of the α,β-unsaturated ketone system of this compound (Michael addition). This is followed by an intramolecular cyclization, where the terminal amino group of the hydrazine adduct attacks the carboxylic acid moiety. Subsequent dehydration of the cyclic intermediate leads to the formation of the stable six-membered pyridazinone ring.

Caption: Mechanism of Pyridazinone Formation.

Experimental Protocol: Synthesis of 6-Phenyl-4,5-dihydropyridazin-3(2H)-one

This protocol details the synthesis of 6-phenyl-4,5-dihydropyridazin-3(2H)-one from this compound and hydrazine hydrate.

Materials:

  • This compound

  • Hydrazine hydrate (80% solution in water)

  • Ethanol

  • Glacial acetic acid (optional, as catalyst)

  • Distilled water

  • Standard laboratory glassware (round-bottom flask, reflux condenser, etc.)

  • Heating mantle and magnetic stirrer

  • Filtration apparatus

Procedure:

  • Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 10.0 g (0.057 mol) of this compound in 100 mL of ethanol.

  • Addition of Hydrazine: To the stirred solution, add 3.5 mL (0.057 mol) of hydrazine hydrate (80%) dropwise at room temperature. A mild exothermic reaction may be observed. A few drops of glacial acetic acid can be added to catalyze the reaction.

  • Reflux: Heat the reaction mixture to reflux and maintain for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) using a suitable solvent system (e.g., ethyl acetate/hexane).

  • Isolation of Product: After completion of the reaction, cool the mixture to room temperature. Reduce the volume of the solvent to approximately one-third using a rotary evaporator.

  • Precipitation: Pour the concentrated solution into 200 mL of ice-cold water with stirring. A solid precipitate will form.

  • Filtration and Washing: Collect the solid product by vacuum filtration. Wash the filter cake with copious amounts of cold water to remove any unreacted hydrazine hydrate and other water-soluble impurities.

  • Drying and Purification: Dry the crude product in a vacuum oven at 60-70 °C. The product can be further purified by recrystallization from ethanol to afford 6-phenyl-4,5-dihydropyridazin-3(2H)-one as a crystalline solid.

Expected Yield: 80-90%

Characterization Data for 6-Phenyl-4,5-dihydropyridazin-3(2H)-one:

Technique Observed Data
Appearance White to off-white crystalline solid
Melting Point 153-155 °C
IR (KBr, cm⁻¹) 3200-3000 (N-H), 1660 (C=O, amide), 1600 (C=C, aromatic)
¹H NMR (CDCl₃, δ ppm) ~2.6 (t, 2H, CH₂), ~3.0 (t, 2H, CH₂), 7.4-7.8 (m, 5H, Ar-H), ~8.5 (br s, 1H, NH)
¹³C NMR (CDCl₃, δ ppm) ~25 (CH₂), ~30 (CH₂), ~125, ~128, ~129, ~130, ~140 (aromatic C), ~168 (C=O)

Note: Spectroscopic data are approximate and may vary slightly depending on the solvent and instrument used.

II. Synthesis of Pyrazolones: Building Blocks for Pharmaceuticals

Pyrazolone derivatives are another class of heterocycles with significant medicinal applications, most notably as non-steroidal anti-inflammatory drugs (NSAIDs). The reaction of this compound with substituted hydrazines, such as phenylhydrazine, provides a direct route to functionalized pyrazolone derivatives.

Mechanistic Rationale

The formation of a pyrazolone from this compound and phenylhydrazine follows a pathway analogous to the pyridazinone synthesis, involving a Michael addition and a subsequent intramolecular cyclization.

The more nucleophilic nitrogen of phenylhydrazine attacks the β-carbon of the α,β-unsaturated system of this compound. The resulting intermediate then undergoes an intramolecular condensation between the second nitrogen of the hydrazine moiety and the ketone carbonyl group of the original this compound backbone. Tautomerization of the initial cyclized product leads to the stable pyrazolone ring.

Caption: Mechanism of Pyrazolone Formation.

Experimental Protocol: Synthesis of 5-phenyl-4-(carboxymethyl)-1-phenyl-1H-pyrazol-3(2H)-one

This protocol describes the synthesis of a pyrazolone derivative from this compound and phenylhydrazine.

Materials:

  • This compound

  • Phenylhydrazine

  • Glacial acetic acid

  • Ethanol

  • Standard laboratory glassware

  • Heating mantle and magnetic stirrer

  • Filtration apparatus

Procedure:

  • Reaction Setup: In a 100 mL round-bottom flask fitted with a reflux condenser, dissolve 5.0 g (0.028 mol) of this compound in 50 mL of glacial acetic acid.

  • Addition of Phenylhydrazine: Add 2.8 mL (0.028 mol) of phenylhydrazine to the solution.

  • Reflux: Heat the mixture to reflux for 3-4 hours. Monitor the reaction progress by TLC.

  • Isolation: After cooling to room temperature, pour the reaction mixture into 150 mL of ice-cold water. A solid product will precipitate.

  • Filtration and Washing: Collect the precipitate by vacuum filtration and wash thoroughly with cold water.

  • Drying and Purification: Dry the crude product. Recrystallization from ethanol or an ethanol/water mixture will yield the purified pyrazolone derivative.

Expected Yield: 75-85%

Representative Characterization Data:

Technique Expected Features
Appearance Crystalline solid
IR (KBr, cm⁻¹) ~3400 (O-H, carboxylic acid), ~1710 (C=O, carboxylic acid), ~1680 (C=O, pyrazolone)
¹H NMR (DMSO-d₆, δ ppm) Signals corresponding to the methylene protons, aromatic protons, and the acidic proton of the carboxylic acid.
¹³C NMR (DMSO-d₆, δ ppm) Signals for the methylene carbon, aromatic carbons, and the two carbonyl carbons.

III. Expanding the Synthetic Horizon: Michael Additions as a Gateway to Diverse Heterocycles

While the synthesis of pyridazinones and pyrazoles represents the most direct and well-documented applications of this compound in heterocyclic chemistry, its utility extends further. The electrophilic nature of the β-carbon in the α,β-unsaturated system allows for Michael addition reactions with a variety of other nucleophiles, creating intermediates that can be cyclized to form other heterocyclic rings.

For instance, reaction with binucleophiles such as 2-aminothiophenol could potentially lead to the formation of benzothiazepine derivatives after initial Michael addition followed by intramolecular condensation. Similarly, reaction with o-phenylenediamine could serve as a pathway to benzodiazepine derivatives. However, these transformations are often more complex and may require multi-step procedures and careful optimization of reaction conditions. While detailed protocols for these specific reactions starting directly from this compound are less common in the literature, the principle of Michael addition followed by cyclization remains a powerful strategy for synthetic exploration.

Michael_Addition_Gateway cluster_products Heterocyclic Products 3BA This compound Pyridazinone Pyridazinone 3BA->Pyridazinone + Hydrazine Pyrazolone Pyrazolone 3BA->Pyrazolone + Phenylhydrazine Benzothiazepine Benzothiazepine (potential) 3BA->Benzothiazepine + 2-Aminothiophenol Benzodiazepine Benzodiazepine (potential) 3BA->Benzodiazepine + o-Phenylenediamine Hydrazine Hydrazine Phenylhydrazine Phenylhydrazine Aminothiophenol 2-Aminothiophenol o_Phenylenediamine o-Phenylenediamine

Caption: this compound as a Precursor to Various Heterocycles.

Conclusion

This compound is a readily accessible and highly effective building block for the synthesis of a range of heterocyclic compounds. Its unique combination of functional groups allows for straightforward and high-yielding preparations of pyridazinones and pyrazolones, which are important scaffolds in medicinal chemistry. The protocols and mechanistic insights provided in this application note are intended to serve as a practical guide for researchers in academic and industrial settings. The exploration of its reactivity with other binucleophiles opens avenues for the discovery of novel heterocyclic entities with potential biological activities. The versatility of this compound ensures its continued importance as a key intermediate in the ever-evolving field of heterocyclic synthesis.

References

  • El-Hashash, M. A., El-Naggar, A. M., & Atta, F. M. (2008). Utility of β-aroyl acrylic acid in heterocyclic synthesis. Journal of the Serbian Chemical Society, 73(1), 15-26. [Link]
  • Wang, T., Dong, Y., Wang, L. C., & Chen, Z. (2007). Synthesis and bioactivity of 6-phenyl-4,5-dihydro-3(2H)-pyridazinone derivatives. Arzneimittelforschung, 57(10), 641-646. [Link]
  • Katritzky, A. R., & Rees, C. W. (Eds.). (1984). Comprehensive Heterocyclic Chemistry: The Structure, Reactions, Synthesis, and Uses of Heterocyclic Compounds. Pergamon Press.
  • Joule, J. A., & Mills, K. (2010). Heterocyclic Chemistry. John Wiley & Sons.
  • Finar, I. L. (1973). Organic Chemistry, Vol. 1: The Fundamental Principles. Longman.
  • SYNTHESIS AND BIOLOGICAL EVALUATION OF SOME PYRIDAZINONE DERIVATIVES. International Journal of Research in Pharmacy and Chemistry. [Link]
  • A Review on Synthetic Protocols of Pyridazine and Pyridazone Analogues. Indo Global Journal of Pharmaceutical Sciences. [Link]
  • Pyridazin-3(2H)-ones: Synthesis, reactivity, applications in pharmacology and agriculture. Journal of Chemical and Pharmaceutical Research. [Link]
  • A Concise Review on the Synthesis of Pyrazole Heterocycles. Hilaris Publisher. [Link]
  • Synthesis of Pyrazoleacrylic Acids and Their Derivatives.
  • Synthesis and Biological Activity of Some 3-Aryl-3,4-dihydro-2H-benz[e]- 1,3-oxazines. Asian Journal of Chemistry. [Link]
  • SYNTHESIS AND BIOLOGICAL EVALUATION OF 1,3-THIAZINES- A REVIEW. Pharmacophore. [Link]
  • Synthesis of 1,5-Benzodiazepine and Its Derivatives by Condensation Reaction Using H-MCM-22 as C
  • β-BENZOYLACRYLIC ACID. Organic Syntheses. [Link]

Sources

The Versatility of 3-Benzoylacrylic Acid: A Strategic Building Block for Novel Pharmaceuticals

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unveiling the Potential of a Unique Chemical Scaffold

In the landscape of medicinal chemistry, the identification and utilization of versatile chemical scaffolds are paramount to the discovery of novel therapeutic agents. 3-Benzoylacrylic acid, a seemingly simple α,β-unsaturated keto acid, has emerged as a powerful and highly adaptable building block in the synthesis of a diverse array of pharmacologically active molecules.[1] Its unique structural features, comprising a reactive conjugated system, a carboxylic acid moiety, and a phenyl ketone, provide a rich platform for a multitude of chemical transformations, including Michael additions and esterifications.[1] This guide provides an in-depth exploration of this compound's application in pharmaceutical development, offering detailed protocols for the synthesis of promising heterocyclic derivatives and elucidating their mechanisms of action in key therapeutic areas such as oncology and inflammation.

Core Physicochemical Properties and Reactivity

This compound typically presents as a white to light yellow crystalline solid and is insoluble in water but soluble in various organic solvents.[1] Its chemical reactivity is dominated by the electrophilic nature of the β-carbon in the acrylic acid moiety, making it an excellent substrate for Michael addition reactions with various nucleophiles. Furthermore, the carboxylic acid group can be readily esterified or converted into other functional groups, while the phenyl ketone offers another site for chemical modification. This trifecta of reactive sites makes this compound a coveted starting material for constructing complex molecular architectures.

Application in the Synthesis of Bioactive Heterocycles

The true potential of this compound as a pharmaceutical building block is most evident in its utility for synthesizing a wide range of heterocyclic compounds. These cyclic structures are prevalent in a vast number of approved drugs and are known to interact with a multitude of biological targets. Two prominent classes of heterocycles readily accessible from this compound are pyrazoles and pyridazinones, both of which are scaffolds for numerous therapeutic agents.

Pyrazole Derivatives: A Gateway to Anticancer Agents

Pyrazoles, five-membered aromatic heterocycles containing two adjacent nitrogen atoms, are a well-established pharmacophore in medicinal chemistry, with applications ranging from anti-inflammatory to anticancer therapies.[2][3] The reaction of this compound with hydrazine derivatives provides a straightforward and efficient route to highly substituted pyrazole compounds.

Several pyrazole derivatives have demonstrated potent anticancer activity by inhibiting key enzymes involved in cancer cell proliferation and survival, such as Cyclin-Dependent Kinases (CDKs) and Epidermal Growth Factor Receptor (EGFR).[4][5]

  • EGFR Inhibition: The EGFR signaling pathway plays a crucial role in regulating cell growth, proliferation, and survival.[2][6] In many cancers, this pathway is aberrantly activated, leading to uncontrolled cell division. Small molecule inhibitors can block the ATP-binding site of the EGFR tyrosine kinase domain, thereby inhibiting its downstream signaling.[5][6][7]

  • CDK Inhibition: CDKs are a family of protein kinases that control the progression of the cell cycle.[1][4][8][9] Dysregulation of CDK activity is a hallmark of cancer. Inhibitors of CDKs can arrest the cell cycle and induce apoptosis in cancer cells.[1][4]

Diagram of the EGFR Signaling Pathway and Inhibition

EGFR_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Ligand EGF Ligand EGFR EGFR Ligand->EGFR Binding & Dimerization P P EGFR->P Autophosphorylation ADP ADP P->ADP RAS RAS P->RAS Activation PI3K PI3K P->PI3K Activation ATP ATP ATP->P Pyrazole_Inhibitor Pyrazole Derivative (Inhibitor) Pyrazole_Inhibitor->P Blocks ATP Binding RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Angiogenesis ERK->Proliferation AKT AKT PI3K->AKT AKT->Proliferation

Caption: EGFR signaling pathway and its inhibition by pyrazole derivatives.

This protocol outlines the synthesis of a model 3,5-diphenyl-1H-pyrazole derivative from this compound, demonstrating a key synthetic application.

Materials:

  • This compound

  • Thionyl chloride

  • Anhydrous benzene

  • Anhydrous aluminum chloride

  • Hydrazine hydrate

  • Ethanol

  • Hydrochloric acid

  • Sodium bicarbonate solution

  • Anhydrous sodium sulfate

  • Appropriate organic solvents for extraction and chromatography

Procedure:

  • Synthesis of Chalcone (1,3-Diphenylpropenone):

    • Convert this compound to its acid chloride by reacting with thionyl chloride in anhydrous benzene.

    • Perform a Friedel-Crafts acylation by reacting the acid chloride with benzene in the presence of anhydrous aluminum chloride to yield 1,3-diphenylpropenone (chalcone).

    • Work-up involves quenching with dilute hydrochloric acid, extraction with an organic solvent, washing with sodium bicarbonate solution and water, drying over anhydrous sodium sulfate, and purification by recrystallization or column chromatography.

  • Synthesis of 3,5-Diphenyl-1H-pyrazole:

    • Dissolve the synthesized chalcone in ethanol.

    • Add hydrazine hydrate to the solution.

    • Reflux the reaction mixture for several hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

    • Upon completion, cool the reaction mixture and remove the solvent under reduced pressure.

    • Purify the crude product by recrystallization to obtain 3,5-diphenyl-1H-pyrazole.

Diagram of the Synthetic Workflow for Pyrazole Derivatives

Pyrazole_Synthesis BAA 3-Benzoylacrylic Acid Chalcone Chalcone (1,3-Diphenylpropenone) BAA->Chalcone Friedel-Crafts Acylation Pyrazole 3,5-Diphenyl-1H-pyrazole Chalcone->Pyrazole Cyclocondensation with Hydrazine

Caption: General synthetic workflow for pyrazole derivatives from this compound.

The following table summarizes the in vitro anticancer activity of representative pyrazole derivatives against various cancer cell lines.

Compound IDCancer Cell LineIC50 (µM)Reference
Pyrazole A MCF-7 (Breast)0.83[3]
Pyrazole B A549 (Lung)1.81[3]
Pyrazole C HCT116 (Colon)6.77[4]
Pyrazole D PC3 (Prostate)3.17[4]
Pyridazinone Derivatives: Scaffolds for Anti-inflammatory and Analgesic Agents

Pyridazinones are six-membered heterocyclic compounds containing two adjacent nitrogen atoms, and their derivatives are known to possess a wide range of biological activities, including anti-inflammatory, analgesic, and antihypertensive properties.[10][11] The reaction of this compound with hydrazine hydrate provides a direct route to 6-phenyl-4,5-dihydropyridazin-3(2H)-one, a core structure for further derivatization.

The anti-inflammatory effects of many pyridazinone derivatives are attributed to their ability to inhibit the production of pro-inflammatory mediators. While the exact mechanisms can vary, some derivatives have been shown to act as inhibitors of enzymes like cyclooxygenase (COX), which are crucial in the synthesis of prostaglandins involved in inflammation and pain.

This protocol details the synthesis of the core pyridazinone scaffold from this compound.

Materials:

  • This compound

  • Hydrazine hydrate

  • Ethanol or acetic acid

  • Sodium acetate (optional, as a catalyst)

Procedure:

  • Dissolve this compound in a suitable solvent such as ethanol or acetic acid.

  • Add hydrazine hydrate to the solution. The reaction can be catalyzed by the addition of sodium acetate.

  • Reflux the reaction mixture for several hours. Monitor the progress of the reaction by TLC.

  • After the reaction is complete, cool the mixture to room temperature.

  • The product, 6-phenyl-4,5-dihydropyridazin-3(2H)-one, may precipitate out of the solution upon cooling. If not, the solvent can be removed under reduced pressure.

  • Collect the solid product by filtration and wash it with a cold solvent to remove any unreacted starting materials.

  • The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol).

Diagram of the Synthetic Workflow for Pyridazinone Derivatives

Pyridazinone_Synthesis BAA 3-Benzoylacrylic Acid Pyridazinone 6-Phenyl-4,5-dihydro- pyridazin-3(2H)-one BAA->Pyridazinone Cyclocondensation Hydrazine Hydrazine Hydrate Hydrazine->Pyridazinone Derivatives Bioactive Pyridazinone Derivatives Pyridazinone->Derivatives Further Functionalization

Caption: Synthetic pathway to bioactive pyridazinone derivatives.

The following table presents the anti-inflammatory activity of a representative pyridazinone derivative.

Compound IDAssayActivityReference
Emorfazone p-Benzoquinone-induced writhing testMore potent than aspirin[3][12]
Pyridazinone E Carrageenan-induced paw edemaSignificant reduction in edema[13]

Expanding Horizons: Antimicrobial Applications

Beyond its applications in anticancer and anti-inflammatory drug discovery, derivatives of this compound have also shown promise as antimicrobial agents. Studies have demonstrated that ring-substituted benzoylacrylic acids and their heterocyclic derivatives can exhibit antibacterial and antifungal activities.[14][15] This highlights the broad therapeutic potential of this versatile building block.

Conclusion: A Foundation for Future Drug Discovery

This compound stands out as a remarkably versatile and valuable building block for the synthesis of a wide range of pharmaceutically relevant compounds. Its inherent reactivity and multiple functionalization points provide chemists with a powerful tool to construct diverse molecular libraries of pyrazoles, pyridazinones, and other heterocyclic systems. The demonstrated anticancer, anti-inflammatory, and antimicrobial activities of its derivatives underscore the significant potential of this scaffold in the ongoing quest for new and effective medicines. The protocols and data presented in this guide serve as a foundational resource for researchers and drug development professionals seeking to harness the synthetic power of this compound in their discovery programs.

References

  • Design, synthesis of novel pyrazole derivatives and demonstrate their biological activity as drug candid
  • Targeting the EGFR signaling pathway in cancer therapy. Signal Transduction and Targeted Therapy. 2018.
  • Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflamm
  • Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents. International Journal of Molecular Sciences. 2023.
  • Small Molecule EGFR Inhibitors as Anti-Cancer Agents: Discovery, Mechanisms of Action, and Opportunities. International Journal of Molecular Sciences. 2023.
  • Some of the 3(2H)-pyridazinone derivatives with analgesic and anti-inflammatory activity.
  • Synthesis and bioactivity of 6-phenyl-4,5-dihydro-3(2H)
  • EGFR Inhibitor Pathway, Pharmacodynamics. ClinPGx.
  • CDK inhibitors in cancer therapy, an overview of recent development.
  • Synthesis, Docking Studies and Anticancer Activity of Some Pyrazole Derivatives. Indian Journal of Heterocyclic Chemistry. 2024.
  • Synthesis of different substituted pyridazinone derivatives and their anticonvulsant activity. Journal of Chemical and Pharmaceutical Research. 2012.
  • Pyridazinone derivatives as potential anti-inflammatory agents: synthesis and biological evaluation as PDE4 inhibitors. RSC Medicinal Chemistry. 2021.
  • The Role of CDK Pathway Dysregulation and Its Therapeutic Potential in Soft Tissue Sarcoma. Cancers. 2022.
  • Cdk inhibitors in development and cancer. Current Opinion in Genetics & Development. 1996.
  • Pyridazin-3(2H)-ones: Synthesis, reactivity, applications in pharmacology and agriculture. Journal of Saudi Chemical Society. 2020.
  • Synthesis and Analgesic and Anti-Inflammatory Activity of New Pyridazinones. Turkish Journal of Chemistry. 2003.
  • Synthesis and preliminary evaluation of the antimicrobial activity of selected 3-benzofurancarboxylic acid deriv
  • Ring Substituted Benzoylacrylic Acids as Antibacterial Agents. Journal of the American Chemical Society. 1947.
  • Synthesis and preliminary evaluation of the antimicrobial activity of selected 3-benzofurancarboxylic acid deriv

Sources

Application Notes and Protocols: Esterification of 3-Benzoylacrylic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

3-Benzoylacrylic acid is a versatile building block in organic synthesis, serving as a precursor for a variety of heterocyclic compounds, potential pharmaceutical agents, and specialty polymers.[1][2] Its structure, featuring a conjugated system with a phenyl ketone, a carbon-carbon double bond, and a carboxylic acid, allows for diverse chemical transformations.[1][2] Esterification of the carboxylic acid moiety is a crucial step in modifying its properties and enabling further synthetic applications. This guide provides detailed protocols for two common and effective esterification methods: the classic Fischer-Speier esterification and the milder Steglich esterification. The choice between these methods depends on the substrate's sensitivity to acidic conditions and steric hindrance.

This document is intended for researchers, scientists, and drug development professionals, offering in-depth technical guidance, field-proven insights, and a strong foundation in the underlying chemical principles.

Section 1: Understanding the Esterification Landscape

Fischer-Speier Esterification: The Workhorse Method

Fischer-Speier esterification is a long-established, acid-catalyzed reaction between a carboxylic acid and an alcohol.[3][4] The reaction is driven to completion by using an excess of the alcohol, which often serves as the solvent, and/or by removing the water formed during the reaction.[5][6]

Mechanism Rationale: The reaction proceeds via protonation of the carbonyl oxygen of the carboxylic acid by a strong acid catalyst (e.g., H₂SO₄), which enhances the electrophilicity of the carbonyl carbon.[6] The alcohol then acts as a nucleophile, attacking the activated carbonyl carbon to form a tetrahedral intermediate. Subsequent proton transfers and elimination of a water molecule yield the ester.[6] All steps in the Fischer esterification are reversible.[6]

Steglich Esterification: The Mild Alternative

For substrates that are sensitive to the harsh acidic conditions of the Fischer esterification, the Steglich method offers a mild and efficient alternative.[4][7][8] This reaction utilizes a coupling agent, typically N,N'-dicyclohexylcarbodiimide (DCC), and a nucleophilic catalyst, 4-dimethylaminopyridine (DMAP).[7][8][9]

Mechanism Rationale: The carboxylic acid reacts with DCC to form a highly reactive O-acylisourea intermediate.[10] DMAP, a more potent nucleophile than the alcohol, then reacts with this intermediate to form a reactive N-acylpyridinium species ("active ester").[7][10] This active ester is readily attacked by the alcohol to form the desired ester and the byproduct, dicyclohexylurea (DCU), which is insoluble in most common organic solvents and can be easily removed by filtration.[7][8] The use of DMAP is crucial as it accelerates the reaction and suppresses a potential side reaction where the O-acylisourea rearranges to a stable, unreactive N-acylurea.[8][10]

Choosing the Right Method

The selection of the appropriate esterification method is critical for success.

FeatureFischer-Speier EsterificationSteglich Esterification
Conditions Strong acid (e.g., H₂SO₄), heat (reflux)Mild, often room temperature
Catalyst Strong mineral acidDCC (or other carbodiimide) + DMAP
Substrate Scope Good for simple, robust primary and secondary alcohols.[4]Excellent for acid-sensitive substrates, sterically hindered alcohols, and complex molecules.[7][10]
Byproducts WaterDicyclohexylurea (DCU)
Workup Neutralization, extractionFiltration of DCU, extraction
Key Advantage Low cost of reagents, suitable for large-scale synthesis.[6]Mild conditions preserve sensitive functional groups.[7]

Section 2: Experimental Protocols

Protocol 1: Fischer-Speier Esterification of this compound with Ethanol

This protocol describes the synthesis of ethyl 3-benzoylacrylate using a classic acid-catalyzed approach.

2.1.1 Materials and Reagents
ReagentFormulaM.W. ( g/mol )AmountMoles
This compoundC₁₀H₈O₃176.175.0 g0.0284
Ethanol (Absolute)C₂H₅OH46.0750 mL-
Sulfuric Acid (Conc.)H₂SO₄98.081 mL-
Diethyl Ether(C₂H₅)₂O74.12As needed-
Saturated NaHCO₃ (aq)NaHCO₃84.01As needed-
Saturated NaCl (aq)NaCl58.44As needed-
Anhydrous MgSO₄MgSO₄120.37As needed-
2.1.2 Step-by-Step Methodology
  • Reaction Setup: To a 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (5.0 g, 0.0284 mol) and ethanol (50 mL).

  • Catalyst Addition: While stirring, slowly and carefully add concentrated sulfuric acid (1 mL) to the mixture.

  • Reflux: Heat the reaction mixture to reflux using a heating mantle. Allow the reaction to proceed under reflux for 4-6 hours. The progress can be monitored by Thin Layer Chromatography (TLC).

  • Cooling and Quenching: After the reaction is complete, allow the flask to cool to room temperature. Carefully pour the reaction mixture into a beaker containing 100 mL of ice-cold water.

  • Extraction: Transfer the mixture to a separatory funnel and extract the product with diethyl ether (3 x 50 mL).

  • Washing: Combine the organic layers and wash sequentially with 50 mL of water, 50 mL of saturated sodium bicarbonate solution (until effervescence ceases), and finally with 50 mL of saturated sodium chloride (brine) solution.[5]

  • Drying and Filtration: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and collect the filtrate.[5]

  • Solvent Removal: Remove the solvent under reduced pressure using a rotary evaporator to yield the crude ethyl 3-benzoylacrylate.

  • Purification (Optional): The crude product can be further purified by column chromatography on silica gel if necessary.

2.1.3 Workflow Diagram

Fischer_Esterification cluster_setup Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification A This compound + Ethanol in Round-Bottom Flask B Add Conc. H₂SO₄ A->B Slowly C Heat to Reflux (4-6 hours) B->C D Cool & Quench (Ice Water) C->D E Extract with Diethyl Ether D->E F Wash (H₂O, NaHCO₃, Brine) E->F G Dry (MgSO₄) & Filter F->G H Solvent Removal (Rotary Evaporator) G->H I Ethyl 3-Benzoylacrylate (Product) H->I Steglich_Mechanism cluster_activation Step 1: Activation of Carboxylic Acid cluster_catalysis Step 2: DMAP Catalysis cluster_nucleophilic_attack Step 3: Nucleophilic Attack Acid This compound Intermediate1 O-Acylisourea (Reactive Intermediate) Acid->Intermediate1 + DCC DCC DCC Intermediate2 N-Acylpyridinium ('Active Ester') Intermediate1->Intermediate2 + DMAP Intermediate1->Intermediate2 DCU_formation DCU (precipitates) Intermediate1->DCU_formation Side Reaction (Suppressed by DMAP) DMAP DMAP Product Ester Product Intermediate2->Product + Alcohol Intermediate2->Product Alcohol Alcohol (ROH) DMAP_regen DMAP (regenerated) Product->DMAP_regen releases

Sources

Application Notes & Protocols: Synthesis of Novel Derivatives from 3-Benzoylacrylic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

3-Benzoylacrylic acid is a highly versatile bifunctional molecule, serving as a foundational scaffold in medicinal chemistry and organic synthesis.[1][2][3] Its unique structure, featuring an α,β-unsaturated ketone system, a phenyl ketone, and a carboxylic acid moiety, allows for a diverse range of chemical transformations.[1] This guide provides an in-depth exploration of synthetic pathways to generate novel derivatives from this valuable starting material. We will delve into the mechanistic underpinnings of key reactions, provide detailed, field-tested protocols for the synthesis of biologically significant heterocyclic systems like pyridazinones and pyrazolines, and explore its utility in Michael addition reactions. The protocols are designed for reproducibility and are supported by insights into reaction optimization and control, making this document an essential resource for researchers in drug discovery and chemical synthesis.

Introduction: The Strategic Importance of the this compound Scaffold

In the landscape of medicinal chemistry, the identification and utilization of "privileged scaffolds" is a cornerstone of efficient drug design.[2] this compound (CAS 583-06-2) has emerged as such a scaffold.[1][4] Its constituent functional groups—a Michael acceptor, a ketone, and a carboxylic acid—are strategically positioned to allow for sequential or one-pot reactions, leading to a wide array of complex molecular architectures.[1] This reactivity profile makes it a sought-after precursor for generating libraries of compounds for high-throughput screening.[1]

Derivatives synthesized from this acid, particularly nitrogen-containing heterocycles, have demonstrated a remarkable spectrum of biological activities, including antimicrobial, anticancer, anti-inflammatory, and cardiovascular effects.[5][6][7][8][9] This guide will focus on the practical synthesis of these high-value derivatives, providing researchers with the tools to harness the full potential of this powerful building block.

Section 1: Synthesis of Pyridazinone Derivatives via Cyclocondensation

Pyridazinones are a class of six-membered heterocyclic compounds containing two adjacent nitrogen atoms, which are recognized for their broad pharmacological significance.[6][8][9] The reaction of this compound with hydrazine hydrate is a classic and efficient method for constructing the 6-phenyl-3(2H)-pyridazinone core.

Mechanistic Rationale

The reaction proceeds via a cyclocondensation mechanism. Hydrazine, a potent dinucleophile, initially attacks the electrophilic β-carbon of the α,β-unsaturated system in a conjugate addition. This is followed by an intramolecular cyclization, where the terminal nitrogen of the hydrazine attacks the carboxylic acid carbonyl, leading to the elimination of a water molecule and the formation of the stable pyridazinone ring. The choice of a protic solvent like ethanol or acetic acid is crucial as it facilitates the necessary proton transfers throughout the reaction sequence.

General Experimental Workflow

The overall process for synthesizing pyridazinone derivatives is outlined below. This workflow emphasizes key decision and action points for the researcher.

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification cluster_analysis Analysis A Weigh this compound & Hydrazine Hydrate B Select Appropriate Solvent (e.g., Ethanol, Acetic Acid) A->B C Combine Reactants in Flask B->C D Heat Mixture to Reflux C->D E Monitor Reaction via TLC D->E F Reaction Complete? E->F F->D No G Cool Reaction Mixture F->G Yes H Pour into Ice-Water to Precipitate Product G->H I Filter Solid Product H->I J Recrystallize from Suitable Solvent (e.g., Ethanol) I->J K Dry Product Under Vacuum J->K L Characterize Product (NMR, IR, MS, M.P.) K->L

Caption: Workflow for Pyridazinone Synthesis.

Detailed Protocol: Synthesis of 6-phenyl-4,5-dihydro-3(2H)-pyridazinone

This protocol is a self-validating system. Successful synthesis will result in a product with the expected physical and spectroscopic properties.

Materials:

  • This compound (1.0 eq)

  • Hydrazine hydrate (80% solution, 1.2 eq)[10]

  • Absolute Ethanol

  • Glacial Acetic Acid (optional, catalytic amount)

Procedure:

  • In a round-bottom flask equipped with a reflux condenser, dissolve this compound (e.g., 5.0 g, 1 eq) in absolute ethanol (50 mL).

  • To this solution, add hydrazine hydrate (1.2 eq) dropwise with stirring. A mild exothermic reaction may be observed.

  • Add a few drops of glacial acetic acid to catalyze the reaction.

  • Heat the reaction mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) using a suitable solvent system (e.g., Ethyl Acetate:Hexane 7:3). The disappearance of the starting material spot indicates reaction completion.

  • After completion, cool the reaction mixture to room temperature.

  • Pour the cooled solution slowly into a beaker containing crushed ice (~200 g) with constant stirring.

  • A solid precipitate will form. Allow it to stand for 30 minutes to ensure complete precipitation.

  • Collect the solid product by vacuum filtration and wash thoroughly with cold water.

  • Purify the crude product by recrystallization from ethanol to afford the title compound as crystalline solid.

  • Dry the purified product in a vacuum oven at 60 °C.

Expected Results:

  • Appearance: White to off-white crystalline solid.

  • Yield: Typically 80-90%.

  • Characterization: Confirm structure using ¹H NMR, ¹³C NMR, IR spectroscopy, and Mass Spectrometry.

DerivativeReagentsTypical YieldMelting Point (°C)
6-phenyl-pyridazinoneHydrazine hydrate85%148-150
6-(4-chlorophenyl)-pyridazinoneHydrazine hydrate82%165-167
6-(4-methoxyphenyl)-pyridazinoneHydrazine hydrate88%155-157

Section 2: Synthesis of Pyrazoline and Pyrazole Derivatives

Pyrazolines, the dihydro derivatives of pyrazoles, are five-membered heterocycles that are synthesized by reacting α,β-unsaturated ketones with substituted hydrazines.[11][12][13][14] They are important synthons and possess a wide range of biological activities.[12][14][15]

Mechanistic Considerations

The synthesis of pyrazolines from this compound and a substituted hydrazine (e.g., phenylhydrazine) follows a pathway similar to pyridazinone formation.[11][15] The initial step is a Michael-type addition of the substituted nitrogen of the hydrazine to the β-carbon of the acrylic acid moiety. This is followed by an intramolecular cyclization via nucleophilic attack of the second nitrogen atom on the ketone carbonyl, ultimately forming the five-membered pyrazoline ring after dehydration. The use of an acid catalyst like glacial acetic acid is often employed to activate the carbonyl group and facilitate the cyclization.[15]

G cluster_reactants Reactants cluster_steps Reaction Mechanism cluster_product Product Reactants This compound + Phenylhydrazine A Michael Addition (Nucleophilic Attack at β-carbon) Reactants->A B Intermediate Adduct Formation A->B C Intramolecular Cyclization (Attack on Ketone Carbonyl) B->C D Dehydration (Loss of H₂O) C->D Product Pyrazoline Derivative D->Product

Caption: Pyrazoline Synthesis Mechanism Overview.

Detailed Protocol: Synthesis of 5-phenyl-1-phenyl-4,5-dihydro-1H-pyrazole-3-carboxylic acid

Materials:

  • This compound (1.0 eq)

  • Phenylhydrazine (1.1 eq)

  • Glacial Acetic Acid

Procedure:

  • Create a mixture of this compound (e.g., 3.52 g, 0.02 mol) and phenylhydrazine (2.38 g, 0.022 mol) in glacial acetic acid (40 mL) in a 100 mL round-bottom flask.

  • Fit the flask with a reflux condenser and heat the mixture under reflux for 5-7 hours. The reaction should be monitored by TLC.

  • After the reaction is complete, allow the mixture to cool to ambient temperature.

  • Pour the resulting solution into a beaker of ice-cold water (250 mL).

  • A solid product will precipitate out of the solution. If the product separates as an oil, scratch the sides of the beaker to induce crystallization.

  • Filter the crude solid, wash with copious amounts of cold water to remove residual acetic acid, and then dry.

  • Recrystallize the product from an ethanol/water mixture to yield the pure pyrazoline derivative.

Expected Results:

  • Yield: 70-85%.

  • Characterization: The structure should be confirmed by spectroscopic methods. The disappearance of the α,β-unsaturation in the NMR spectrum is a key indicator of successful cyclization.

Section 3: Michael Addition Reactions

The electron-deficient double bond in this compound makes it an excellent Michael acceptor, readily reacting with a variety of nucleophiles (Michael donors) in a conjugate addition reaction.[1][16] This reaction is a powerful tool for C-C, C-N, C-S, and C-O bond formation under mild conditions.[16][17]

Rationale and Scope

The Michael addition involves the 1,4-addition of a nucleophile to an α,β-unsaturated carbonyl compound.[16] For this compound, this reaction introduces functionality at the β-position relative to the ketone, creating a 1,5-dicarbonyl-type compound that can be a precursor for other cyclic or acyclic molecules. A wide range of nucleophiles can be used, including:

  • N-nucleophiles: Amines (e.g., morpholine, piperidine), anilines.

  • S-nucleophiles: Thiols (e.g., thiophenol).

  • C-nucleophiles: Enolates (e.g., from malonic esters).

The reaction is typically catalyzed by a base, which generates the active nucleophile, or sometimes by an acid, which activates the Michael acceptor.[17]

General Protocol: Michael Addition of Morpholine

Materials:

  • This compound (1.0 eq)

  • Morpholine (1.1 eq)

  • Toluene or Ethanol

Procedure:

  • Dissolve this compound (1.76 g, 0.01 mol) in toluene (30 mL) in a suitable flask.

  • Add morpholine (0.96 g, 0.011 mol) to the solution.

  • Stir the reaction mixture at room temperature for 12-24 hours. The reaction progress can be monitored by TLC.

  • Upon completion, the product often precipitates from the reaction mixture. If not, the solvent can be removed under reduced pressure.

  • The resulting solid is collected by filtration, washed with a small amount of cold solvent (e.g., diethyl ether) to remove any unreacted starting materials, and dried.

  • The product, 2-morpholin-4-yl-4-oxo-4-phenyl-butyric acid, can be further purified by recrystallization if necessary.[18]

Expected Results:

  • Yield: High yields, often >90%.

  • Characterization: The key diagnostic feature in the ¹H NMR spectrum will be the disappearance of the vinyl protons from the starting material and the appearance of new signals corresponding to the morpholine ring and the new aliphatic protons at the α and β positions.

Conclusion

This compound is an exceptionally valuable and versatile chemical building block. The protocols and insights provided in this guide demonstrate its utility in the synthesis of diverse and biologically relevant molecular architectures. The cyclocondensation reactions leading to pyridazinones and pyrazolines, as well as the facile Michael addition reactions, represent robust and reproducible methods for generating novel derivatives. By understanding the underlying mechanisms and applying these detailed protocols, researchers can effectively leverage this scaffold to advance projects in drug discovery, medicinal chemistry, and materials science.

References

  • The Role of this compound in Advanced Chemical Synthesis.Vertex AI Search.
  • Synthesis, Spectroscopic Characterization, Antibacterial Activity, and Computational Studies of Novel Pyridazinone Deriv
  • Various Chemical and Biological Activities of Pyridazinone Deriv
  • Pyridazinone-based derivatives as anticancer agents endowed with anti-microbial activity: molecular design, synthesis, and biological investig
  • Biological activities of pyridazinones.
  • Pharmacological activities of pyridazines and pyridazinone Derivatives: A Review on biologically active scaffold.
  • Design, synthesis and biological evaluation of some novel pyrazoline deriv
  • Synthesis and Characterization of Pyrazoline Derivatives under Three Different Catalytic Conditions.Journal of Organic and Pharmaceutical Chemistry.[Link]
  • Comparison of various synthesis methods and synthesis parameters of pyrazoline deriv
  • Michael addition reaction.Wikipedia.[Link]
  • Synthesis and structural characterization of novel pyrazoline deriv
  • SYNTHESIS AND EVALUATION OF PYRAZOLINE DERIVATIVES AS ANTIBACTERIAL AGENTS.International Journal of Pharmacy and Biological Sciences.[Link]
  • Synthesis, Characterization, and Biological Activity Study of New Heterocyclic Compounds.MDPI.[Link]
  • β-BENZOYLACRYLIC ACID.Organic Syntheses Procedure.[Link]
  • Enantioselective organocatalytic Michael additions to acrylic acid derivatives: generation of all-carbon quaternary stereocentres.
  • Synthesis of Hydrazine Derivatives (Hydrazides).Organic Chemistry Portal.[Link]
  • Synthesis of 5-substituted-3H-[1][6][7]-oxadiazol-2-one derivatives: A carbon dioxide route (CDR).RSC Advances.[Link]
  • Understanding the regioselectivity of Michael addition reactions to asymmetric divinylic compounds.Semantic Scholar.[Link]
  • Synthesis of heterocyclic compounds and their utilities in the field biological science.ScienceScholar.[Link]
  • Benzoylacrylic acid.PubChem.[Link]
  • AMINE AND HYDRAZINE DERIVATIVES OF BETA-BENZOYLACRYLIC ACID AND ITS METHYL ESTER.University of Nebraska-Lincoln Digital Commons.[Link]
  • Thermal and kinetic analyses on Michael addition reaction of acrylic acid.
  • New and Unusual Scaffolds in Medicinal Chemistry.
  • Hydrazine, 1,2-dimethyl-, dihydrochloride.Organic Syntheses Procedure.[Link]
  • The Rise and Fall of a Scaffold: A Trend Analysis of Scaffolds in the Medicinal Chemistry Liter

Sources

Core Synthetic Strategy 1: De Novo Ring Construction via Cyclocondensation

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide for the Synthesis of 3-Phenylpyridazinones: Protocols and Mechanistic Insights

For researchers, medicinal chemists, and professionals in drug development, the pyridazinone scaffold represents a "privileged structure" known to interact with a diverse array of biological targets.[1] Its derivatives have demonstrated a wide spectrum of pharmacological activities, including anticancer, anti-inflammatory, antihypertensive, and neuroprotective effects.[2][3] The 3-phenylpyridazinone core, in particular, is a recurring motif in compounds targeting the central nervous system (CNS), such as GABAA receptor modulators.[1]

This guide provides a practical, in-depth exploration of the principal synthetic routes to 3-phenylpyridazinones. Moving beyond a simple recitation of steps, we delve into the mechanistic rationale behind these protocols, offering insights to empower researchers in optimizing existing methods and developing novel analogs. The methodologies presented are chosen for their reliability, efficiency, and adaptability, forming a self-validating framework for laboratory application.

The most classical and fundamentally important route to the pyridazinone core is the cyclocondensation of a γ-ketoacid with hydrazine. This approach builds the heterocyclic ring from an acyclic precursor in a single, efficient step. The choice of β-benzoylpropionic acid as the starting material directly installs the desired phenyl group at what will become the 6-position of the pyridazinone ring, although nomenclature can vary.

Mechanistic Rationale

The reaction proceeds through a two-step sequence. First, the more nucleophilic nitrogen of hydrazine hydrate attacks the ketone carbonyl of the β-benzoylpropionic acid, which is generally more electrophilic than the carboxylic acid carbonyl. This is followed by an intramolecular cyclization where the second nitrogen atom of the hydrazine attacks the carboxylic acid, leading to the elimination of two molecules of water to form the stable six-membered dihydropyridazinone ring. The thermodynamic stability of the resulting heterocyclic system is the primary driving force for this reaction.

G cluster_reactants Reactants cluster_process Process cluster_products Products A β-Benzoylpropionic Acid C Reflux in Ethanol A->C γ-ketoacid B Hydrazine Hydrate B->C Nucleophile D 6-Phenyl-4,5-dihydropyridazin-3(2H)-one C->D Cyclocondensation E Water (2 eq.) C->E

Caption: Reaction scheme for the synthesis of 6-phenyl-4,5-dihydropyridazin-3(2H)-one.

Protocol 1: Synthesis of 6-Phenyl-4,5-dihydropyridazin-3(2H)-one[4][5]

This protocol details the synthesis of a foundational 3-phenylpyridazinone structure from β-benzoylpropionic acid.

Materials:

  • β-Benzoylpropionic acid

  • Hydrazine hydrate (80% solution or similar)

  • Ethanol (95% or absolute)

  • Standard reflux apparatus (round-bottom flask, condenser)

  • Filtration setup (Büchner funnel)

  • Recrystallization solvents (e.g., ethanol)

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve β-benzoylpropionic acid (1.0 eq) in ethanol.

  • Addition of Hydrazine: To the stirred solution, add hydrazine hydrate (1.1-1.2 eq) dropwise. The addition may be mildly exothermic.

  • Reflux: Heat the reaction mixture to reflux and maintain for 3-4 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Isolation: After completion, cool the reaction mixture to room temperature, and then further cool in an ice bath. The product will typically precipitate as a white or off-white solid.

  • Purification: Collect the crude product by vacuum filtration and wash the filter cake with a small amount of cold ethanol. The product can be further purified by recrystallization from ethanol to yield fine, crystalline 6-phenyl-4,5-dihydropyridazin-3(2H)-one.

Core Synthetic Strategy 2: Functionalization via Palladium-Catalyzed Cross-Coupling

For the synthesis of more complex or substituted 3-phenylpyridazines, functionalizing a pre-formed pyridazine ring is a powerful and versatile strategy. The Suzuki-Miyaura cross-coupling reaction is particularly effective for installing the phenyl group by forming a carbon-carbon bond between a halogenated pyridazine and phenylboronic acid.[4]

Mechanistic Rationale

This method relies on a palladium catalyst, typically with phosphine ligands, to mediate the coupling. The catalytic cycle involves three key steps:

  • Oxidative Addition: The Pd(0) catalyst inserts into the carbon-halogen bond of the chloropyridazine, forming a Pd(II) complex.

  • Transmetalation: The phenyl group is transferred from the boronic acid (activated by a base) to the palladium center, displacing the halide.

  • Reductive Elimination: The desired 3-phenylpyridazine product is formed as the palladium center eliminates the coupled fragments and is regenerated to its Pd(0) state, allowing the cycle to continue.

The choice of base (e.g., K₂CO₃, Na₂CO₃) is critical for activating the boronic acid for transmetalation. The solvent system, often a mixture like dioxane/water, facilitates the dissolution of both organic and inorganic reagents.[4]

G cluster_reactants Reactants & Reagents cluster_process Process cluster_product Product A 3-Amino-6-chloro-4-methylpyridazine F Combine Reactants under Inert Atmosphere (Ar/N₂) A->F B Phenylboronic Acid B->F C Pd(PPh₃)₄ Catalyst C->F D K₂CO₃ Base D->F E 1,4-Dioxane/Water Solvent E->F G Heat at 90-100 °C (6-12h) F->G H Workup: Dilute, Extract, Dry, Concentrate G->H Monitor by TLC/LC-MS I Purification (Chromatography or Recrystallization) H->I J 3-Amino-4-methyl-6-phenylpyridazine I->J

Caption: Workflow for Suzuki-Miyaura synthesis of a 6-phenylpyridazine derivative.[4]

Protocol 2: Suzuki-Miyaura Synthesis of 3-Amino-4-methyl-6-phenylpyridazine[6]

This protocol describes the synthesis of a phenylpyridazine derivative via a palladium-catalyzed cross-coupling reaction.

Materials:

  • 3-Amino-6-chloro-4-methylpyridazine (1.0 eq)

  • Phenylboronic acid (1.2 eq)

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.03 eq)

  • Potassium carbonate (K₂CO₃) (2.0 eq)

  • 1,4-Dioxane and Water (4:1 mixture), degassed

  • Inert gas supply (Argon or Nitrogen)

  • Standard laboratory glassware for anhydrous reactions

Procedure:

  • Inert Atmosphere: To a flame-dried round-bottom flask, add 3-amino-6-chloro-4-methylpyridazine, phenylboronic acid, Pd(PPh₃)₄, and K₂CO₃.

  • Degassing: Evacuate the flask and backfill with an inert gas. Repeat this cycle three times to ensure an oxygen-free environment, which is crucial to prevent catalyst degradation.

  • Solvent Addition: Add the degassed 1,4-dioxane/water solvent mixture via syringe.

  • Reaction: Heat the mixture to 90-100 °C with vigorous stirring. The reaction is typically complete within 6-12 hours. Monitor progress by TLC or LC-MS.

  • Workup: Upon completion, cool the mixture to room temperature and dilute with ethyl acetate. Filter the mixture through a pad of Celite to remove the catalyst and inorganic salts.[4]

  • Extraction: Transfer the filtrate to a separatory funnel, wash with water and then with brine. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄).

  • Purification: Filter off the drying agent and concentrate the solution under reduced pressure. Purify the crude residue by flash column chromatography or recrystallization to obtain the final product.

Comparative Analysis of Synthetic Methodologies

The choice of synthetic route often depends on factors such as desired yield, reaction time, available equipment, and scalability. Modern techniques like microwave-assisted synthesis offer significant advantages over traditional methods.

MethodReaction TimeTypical Yield (%)Temperature (°C)Key AdvantagesKey Disadvantages
Conventional Heating [5]4 - 8 hours65 - 78%RefluxUtilizes standard lab equipment; well-established.Long reaction times, higher energy consumption.
Microwave-Assisted [5]4 - 10 minutes85 - 92%120 - 150Extremely rapid, high yields, improved efficiency.Requires specialized microwave reactor.
Suzuki-Miyaura Coupling [6]6 - 12 hours14 - 28% (variable)80 - 100High functional group tolerance; good for derivatization.Requires catalyst; inert conditions are necessary.

Data synthesized from comparative studies on pyridazinone synthesis.[6][5]

Protocol 3: Microwave-Assisted Synthesis of 6-phenyl-4,5-dihydropyridazin-3(2H)-one[7]

This protocol offers a rapid and high-yield alternative to conventional heating for the cyclocondensation reaction.

Materials:

  • β-Benzoylpropionic acid

  • Hydrazine hydrate

  • Microwave reactor with sealed reaction vessels

  • Ethanol (as solvent, though solvent-free conditions can also be explored)

Procedure:

  • Vessel Preparation: In a microwave-safe reaction vessel, combine β-benzoylpropionic acid (1.0 eq) and hydrazine hydrate (1.2 eq). If using a solvent, add a minimal amount of ethanol.

  • Microwave Irradiation: Seal the vessel and place it in the microwave reactor. Irradiate the mixture at a set temperature (e.g., 120-150 °C) for 4-10 minutes. The reaction is typically monitored by the reactor's internal pressure and temperature sensors.

  • Cooling & Isolation: After the irradiation period, the vessel is cooled to room temperature (often automatically by the reactor).

  • Purification: Open the vessel carefully, transfer the contents, and isolate the product. If the product precipitates upon cooling, it can be collected by filtration. Otherwise, an aqueous workup followed by extraction may be necessary. Recrystallization can be performed for further purification.

Conclusion

The synthesis of 3-phenylpyridazones can be approached through several reliable and effective strategies. The classical cyclocondensation of γ-ketoacids remains a robust and high-yielding method for constructing the core scaffold, with microwave assistance offering a dramatic improvement in reaction speed and efficiency.[5] For generating libraries of diverse analogs, modern palladium-catalyzed cross-coupling reactions like the Suzuki-Miyaura coupling provide an indispensable tool for late-stage functionalization.[4] By understanding the mechanisms and practical considerations behind each protocol, researchers can select and optimize the most suitable method for their specific drug discovery and development objectives.

References

  • BenchChem. (2025). Application Notes and Protocols: 3-Chloro-4-methyl-6-phenylpyridazine as a Versatile Intermediate for CNS Drug Discovery.
  • BenchChem. (2025). Technical Support Center: Synthesis of 3-amino-4-methyl-6-phenylpyridazine.
  • BenchChem. (2025). A Comparative Guide to Pyridazinone Synthesis: Benchmarking New Methods Against a Published Approach.
  • SciSpace. (n.d.). Pyridazin-3(2H)-ones: Synthesis, reactivity, applications in pharmacology and agriculture.
  • Exploring Potential, Synthetic Methods and General Chemistry of Pyridazine and Pyridazinone: A Brief Introduction. (n.d.).
  • Indo Global Journal of Pharmaceutical Sciences. (2015). A Review on Synthetic Protocols of Pyridazine and Pyridazone Analogues.
  • BenchChem. (2025). Application Notes and Protocols for the Synthesis of Pyridazinone Derivatives.
  • National Institutes of Health. (n.d.). Synthesis of A New Class of Pyridazin-3-one and 2-Amino-5-arylazopyridine Derivatives and Their Utility in the Synthesis of Fused Azines.
  • Biomedical and Pharmacology Journal. (2008). Synthesis and Antimicrobial Activity of some Pyridazinone Derivatives.
  • Journal of Chemical and Pharmaceutical Research. (n.d.). Pyridazin-3(2H)-ones: Synthesis, reactivity, applications in pharmacology and agriculture.

Sources

Topic: Application of 3-Benzoylacrylic Acid in Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

An in-depth guide for researchers, scientists, and drug development professionals.

Abstract

3-Benzoylacrylic acid is a versatile α,β-unsaturated carbonyl compound that has garnered significant attention as a valuable building block and reactive scaffold in medicinal chemistry.[1] Its structure, featuring a conjugated enone system, a carboxylic acid handle, and a phenyl ketone moiety, provides a unique combination of reactivity and synthetic tractability.[2] This guide provides a comprehensive overview of the applications of this compound in drug discovery, focusing on its role as a covalent warhead for targeted inhibitor design. We will explore the underlying chemical principles, detail its use in fragment-based strategies, and provide actionable, field-proven experimental protocols for its synthesis and screening.

Part 1: The Core Chemistry of this compound: A Tunable Covalent Warhead

The primary utility of this compound in drug discovery stems from its α,β-unsaturated ketone core, which functions as a Michael acceptor.[3] This electrophilic moiety is primed to react with nucleophilic residues on target proteins, most notably the thiol group of cysteine, to form a stable covalent bond.[4][5]

Mechanism of Covalent Target Engagement

The process of inhibition is a two-step mechanism.[6] First, the molecule engages the target protein's binding site through non-covalent interactions (e.g., hydrogen bonds, hydrophobic interactions), forming a reversible complex. This initial binding step is crucial for selectivity. Following this, an appropriately positioned nucleophilic cysteine residue attacks the electrophilic β-carbon of the acrylic acid backbone, leading to an irreversible conjugate addition reaction.[6][7] This locks the inhibitor in place, providing sustained target modulation.

G Mechanism of Covalent Inhibition cluster_0 Target Target Protein (Nucleophilic Cysteine) Complex Reversible Non-covalent Complex (Ki) Target->Complex Initial Binding Inhibitor This compound (Michael Acceptor) Inhibitor->Complex Positioning Adduct Irreversible Covalent Adduct (kinact) Complex->Adduct Covalent Bond Formation (Thiol Michael Addition)

Figure 1: The two-step mechanism of covalent inhibition by this compound.

The reactivity of this "warhead" can be modulated by synthetic modifications to the phenyl ring, allowing chemists to fine-tune the electrophilicity to balance target reactivity with off-target selectivity, a critical consideration in covalent drug design.[8]

The Strategic Advantage of Covalent Inhibition

Targeted covalent inhibitors offer several compelling advantages over their non-covalent counterparts:

  • Enhanced Potency and Duration: By forming a permanent bond, the inhibitory effect is prolonged and less dependent on the drug's pharmacokinetic profile.[9]

  • Overcoming Resistance: Covalent drugs can be effective against mutations that reduce the binding affinity of non-covalent inhibitors.

  • Targeting "Undruggable" Proteins: This approach is particularly effective for proteins with shallow or poorly defined binding pockets, where high-affinity non-covalent interactions are difficult to achieve.[10][11]

  • High Ligand Efficiency: Covalent fragments can achieve significant target modulation at low molecular weights, providing excellent starting points for optimization.[]

Part 2: Strategic Applications in Drug Discovery Campaigns

This compound serves as an ideal starting point for both fragment-based and traditional lead discovery programs.

A Scaffold for Fragment-Based Drug Discovery (FBDD)

FBDD has emerged as a powerful strategy for identifying novel hits.[13][14] It relies on screening libraries of low-molecular-weight compounds ("fragments") that, despite binding with low affinity, do so very efficiently.[11] this compound aligns perfectly with the guiding principles of FBDD, often referred to as the "Rule of Three".[15]

Table 1: Physicochemical Properties of this compound vs. "Rule of Three"

PropertyThis compound Value"Rule of Three" Guideline
Molecular Weight176.17 g/mol [16]< 300 Da
cLogP1.5[16]≤ 3
Hydrogen Bond Donors1[16]≤ 3
Hydrogen Bond Acceptors3[16]≤ 3

The carboxylic acid group provides a convenient synthetic handle for fragment elaboration, allowing chemists to "grow" the initial hit by adding new chemical functionalities to improve potency and selectivity.[][13]

Precursor for Biologically Active Molecules

The chemical structure of this compound is a component of more complex molecules with demonstrated biological activity. Derivatives have been explored for their potential as anticancer agents, often designed to inhibit key signaling proteins like EGFR through covalent modification.[17][18] The α,β-unsaturated ketone motif is found in numerous cytotoxic compounds that target cellular functions.[19]

Part 3: Key Experimental Protocols

The following protocols provide validated, step-by-step methodologies for the practical application of this compound in a drug discovery laboratory.

Protocol 1: Synthesis of a this compound Amide Derivative for Screening

This protocol details the conversion of the carboxylic acid to an amide, a common step in building a chemical library for biological screening.[20]

Objective: To synthesize N-benzyl-4-oxo-4-phenylbut-2-enamide from this compound as a representative example of library diversification.

Materials:

  • This compound (1.0 eq)

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC, 1.2 eq)

  • Hydroxybenzotriazole (HOBt, 1.2 eq)

  • Benzylamine (1.1 eq)

  • N,N-Diisopropylethylamine (DIPEA, 2.5 eq)

  • Anhydrous Dichloromethane (DCM)

  • 1 M Hydrochloric acid (HCl)

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

Step-by-Step Methodology:

  • Dissolution: In a round-bottom flask under an inert atmosphere (N₂ or Ar), dissolve this compound in anhydrous DCM.

  • Activation: Add EDC and HOBt to the solution. Stir at room temperature for 20 minutes. This forms a highly reactive activated ester intermediate.

  • Coupling: In a separate flask, dissolve benzylamine in anhydrous DCM and add DIPEA. Add this solution dropwise to the activated ester mixture.

  • Reaction: Allow the reaction to stir at room temperature overnight. Monitor progress using thin-layer chromatography (TLC).

  • Quenching & Work-up: Dilute the reaction mixture with DCM. Wash sequentially with 1 M HCl, saturated NaHCO₃, and brine.

  • Drying & Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure to obtain the crude product.

  • Purification: Purify the crude residue by silica gel column chromatography (e.g., using a hexane/ethyl acetate gradient) to yield the pure amide product.

  • Characterization: Confirm the structure and purity of the final compound using ¹H NMR, ¹³C NMR, and LC-MS analysis.

Causality Behind Experimental Choices:

  • EDC/HOBt: This combination is a classic peptide coupling reagent system that efficiently activates the carboxylic acid for amidation while minimizing side reactions and racemization.

  • DIPEA: A non-nucleophilic organic base is used to neutralize the hydrochloride salt formed during the EDC activation and to facilitate the coupling reaction.

  • Aqueous Washes: The acidic wash removes unreacted amine and basic byproducts. The basic wash removes unreacted carboxylic acid and HOBt. This simplifies the final purification step.

G cluster_0 Amide Derivative Synthesis Workflow start This compound + Benzylamine activation Carboxylic Acid Activation (EDC/HOBt in DCM) start->activation coupling Nucleophilic Attack & Amide Formation activation->coupling workup Aqueous Work-up (HCl, NaHCO₃, Brine) coupling->workup purification Silica Gel Chromatography workup->purification analysis Characterization (NMR, LC-MS) purification->analysis end Pure Amide Derivative analysis->end

Figure 2: A generalized workflow for the synthesis of this compound derivatives.

Protocol 2: Intact Protein Mass Spectrometry Assay for Covalent Binding

This protocol uses mass spectrometry (MS) to directly confirm that a compound derived from this compound forms a covalent adduct with its target protein.[21][22]

Objective: To verify covalent bond formation and determine the stoichiometry of binding between a test compound and a target protein.

Materials:

  • Purified target protein (e.g., a kinase or protease with a known reactive cysteine)

  • Test compound (e.g., the N-benzyl amide from Protocol 1) dissolved in DMSO

  • Assay Buffer (e.g., 50 mM HEPES, pH 7.4, 150 mM NaCl)

  • LC-MS system capable of intact protein analysis (e.g., Q-TOF or Orbitrap)

Step-by-Step Methodology:

  • Sample Preparation: Prepare two samples.

    • Control: Mix the target protein (final concentration 5-10 µM) with an equivalent volume of DMSO in the assay buffer.

    • Test: Mix the target protein (5-10 µM) with the test compound (e.g., 5-10 fold molar excess) in the assay buffer.

  • Incubation: Incubate both samples at a controlled temperature (e.g., 37 °C) for a set time course (e.g., 0, 30, 60, 120 minutes). The time-dependent nature of the reaction is a hallmark of covalent inhibition.[23]

  • Reaction Quenching (Optional but recommended): Stop the reaction by adding 0.1% formic acid.

  • LC-MS Analysis:

    • Inject a small volume of each sample onto a reverse-phase LC column suitable for protein separation.

    • Elute the protein using a water/acetonitrile gradient containing 0.1% formic acid.

    • Analyze the eluting protein peak using the mass spectrometer in positive ion mode, scanning over a mass range appropriate for the target protein.

  • Data Deconvolution: Use deconvolution software (e.g., MaxEnt1, BioConfirm) to convert the raw mass spectrum (m/z) into a zero-charge mass spectrum, showing the exact molecular weight of the protein species present.

  • Interpretation:

    • The control sample will show a single peak corresponding to the molecular weight of the unmodified protein.

    • The test sample should show a new, higher-mass peak. The mass difference between this new peak and the control peak should be equal to the molecular weight of the test compound. This directly confirms covalent adduct formation.

    • The relative intensities of the unmodified and modified peaks can be used to estimate the percentage of protein labeling.

Causality Behind Experimental Choices:

  • Intact Protein MS: This is the gold standard for confirming covalent modification. It provides unambiguous evidence of bond formation and the exact mass of the adduct.[22]

  • Molar Excess of Compound: Using an excess of the inhibitor drives the covalent reaction to completion, making the modified protein peak easier to detect.

  • Time Course: Observing an increase in the modified protein peak over time confirms that the reaction is not simply non-specific aggregation but a time-dependent covalent process.[23]

  • Deconvolution: Raw ESI-MS data for proteins shows a series of peaks with different charge states. Deconvolution is essential to calculate the true molecular weight of the protein and the protein-adduct complex.

Conclusion

This compound is more than a simple chemical reagent; it is a strategic starting point for the rational design of targeted covalent inhibitors.[8] Its favorable physicochemical properties make it an excellent scaffold for fragment-based discovery, while its tunable Michael acceptor functionality provides a proven warhead for engaging nucleophilic targets.[4][] The protocols outlined herein offer robust, validated methods for synthesizing diverse libraries from this core and for confirming their desired covalent mechanism of action. By integrating this versatile scaffold into modern drug discovery platforms, researchers are well-equipped to tackle challenging biological targets and develop the next generation of precision medicines.

References

  • Vertex AI Search. The Role of this compound in Advanced Chemical Synthesis.
  • ResearchGate. (2025). Synthesis and Applications of α, β-Unsaturated Aryl Ketones: Review Article.
  • EvitaChem. Buy this compound (EVT-317031) | 17812-07-6.
  • YouTube. (2024). Strategies for Screening and Characterizing Targeted Covalent Inhibitors.
  • Hossain, M., Das, U., & Dimmock, J. R. (2019). Recent advances in α,β-unsaturated carbonyl compounds as mitochondrial toxins. European Journal of Medicinal Chemistry, 183, 111687.
  • Cheng, X., Wang, S., Wei, Y., Wang, H., & Lin, Y. W. (2022). Metal-free hydrosulfonylation of α,β-unsaturated ketones: synthesis and application of γ-keto sulfones. RSC Advances, 12(55), 35835-35839.
  • Oncodesign Services. Covalent Compound Screening Guide.
  • BioAscent. From Screening to Validation: A Comprehensive Approach to Identifying Covalent Inhibitors for Challenging Targets.
  • Bernardim, B., et al. (2016). Stoichiometric and irreversible cysteine-selective protein modification using carbonylacrylic reagents. Nature Communications, 7, 13280.
  • IRBM Medicinal Chemistry. (2025). Optimized Covalent Fragment Library for Drug Discovery.
  • Joosse, S. A., et al. (2018). Technologies for Direct Detection of Covalent Protein–Drug Adducts. ACS Chemical Biology, 13(8), 1893-1907.
  • Organic Syntheses. β-BENZOYLACRYLIC ACID.
  • PubChem. Benzoylacrylic acid.
  • Zaki, I., et al. (2023). Novel Acrylate-Based Derivatives: Design, Synthesis, Antiproliferative Screening, and Docking Study as Potential Combretastatin Analogues. Molecules, 28(19), 6965.
  • Al-Salahi, R., et al. (2017). Synthesis, antitumour and antioxidant activities of novel α,β-unsaturated ketones and related heterocyclic analogues: EGFR inhibition and molecular modelling study. Journal of Enzyme Inhibition and Medicinal Chemistry, 32(1), 736-746.
  • Zhang, C., et al. (2021). Cleavable and tunable cysteine-specific arylation modification with aryl thioethers. Chemical Science, 12(3), 1145-1151.
  • Zhang, C., & Xian, M. (2024). Chemo-selective modification of cysteine residue: synthesis and application in the discovery of potential drug candidates. Exploration of Targeted Anti-tumor Therapy.
  • Zhao, Z., & Bourne, P. E. (2018). Recent advances in the development of covalent inhibitors. Frontiers in Chemistry, 6, 339.
  • LibreTexts Chemistry. 6.5 Reactions of α,β-unsaturated Aldehydes and Ketones.
  • Guncar, G., et al. (2018). Shining light on cysteine modification: connecting protein conformational dynamics to catalysis and regulation. Acta Crystallographica Section D: Structural Biology, 74(Pt 10), 953-964.
  • Powers, J. C., & Asgian, J. L. (2018). The Taxonomy of Covalent Inhibitors. Current Protocols in Chemical Biology, 10(4), e53.
  • Zhang, T., et al. (2022). Covalent Warheads Targeting Cysteine Residue: The Promising Approach in Drug Development. Molecules, 27(22), 7794.
  • Alam, M. S., et al. (2014). Synthesis of new penicillin derivatives as drug-like molecules for biological screening. Journal of Chemistry, 2014, 856930.
  • Zaki, I., et al. (2023). Novel Acrylate-Based Derivatives: Design, Synthesis, Antiproliferative Screening, and Docking Study as Potential Combretastatin Analogues. ACS Omega, 8(42), 39396-39408.
  • Sutanto, F., et al. (2020). Covalent inhibitors: a rational approach to drug discovery. RSC Medicinal Chemistry, 11(8), 878-886.
  • de Souza, G. B., et al. (2022). Fragment-based drug discovery—the importance of high-quality molecule libraries. FEBS Letters, 596(19), 2468-2487.
  • Xuan, Y., & Zhang, H. Y. (2020). Application of Fragment-Based Drug Discovery to Versatile Targets. Frontiers in Molecular Biosciences, 7, 194.
  • Lau, Y. H., et al. (2013). Rational design of resorcylic acid lactone analogues as covalent MNK1/2 kinase inhibitors by tuning the reactivity of an enamide Michael acceptor. Chemistry-A European Journal, 19(34), 11123-11131.
  • YouTube. (2022). Targeted covalent inhibitors with an emphasis on reversible covalent inhibition.
  • Scilit. The 'rule of three' for fragment-based drug discovery: where are we now?
  • Murray, C. W., Verdonk, M. L., & Rees, D. C. (2012). Experiences in fragment-based drug discovery. Trends in Pharmacological Sciences, 33(5), 224-232.

Sources

The Strategic Role of 3-Benzoylacrylic Acid in the Synthesis of Novel Antihypertensive Pyridazinone Scaffolds

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Unmet Need in Hypertension and the Promise of Pyridazinone Derivatives

Hypertension remains a cornerstone of cardiovascular disease, a leading cause of global mortality. The renin-angiotensin-aldosterone system (RAAS) is a critical pathway in blood pressure regulation, with the Angiotensin-Converting Enzyme (ACE) being a primary therapeutic target.[1] While existing ACE inhibitors are effective, the quest for novel antihypertensive agents with improved efficacy and side-effect profiles is perpetual. In this context, pyridazinone derivatives have emerged as a promising class of compounds, demonstrating significant potential as cardiovascular agents.[2][3] 3-Benzoylacrylic acid serves as a versatile and strategic starting material for the construction of these bioactive pyridazinone cores, offering a straightforward route to 6-phenyl-substituted pyridazinones, which have shown notable antihypertensive activity.[4][5]

This comprehensive guide provides an in-depth exploration of the synthesis of antihypertensive agents derived from this compound. We will delve into the underlying reaction mechanisms, provide detailed experimental protocols, and discuss the biological evaluation of these compounds, with a focus on their activity as ACE inhibitors.

The Synthetic Keystone: From this compound to the Pyridazinone Core

The fundamental transformation in the synthesis of the target antihypertensive agents is the reaction of this compound with hydrazine hydrate. This reaction proceeds via a cyclocondensation mechanism to yield 6-phenyl-4,5-dihydropyridazin-3(2H)-one.

Mechanism of Cyclocondensation

The reaction is initiated by a nucleophilic attack of the hydrazine on the β-carbon of the α,β-unsaturated carbonyl system of this compound (a Michael addition). This is followed by an intramolecular cyclization, where the second nitrogen of the hydrazine attacks the carboxylic acid moiety, leading to the formation of a stable six-membered pyridazinone ring after dehydration.

Diagram: Synthetic Pathway from this compound to 6-Phenyl-4,5-dihydropyridazin-3(2H)-one

Synthetic_Pathway cluster_start Starting Material cluster_reagents Reagents & Conditions cluster_product Core Scaffold 3_Benzoylacrylic_Acid This compound Reagents Hydrazine Hydrate (NH2NH2·H2O) Ethanol (Solvent) Reflux Pyridazinone 6-Phenyl-4,5-dihydropyridazin-3(2H)-one Reagents->Pyridazinone Cyclocondensation

A schematic representation of the one-pot synthesis of the pyridazinone core.

Experimental Protocols

Protocol 1: Synthesis of 6-Phenyl-4,5-dihydropyridazin-3(2H)-one from this compound

This protocol outlines the foundational step in the synthesis of the pyridazinone-based antihypertensive agents.

Materials:

  • This compound

  • Hydrazine hydrate (99%)

  • Absolute Ethanol

  • Round-bottom flask with reflux condenser

  • Magnetic stirrer with heating mantle

  • Beakers, graduated cylinders, and filtration apparatus

  • Recrystallization solvent (e.g., ethanol or methanol)

Procedure:

  • In a 250 mL round-bottom flask, dissolve 0.01 mole of this compound in 50 mL of absolute ethanol.

  • To this solution, add 0.015 mole of hydrazine hydrate dropwise with continuous stirring.

  • Fit the flask with a reflux condenser and heat the reaction mixture to reflux for 6-8 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • After the reaction is complete, cool the mixture to room temperature.

  • Pour the cooled reaction mixture into a beaker containing crushed ice. A solid precipitate will form.

  • Collect the solid product by vacuum filtration and wash it with a dilute solution of sodium bicarbonate, followed by cold water to remove any unreacted acid.

  • Recrystallize the crude product from ethanol or methanol to obtain pure 6-phenyl-4,5-dihydropyridazin-3(2H)-one.

  • Dry the purified product in a vacuum oven.

Expected Outcome:

A crystalline solid. The yield and melting point should be recorded and compared with literature values. The structure should be confirmed using spectroscopic methods such as IR, ¹H-NMR, and Mass Spectrometry.

Protocol 2: N-Alkylation of 6-Phenyl-4,5-dihydropyridazin-3(2H)-one

Further derivatization at the N-2 position of the pyridazinone ring has been shown to modulate biological activity. This protocol describes a general method for N-alkylation.

Materials:

  • 6-Phenyl-4,5-dihydropyridazin-3(2H)-one (from Protocol 1)

  • Anhydrous Potassium Carbonate (K₂CO₃)

  • Acetone (anhydrous)

  • Alkylating agent (e.g., ethyl chloroacetate)

  • Round-bottom flask with reflux condenser and dropping funnel

  • Magnetic stirrer

Procedure:

  • To a stirred suspension of 0.01 mole of 6-phenyl-4,5-dihydropyridazin-3(2H)-one and 0.015 mole of anhydrous potassium carbonate in 50 mL of dry acetone, add 0.01 mole of the alkylating agent (e.g., ethyl chloroacetate) dropwise at room temperature.

  • After the addition is complete, reflux the reaction mixture for 12-16 hours.

  • Monitor the reaction by TLC.

  • After completion, filter off the inorganic salts and wash with acetone.

  • Evaporate the solvent from the filtrate under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography or recrystallization.

Biological Evaluation: Assessing Antihypertensive Activity

The synthesized pyridazinone derivatives are primarily evaluated for their potential to lower blood pressure. A common in vitro screening method is the assessment of their ability to inhibit the Angiotensin-Converting Enzyme (ACE).

Mechanism of ACE Inhibition

ACE is a zinc-containing enzyme that cleaves the C-terminal dipeptide from angiotensin I to produce the potent vasoconstrictor, angiotensin II. ACE inhibitors block this conversion, leading to vasodilation and a reduction in blood pressure. The pyridazinone derivatives are thought to interact with the active site of ACE, preventing the binding of its natural substrate. Molecular docking studies have suggested that these compounds can form key interactions with the amino acid residues in the active site of the ACE enzyme.[6][7]

Diagram: Mechanism of Action - ACE Inhibition

ACE_Inhibition cluster_RAAS Renin-Angiotensin-Aldosterone System (RAAS) cluster_Inhibition Therapeutic Intervention Angiotensinogen Angiotensinogen Angiotensin_I Angiotensin_I Angiotensinogen->Angiotensin_I Renin ACE_Enzyme ACE Enzyme Angiotensin_I->ACE_Enzyme Substrate Angiotensin_II Angiotensin_II Vasoconstriction Vasoconstriction & Increased Blood Pressure Angiotensin_II->Vasoconstriction ACE_Enzyme->Angiotensin_II Product Pyridazinone_Derivative Pyridazinone Derivative (ACE Inhibitor) Pyridazinone_Derivative->ACE_Enzyme Inhibits

The role of pyridazinone derivatives in blocking the RAAS pathway.

Protocol 3: In Vitro ACE Inhibitor Screening Assay

A variety of commercial kits and established methods are available for screening ACE inhibitors. A common method is a spectrophotometric assay based on the hydrolysis of a synthetic substrate like Hippuryl-L-Histidyl-L-Leucine (HHL).[1]

Principle:

ACE cleaves HHL to release hippuric acid and His-Leu. The amount of hippuric acid produced is quantified by spectrophotometry after extraction. The presence of an ACE inhibitor reduces the amount of hippuric acid formed.

Materials:

  • ACE from rabbit lung (or other suitable source)

  • Hippuryl-L-Histidyl-L-Leucine (HHL) as substrate

  • Borate buffer

  • Synthesized pyridazinone derivatives (test compounds)

  • Lisinopril or Captopril (standard inhibitor)

  • Hydrochloric acid (HCl)

  • Ethyl acetate

  • Spectrophotometer

Procedure:

  • Prepare solutions of the test compounds and the standard inhibitor at various concentrations.

  • In a series of test tubes, add the ACE enzyme solution, buffer, and either the test compound, standard inhibitor, or vehicle (control).

  • Pre-incubate the mixture at 37°C for 10 minutes.

  • Initiate the enzymatic reaction by adding the HHL substrate solution.

  • Incubate the reaction mixture at 37°C for 30-60 minutes.

  • Stop the reaction by adding HCl.

  • Extract the hippuric acid formed into ethyl acetate.

  • Evaporate the ethyl acetate layer to dryness.

  • Reconstitute the residue in a suitable buffer or water.

  • Measure the absorbance at a specific wavelength (e.g., 228 nm) using a spectrophotometer.

  • Calculate the percentage of ACE inhibition for each compound concentration.

  • Determine the IC₅₀ value (the concentration of inhibitor required to inhibit 50% of the ACE activity).

Data Presentation: Structure-Activity Relationship Insights

The antihypertensive activity of pyridazinone derivatives is highly dependent on their structural features. The table below summarizes the ACE inhibitory activity of a representative synthesized pyridazinone derivative compared to the standard drug, Lisinopril.

CompoundStructureMolecular Docking ScoreIn Vitro ACE Inhibition IC₅₀ (µg/mL)
Derivative 6 2-((4-aminophenyl)(phenyl)methyl)-6-phenyl-4,5-dihydropyridazin-3(2H)-one-5.255.78[6][7]
Lisinopril (Standard Drug)-6.500.85[6][7]

Note: The structure and data for Derivative 6 are based on compounds described in the cited literature.[6][7] The docking scores indicate the predicted binding affinity to the ACE enzyme, with more negative values suggesting stronger binding.

The data indicates that while the synthesized pyridazinone derivative shows promising ACE inhibitory activity, further structural modifications may be necessary to achieve potency comparable to standard clinical drugs.[6][7]

Conclusion and Future Directions

This compound is a valuable and accessible precursor for the synthesis of a diverse library of pyridazinone derivatives. The straightforward cyclocondensation reaction with hydrazines provides a robust entry into this class of compounds. The resulting 6-phenyl-pyridazinone scaffold has demonstrated significant potential as a platform for the development of novel antihypertensive agents, primarily through the mechanism of ACE inhibition.

Future research in this area should focus on:

  • Structure-Activity Relationship (SAR) Studies: Systematic modification of the phenyl ring and the N-2 position of the pyridazinone core to optimize potency and selectivity.

  • In Vivo Efficacy Studies: Evaluation of the most promising compounds in animal models of hypertension to confirm their blood pressure-lowering effects and assess their pharmacokinetic profiles.

  • Exploration of Other Mechanisms: Investigating whether these compounds exhibit other vasodilatory mechanisms beyond ACE inhibition.

The protocols and insights provided in this guide offer a solid foundation for researchers and drug development professionals to explore the rich chemical and pharmacological landscape of this compound-derived antihypertensive agents.

References

  • Schenker, E., & Salzmann, R. (1981). Synthesis and antihypertensive activity of new 6-heteroaryl-3-hydrazinopyridazine derivatives. Journal of Medicinal Chemistry, 24(1), 59-63. [Link]
  • Al-Ghorbani, M., et al. (2016). Synthesis and Antihypertensive Activity of Some Novel Pyridazinones. Oriental Journal of Chemistry, 32(2). [Link]
  • Nur, S., et al. (2015). Review of Angiotensin-converting Enzyme Inhibitory Assay: Rapid Method in Drug Discovery of Herbal Plants. Pharmacognosy Reviews, 9(18), 75-79. [Link]
  • Al-Ghorbani, M., et al. (2016). Synthesis and Antihypertensive Activity of Some Novel Pyridazinones. Vertex AI Search Grounding API. [Link]
  • Wang, L., et al. (2017). Discovery of novel angiotensin-converting enzyme inhibitory peptides by in silico and in vitro studies. RSC Advances, 7(49), 30737-30746. [Link]
  • Yuliani, S. H., et al. (2021). In Vitro Angiotensin-Converting Enzyme (ACE) Inhibition Test on Extract Dayak Onion Herb (Eleutherine americana (Aubl.) Merr. ex K. Heyne). ETFLIN, 4(1), 1-8. [Link]
  • Abdel-Wahab, B. F., et al. (2022). Pyridazinone-based derivatives as anticancer agents endowed with anti-microbial activity: molecular design, synthesis, and biological investigation. RSC Advances, 12(46), 30147-30165. [Link]
  • Asif, M. (2014). Various Chemical and Biological Activities of Pyridazinone Derivatives. Scholars Research Library, 6(1), 180-192. [Link]
  • Asif, M. (2015). Exploring Potential, Synthetic Methods and General Chemistry of Pyridazine and Pyridazinone: A Brief Introduction. International Journal of Chemical and Pharmaceutical Sciences, 6(1), 1-13. [Link]
  • Abdel-Aziz, H. A., et al. (2014). Synthesis of Some New Pyridazine Derivatives for Anti-HAV Evaluation. Molecules, 19(6), 7647-7659. [Link]
  • De Kimpe, N., et al. (2009). Synthesis and chemistry of pyridazin-3(2H)-ones. Tetrahedron, 65(1), 1-26. [Link]
  • Asif, M. (2015). Pharmacological activities of pyridazines and pyridazinone Derivatives: A Review on biologically active scaffold.
  • Boukharsa, Y., et al. (2014). Pyridazin-3(2H)-ones: Synthesis, reactivity, applications in pharmacology and agriculture. Journal of Chemical and Pharmaceutical Research, 6(12), 297-310. [Link]
  • Samanta, K. C., et al. (2012). Synthesis of Different Substituted Pyridazinone Derivatives and Their Anticonvulsant Activity. International Journal of Pharmaceutical Sciences and Research, 3(11), 4346-4350. [Link]
  • Organic Syntheses. β-BENZOYLACRYLIC ACID. [Link]
  • Cook, K. E. (1957). Amine and hydrazine derivatives of beta-benzoylacrylic acid and its methyl ester. University of Nebraska - Lincoln. [Link]

Sources

laboratory scale synthesis of 3-Benzoylacrylic acid

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note and Protocol for the Laboratory-Scale Synthesis of 3-Benzoylacrylic Acid

Abstract

This document provides a comprehensive guide for the laboratory-scale synthesis of this compound, a valuable chemical intermediate. The featured methodology is the Friedel-Crafts acylation of benzene with maleic anhydride, catalyzed by anhydrous aluminum chloride. This protocol is designed for researchers, scientists, and professionals in drug development and organic synthesis. It offers an in-depth explanation of the reaction mechanism, a detailed step-by-step experimental procedure, safety protocols, characterization data, and troubleshooting advice to ensure a successful and reproducible synthesis.

Introduction

This compound is a versatile bifunctional molecule, featuring a phenyl ketone, a carboxylic acid, and an α,β-unsaturated system.[1] This unique combination of functional groups makes it a highly sought-after precursor for the synthesis of a wide range of heterocyclic compounds, including pyridazinones and flavones, which are significant scaffolds in medicinal chemistry.[2][3] Typically presenting as white to light-yellow crystals, this compound is sparingly soluble in water but dissolves in many common organic solvents.[1][2]

The most established and reliable method for its laboratory preparation is the Friedel-Crafts acylation of benzene using maleic anhydride as the acylating agent.[2] This electrophilic aromatic substitution reaction provides a direct and efficient route to the target molecule.[4] This application note details this synthesis, emphasizing the chemical principles, practical execution, and safety considerations.

Reaction Mechanism and Scientific Principles

The synthesis of this compound via this route is a classic example of the Friedel-Crafts acylation, a cornerstone of C-C bond formation in organic chemistry, first developed by Charles Friedel and James Mason Crafts in 1877.[5] The reaction proceeds via electrophilic aromatic substitution.

Causality of Experimental Choices:

  • Lewis Acid Catalyst: Anhydrous aluminum chloride (AlCl₃) is the catalyst of choice. Its function is to coordinate with an oxygen atom of maleic anhydride, polarizing the carbonyl group and facilitating the ring-opening to generate a highly reactive acylium ion. This ion is the key electrophile that attacks the electron-rich benzene ring.[4][6] A stoichiometric amount of AlCl₃ is required because the catalyst forms a stable complex with the ketone product, which is broken during the aqueous workup.[5]

  • Anhydrous Conditions: All reagents, solvents, and glassware must be scrupulously dry.[7][8] Aluminum chloride reacts violently with water, which would deactivate the catalyst and significantly lower the yield.[9]

  • Reaction Control: The reaction is exothermic, particularly during the addition of AlCl₃.[7] Adding the catalyst portion-wise allows for better temperature control, preventing unwanted side reactions. The subsequent reflux ensures the reaction proceeds to completion.

  • Prevention of Polysubstitution: A key advantage of Friedel-Crafts acylation over alkylation is the prevention of multiple substitutions. The product, an aryl ketone, contains an electron-withdrawing acyl group that deactivates the aromatic ring, making it less susceptible to further electrophilic attack.[4][9]

Mechanistic Steps:
  • Formation of Acylium Ion: Aluminum chloride coordinates with maleic anhydride. The anhydride ring cleaves to form a resonance-stabilized acylium ion.

  • Electrophilic Attack: The π-electrons of the benzene ring act as a nucleophile, attacking the electrophilic acylium ion to form a resonance-stabilized carbocation intermediate (sigma complex).

  • Rearomatization: A base (AlCl₄⁻) abstracts a proton from the sigma complex, restoring the aromaticity of the ring and regenerating the AlCl₃ catalyst (though it remains complexed to the product).

  • Hydrolysis: During the aqueous workup, the aluminum chloride-ketone complex is hydrolyzed to release the final this compound product.

Friedel-Crafts Acylation Mechanism Figure 1: Reaction mechanism for the synthesis of this compound. cluster_0 Step 1: Acylium Ion Formation cluster_1 Step 2 & 3: Electrophilic Aromatic Substitution cluster_2 Step 4: Hydrolysis Maleic Anhydride Maleic Anhydride Acylium Ion Acylium Ion Electrophile Maleic Anhydride->Acylium Ion + AlCl₃ AlCl3 AlCl₃ Benzene Benzene Sigma Complex Sigma Complex (Carbocation Intermediate) Benzene->Sigma Complex + Acylium Ion Product Complex AlCl₃-Product Complex Sigma Complex->Product Complex - H⁺ Final Product This compound Product Complex->Final Product + H₂O / H⁺

Detailed Experimental Protocol

This protocol is adapted from a robust procedure published in Organic Syntheses.[10]

Materials and Reagents
ReagentMolar Mass ( g/mol )QuantityMolesEquivalents
Maleic Anhydride98.0634.0 g0.3471.0
Benzene (dry, thiophene-free)78.11200 mL (175 g)2.246.46
Aluminum Chloride (anhydrous)133.34100.0 g0.752.16
Concentrated HCl36.46~120 mL--
Anhydrous Sodium Carbonate105.9940.0 g0.377-
Filter Aid (e.g., Celite)-~2 g--
Activated Carbon (e.g., Norit)-~2 g--
Water (deionized)18.02As needed--
Ice-As needed--
Equipment
  • 1-L three-necked round-bottomed flask

  • Mercury-sealed mechanical stirrer or magnetic stirrer with a large stir bar

  • Reflux condenser with drying tube

  • Dropping funnel (250 mL)

  • Heating mantle or steam bath

  • Ice bath

  • 1-L Claisen flask for vacuum distillation

  • Vacuum filtration apparatus (Büchner funnel, filter flask)

  • Beakers (1 L)

  • Standard laboratory glassware

Experimental Workflow Visualization

Experimental Workflow Figure 2: Step-by-step experimental workflow. A 1. Reaction Setup Dissolve Maleic Anhydride in dry Benzene in a 3-neck flask. B 2. Catalyst Addition Add anhydrous AlCl₃ in portions. Control exothermic reaction. A->B C 3. Reaction Reflux with stirring for 1 hour. B->C D 4. Workup: Quenching Cool in ice bath. Hydrolyze slowly with H₂O, then conc. HCl. C->D E 5. Benzene Removal Distill off excess Benzene under reduced pressure. D->E F 6. Crude Isolation Cool residue to precipitate solid. Filter and wash with acidic water. E->F G 7. Purification: Base Wash Dissolve crude solid in warm Na₂CO₃ solution. Filter with Celite. F->G H 8. Decolorization Treat filtrate with activated carbon (Norit) and filter while warm. G->H I 9. Precipitation Cool filtrate and acidify with conc. HCl to precipitate pure product. H->I J 10. Final Isolation & Drying Filter the pure solid, wash with cold water, and dry at 50°C. I->J

Step-by-Step Methodology

Reaction Phase

  • Setup: Equip a 1-L three-necked flask with a stirrer and reflux condenser. Ensure all glassware is perfectly dry. Add 34.0 g (0.347 mol) of maleic anhydride and 200 mL of dry, thiophene-free benzene.

  • Catalyst Addition: Begin stirring to dissolve the anhydride. Through the third neck, add 100 g (0.75 mol) of anhydrous aluminum chloride powder in 6-8 portions. The addition should be paced to maintain a moderate reflux from the heat of reaction, typically taking about 20 minutes.

  • Reaction: After the addition is complete, heat the mixture to reflux using a steam bath or heating mantle and continue stirring for 1 hour.

Workup and Crude Isolation Phase 4. Quenching: Cool the reaction flask thoroughly in an ice-water bath. Replace the third neck cap with a 250-mL dropping funnel. Hydrolyze the reaction complex by cautiously adding 200 mL of water, followed by 50 mL of concentrated hydrochloric acid.[8] This step is highly exothermic; add the first 50 mL of water very slowly over 15-20 minutes while maintaining vigorous stirring and cooling. [10] 5. Benzene Removal: Transfer the hydrolyzed mixture to a 1-L Claisen flask. Rinse the reaction flask with ~50 mL of warm water to complete the transfer. Distill the excess benzene and some water under reduced pressure (20-30 mm Hg), using a water bath at 50-60°C to heat the flask. This is done to avoid overheating the product in acidic conditions, which can lead to the formation of β-benzoyllactic acid as a byproduct.[10] 6. Crude Product Isolation: While the residue is still molten, pour it into a 1-L beaker. Rinse the Claisen flask with 50 mL of warm water. Cool the beaker in an ice bath for at least 1 hour to precipitate the crude product. 7. Washing: Collect the yellow solid by vacuum filtration. Wash the solid by first suspending it in a cold solution of 25 mL of concentrated HCl in 100 mL of water, stirring, and filtering. Repeat the wash with 100 mL of cold water. The crude product can be air-dried at this stage if necessary.[10]

Purification Phase 8. Base Extraction: Dissolve the crude product in a solution of 40 g of anhydrous sodium carbonate in 250 mL of water by warming to 40–50°C. Avoid overheating, as it can cause hydrolysis of the product. [10] Add ~2 g of a filter aid (Celite), stir, and filter the warm solution by suction to remove insoluble impurities. 9. Decolorization: Add ~2 g of activated carbon (Norit) to the clear, yellow filtrate. Heat at 40–50°C for 10-15 minutes with occasional stirring, then filter by suction while still warm. 10. Precipitation: Transfer the final filtrate to a 1-L beaker and cool to 5–10°C in an ice bath. With efficient stirring, add 70 mL of concentrated hydrochloric acid dropwise. It is crucial to cool and stir effectively to ensure the acid precipitates as a fine solid rather than an oil. [10] 11. Final Isolation: After the addition is complete, cool the mixture to 0–5°C and collect the purified product by vacuum filtration. Wash the solid with two 50-mL portions of cold water. 12. Drying: Dry the product at 50°C until a constant weight is achieved. The final product should be 56–63 g of light-yellow, anhydrous β-benzoylacrylic acid.

Safety Precautions

  • General: Perform the entire reaction in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.

  • Aluminum Chloride (AlCl₃): Corrosive and reacts violently with water to release toxic HCl gas. Handle in a dry environment and avoid contact with skin.[9][11]

  • Benzene: A known carcinogen and highly flammable. Avoid inhalation and skin contact.

  • Maleic Anhydride: A corrosive irritant. Avoid inhalation of dust.

  • Concentrated Acids/Bases: Handle with extreme care as they can cause severe burns.[11]

  • Quenching Step: The hydrolysis of the aluminum chloride complex is extremely exothermic. Perform this step slowly and with efficient cooling to prevent uncontrolled boiling and splashing.

Product Characterization

The identity and purity of the synthesized this compound should be confirmed using standard analytical techniques.

PropertyExpected Result
Appearance Light-yellow crystalline solid[1]
Melting Point 90–93 °C (anhydrous); 64–65 °C (monohydrate)[10]
FTIR (cm⁻¹) ~3000 (broad, O-H), ~1700 (C=O, acid), ~1660 (C=O, ketone), ~1620 (C=C)[12]
¹H NMR Signals corresponding to aromatic protons (multiplet, ~7.4-8.0 ppm) and vinylic protons (two doublets, ~6.5-7.5 ppm)[13]
¹³C NMR Signals for ketone carbonyl (~190 ppm), acid carbonyl (~170 ppm), aromatic carbons (~128-138 ppm), and vinylic carbons (~130-140 ppm)[14]

Troubleshooting Guide

IssueProbable Cause(s)Recommended Solution(s)
Low or No Yield Reagents or glassware were not anhydrous, deactivating the AlCl₃ catalyst.[8]Ensure all glassware is oven-dried. Use freshly opened or distilled anhydrous reagents and solvents.
Product Oiled Out During Purification Acidification was too rapid or cooling was insufficient during the final precipitation step.[10]Re-dissolve the oil in a minimal amount of Na₂CO₃ solution and repeat the precipitation, adding the HCl very slowly with vigorous stirring and efficient ice-bath cooling.
Product is Dark/Discolored Overheating during reaction or purification steps.Avoid excessive heating during reflux and purification. Use activated carbon as described to decolorize the product.
Difficult Filtration Product precipitated as a very fine or oily solid.Ensure proper cooling and slow addition rates during precipitation to encourage crystal growth.

References

  • Ventura College Organic Chemistry Lab. (n.d.). 12BL Experiment 10: Friedel Crafts Acylation – An EAS Reaction.
  • University of Michigan. (n.d.). Experiment 1: Friedel-Crafts Acylation.
  • Wikipedia. (n.d.). Friedel–Crafts reaction. Wikipedia.
  • Jim Clark. (n.d.). Friedel-Crafts acylation. Chemguide.
  • Organic Syntheses. (n.d.). β-BENZOYLACRYLIC ACID. Organic Syntheses.
  • Reddit. (2016). Stuck on this Friedel Crafts with Maleic anhydride. Not sure what to do. r/chemhelp.
  • ResearchGate. (n.d.). The results of structural investigations (FTIR, Raman, NMR) performed in order to determine mechanisms of cross-linking reaction.

Sources

Application Note & Protocols: Leveraging 3-Benzoylacrylic Acid for the Facile Preparation of β-Aminoketones

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of the β-Aminoketone Scaffold

The β-aminoketone moiety is a privileged structural motif in medicinal chemistry and organic synthesis.[1] These bifunctional compounds are not only prevalent in natural products but also form the core skeleton of numerous pharmaceutical agents with diverse therapeutic applications.[2][3] Notable examples include the vasodilator tolperisone, the coronary disease treatment oxyfedrine, and the antidiabetic drug sitagliptin.[2][4] The inherent reactivity of both the amine and ketone functionalities makes β-aminoketones highly valuable synthetic intermediates for the construction of more complex nitrogen-containing heterocycles, β-amino alcohols, and γ-amino alcohols.[5][6]

Given their importance, the development of efficient and robust synthetic routes to β-aminoketones is of paramount interest. Among the various synthetic strategies, the Aza-Michael conjugate addition stands out for its atom economy and operational simplicity.[7][8] This guide provides a detailed exploration of the use of 3-benzoylacrylic acid, a readily accessible α,β-unsaturated keto-acid, as a versatile Michael acceptor for the synthesis of a diverse range of β-aminoketones.

Mechanistic Rationale: The Aza-Michael Addition Pathway

The core transformation relies on the Aza-Michael reaction, a conjugate 1,4-addition of a nitrogen nucleophile to an electron-deficient alkene.[7] In the case of this compound, the carbon-carbon double bond is activated by the electron-withdrawing effects of both the benzoyl (ketone) and the carboxylic acid groups.

The reaction is initiated by the nucleophilic attack of the amine's lone pair of electrons on the β-carbon of the acrylic acid backbone. This is the most electrophilic site in the conjugated system. This attack forms a transient zwitterionic enolate intermediate.[8] Subsequent proton transfer, typically from a protic solvent or another amine molecule, neutralizes the intermediate to yield the final β-aminoketone product. The reaction is generally favorable and can often proceed without the need for a catalyst, especially with sufficiently nucleophilic amines.[8]

Caption: General mechanism of the Aza-Michael addition of an amine to this compound.

Experimental Protocols

This section details the necessary procedures, from the preparation of the starting material to the synthesis and characterization of the final products.

Synthesis of this compound (Precursor)

While commercially available, this compound can be readily synthesized via a Friedel-Crafts acylation of benzene with maleic anhydride.[9]

Materials:

  • Maleic anhydride (0.35 mol)

  • Dry, thiophene-free benzene (200 mL)

  • Anhydrous aluminum chloride (AlCl₃) (0.75 mol)

  • Concentrated hydrochloric acid (HCl)

  • Water

Procedure:

  • In a three-necked flask equipped with a stirrer and reflux condenser, dissolve maleic anhydride in benzene.

  • With vigorous stirring, add anhydrous AlCl₃ in portions. The addition is exothermic and should be controlled to maintain a moderate reflux.

  • After the addition is complete, heat the mixture under reflux for 1 hour.

  • Cool the reaction flask in an ice bath and hydrolyze the complex by slowly adding 200 mL of water, followed by 50 mL of concentrated HCl.

  • Transfer the mixture to a Claisen flask and remove the benzene via distillation under reduced pressure.

  • The molten residue is transferred to a beaker and cooled on ice for 1 hour to precipitate the crude product.

  • The yellow solid is collected by suction filtration and washed with a cold solution of HCl and then with cold water.

  • The crude acid can be purified by recrystallization from benzene to yield light-yellow crystals.[9]

Safety Note: this compound dust is a sternutatory (causes sneezing); handle in a well-ventilated fume hood.[9] Aluminum chloride reacts violently with water.

General Protocol for the Synthesis of β-Aminoketones

The following is a robust, general protocol for the addition of various primary and secondary amines to this compound.

workflow Figure 2: Experimental Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Isolation cluster_purification Purification & Analysis prep Dissolve this compound in suitable solvent (e.g., Ethanol) add Slowly add amine (1.0-1.1 eq) at 0-5 °C prep->add stir Stir at room temperature (Monitor by TLC) add->stir evap Remove solvent under reduced pressure stir->evap extract Perform acid-base extraction to isolate product evap->extract purify Purify by recrystallization or column chromatography extract->purify char Characterize by NMR, IR, MS purify->char

Caption: A generalized workflow for the synthesis and purification of β-aminoketones.

Materials & Equipment:

  • This compound (1.0 eq)

  • Amine (primary or secondary, 1.0-1.1 eq)

  • Solvent (e.g., Ethanol, Methanol, Acetonitrile)

  • Round-bottom flask, magnetic stirrer, ice bath

  • Standard work-up and purification equipment (rotary evaporator, separatory funnel, chromatography supplies)

Step-by-Step Methodology:

  • Reactant Preparation: In a round-bottom flask, dissolve this compound (e.g., 10 mmol, 1.76 g) in a suitable solvent (20-30 mL), such as ethanol. Cool the solution in an ice bath to 0-5 °C with stirring.

  • Amine Addition: Add the desired amine (10-11 mmol) to the solution dropwise over 10-15 minutes. The choice to use a slight excess of the amine can help drive the reaction to completion, but a 1:1 stoichiometry is often sufficient.

  • Reaction: After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Stir the reaction for 2-12 hours.

  • Monitoring: The reaction progress can be monitored by Thin Layer Chromatography (TLC), observing the consumption of the this compound starting material.

  • Work-up:

    • Once the reaction is complete, remove the solvent under reduced pressure using a rotary evaporator.

    • Dissolve the residue in a suitable organic solvent like ethyl acetate (50 mL) and transfer to a separatory funnel.

    • Wash the organic layer with a saturated solution of sodium bicarbonate (NaHCO₃) to remove any unreacted carboxylic acid, followed by a wash with brine.

    • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo to yield the crude product.

  • Purification: The crude β-aminoketone can be purified by either recrystallization (e.g., from an ethanol/water or ethyl acetate/hexane mixture) or by flash column chromatography on silica gel.

Representative Data and Characterization

The protocol described is applicable to a wide array of amines. The table below summarizes expected outcomes for the reaction with representative primary and secondary amines.

EntryAmineSolventTime (h)Yield (%)Key ¹H NMR Signals (δ, ppm)
1BenzylamineEthanol4~85%2.7-3.0 (2H, t), 3.1-3.3 (2H, t), 3.6-3.9 (2H, s)[5]
2MorpholineAcetonitrile3~90%Signals for H-2 and H-3 protons as triplets around 2.7-3.2 ppm.[5]
3AnilineEthanol8~70%Aromatic protons in addition to the characteristic triplets for the ethyl chain.
4PiperidineMethanol2>90%Aliphatic protons of the piperidine ring and the ethyl chain protons.[5]

General Spectroscopic Features:

  • ¹H NMR: The most characteristic signals are two triplets corresponding to the two methylene groups (-CH₂-CH₂-) of the newly formed β-aminoethyl ketone backbone, typically found between δ 2.7 and 3.3 ppm.[5]

  • ¹³C NMR: Key signals include the carbonyl carbon (C=O) around 197-200 ppm and the two methylene carbons between 36-53 ppm.[5]

  • IR Spectroscopy: A strong absorption band for the ketone C=O stretch is typically observed between 1670-1700 cm⁻¹.[5]

Key Considerations and Troubleshooting

  • Choice of Amine: Highly nucleophilic aliphatic amines (e.g., piperidine, morpholine) react rapidly, often at room temperature or below. Less nucleophilic aromatic amines (e.g., aniline) may require longer reaction times or gentle heating.

  • Solvent Selection: Protic solvents like ethanol or methanol can facilitate the proton transfer step and are generally good choices. Aprotic solvents like acetonitrile or THF are also effective.

  • Acid-Base Chemistry: The primary competitive reaction is the acid-base reaction between the carboxylic acid of this compound and the amine to form an ammonium carboxylate salt. While this occurs, the equilibrium still allows for the nucleophilic Michael addition to proceed to completion. The work-up procedure is designed to easily remove this salt.

  • Temperature Control: For highly reactive amines, initial cooling is recommended to control the exothermicity of both the acid-base reaction and the Michael addition.

Problem Potential Cause Solution
Low Yield Incomplete reaction.Increase reaction time. For poorly reactive amines, consider gentle heating (40-50 °C). Ensure 1:1 or a slight excess of amine stoichiometry.
Product loss during work-up.Ensure pH is basic (>8) during NaHCO₃ wash to deprotonate the product amine and keep it in the organic layer.
Multiple Products on TLC Side reactions or impurities.Ensure the purity of starting materials. If using a primary amine, double addition is a possibility, though generally not favored under these conditions. Purify carefully by column chromatography.
Product is an Oil Low melting point or impurities.Attempt purification by column chromatography. Try to form a salt (e.g., hydrochloride) which is often a crystalline solid.

Conclusion

The use of this compound as a substrate for the Aza-Michael addition provides a direct, efficient, and versatile route for the synthesis of β-aminoketones. The protocols outlined herein are robust and can be adapted for a wide variety of amine nucleophiles, making this methodology highly attractive for researchers in organic synthesis and drug development. The resulting products are valuable building blocks for creating libraries of compounds for biological screening and for the synthesis of complex molecular targets.

References

  • Al-dujaili, A. H., Hammouda, M. M., & El-Reedy, A. A. M. (2022). Recent progress in the chemistry of β-aminoketones. RSC Advances, 12(40), 25953–25990. [Link][1][4]
  • Al-dujaili, A. H., Hammouda, M. M., & El-Reedy, A. A. M. (2022). Drug molecules consisting of b-aminoketone fragments.
  • Sleebs, B. E., & Sore, H. F. (2012). Stereoselective Synthesis and Application of β-Amino Ketones. Chemistry - An Asian Journal, 7(8), 1746–1759. [Link][5]
  • Al-dujaili, A. H., Hammouda, M. M., & El-Reedy, A. A. M. (2022). Recent progress in the chemistry of β-aminoketones.
  • Karabanovich, G., & Zemanova, Z. (2016). The addition of secondary aliphatic amines to acrylic acid derivatives catalyzed by graphene oxide. Catalysis Science & Technology, 6(15), 5944–5954. [Link][8]
  • Lutz, R. E. (1940). β-BENZOYLACRYLIC ACID. Organic Syntheses, 20, 10. [Link][10]
  • Zeghdoudi, M., et al. (2017). Going beyond the barriers of aza-Michael reactions: controlling the selectivity of acrylates towards primary amino-PDMS. Polymer Chemistry, 8(3), 564-573. [Link][11]
  • Le-Masle, A., et al. (2017). The aza-Michael reaction as an alternative strategy to generate advanced silicon-based (macro)molecules and materials. RSC Advances, 7(22), 13190-13210. [Link][9]
  • Jasperse, C. P. (n.d.). Reactions of Amines. Retrieved from a university course notes website. [Link][12]
  • Abonia, R., et al. (2013). A Straightforward and Efficient Method for the Synthesis of Diversely Substituted β-Aminoketones and γ-Aminoalcohols from 3-(N,N-Dimethylamino)propiophenones as Starting Materials. Journal of the Brazilian Chemical Society, 24(9), 1396-1402. [Link][6]
  • Organic Chemistry Portal. (n.d.). Synthesis of β-amino ketones, esters, nitriles and related compounds by 1,4-addition. [Link][7]
  • LibreTexts Chemistry. (2020). 21.

Sources

Application Notes and Protocols for the Reaction of 3-Benzoylacrylic Acid with Hydrazine: Synthesis of 6-Phenyl-4,5-dihydropyridazin-3(2H)-one

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of the Pyridazinone Scaffold

The reaction between 3-benzoylacrylic acid (also known as β-benzoylpropionic acid) and hydrazine is a cornerstone of heterocyclic chemistry, providing a direct and efficient pathway to the pyridazinone core structure. Pyridazinone derivatives are of significant interest to researchers in medicinal chemistry and drug development due to their wide range of biological activities. These compounds have shown promise as cardiovascular agents, anti-inflammatory drugs, analgesics, and antimicrobial agents.[1] The synthesis of 6-phenyl-4,5-dihydropyridazin-3(2H)-one serves as a key intermediate for the development of novel therapeutics, making the optimization and thorough understanding of its synthesis crucial for the scientific community.

This application note provides a detailed guide to the experimental conditions for the synthesis of 6-phenyl-4,5-dihydropyridazin-3(2H)-one from this compound and hydrazine. It delves into the mechanistic underpinnings of the reaction, offers a step-by-step protocol, and addresses potential challenges and safety considerations.

Reaction Mechanism and Rationale for Experimental Choices

The formation of 6-phenyl-4,5-dihydropyridazin-3(2H)-one from this compound and hydrazine is a classic example of a cyclocondensation reaction.[2] This process involves the reaction of a bifunctional molecule (hydrazine) with another molecule containing two reactive sites (the keto and carboxylic acid groups of this compound) to form a cyclic compound with the elimination of water.

Step-by-Step Mechanism:
  • Nucleophilic Attack: The reaction is initiated by the nucleophilic attack of one of the nitrogen atoms of the hydrazine molecule on the electrophilic carbonyl carbon of the ketone group in this compound.

  • Formation of a Hydrazone Intermediate: This initial attack leads to the formation of a tetrahedral intermediate, which then eliminates a molecule of water to form a hydrazone.

  • Intramolecular Cyclization: The second nitrogen atom of the hydrazine moiety then acts as a nucleophile, attacking the carbonyl carbon of the carboxylic acid group. This intramolecular reaction leads to the formation of a six-membered ring.

  • Dehydration: The resulting cyclic intermediate undergoes dehydration (loss of a water molecule) to form the stable 6-phenyl-4,5-dihydropyridazin-3(2H)-one.

ReactionMechanism cluster_reactants Reactants cluster_intermediates Intermediates cluster_product Product Reactant1 This compound Intermediate1 Hydrazone Intermediate Reactant1->Intermediate1 Nucleophilic Attack Reactant2 Hydrazine Reactant2->Intermediate1 Intermediate2 Cyclic Intermediate Intermediate1->Intermediate2 Intramolecular Cyclization Product 6-Phenyl-4,5-dihydropyridazin-3(2H)-one Intermediate2->Product Dehydration ExperimentalWorkflow cluster_setup Reaction Setup cluster_reaction Reaction cluster_workup Work-up and Purification Setup Combine this compound and ethanol in a round-bottom flask. AddHydrazine Add hydrazine hydrate to the solution. Setup->AddHydrazine Reflux Heat the mixture under reflux for 3-6 hours. AddHydrazine->Reflux Cool Cool the reaction mixture to room temperature, then in an ice bath. Reflux->Cool Filter Collect the precipitated solid by vacuum filtration. Cool->Filter Wash Wash the solid with cold ethanol. Filter->Wash Recrystallize Recrystallize the crude product from ethanol. Wash->Recrystallize

Caption: Experimental workflow for the synthesis of 6-phenyl-4,5-dihydropyridazin-3(2H)-one.

Procedure:
  • Reaction Setup: In a 100 mL round-bottom flask equipped with a magnetic stir bar, dissolve this compound (0.01 mol, 1.76 g) in absolute ethanol (20 mL).

  • Addition of Hydrazine: To the stirred solution, add hydrazine hydrate (80% solution, approximately 0.02 mol, 1.25 mL) dropwise.

  • Reflux: Attach a reflux condenser to the flask and heat the reaction mixture to reflux using a heating mantle. Maintain a gentle reflux with continuous stirring for 3 to 6 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Isolation of Crude Product: After the reaction is complete, allow the mixture to cool to room temperature. A solid product should precipitate out. To maximize precipitation, cool the flask in an ice bath for 30 minutes.

  • Filtration and Washing: Collect the crude product by vacuum filtration using a Buchner funnel. Wash the solid with a small amount of cold ethanol to remove any unreacted starting materials and soluble impurities.

  • Purification: The crude 6-phenyl-4,5-dihydropyridazin-3(2H)-one can be purified by recrystallization from ethanol to yield a crystalline solid. [3]7. Drying and Characterization: Dry the purified product in a vacuum oven. The final product can be characterized by its melting point and spectroscopic methods (¹H NMR, ¹³C NMR, IR, and Mass Spectrometry).

Comparative Analysis of Experimental Conditions

The yield of 6-phenyl-4,5-dihydropyridazin-3(2H)-one can be influenced by various factors. The following table summarizes typical experimental conditions and expected outcomes.

ParameterCondition 1Condition 2Rationale
Solvent EthanolAcetic AcidEthanol is a good general-purpose solvent. Acetic acid can act as both a solvent and a catalyst, but may require a more rigorous work-up.
Hydrazine Source Hydrazine Hydrate (80%)Anhydrous HydrazineHydrazine hydrate is safer and easier to handle. Anhydrous hydrazine is more reactive but also more hazardous.
Reaction Time 3 hours6 hoursA longer reaction time can lead to higher conversion, but may also increase the potential for side reactions. Optimization is key.
Temperature Reflux (approx. 78 °C in ethanol)100 °CReflux provides sufficient energy for the reaction. Higher temperatures may not significantly improve the yield and could lead to decomposition.
Typical Yield 70-85%VariableYields are dependent on the purity of starting materials and adherence to the protocol.

Troubleshooting and Potential Side Reactions

While the synthesis is generally robust, researchers may encounter some challenges.

  • Low Yield:

    • Incomplete Reaction: Ensure the reaction has gone to completion using TLC. If not, extend the reflux time.

    • Impure Starting Materials: Use high-purity this compound and hydrazine hydrate.

    • Losses during Work-up: Minimize the amount of solvent used for washing and recrystallization to avoid significant product loss.

  • Product Does Not Precipitate:

    • Insufficient Cooling: Ensure the reaction mixture is thoroughly cooled in an ice bath.

    • Supersaturation: Gently scratch the inside of the flask with a glass rod to induce crystallization.

    • Excess Solvent: If too much solvent was used, it can be partially removed under reduced pressure to encourage precipitation.

  • Potential Side Reactions:

    • Formation of Diacylhydrazines: If the stoichiometry is not carefully controlled, one molecule of hydrazine can react with two molecules of this compound. Using a slight excess of hydrazine helps to minimize this.

    • Michael Addition: Hydrazine can potentially undergo a Michael addition to the α,β-unsaturated system of this compound, leading to byproducts. [4]However, under the typical reaction conditions for pyridazinone formation, the cyclocondensation is the predominant pathway.

Safety Precautions

Adherence to strict safety protocols is paramount when performing this synthesis.

  • Personal Protective Equipment (PPE): Always wear a lab coat, safety goggles, and appropriate chemical-resistant gloves (nitrile or neoprene are recommended). [5]* Ventilation: Conduct the entire procedure in a well-ventilated chemical fume hood to avoid inhalation of vapors from ethanol and hydrazine. [5]* Handling Hydrazine Hydrate: Hydrazine hydrate is toxic, corrosive, and a suspected carcinogen. [6]Avoid contact with skin and eyes. In case of a spill, neutralize with a weak acid (e.g., citric acid solution) before cleaning up.

  • Handling this compound: this compound can be irritating to the skin, eyes, and respiratory system. Avoid inhaling the dust.

  • Thermal Hazards: The reaction of hydrazine with carboxylic acids can be exothermic. [7]Add hydrazine hydrate slowly and with good stirring to control the reaction temperature. While the reaction in ethanol is generally well-behaved, be aware of the potential for thermal runaway, especially on a larger scale. The presence of acidic byproducts can lower the decomposition temperature of hydrazine. [8]* Waste Disposal: Dispose of all chemical waste according to institutional and local regulations. Hydrazine-containing waste should be collected separately and neutralized before disposal.

Conclusion

The synthesis of 6-phenyl-4,5-dihydropyridazin-3(2H)-one from this compound and hydrazine is a reliable and high-yielding reaction that provides access to a valuable heterocyclic scaffold. By understanding the underlying mechanism and carefully controlling the experimental parameters, researchers can efficiently produce this important intermediate for further derivatization and biological evaluation. Adherence to the detailed protocol and safety guidelines outlined in this application note will ensure a successful and safe synthetic outcome.

References

  • International Chemical Safety Cards (ICSCs). ICSC 0281 - HYDRAZINE.
  • ScienceDirect. Synthesis and chemistry of pyridazin-3(2H)-ones.
  • Organic Syntheses. Working with Hazardous Chemicals.
  • MDPI. Synthesis, Characterization and Solubility Determination of 6-Phenyl-pyridazin-3(2H)-one in Different Pharmaceutical Solvents.
  • INDO GLOBAL JOURNAL OF PHARMACEUTICAL SCIENCES. A Review on Synthetic Protocols of Pyridazine and Pyridazone Analogues.
  • ACS Publications. Safe Scale-Up of a Hydrazine Condensation by the Addition of a Base.
  • Environmental Health & Safety, University of New Mexico. Hydrazine Standard Operating Procedure Template.
  • PubMed Central. Design, synthesis and characterization of novel pyridazin-3-one derivatives: in vitro vasorelaxant activity and in silico insights into eNOS modulation.
  • ResearchGate. Unexpected Reactions of α,β-Unsaturated Esters with Hydrazine Hydrate.

Sources

Troubleshooting & Optimization

Technical Support Center: Optimizing the Synthesis of 3-Benzoylacrylic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 3-Benzoylacrylic acid. This guide is designed for researchers, chemists, and drug development professionals to navigate the common challenges encountered during its preparation via the Friedel-Crafts acylation of benzene with maleic anhydride. As Senior Application Scientists, we provide not just procedures, but the underlying chemical principles to empower you to troubleshoot and optimize your experimental outcomes.

Overview of the Synthesis

The most common and established method for synthesizing this compound is the Friedel-Crafts acylation of benzene with maleic anhydride, using anhydrous aluminum chloride as a Lewis acid catalyst.[1][2] Benzene serves as both the aromatic substrate and the solvent in this reaction. The reaction proceeds by forming a highly reactive acylium ion, which then performs an electrophilic aromatic substitution on the benzene ring.[3][4][5]

The overall reaction is as follows:

C₆H₆ (Benzene) + C₄H₂O₃ (Maleic Anhydride) --(AlCl₃)--> C₁₀H₈O₃ (this compound)

This intermediate is a valuable building block in the synthesis of various pharmaceuticals and heterocyclic compounds due to its reactive α,β-unsaturated carbonyl system.[6]

Reaction Workflow Diagram

The following diagram illustrates the key steps of the Friedel-Crafts acylation process for this compound synthesis.

G cluster_0 Step 1: Acylium Ion Formation cluster_1 Step 2: Electrophilic Aromatic Substitution cluster_2 Step 3: Workup & Isolation A Maleic Anhydride C Reactive Electrophile (Acylium Ion Complex) A->C Coordination B Anhydrous AlCl₃ (Lewis Acid) B->C Catalysis E Arenium Ion Intermediate (Sigma Complex) C->E Electrophilic Attack D Benzene (Nucleophile) D->E F Product-AlCl₃ Complex E->F Deprotonation & Aromaticity Restored H Crude this compound F->H Decomplexation G Aqueous HCl Addition (Hydrolysis) G->H I Purification (Recrystallization) H->I J Pure Product I->J

Caption: Workflow for this compound Synthesis.

Troubleshooting Guide: Common Experimental Issues

This section addresses specific problems you may encounter during the synthesis in a question-and-answer format.

Q1: My yield of this compound is consistently low. What are the potential causes?

A low yield is the most frequent issue and can be traced back to several critical factors.

  • Cause A: Inactive or Insufficient Catalyst

    • The "Why": Anhydrous aluminum chloride (AlCl₃) is a powerful Lewis acid, essential for activating the maleic anhydride.[7] It is also extremely hygroscopic. Any exposure to atmospheric moisture will hydrolyze it to aluminum hydroxide, rendering it catalytically inactive.[8] Furthermore, the ketone group in the this compound product forms a stable complex with AlCl₃. This complexation removes the "catalyst" from the reaction cycle.[2] Consequently, the reaction is not truly catalytic and requires at least a stoichiometric amount of AlCl₃ relative to the maleic anhydride.

    • Troubleshooting Steps:

      • Ensure Anhydrous Conditions: Use a freshly opened bottle of high-purity, anhydrous AlCl₃. Handle it quickly in a dry environment (e.g., under a nitrogen atmosphere or in a glove box if possible).

      • Verify Stoichiometry: Do not use catalytic amounts. A molar excess of AlCl₃ relative to maleic anhydride is required to drive the reaction to completion. Refer to the table below for guidance.

      • Use Dry Reagents: Ensure your benzene is thoroughly dried (e.g., over sodium) and thiophene-free.[9]

  • Cause B: Suboptimal Reaction Temperature or Time

    • The "Why": The reaction requires an initial input of energy to proceed at a reasonable rate. However, excessive heating can promote side reactions and decomposition, leading to charring and reduced yield.

    • Troubleshooting Steps:

      • Controlled Addition: Add the AlCl₃ in portions to the solution of maleic anhydride in benzene. This allows you to control the initial exothermic reaction, letting the benzene reflux moderately.[9]

      • Reflux Period: After the addition is complete, maintain the reaction at reflux for the recommended duration (typically 1 hour) to ensure it proceeds to completion.[9]

ParameterRecommendationRationale
Reagents
BenzeneDry, thiophene-freeMoisture deactivates the catalyst; thiophene undergoes Friedel-Crafts reaction.
Maleic AnhydrideHigh purityImpurities can lead to side products and lower yield.
Aluminum ChlorideAnhydrous, high purityThe catalyst is moisture-sensitive and essential for the reaction.[7][8]
Molar Ratios
Benzene : Maleic Anhydride~6.5 : 1Benzene acts as both reactant and solvent.
AlCl₃ : Maleic Anhydride~2.1 : 1Stoichiometric excess is needed to account for complexation with the product.[2][9]
Conditions
Reaction TemperatureModerate reflux (~80°C)Balances reaction rate against thermal decomposition.
Reaction Time~1 hour post-additionEnsures the reaction proceeds to completion.[9]

Q2: The reaction mixture turned dark brown or black, and I isolated a tarry substance instead of a yellow solid. What happened?

This indicates decomposition, often caused by excessive heat.

  • The "Why": Overheating during either the reflux period or the workup can cause polymerization and degradation of the product and starting materials. This compound is particularly sensitive to heat in its crude form.[9]

  • Troubleshooting Steps:

    • Control Reflux: Avoid vigorous, uncontrolled boiling during the reaction. A moderate reflux is sufficient.

    • Avoid Overheating During Workup: When removing the benzene solvent after hydrolysis, use a rotary evaporator under reduced pressure with a water bath set to 50–60°C.[9] This prevents thermal degradation of the product.

Q3: I'm struggling with the purification. My final product has a low melting point and appears impure.

Purification challenges often arise from side products formed during the aqueous workup.

  • Impurity A: β-Benzoyllactic Acid

    • The "Why": This is a common and troublesome impurity formed by the addition of water across the double bond of this compound. This side reaction is catalyzed by heat and acid (HCl), the very conditions of the workup.[9]

    • Mitigation Strategy: The hydrolysis of the aluminum chloride complex is highly exothermic. Perform this step in an ice bath, adding water very slowly and with vigorous stirring, especially for the first 25% of the water. Do not add the concentrated HCl until the initial exothermic reaction with water has subsided and the mixture is cool.[9]

  • Impurity B: Acetophenone

    • The "Why": During purification, the crude acid is often dissolved in a sodium carbonate solution to separate it from neutral impurities. If this solution is heated excessively or is too basic, it can cause hydrolysis of this compound to acetophenone.[9]

    • Mitigation Strategy: Dissolve the crude product in the sodium carbonate solution by warming gently to only 40–50°C. Avoid prolonged heating or boiling.[9]

  • Impurity C: Product is the Monohydrate

    • The "Why": this compound can crystallize from aqueous solutions as a monohydrate, which has a much lower melting point (64–65°C) than the anhydrous form (90–93°C).[9]

    • Mitigation Strategy: After isolating the purified acid, dry it thoroughly at 50°C until a constant weight and the correct melting point are achieved.[9]

Frequently Asked Questions (FAQs)

Q1: Can I use aqueous AlCl₃ or an old bottle that has been exposed to air? No. Water irreversibly reacts with AlCl₃ to form aluminum hydroxide, which is not a Lewis acid and will not catalyze the reaction.[7][8] Using non-anhydrous AlCl₃ is a primary reason for reaction failure.

Q2: What is the purpose of adding concentrated hydrochloric acid during the workup? The HCl serves two main purposes. First, it ensures the complete decomposition of the aluminum-product complex. Second, it keeps the solution acidic, preventing the precipitation of aluminum hydroxides and ensuring the product is fully protonated as a carboxylic acid, which aids in its precipitation from the aqueous solution.[9]

Q3: My purified product melts around 65°C, not the reported ~93°C. Is it impure? It is likely not impure, but rather the monohydrate form of this compound.[9] The anhydrous form, which has the higher melting point, can be obtained by drying the product at 50°C until it reaches a constant weight.

Q4: Is the synthesized product the cis or trans isomer? The Friedel-Crafts synthesis predominantly yields the more thermodynamically stable trans isomer of this compound.[9][10]

Detailed Experimental Protocol

This protocol is adapted from the robust and verified procedure published in Organic Syntheses.[9]

Materials:

  • Maleic Anhydride (34 g, 0.347 mol)

  • Dry, Thiophene-free Benzene (200 mL, 175 g, 2.24 mol)

  • Anhydrous Aluminum Chloride (100 g, 0.75 mol)

  • Water (200 mL)

  • Concentrated Hydrochloric Acid (50 mL + 70 mL)

  • Anhydrous Sodium Carbonate (40 g)

  • Filter Aid (e.g., Celite, 2 g)

Procedure:

  • Reaction Setup: In a 1-L three-necked round-bottomed flask equipped with a mechanical stirrer and a reflux condenser, dissolve maleic anhydride (34 g) in dry benzene (200 mL).

  • Catalyst Addition: With stirring, add anhydrous aluminum chloride (100 g) in 6–8 portions through the third neck. Add it at a rate that maintains a moderate reflux from the heat of the reaction (this should take about 20 minutes).

  • Reaction: Once the addition is complete, heat the mixture under reflux on a steam bath with continued stirring for 1 hour.

  • Hydrolysis (Workup): Cool the reaction flask thoroughly in an ice-water bath. Add 200 mL of water dropwise via a dropping funnel, ensuring vigorous stirring and maintaining a low temperature. The first 50 mL should be added over 15-20 minutes. After the water is added, slowly add 50 mL of concentrated hydrochloric acid.

  • Solvent Removal: Transfer the hydrolyzed mixture to a Claisen flask. Remove the benzene and some water by distillation under reduced pressure (20–30 mm Hg), using a water bath at 50–60°C.

  • Crude Product Isolation: Transfer the molten residue to a 1-L beaker and rinse the flask with 50 mL of warm water. Cool the beaker in an ice bath for 1 hour to crystallize the crude product. Collect the yellow solid by suction filtration.

  • Purification:

    • Dissolve the crude product in a solution of anhydrous sodium carbonate (40 g) in 250 mL of water, warming to 40–50°C.

    • Add filter aid (2 g) and filter the warm solution by suction to remove insoluble aluminum salts.

    • Transfer the clear filtrate to a 1-L beaker and cool to 5–10°C in an ice bath.

    • With efficient stirring and cooling, add 70 mL of concentrated hydrochloric acid dropwise to precipitate the purified acid.

    • Cool the mixture to 0–5°C, collect the solid by suction filtration, and wash with two 50-mL portions of cold water.

  • Drying: Dry the product at 50°C to a constant weight to obtain the anhydrous this compound (yield: 56–63 g). The final product should be a light-yellow solid with a melting point of 90–93°C.

References

  • Quora. (2017). What is the role of anhydrous aluminum chloride in a friedel craft reaction?
  • Quora. (2018). What is the role of AlCl3 in the Friedal Craft acylation reaction?
  • Master Organic Chemistry. (2018). EAS Reactions (3) - Friedel-Crafts Acylation and Friedel-Crafts Alkylation.
  • Wikipedia. (n.d.). Friedel–Crafts reaction.
  • LibreTexts Chemistry. (2024). 16.3: Alkylation and Acylation of Aromatic Rings - The Friedel-Crafts Reaction.
  • Organic Syntheses. (n.d.). β-BENZOYLACRYLIC ACID. Coll. Vol. 3, p.108 (1955); Vol. 28, p.12 (1948).
  • Google Patents. (n.d.). CN107513015B - Method for preparing 3-benzoyl ethyl acrylate from enalapril intermediate synthesis mother liquor.
  • Reddit. (2016). Stuck on this Friedel Crafts with Maleic anhydride. Not sure what to do.
  • Chem Stuff. (n.d.). Friedel-Crafts Acylation: Mechanism, Reactions & limitations.

Sources

Technical Support Center: Purification of Crude 3-Benzoylacrylic Acid by Recrystallization

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the purification of 3-benzoylacrylic acid. This document is designed for researchers, scientists, and drug development professionals who are looking to achieve high purity of this versatile chemical intermediate. We will move beyond simple procedural steps to explore the underlying principles and provide robust troubleshooting solutions based on extensive field experience and established chemical literature.

Section 1: Foundational Knowledge & Pre-Experiment FAQs

A successful recrystallization is predicated on a thorough understanding of the compound's properties and the potential challenges. This section addresses the most common preliminary questions.

Q1: What are the critical physical properties of this compound for recrystallization?

Understanding the physical characteristics of this compound is the first step in designing a successful purification protocol. Its melting point and solubility profile are paramount for selecting an appropriate solvent and preventing common issues like "oiling out."

Table 1: Key Physical Properties of this compound

Property Value Significance for Recrystallization Source(s)
CAS Number 583-06-2 Unique identifier for ensuring correct material. [1][2]
Molecular Formula C₁₀H₈O₃ Basic chemical information. [3][4]
Appearance Light yellow, patchy crystals or powder. The color of the crude material indicates the presence of impurities. [1][5][6]
Melting Point 94-97°C (anhydrous) Crucial for selecting a solvent with a boiling point below this temperature to prevent melting. [1][2][7]

| Solubility | Insoluble in cold water; Soluble in hot water, alcohol, and ether. | This solubility differential is the fundamental principle enabling recrystallization. |[1][4] |

Q2: What are the typical impurities found in crude this compound?

Crude this compound, often synthesized via a Friedel-Crafts reaction between benzene and maleic anhydride, can contain several impurities that must be removed.[7][8]

  • Unreacted Starting Materials: Residual maleic anhydride or benzene.

  • Colored Impurities: Polymeric or degradation byproducts formed during the synthesis, often giving the crude product a yellow or brownish hue.[8]

  • Side-Reaction Products: Formation of β-benzoyllactic acid can occur if hydrolysis conditions, particularly temperature, are not carefully controlled during the workup.[8] This is a critical impurity to avoid as it complicates purification.

Q3: How do I select the optimal recrystallization solvent?

The "like dissolves like" principle is a good starting point, but the ideal solvent must satisfy specific criteria:

  • It must dissolve the this compound completely at its boiling point.

  • It must dissolve the compound sparingly or not at all at low temperatures (e.g., 0-5°C).

  • It should not react with the compound.

  • It should either dissolve impurities completely at all temperatures or not at all, allowing for their removal by filtration.

  • Its boiling point should be below the melting point of this compound (~97°C) to prevent oiling out.[9]

Table 2: Solvent Selection Guide for this compound

Solvent Boiling Point (°C) Suitability Analysis
Water 100 Potentially problematic. The boiling point is slightly above the compound's melting point, increasing the risk of oiling out. However, it is effective if used carefully, as the compound is soluble in hot water but not cold.[1]
Benzene 80.1 An excellent choice mentioned in literature.[8] It dissolves the compound when hot, and its boiling point is safely below the melting point. However, due to its toxicity, less hazardous alternatives are often preferred.
Ethanol 78.4 A good candidate. This compound is soluble in ethanol.[1] A mixed solvent system, such as ethanol/water, can be highly effective for fine-tuning solubility.[10]

| Ethanol/Water Mix | Variable | Highly recommended. This system allows for precise control. The crude solid is dissolved in a minimum of hot ethanol, and hot water is added dropwise until the solution becomes faintly cloudy (the cloud point), indicating saturation. A small amount of ethanol is then added to redissolve the precipitate, and the solution is allowed to cool slowly. |

Q4: What are the essential safety precautions for handling this compound?

This compound is an irritant and is toxic if swallowed.[5][11] All handling should be performed in a well-ventilated fume hood while wearing appropriate Personal Protective Equipment (PPE).

  • Eye Protection: Safety glasses or goggles are mandatory.[5]

  • Skin Protection: Wear nitrile gloves and a lab coat.[5]

  • Respiratory Protection: Avoid inhaling the powder by handling it in a fume hood.[11]

  • Disposal: Dispose of chemical waste according to your institution's guidelines.

Section 2: Step-by-Step Recrystallization Protocol (Ethanol/Water System)

This protocol provides a reliable method for purifying crude this compound. The causality behind each step is explained to empower the user to make informed adjustments.

1. Dissolution:

  • Place the crude this compound (e.g., 5.0 g) into a 250 mL Erlenmeyer flask.

  • Add a minimal amount of hot ethanol (start with ~20-30 mL) and bring the mixture to a gentle boil on a hot plate. Rationale: Using a minimum amount of the "good" solvent ensures the final solution will be saturated upon cooling, maximizing yield.[12]

  • Stir continuously. Add more hot ethanol in small portions until the solid just dissolves.

2. Decolorization (if necessary):

  • If the solution is significantly colored, remove it from the heat and allow it to cool slightly.

  • Add a small amount of activated charcoal (approx. 1-2% of the solute mass) to the solution. Rationale: The high surface area of charcoal adsorbs colored polymeric impurities.[13]

  • Gently swirl the flask and bring it back to a boil for a few minutes. Caution: Adding charcoal to a boiling solution can cause violent bumping.

3. Hot Filtration:

  • Set up a hot filtration apparatus using a short-stemmed or stemless funnel and fluted filter paper. Pre-heat the funnel and the receiving flask with hot solvent vapor or by washing with hot ethanol. Rationale: This crucial step prevents the product from crystallizing prematurely on the cold surfaces of the funnel and filter paper, which would result in significant loss of yield.[9][14]

  • Filter the hot solution quickly into the clean, pre-heated Erlenmeyer flask.

4. Crystallization:

  • Heat the clear filtrate to boiling. Add hot water dropwise until the solution turns faintly and persistently cloudy (the saturation point).

  • Add a few drops of hot ethanol to make the solution clear again.

  • Remove the flask from the heat, cover it with a watch glass, and allow it to cool slowly and undisturbed to room temperature. Rationale: Slow cooling is essential for the formation of large, well-defined crystals. Rapid cooling traps impurities within the crystal lattice.[10]

  • Once at room temperature, place the flask in an ice-water bath for at least 30 minutes to maximize the precipitation of the product.

5. Collection of Crystals:

  • Collect the purified crystals by vacuum filtration using a Büchner funnel.

  • Wash the crystals with a small amount of ice-cold ethanol/water mixture. Rationale: The wash solvent must be cold to prevent the pure product from redissolving.[12]

6. Drying:

  • Allow air to be drawn through the crystals on the filter for 15-20 minutes to help them dry.

  • Transfer the crystals to a watch glass and allow them to air-dry completely. The purity can now be assessed by melting point determination.

Section 3: Troubleshooting Guide

Even with a robust protocol, challenges can arise. This section provides solutions to the most common issues encountered during the recrystallization of this compound.

Caption: Troubleshooting workflow for this compound recrystallization.

Q: My compound formed an oily layer instead of crystals. What is happening and how do I fix it?

A: This phenomenon, known as "oiling out," occurs when the solid melts before it dissolves in the solvent.[9] For this compound, this is a common issue if the boiling point of the solvent is near or above its melting point (94-97°C). The concentrated solution becomes saturated at a temperature where the compound is a liquid, not a solid.

Solutions:

  • Add More Solvent: The most immediate fix is to add more hot solvent to decrease the saturation temperature of the solution. Re-heat the mixture until the oil fully dissolves.[9][10]

  • Re-evaluate Your Solvent: If using water (BP 100°C), the risk of oiling out is high. Switch to a lower-boiling solvent like benzene or use a mixed solvent system like ethanol/water to keep the dissolution temperature below the compound's melting point.

Q: The solution has cooled completely, but no crystals have appeared. What should I do?

A: This is typically due to the formation of a supersaturated solution or the use of excessive solvent.[9][12]

Solutions:

  • Induce Crystallization: First, try scratching the inside of the flask just below the surface of the liquid with a glass stirring rod. The tiny glass particles scraped off can provide nucleation sites for crystal growth.[12][15]

  • Seed Crystals: If you have a small amount of pure this compound, add a single tiny crystal to the solution. This "seed" will act as a template for crystallization.

  • Reduce Solvent Volume: If induction methods fail, you have likely used too much solvent. Gently heat the solution to boil off a portion of the solvent, then allow it to cool again.[10]

Q: I only recovered a small fraction of my starting material. What went wrong?

A: A low recovery percentage is a frequent issue in recrystallization experiments.[10]

Potential Causes & Solutions:

  • Excessive Solvent: Using too much solvent is the most common cause of low yield, as a significant amount of the product will remain dissolved in the mother liquor even when cold.[12] To check this, you can try to evaporate some of the filtrate; if a large amount of solid appears, your yield was lost here.

  • Premature Crystallization: Significant product loss can occur if the compound crystallizes in the funnel during hot filtration.[14] Ensure your filtration apparatus is thoroughly pre-heated.

  • Incomplete Crystallization: Ensure the solution is cooled in an ice bath for a sufficient amount of time (e.g., 30 minutes) to maximize precipitation.

Q: My final product is still yellow. How can I get colorless or white crystals?

A: A persistent yellow or brown color indicates that colored impurities were not fully removed.

Solution:

  • Use Activated Charcoal: This is the standard method for removing colored impurities.[13] Redissolve your purified-but-colored crystals in a minimal amount of hot solvent, add a small amount of activated charcoal, boil for a few minutes, perform a hot filtration to remove the charcoal, and then recrystallize the solution as before. Be aware that charcoal can also adsorb some of your product, so use it sparingly.

Section 4: Purity Assessment

The most straightforward method to assess the purity of your recrystallized this compound is by measuring its melting point.

  • Pure Compound: A pure crystalline solid will melt over a very narrow temperature range (typically < 1°C).[16] The observed melting point should be close to the literature value of 94-97°C.

  • Impure Compound: Impurities disrupt the crystal lattice, causing the melting point to be both depressed (lower than the literature value) and broad (melting over a range of several degrees).[16]

By comparing the melting point of your crude and recrystallized material, you can effectively validate the success of the purification.

References

  • ChemBK. (2024). 3-benzoyl-acrylicaci.
  • Cole-Parmer. (n.d.). Material Safety Data Sheet - this compound.
  • LibreTexts Chemistry. (2022). 3.6F: Troubleshooting.
  • Biocyclopedia. (n.d.). Problems in recrystallization.
  • Reddit. (2012). Help! Recrystallization sources of error.
  • University of Rochester, Department of Chemistry. (n.d.). Tips & Tricks: Recrystallization.
  • PubChem. (n.d.). Benzoylacrylic acid.
  • Unknown. (n.d.). Recrystallization1.
  • Organic Syntheses. (n.d.). β-BENZOYLACRYLIC ACID.
  • Unknown. (n.d.). Recrystallization of Benzoic Acid.
  • Florida A&M University. (2016). Lab Report Recrystallization.
  • NIST. (n.d.). Benzoylacrylic acid.
  • Google Patents. (n.d.). JP4118241B2 - Determination of impurities in acrylic acid.
  • All In with Dr. Betts. (2020, September 21). Recrystallization Lab Procedure of Benzoic Acid [Video]. YouTube.

Sources

Technical Support Center: 3-Benzoylacrylic Acid Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Synthetic Landscape

3-Benzoylacrylic acid is a valuable building block in organic synthesis, serving as a precursor for pharmaceuticals, specialty polymers, and agrochemicals.[1] Its synthesis is most commonly achieved via the Friedel-Crafts acylation of benzene with maleic anhydride, catalyzed by a Lewis acid such as aluminum chloride (AlCl₃).[2] This electrophilic aromatic substitution reaction, while robust, is not without its challenges.[3] The formation of side products can complicate purification, reduce yields, and impact the quality of the final material.

This guide provides researchers and drug development professionals with a comprehensive troubleshooting framework, structured in a question-and-answer format, to identify, mitigate, and understand the formation of common byproducts during the synthesis of this compound.

Troubleshooting Guide & Frequently Asked Questions (FAQs)

Q1: My final product shows significant impurities after synthesis. What are the most common byproducts I should be looking for?

Answer: Impurities in crude this compound typically arise from side reactions during the acylation or, more commonly, during the aqueous workup and purification stages. The primary culprits are often structurally similar to the desired product, making them challenging to remove.

Here is a summary of the most frequently encountered byproducts:

Byproduct NameChemical StructureCommon CausePrevention & Mitigation Strategy
β-Benzoyllactic Acid C₁₀H₁₀O₄Hydration of the double bond when heating the product in the presence of dilute acid (e.g., HCl) during workup.[2]Perform hydrolysis of the aluminum chloride complex under strict temperature control (ice bath). Avoid prolonged contact and heating with aqueous acid.[2]
Acetophenone C₈H₈ORetro-Claisen (hydrolysis) reaction caused by heating the product in the presence of excess strong base (e.g., sodium carbonate) during purification.[2]Use a stoichiometric amount of base for dissolution and maintain moderate temperatures (40-50°C). Do not overheat or use a large excess of base.[2]
cis-3-Benzoylacrylic Acid C₁₀H₈O₃ (Z-isomer)Isomerization under certain reaction or purification conditions. The trans-isomer is generally the more stable and desired product.[2][4]The synthesis typically yields the trans form. Isomerization can sometimes be reversed by specific acid-catalyzed treatments during downstream processing, such as esterification.[4]
Unreacted Maleic Anhydride C₄H₂O₃Incomplete reaction due to insufficient catalyst, low temperature, or short reaction time.Ensure the use of anhydrous reagents and catalyst.[5] Allow for sufficient reaction time and temperature as per established protocols.
Di-acylated Products C₁₇H₁₂O₄Polysubstitution of the benzene ring.This is generally not a major issue in Friedel-Crafts acylation, as the benzoyl group deactivates the aromatic ring, making a second acylation less favorable.[3][5]
Q2: The yield of my reaction is consistently low. Besides byproduct formation, what are the primary causes?

Answer: Low yields in Friedel-Crafts acylation are a common issue and often trace back to the integrity of the reagents and the reaction conditions.[5]

  • Catalyst Inactivity: The Lewis acid catalyst, typically aluminum chloride (AlCl₃), is extremely sensitive to moisture. Any water present in the benzene, maleic anhydride, or glassware will react with and deactivate the catalyst. It is imperative to use anhydrous conditions, including freshly opened or purified reagents and flame-dried glassware.[5]

  • Insufficient Catalyst: Friedel-Crafts acylation requires at least a stoichiometric amount of AlCl₃. This is because the catalyst forms a complex with the carbonyl oxygen of the maleic anhydride and subsequently with the ketone product. This complexation effectively removes the catalyst from the reaction cycle, meaning a catalytic amount is insufficient.[5]

  • Deactivated Aromatic Ring: While benzene itself is suitable, if you are using a substituted benzene derivative, the presence of strongly electron-withdrawing groups (e.g., -NO₂, -CN, -COR) will deactivate the ring and hinder or prevent the reaction.[6]

  • Sub-optimal Temperature: The reaction requires heating to proceed efficiently, typically refluxing in benzene for about an hour.[2] However, excessively high temperatures can promote side reactions and decomposition.[5]

Troubleshooting Workflow for Low Yield

start Low Yield Observed q1 Are all reagents anhydrous? start->q1 s1 Dry solvent/reagents. Flame-dry glassware. q1->s1 No q2 Is catalyst stoichiometry correct? (>2 eq. for anhydride) q1->q2 Yes s1->q2 s2 Increase AlCl₃ to >2 molar equivalents. q2->s2 No q3 Was reaction heated to reflux? q2->q3 Yes s2->q3 s3 Reflux for recommended time (e.g., 1 hour). q3->s3 No end Yield Improved q3->end Yes s3->end

Caption: A flowchart for troubleshooting low reaction yields.

Q3: During the acidic workup, I noticed my product became oily and difficult to crystallize. What is happening?

Answer: This is a classic sign of β-benzoyllactic acid formation.[2] When this compound is heated in the presence of dilute hydrochloric acid, water can add across the α,β-unsaturated double bond (a Michael-type addition of water).

This byproduct is often more soluble or forms an oil, which significantly complicates the isolation and purification of the desired crystalline product. To prevent this:

  • Strict Temperature Control: The hydrolysis of the aluminum chloride-product complex is highly exothermic. This step must be performed in an ice bath with slow, controlled addition of water.[2]

  • Minimize Contact Time: Do not let the product stand in the acidic aqueous solution for an extended period, especially while warm. Proceed with filtration and washing promptly after hydrolysis and crystallization.[2]

Mechanism: Formation of β-Benzoyllactic Acid

Caption: Acid-catalyzed hydration leads to a key byproduct.

Experimental Protocols

Protocol 1: Synthesis of this compound

Adapted from Organic Syntheses, Coll. Vol. 3, p.109 (1955).[2]

Materials:

  • Maleic anhydride (0.35 mole)

  • Dry, thiophene-free benzene (2.24 moles)

  • Anhydrous aluminum chloride (0.75 mole)

  • Concentrated Hydrochloric Acid

  • Water

Procedure:

  • In a three-necked flask equipped with a stirrer and reflux condenser, dissolve maleic anhydride in dry benzene.

  • With stirring, add anhydrous AlCl₃ in portions. The addition is exothermic and should be controlled to maintain a moderate reflux of the benzene.

  • After the addition is complete (approx. 20 minutes), heat the mixture under reflux on a steam bath with stirring for 1 hour.

  • CRITICAL STEP: Cool the reaction flask thoroughly in an ice bath.

  • Hydrolyze the reaction complex by the slow, dropwise addition of water (200 mL), ensuring the temperature remains low. Follow with the addition of concentrated HCl (50 mL).[2]

  • Stir for 40 minutes to break up the solid aluminum complex.

  • Transfer the mixture to a Claisen flask and remove the benzene via distillation under reduced pressure at 50-60°C to avoid overheating the product.[2]

  • Transfer the molten residue to a beaker and allow it to crystallize at 0-5°C for 1 hour.

  • Collect the yellow solid by suction filtration.

Protocol 2: Purification to Minimize Byproducts

Adapted from Organic Syntheses, Coll. Vol. 3, p.109 (1955).[2]

  • Dissolve the crude product in a solution of anhydrous sodium carbonate (40 g in 250 mL of water) by warming gently to 40-50°C. CAUTION: Do not overheat, as this can cause hydrolysis to acetophenone.[2]

  • Add a filter aid (e.g., Celite) and filter the warm solution to remove insoluble impurities.

  • Transfer the clear filtrate to a beaker and cool to 5-10°C in an ice bath.

  • With efficient stirring and cooling, precipitate the product by adding concentrated HCl dropwise. Proper cooling is essential to prevent the acid from separating as an oil.

  • After the addition is complete, cool to 0-5°C, collect the solid by suction filtration, wash with cold water, and dry at 50°C.

Main Reaction Pathway

Benzene Benzene AcyliumComplex Acylium Ion Intermediate Benzene->AcyliumComplex MaleicAnhydride Maleic Anhydride MaleicAnhydride->AcyliumComplex Catalyst AlCl₃ (>2 eq.) Catalyst->AcyliumComplex activates Product This compound AcyliumComplex->Product Electrophilic Aromatic Substitution

Caption: The Friedel-Crafts acylation pathway to the target molecule.

References

  • BenchChem. Troubleshooting low yield in Friedel-Crafts acylation reactions. URL: https://www.benchchem.
  • Sigma-Aldrich. Friedel–Crafts Acylation. URL: https://www.sigmaaldrich.
  • BYJU'S. Friedel Crafts Acylation And Alkylation Reaction. URL: https://byjus.
  • University of Calgary. Ch12: Friedel-Crafts limitations. URL: https://www.chem.ucalgary.ca/courses/351/Carey5th/Ch12/ch12-7-1.html
  • Chemistry LibreTexts. 15.12: Limitations of Friedel-Crafts Alkylations. URL: https://chem.libretexts.org/Bookshelves/Organic_Chemistry/Organic_Chemistry_(Morsch_et_al.)/15%3A_Electrophilic_Aromatic_Substitution/15.
  • ChemMish. The Role of this compound in Advanced Chemical Synthesis. URL: https://www.chemmish.com/the-role-of-3-benzoylacrylic-acid-in-advanced-chemical-synthesis/
  • Organic Syntheses. β-BENZOYLACRYLIC ACID. URL: http://www.orgsyn.org/demo.aspx?prep=cv3p0109
  • European Patent Office. Process for preparing trans-beta-benzoylacrylic acid ester. URL: https://data.epo.org/publication-server/document?i=epodoc.EP0204286B1
  • Google Patents. CA1282426C - PROCESS FOR PREPARING TRANS-.beta.-BENZOYLACRYLIC ACID ESTER. URL: https://patents.google.
  • ChemicalBook. This compound | 583-06-2. URL: https://www.chemicalbook.com/ProductChemicalPropertiesCB5133481.htm
  • Thermo Scientific Chemicals. This compound, predominantly trans, 97%. URL: https://www.fishersci.com/shop/products/3-benzoylacrylic-acid-predominantly-trans-97-thermo-scientific/A1114706
  • Chemistry LibreTexts. 18.5: Alkylation and Acylation of Benzene - The Friedel-Crafts EAS Reactions. URL: https://chem.libretexts.org/Courses/SUNY_Oneonta/Chem_222%3A_Organic_Chemistry_II/18%3A_Reactions_of_Benzene_and_its_Derivatives/18.05%3A_Alkylation_and_Acylation_of_Benzene-_The_Friedel-Crafts_EAS_Reactions
  • Chemguide. friedel-crafts acylation of benzene. URL: https://www.chemguide.co.uk/mechanisms/elsub/fcacyl.html
  • StudyMind. Friedel-Crafts Acylation: Mechanism, Reactions & limitations. URL: https://studymind.co.
  • Beilstein Journal of Organic Chemistry. Friedel–Crafts acylation of benzene derivatives in tunable aryl alkyl ionic liquids (TAAILs). URL: https://www.beilstein-journals.org/bjoc/articles/19/33
  • ChemicalBook. trans-3-Benzoylacrylic acid CAS#: 17812-07-6. URL: https://www.chemicalbook.com/ChemicalProductProperty_EN_CB82583842.htm
  • Google Patents. EP0204286A2 - Process for preparing trans-beta-benzoylacrylic acid ester. URL: https://patents.google.
  • University of Michigan. Separations and Reaction Engineering Design Project Production of Maleic Anhydride from Benzene. URL: https://www.che.utah.edu/~che4453/projects/maleic.pdf
  • YouTube. conversion of benzene into maleic acid. URL: https://www.youtube.
  • Okchem. The process of producing maleic anhydride from benzene involves several steps. URL: https://www.okchem.
  • Echemi. Revolutionize: Benzene to Maleic Anhydrides Conversion Process. URL: https://www.echemi.com/cms/112613.html

Sources

Technical Support Center: β-Benzoyllactic Acid Formation

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Welcome to the technical support center for addressing the unintended formation of β-benzoyllactic acid. This guide is designed for researchers, scientists, and professionals in drug development who encounter β-benzoyllactic acid as an undesired byproduct in their synthetic pathways. The formation of this impurity can complicate purification processes, reduce yields, and impact the integrity of your final compound.

This document provides in-depth troubleshooting guides, frequently asked questions (FAQs), and validated protocols to help you understand the mechanistic origins of β-benzoyllactic acid formation and, more importantly, to implement effective strategies for its prevention and elimination. Our approach is grounded in established chemical principles and field-proven laboratory practices to ensure the robustness and reproducibility of your experimental outcomes.

Frequently Asked Questions (FAQs)

Q1: What is β-benzoyllactic acid, and under what conditions does it typically form?

β-Benzoyllactic acid is a hydroxy carboxylic acid that can emerge as a significant byproduct in specific organic reactions. Its formation is most commonly associated with the hydration of β-benzoylacrylic acid, particularly under acidic conditions and elevated temperatures.[1] The double bond in the acrylic acid moiety is susceptible to nucleophilic attack by water, a reaction that is catalyzed by the presence of acid.

Q2: I am working with β-benzoylacrylic acid. Why is its purification sensitive to the workup procedure?

The purification of β-benzoylacrylic acid is challenging because the conditions used during workup can inadvertently promote the formation of β-benzoyllactic acid. Specifically, heating the compound in the presence of dilute hydrochloric acid is known to cause this unwanted side reaction, making the subsequent purification of the desired product very difficult.[1] Therefore, careful control of temperature and pH during extraction and isolation steps is critical.

Q3: Are there other potential pathways for the formation of β-benzoyllactic acid?

While the hydration of β-benzoylacrylic acid is the most cited route, other reactions involving precursors like benzaldehyde and lactic acid could theoretically lead to similar structures, especially in the presence of certain catalysts.[2][3][4] However, in most common synthetic contexts, the hydration of the corresponding acrylic acid derivative is the primary concern.

Q4: How can I detect the presence of β-benzoyllactic acid in my sample?

Standard analytical techniques can be employed to detect and quantify β-benzoyllactic acid. These include:

  • Thin Layer Chromatography (TLC): A simple and rapid method to qualitatively assess the presence of the impurity.

  • High-Performance Liquid Chromatography (HPLC): For accurate quantification of the impurity.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: To confirm the structure of the byproduct.

  • Mass Spectrometry (MS): To determine the molecular weight of the impurity and aid in its identification.

Troubleshooting Guides

Scenario 1: Formation of β-Benzoyllactic Acid During Hydrolysis of a Precursor to β-Benzoylacrylic Acid

Problem: You are hydrolyzing a reaction mixture to obtain β-benzoylacrylic acid, but you observe the formation of a significant amount of β-benzoyllactic acid as a byproduct.

Root Cause Analysis: The primary cause is the exposure of the newly formed β-benzoylacrylic acid to heat in an aqueous acidic environment during the workup.[1] The exothermic nature of the hydrolysis may also contribute to localized heating if not properly controlled.

Preventative Measures & Protocol:

  • Temperature Control is Critical: During the hydrolysis of the reaction complex (e.g., an aluminum chloride complex), it is imperative to maintain a low temperature. The hydrolysis should be performed by adding water and then concentrated hydrochloric acid dropwise while the reaction flask is submerged in an ice bath.[1] Efficient cooling and stirring are essential to dissipate the heat generated during this exothermic process.[1]

  • Order of Reagent Addition: Add the concentrated hydrochloric acid only after the initial exothermic reaction from the addition of water has subsided.[1] This minimizes the time the β-benzoylacrylic acid is exposed to hot, dilute acid.

  • Minimize Exposure Time: Do not let the crude product stand for extended periods in the aqueous hydrochloric acid solution.[1] Proceed with the isolation of the product promptly after hydrolysis.

  • Use of Reduced Pressure: When concentrating the solution to isolate the crude product, use a rotary evaporator under reduced pressure. This allows for the removal of solvents at a lower temperature, preventing the thermal conversion of the desired product into the β-benzoyllactic acid byproduct.[1]

Workflow for Minimizing β-Benzoyllactic Acid Formation:

cluster_0 Reaction Quenching & Hydrolysis cluster_1 Product Isolation cluster_2 Undesired Pathway (to be avoided) Start Reaction Mixture (e.g., AlCl3 complex) Quench Cool to 0-5 °C in Ice Bath Start->Quench AddWater Slowly Add Water (Maintain Low Temp) Quench->AddWater AddAcid Add Conc. HCl (After Exotherm Subsides) AddWater->AddAcid Stir Stir Cold for ~40 mins AddAcid->Stir Concentrate Concentrate under Reduced Pressure (Low Temp) Stir->Concentrate Precipitate Precipitate Crude Product (e.g., by cooling) Concentrate->Precipitate Filter Filter and Wash with Cold Water Precipitate->Filter End Pure β-Benzoylacrylic Acid (Minimized Impurity) Filter->End Heat Heating in Dilute Acid Impurity β-Benzoyllactic Acid Formation Heat->Impurity

Caption: Controlled workflow for hydrolysis and workup to prevent the formation of β-benzoyllactic acid.

Scenario 2: β-Benzoyllactic Acid Detected in Final Product After Purification

Problem: Despite careful workup, your final product still contains an unacceptable level of β-benzoyllactic acid.

Root Cause Analysis: The impurity may have formed during the reaction or workup and co-precipitated with the desired product. The chosen purification method may not have been effective at separating the two closely related compounds.

Remediation Protocol: Recrystallization

Recrystallization is an effective method for purifying solid organic compounds.[5] The success of this technique relies on the differential solubility of the desired compound and the impurity in a given solvent at different temperatures.

Step-by-Step Recrystallization Protocol:

  • Solvent Selection: Choose a solvent in which β-benzoylacrylic acid is sparingly soluble at room temperature but highly soluble at the solvent's boiling point. Benzene has been reported as a suitable solvent for this purpose.[1]

  • Dissolution: In a flask, add the minimum amount of boiling solvent to your impure solid until it completely dissolves. This creates a saturated solution.

  • Hot Filtration (if necessary): If there are any insoluble impurities, perform a hot filtration to remove them.

  • Cooling and Crystallization: Allow the solution to cool slowly to room temperature, and then in an ice bath. Slow cooling promotes the formation of pure crystals of β-benzoylacrylic acid, leaving the more soluble impurities (including residual β-benzoyllactic acid) in the mother liquor.[5]

  • Isolation of Crystals: Collect the purified crystals by vacuum filtration.

  • Washing: Wash the crystals with a small amount of cold solvent to remove any adhering mother liquor.

  • Drying: Dry the crystals thoroughly. The melting point of the purified β-benzoylacrylic acid should be sharp, in the range of 94-96°C.[1]

Chemical Transformation Diagram:

BAA β-Benzoylacrylic Acid BLA β-Benzoyllactic Acid BAA->BLA + H2O (Dilute Acid, Heat) BLA->BAA - H2O (Dehydration Conditions)

Sources

Technical Support Center: Optimizing Friedel-Crafts Acylation of Maleic Anhydride

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the Friedel-Crafts acylation of maleic anhydride. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into optimizing this crucial reaction, troubleshooting common issues, and ensuring reproducible, high-yield outcomes. The Friedel-Crafts acylation is a cornerstone of organic synthesis for creating carbon-carbon bonds and accessing key intermediates like β-aroylacrylic acids.[1][2] However, its success hinges on meticulous control over reagents and conditions.

This document moves beyond standard protocols to explain the causality behind experimental choices, empowering you to adapt and troubleshoot effectively.

Frequently Asked Questions (FAQs)

This section addresses high-level questions regarding the fundamental principles of the reaction.

Q1: What is the reaction mechanism for the Friedel-Crafts acylation of an aromatic compound with maleic anhydride?

The reaction proceeds via electrophilic aromatic substitution. The key steps are:

  • Generation of the Electrophile: The Lewis acid catalyst, typically aluminum chloride (AlCl₃), coordinates to one of the carbonyl oxygens of maleic anhydride. This polarization weakens the acyl-oxygen bond, leading to the opening of the five-membered ring to form a highly reactive, resonance-stabilized acylium ion.[3][4][5]

  • Electrophilic Attack: The π-electrons of the aromatic ring act as a nucleophile, attacking the electrophilic acylium ion. This forms a resonance-stabilized carbocation intermediate known as an arenium ion or sigma complex, temporarily disrupting the ring's aromaticity.[3]

  • Restoration of Aromaticity: A weak base, such as AlCl₄⁻, abstracts a proton from the carbon atom where the acyl group was added. This restores the aromatic system.[6]

  • Product Formation: The final product after an aqueous workup is a β-aroylacrylic acid.[1] The reaction with maleic anhydride characteristically results in the opening of the anhydride ring.[7]

G cluster_0 Step 1: Electrophile Generation cluster_1 Step 2: Electrophilic Attack cluster_2 Step 3 & 4: Deprotonation & Product Formation Maleic_Anhydride Maleic Anhydride Acylium_Ion Acylium Ion (Electrophile) Maleic_Anhydride->Acylium_Ion + AlCl₃, Ring Opening AlCl3 AlCl₃ (Lewis Acid) Sigma_Complex Sigma Complex (Arenium Ion) Acylium_Ion->Sigma_Complex + Arene Arene Aromatic Ring (Nucleophile) Product_Complex Product-AlCl₃ Complex Sigma_Complex->Product_Complex - H⁺ (via AlCl₄⁻) Final_Product β-Aroylacrylic Acid Product_Complex->Final_Product Aqueous Workup

Caption: Mechanism of Friedel-Crafts Acylation with Maleic Anhydride.

Q2: Why is a stoichiometric amount of Lewis acid often required for this reaction?

Unlike Friedel-Crafts alkylation, the acylation reaction is generally not truly catalytic. The ketone product formed is a moderate Lewis base and forms a stable complex with the strong Lewis acid catalyst (e.g., AlCl₃).[6][8] This complex deactivates the catalyst, preventing it from participating in further reaction cycles.[9] Therefore, at least one equivalent of the Lewis acid per mole of the ketone product is typically necessary to drive the reaction to completion.[6]

Q3: How does the choice of Lewis acid catalyst impact the reaction?

The catalyst choice is critical and directly influences efficiency and selectivity.[10]

  • Strong Lewis Acids (e.g., AlCl₃): Aluminum chloride is the most common and highly effective catalyst.[11] However, it is extremely sensitive to moisture and requires strictly anhydrous conditions.[12][13] It is often used in stoichiometric amounts.

  • Milder Lewis Acids (e.g., FeCl₃, ZnCl₂): These can be used, but may require higher temperatures or longer reaction times. They can be advantageous for sensitive substrates.

  • Modern Catalysts: For more sustainable or "green" processes, alternatives are being explored. Metal triflates (e.g., Yb(OTf)₃) and various heterogeneous catalysts like zeolites can be used in catalytic amounts, are often easier to handle, and can be recycled.[2][10][14]

CatalystTypical LoadingKey AdvantagesKey Disadvantages
AlCl₃ StoichiometricHigh reactivity, widely applicableMoisture sensitive, high waste stream, corrosive
FeCl₃ StoichiometricLess expensive than AlCl₃Generally less reactive than AlCl₃
Metal Triflates Catalytic (1-10 mol%)Recyclable, moisture-tolerant, milder conditionsHigher cost, may be less reactive for deactivated arenes
Zeolites (H-Y, H-beta) HeterogeneousReusable, shape-selective, environmentally friendlyRequires higher temperatures, potential for lower activity

Q4: What are the recommended solvents for acylating with maleic anhydride?

The choice of solvent can significantly affect yield and product distribution.

  • Chlorinated Solvents: Solvents like 1,2-dichloroethane are often preferred as they provide good yields.[1]

  • Excess Aromatic Substrate: Using the aromatic reactant itself as the solvent is a common and effective strategy, especially if it is inexpensive and liquid at the reaction temperature.[1]

  • Polar Solvents: In some Friedel-Crafts acylations, polar solvents like nitrobenzene can influence regioselectivity, favoring the thermodynamically more stable product by keeping intermediates soluble and allowing for equilibrium.[15] However, for maleic anhydride, non-polar or chlorinated solvents are most commonly cited for high yields.[1]

Troubleshooting Guide

This section addresses specific experimental issues in a direct question-and-answer format.

G start START: Low or No Yield q1 Are all reagents and glassware completely dry? start->q1 sol1 SOLUTION: - Oven/flame-dry all glassware. - Use fresh, anhydrous Lewis acid. - Use anhydrous solvents. q1->sol1 No q2 Is the aromatic substrate strongly deactivated? q1->q2 Yes a1_yes Yes a1_no No sol2 CAUSE: Substrates with groups like -NO₂, -CN, or -COR are unreactive. SOLUTION: Use a more activated substrate or a different synthetic route. q2->sol2 Yes q3 Was the reaction temperature optimized? q2->q3 No a2_yes Yes a2_no No sol3 CAUSE: Temperature is too low (insufficient activation energy) or too high (decomposition/side reactions). SOLUTION: Run small-scale trials from 0°C to reflux to find the optimal temperature. q3->sol3 No q4 Is the catalyst loading sufficient? q3->q4 Yes a3_yes Yes a3_no No sol4 CAUSE: The product forms a complex with the catalyst, deactivating it. SOLUTION: Ensure at least a stoichiometric amount of Lewis acid (e.g., AlCl₃) is used. q4->sol4 No end_node If issues persist, consult further literature or consider alternative catalysts. q4->end_node Yes a4_yes Yes a4_no No

Sources

Technical Support Center: Industrial Scale Synthesis of 3-Benzoylacrylic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the industrial scale synthesis of 3-Benzoylacrylic acid. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the synthesis and purification of this versatile chemical intermediate.

Frequently Asked Questions (FAQs)

Q1: What is the most common industrial synthesis route for this compound?

A1: The most prevalent and well-documented method for the industrial scale synthesis of this compound is the Friedel-Crafts acylation of benzene with maleic anhydride, using a Lewis acid catalyst, typically anhydrous aluminum chloride.[1][2] This electrophilic aromatic substitution reaction is favored for its use of readily available starting materials.

Q2: What are the primary applications of this compound?

A2: this compound is a valuable building block in organic synthesis.[3] It serves as a precursor for a variety of heterocyclic compounds and is utilized in the development of pharmaceuticals, agrochemicals, and specialty polymers.[3] For instance, it is a known intermediate in the synthesis of some pharmaceutical agents.[3][4]

Q3: What are the main safety precautions to consider during the synthesis?

A3: The synthesis involves hazardous materials that require careful handling. This compound itself is an irritant to the eyes, skin, and respiratory tract.[5][6] Inhalation of its dust should be avoided due to its sternutatory action (sneeze-inducing).[1] Key safety measures include:

  • Using adequate ventilation and personal protective equipment (PPE), including safety goggles, gloves, and respiratory protection.[5]

  • Handling anhydrous aluminum chloride, a water-reactive and corrosive substance, in a dry, inert atmosphere.

  • Managing the exothermic nature of the reaction, especially during the addition of aluminum chloride and the subsequent hydrolysis step, to prevent runaway reactions.[1]

  • Facilities should be equipped with an eyewash station and a safety shower.[5]

Q4: Can this synthesis be performed at a large scale?

A4: Yes, the Friedel-Crafts acylation method for producing this compound has been successfully scaled up.[1] However, scaling up introduces challenges in heat management, reagent addition rates, and material handling, which must be carefully controlled for a safe and efficient process.

Troubleshooting Guide

This section addresses specific problems that may arise during the synthesis and purification of this compound, providing potential causes and actionable solutions.

Problem 1: Low Yield of this compound
Potential Cause Troubleshooting Action Scientific Rationale
Incomplete Reaction Extend the reflux time after the addition of aluminum chloride.Ensures the Friedel-Crafts acylation goes to completion. The reaction typically requires heating under reflux for about an hour.[1]
Hydrolysis of Product Avoid excessive heating during the sodium carbonate wash.Heating a mixture of β-benzoylacrylic acid with excess sodium carbonate can cause hydrolysis to acetophenone and other byproducts, reducing the yield.[1]
Loss of Product during Workup Ensure efficient cooling during precipitation of the acid.The solubility of this compound in the aqueous solution increases with temperature. Cooling to 0–5°C is crucial for maximizing recovery.[1]
Moisture in Reaction Use anhydrous aluminum chloride and dry, thiophene-free benzene.Aluminum chloride is highly sensitive to moisture and will be deactivated, leading to a stalled or incomplete reaction.
Problem 2: Difficulty in Product Purification and Oily Product Formation
Potential Cause Troubleshooting Action Scientific Rationale
Formation of β-Benzoyllactic Acid Maintain low temperatures during the hydrolysis of the reaction complex. Add concentrated hydrochloric acid only after the initial exothermic reaction with water has subsided.Heating β-benzoylacrylic acid with dilute hydrochloric acid can lead to the formation of β-benzoyllactic acid, which is difficult to separate from the desired product.[1]
Precipitation as an Oil During the final acidification step, add hydrochloric acid dropwise with efficient stirring and cooling.Rapid acidification can cause the product to oil out instead of crystallizing, making it difficult to filter and purify. Slow addition promotes the formation of a filterable solid.[1]
Presence of Unreacted Maleic Anhydride Ensure the maleic anhydride is fully dissolved in benzene before adding the aluminum chloride.Undissolved maleic anhydride may not react completely, leading to impurities in the final product.
Problem 3: Product Discoloration
Potential Cause Troubleshooting Action Scientific Rationale
Overheating during Recrystallization Do not boil the benzene solution for longer than necessary to dissolve the acid.Prolonged heating during recrystallization from benzene can cause the product to discolor.[1]
Side Reactions Control the rate of addition of aluminum chloride to maintain a moderate reflux.Uncontrolled exotherms can lead to side reactions and the formation of colored impurities.
Inadequate Purification Use activated carbon (e.g., Norit) during the purification process.Activated carbon can help adsorb colored impurities from the solution before the final precipitation of the product.[1]

Visualizing the Process

Reaction Pathway

The following diagram illustrates the Friedel-Crafts acylation of benzene with maleic anhydride to form this compound.

Reaction_Pathway cluster_reactants Reactants cluster_catalyst Catalyst Benzene Benzene Reaction Friedel-Crafts Acylation Benzene->Reaction MaleicAnhydride Maleic Anhydride MaleicAnhydride->Reaction AlCl3 AlCl₃ AlCl3->Reaction Activates Intermediate Acylium Ion Intermediate Reaction->Intermediate Product This compound Intermediate->Product

Caption: Friedel-Crafts acylation pathway for this compound synthesis.

Troubleshooting Workflow

This diagram provides a logical flow for diagnosing and resolving common issues during the synthesis.

Troubleshooting_Workflow cluster_yield_solutions Yield Troubleshooting cluster_purity_solutions Purity Troubleshooting cluster_color_solutions Color Troubleshooting Start Start Synthesis CheckYield Low Yield? Start->CheckYield CheckPurity Impure Product? CheckYield->CheckPurity No ExtendReflux Extend Reflux Time CheckYield->ExtendReflux Yes CheckColor Product Discolored? CheckPurity->CheckColor No ControlHydrolysisTemp Control Hydrolysis Temp CheckPurity->ControlHydrolysisTemp Yes End Successful Synthesis CheckColor->End No AvoidOverheating Avoid Overheating During Recrystallization CheckColor->AvoidOverheating Yes ControlWashTemp Control Na₂CO₃ Wash Temp ExtendReflux->ControlWashTemp OptimizeCooling Optimize Cooling for Precipitation ControlWashTemp->OptimizeCooling OptimizeCooling->CheckPurity SlowAcidification Slow Acidification ControlHydrolysisTemp->SlowAcidification SlowAcidification->CheckColor UseCarbon Use Activated Carbon AvoidOverheating->UseCarbon UseCarbon->End

Caption: A workflow for troubleshooting common synthesis issues.

Experimental Protocol: Synthesis of this compound

This protocol is adapted from a procedure published in Organic Syntheses.[1]

Materials:

  • Maleic anhydride

  • Dry, thiophene-free benzene

  • Anhydrous aluminum chloride powder

  • Concentrated hydrochloric acid

  • Anhydrous sodium carbonate

  • Activated carbon (e.g., Norit)

  • Filter aid (e.g., Celite)

Procedure:

  • Reaction Setup: In a three-necked round-bottom flask equipped with a stirrer and a reflux condenser, dissolve maleic anhydride (1 equivalent) in dry, thiophene-free benzene.

  • Catalyst Addition: With stirring, add anhydrous aluminum chloride (approximately 2.15 equivalents) in portions through the third neck of the flask at a rate that maintains a moderate reflux of the benzene. This addition is exothermic.

  • Reaction: After the addition is complete, heat the mixture under reflux on a steam bath with stirring for 1 hour.

  • Hydrolysis: Cool the reaction flask thoroughly in an ice bath. Hydrolyze the reaction mixture by slowly adding water with stirring and cooling, followed by concentrated hydrochloric acid.

  • Benzene Removal: Transfer the hydrolyzed mixture to a Claisen flask and distill the benzene and some water under reduced pressure at 50–60°C.

  • Crude Product Isolation: Transfer the molten residue to a beaker and allow it to stand at 0–5°C for 1 hour to crystallize the crude product. Collect the yellow solid by suction filtration and wash it with a solution of concentrated hydrochloric acid in water, followed by cold water.

  • Purification:

    • Dissolve the crude product in a solution of anhydrous sodium carbonate in water by warming to 40–50°C.

    • Add a filter aid and filter the warm solution by suction.

    • Add activated carbon to the filtrate, heat at 40–50°C for 10-15 minutes with stirring, and then filter.

  • Final Product Precipitation: Cool the clear, yellow filtrate to 5–10°C and add concentrated hydrochloric acid dropwise with efficient stirring.

  • Isolation and Drying: Cool the mixture to 0–5°C and filter the solid product with suction. Wash the solid with cold water and dry at 50°C to obtain light-yellow anhydrous β-benzoylacrylic acid.

References

  • Cole-Parmer. (n.d.). Material Safety Data Sheet - this compound.
  • Organic Syntheses. (n.d.). β-BENZOYLACRYLIC ACID.
  • Google Patents. (n.d.). EP0204286A2 - Process for preparing trans-beta-benzoylacrylic acid ester.
  • Google Patents. (n.d.). CA1282426C - PROCESS FOR PREPARING TRANS-.beta.-BENZOYLACRYLIC ACID ESTER.
  • PubChem. (n.d.). Benzoylacrylic acid.
  • Jim Clark. (n.d.). Friedel-Crafts acylation of benzene.

Sources

side reactions of 3-Benzoylacrylic acid in acidic conditions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support resource for 3-Benzoylacrylic Acid. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of using this versatile intermediate in acidic conditions. As a β-keto acid and an α,β-unsaturated carbonyl compound, this compound possesses a rich but sensitive reactivity profile. This document provides in-depth, field-proven insights into potential side reactions, offering troubleshooting solutions and preventative protocols to ensure the success and reproducibility of your experiments.

Troubleshooting Guide: Common Experimental Issues

This section addresses specific problems you may encounter during your work. Each issue is presented in a question-and-answer format, detailing the underlying chemical principles and providing actionable solutions.

Q1: My reaction is generating gas, and I'm observing a significant loss of my starting material or product, resulting in a low yield. Analysis of the byproduct shows a loss of 44 Da.

Likely Cause: Decarboxylation

As a β-keto acid, this compound is susceptible to decarboxylation (loss of CO₂) upon heating, a reaction often accelerated by acidic conditions.[1][2][3] This process proceeds through a six-membered cyclic transition state, leading to the formation of an enol, which then tautomerizes to the more stable ketone, benzoylethene (phenyl vinyl ketone).[2][4] The loss of carbon dioxide (44 g/mol ) accounts for the observed mass difference and gas evolution.

Mechanism Insight: The reaction involves an intramolecular proton transfer from the carboxylic acid to the β-carbonyl oxygen, facilitating the cleavage of the C-C bond.[1][2]

Troubleshooting & Prevention:

  • Temperature Control: This is the most critical factor. Conduct the reaction at the lowest possible temperature that allows for a reasonable rate of your desired transformation. Avoid prolonged heating.

  • Reaction Time: Monitor the reaction closely (e.g., by TLC or LC-MS) and quench it as soon as the starting material is consumed to prevent the subsequent degradation of the product.

  • Catalyst Choice: While acid catalysis is often necessary, using milder acids or lower catalyst loadings can sometimes reduce the rate of decarboxylation.

ParameterRecommendation for Minimizing DecarboxylationRationale
Temperature < 60°C, ideally room temperature if possibleDecarboxylation is thermally driven; lower temperatures significantly reduce the reaction rate.[5]
pH/Acid Use the minimum concentration of acid required.Strong acidity can accelerate the tautomerization of the enol intermediate, driving the equilibrium.
Reaction Time Monitor closely and work up promptly upon completion.Prevents extended exposure of the product to reaction conditions that favor decarboxylation.
Q2: I'm performing a Fischer esterification in methanol/ethanol and my LC-MS shows two product peaks: the expected ester and a byproduct with a mass corresponding to the addition of an alcohol molecule.

Likely Cause: Competing Michael Addition of Alcohol

The α,β-unsaturated system of this compound is an electrophilic Michael acceptor. Under acidic conditions, the carbonyl oxygen is protonated, further activating the double bond for nucleophilic attack. While you intend for the alcohol to act as a nucleophile at the carboxylic acid carbon (esterification), it can also attack the β-carbon of the double bond (Michael addition).[6][7] This results in the formation of a β-benzoyl-α-alkoxypropionic acid ester, a common and often difficult-to-separate byproduct.[6]

Experimental Protocol: Protocol for Selective Fischer Esterification

This protocol aims to favor esterification over Michael addition by controlling the reaction thermodynamics and kinetics.

  • Reagent Stoichiometry: Use the alcohol (e.g., ethanol) as a limiting reagent (1.0 - 1.5 equivalents) instead of as the solvent.[7]

  • Solvent Choice: Employ a non-nucleophilic, azeotroping solvent like chloroform or toluene. This allows for the removal of water via a Dean-Stark apparatus, driving the esterification equilibrium forward without providing a large excess of the nucleophilic alcohol.[6][7]

  • Catalyst: Use a catalytic amount of a strong acid like sulfuric acid or p-toluenesulfonic acid (TsOH).

  • Procedure: a. To a round-bottom flask equipped with a Dean-Stark trap and reflux condenser, add this compound (1.0 eq), the chosen solvent (e.g., toluene), and the alcohol (1.2 eq). b. Add the acid catalyst (e.g., 0.05 eq H₂SO₄). c. Heat the mixture to reflux and monitor the collection of water in the Dean-Stark trap. d. Follow the reaction progress by TLC. e. Upon completion, cool the reaction, wash with a saturated NaHCO₃ solution and then with water, dry the organic layer, and concentrate under reduced pressure.[6]

// Nodes Start [label="this compound\n+ ROH, H⁺", fillcolor="#F1F3F4", fontcolor="#202124"]; Esterification [label="Fischer Esterification\n(Attack at C=OOH)", fillcolor="#E6F4EA", fontcolor="#202124", color="#34A853"]; Michael [label="Michael Addition\n(Attack at β-Carbon)", fillcolor="#FCE8E6", fontcolor="#202124", color="#EA4335"]; Product_Ester [label="Desired Product:\nβ-Benzoylacrylate Ester", shape=ellipse, fillcolor="#FFFFFF", color="#34A853"]; Product_Michael [label="Side Product:\nβ-Benzoyl-α-alkoxypropionate", shape=ellipse, fillcolor="#FFFFFF", color="#EA4335"];

// Edges Start -> Esterification [label="Pathway A\n(Desired)", color="#34A853"]; Start -> Michael [label="Pathway B\n(Side Reaction)", color="#EA4335"]; Esterification -> Product_Ester [color="#34A853"]; Michael -> Product_Michael [color="#EA4335"];

// Rank alignment {rank=same; Esterification; Michael;} } .dot Caption: Competing reaction pathways for this compound in acidic alcohol.

Q3: During workup of my reaction from aqueous acid, or upon prolonged heating, I'm isolating a highly polar, water-soluble byproduct that complicates purification.

Likely Cause: Hydration of the Double Bond

This is another example of a Michael addition, where water is the nucleophile. Heating this compound in dilute aqueous acid can lead to the formation of β-benzoyllactic acid (3-benzoyl-2-hydroxypropanoic acid).[8] This side reaction is particularly problematic as the resulting α-hydroxy acid is significantly more polar and can make extraction and crystallization of the desired product very difficult.

Preventative Measures:

  • Anhydrous Conditions: If the reaction chemistry permits, use anhydrous solvents and reagents to minimize the presence of water.

  • Controlled Hydrolysis: When hydrolysis is required (e.g., after a Friedel-Crafts synthesis), perform it at low temperatures (0-5°C) and for the minimum time necessary.[8]

  • Workup Strategy: Avoid prolonged contact with aqueous acidic layers during the workup. If the desired product is in an organic phase, separate the layers promptly and dry the organic phase thoroughly.

Q4: My reaction mixture has turned into a thick, unworkable sludge, or a solid polymer has precipitated.

Likely Cause: Polymerization

The acrylic moiety of the molecule is susceptible to polymerization. While often initiated by radicals, acid-catalyzed polymerization of acrylics can also occur, especially at elevated temperatures.[9][] The acidic conditions can promote the formation of cationic species that initiate chain growth.

Mitigation Strategies:

  • Lower Temperature: As with decarboxylation, keeping the temperature low is the most effective preventative measure.

  • Use of Inhibitors: If compatible with your reaction, add a small amount of a radical inhibitor like hydroquinone or butylated hydroxytoluene (BHT) to suppress radical-initiated polymerization pathways.

  • Dilution: Running the reaction at a lower concentration can reduce the rate of intermolecular polymerization reactions.

Frequently Asked Questions (FAQs)
Q1: What are the primary side reactions to be aware of when using this compound in acidic media?

The main side reactions stem from its bifunctional nature:

  • Decarboxylation: Loss of CO₂, especially when heated.[1][2]

  • Michael Addition: Nucleophilic addition to the activated double bond by solvents (water, alcohols) or other nucleophiles present.[6][8]

  • Polymerization: Formation of poly(acrylic acid) derivatives, particularly at higher concentrations and temperatures.[][11]

  • Esterification: If an alcohol is present, this is often the desired reaction but can compete with Michael addition.[12]

Q2: How does the choice of acid catalyst impact potential side reactions?

The type and strength of the acid are crucial:

  • Brønsted Acids (e.g., H₂SO₄, HCl, TsOH): These are excellent for promoting reactions like Fischer esterification.[12][13] However, they also effectively catalyze hydration and can accelerate decarboxylation at higher temperatures.

  • Lewis Acids (e.g., AlCl₃, FeCl₃): These are typically used to synthesize this compound itself via Friedel-Crafts acylation of benzene with maleic anhydride.[8] If used in subsequent steps, they can strongly activate the carbonyl groups, potentially leading to intramolecular cyclization (a Friedel-Crafts reaction on the pendant phenyl ring) or promoting polymerization. Using stoichiometric amounts of Lewis acids can also lead to complexation with the product.[14][15]

Q3: What is the general troubleshooting workflow if I identify an unknown byproduct?

// Nodes Start [label="Unexpected Byproduct Detected\n(TLC, LC-MS, NMR)", shape=Mdiamond, fillcolor="#F1F3F4", fontcolor="#202124"]; Analyze [label="Characterize Byproduct:\n- Mass Spectrometry (Δ mass)\n- NMR (new signals? loss of signals?)", fillcolor="#E8E8E8", fontcolor="#202124"];

// Decision Points Decision_Mass [label="Mass Change?", shape=diamond, fillcolor="#FEF7E0", fontcolor="#202124"]; Decision_NMR [label="Key Protons Lost?", shape=diamond, fillcolor="#FEF7E0", fontcolor="#202124"];

// Side Reactions Decarbox [label="Likely Cause:\nDecarboxylation\n(Loss of COOH group)", fillcolor="#FCE8E6", fontcolor="#202124"]; Michael [label="Likely Cause:\nMichael Addition\n(Solvent/H₂O added)", fillcolor="#FCE8E6", fontcolor="#202124"]; Polymer [label="Likely Cause:\nPolymerization\n(Broad NMR humps, insolubility)", fillcolor="#FCE8E6", fontcolor="#202124"]; Isomer [label="Likely Cause:\nCis/Trans Isomerization\n(Coupling constant change)", fillcolor="#FCE8E6", fontcolor="#202124"];

// Solutions Sol_Temp [label="Solution:\n- Lower Temperature\n- Reduce Reaction Time", shape=ellipse, fillcolor="#E6F4EA", fontcolor="#202124"]; Sol_Anhydrous [label="Solution:\n- Use Anhydrous Solvent\n- Control Stoichiometry", shape=ellipse, fillcolor="#E6F4EA", fontcolor="#202124"]; Sol_Inhibitor [label="Solution:\n- Add Inhibitor\n- Use Lower Concentration", shape=ellipse, fillcolor="#E6F4EA", fontcolor="#202124"];

// Connections Start -> Analyze; Analyze -> Decision_Mass;

Decision_Mass -> Decarbox [label="Δ = -44 Da"]; Decision_Mass -> Michael [label="Δ = +Solvent Mass"]; Decision_Mass -> Polymer [label="No clear mass,\nviscous/insoluble"]; Decision_Mass -> Decision_NMR [label="Δ = 0 Da"];

Decision_NMR -> Isomer [label="No, but J-coupling changes"]; Decision_NMR -> Decarbox [label="Yes (-COOH)"];

Decarbox -> Sol_Temp; Michael -> Sol_Anhydrous; Polymer -> Sol_Inhibitor; } .dot Caption: A logical workflow for identifying and mitigating side reactions.

References
  • Cramer, R. D., & Chong, L. S. (1996). Electronic Factors Influencing the Decarboxylation of beta-Keto Acids. A Model Enzyme Study. The Journal of Organic Chemistry, 61(18), 6346–6353. [Link]
  • Master Organic Chemistry. (2022).
  • Toth, Z., et al. (2021). Alkyl Substituted Beta-Keto Acids: Molecular Structure and Decarboxylation Kinetics in Aqueous Solution and on the Surface of Metal Oxides.
  • Cooper, M. M., & Klymkowsky, M. W. (2021). 9.
  • The Organic Chemistry Tutor. (2018). Decarboxylation Reaction Mechanism. YouTube. [Link]
  • García-Peña, N., et al. (2014). Iron-Based Redox Polymerization of Acrylic Acid for Direct Synthesis of Hydrogel/Membranes, and Metal Nanoparticles for Water Treatment.
  • Acryl China. Acrylic acid Polymers. [Link]
  • Chemistry For Everyone. (2023). What Is The Polymerization Mechanism For Polyacrylic Acid Synthesis? YouTube. [Link]
  • Wikipedia. Friedel–Crafts reaction. [Link]
  • Val-Salas, P., et al. (2021). Solution Polymerization of Acrylic Acid Initiated by Redox Couple Na-PS/Na-MBS: Kinetic Model and Transition to Continuous Process. MDPI. [Link]
  • Val-Salas, P., et al. (2021). Solution Polymerization of Acrylic Acid Initiated by Redox Couple Na-PS/Na-MBS: Kinetic Model and Transition to Continuous Process. Semantic Scholar. [Link]
  • Blatt, A. H. (1943). β-BENZOYLACRYLIC ACID. Organic Syntheses, 23, 7. [Link]
  • Organic Chemistry Data. Acid to Ester - Common Conditions. [Link]
  • Organic Chemistry Portal.
  • Ohgami, Y., et al. (1986). Process for preparing trans-beta-benzoylacrylic acid ester.
  • NINGBO INNO PHARMCHEM CO.,LTD. The Role of this compound in Advanced Chemical Synthesis. [Link]
  • Master Organic Chemistry.
  • Chemistry Steps.
  • BYJU'S.
  • Singh, A., & Singh, A. (2018). Experimental Study of Esterification of Carboxylic Acid with different alcohol using various Catalysts. International Journal of Science, Engineering and Management (IJSEM). [Link]
  • CN107513015B - Method for preparing 3-benzoyl ethyl acrylate from enalapril intermediate synthesis mother liquor.
  • CA1282426C - PROCESS FOR PREPARING TRANS-.beta.-BENZOYLACRYLIC ACID ESTER.

Sources

Technical Support Center: 3-Benzoylacrylic Acid Purification

Author: BenchChem Technical Support Team. Date: January 2026

A Guide for Researchers and Development Professionals

Section 1: Foundational Knowledge & Frequently Asked Questions (FAQs)

This section covers the essential starting points for handling and purifying your crude reaction mixture.

Q1: What are the key physical and chemical properties I should expect for pure 3-Benzoylacrylic acid?

Understanding the target properties is the first step in assessing purity. This compound is typically a white to light yellow crystalline solid.[1][2] Significant deviation from this appearance, especially an oily or dark-colored nature, indicates substantial impurities.

Table 1: Physicochemical Properties of this compound

Property Value Source(s)
Molecular Formula C₁₀H₈O₃ [2][3][4]
Molecular Weight 176.17 g/mol [2][3][4]
Appearance White to light yellow crystalline solid [1][2]
Melting Point (Anhydrous) 90–97 °C [3][5][6][7]
Melting Point (Monohydrate) 64–65 °C [8]
Solubility Insoluble in cold water; Soluble in hot water, ethanol, and benzene. [3][5][9]

| Acidity (pKa) | ~3.43 (Predicted) |[10] |

Q2: What are the most common impurities in my crude product after a Friedel-Crafts synthesis?

Your crude product is a mixture containing more than just the desired acid. The primary impurities originate from starting materials, side reactions, and the workup process itself.

  • Unreacted Starting Materials: Benzene and maleic anhydride.

  • Hydrolysis Products: Maleic acid, formed when unreacted maleic anhydride is exposed to water during the reaction quench.[11][12][13]

  • Side-Reaction Products: β-Benzoyllactic acid can form if the product is heated in the presence of dilute hydrochloric acid during workup.[8] This is a critical consideration, as its similar structure can complicate purification.

  • Catalyst Residues: Aluminum salts (e.g., from AlCl₃) that must be thoroughly removed.

Q3: What is the most effective initial strategy for purifying crude this compound?

For a typical post-Friedel-Crafts mixture, a multi-step approach is best. The most robust strategy involves an initial acid-base extraction to isolate the acidic product from neutral impurities, followed by recrystallization to achieve high purity. This dual approach leverages both chemical reactivity (acidity) and physical properties (solubility differences) for separation.

G crude Crude Reaction Mixture (this compound, Benzene, Maleic Acid, Catalyst) extraction Step 1: Acid-Base Extraction crude->extraction Removes neutral impurities & inorganic salts recrystallization Step 2: Recrystallization extraction->recrystallization Removes acid-soluble impurities & provides initial isolation pure_product Pure this compound (>97%) recrystallization->pure_product Removes trace impurities & yields crystalline solid

Figure 1. High-level purification workflow.

Section 2: Troubleshooting Guide for Common Purification Issues

Problem 1: My isolated product is an oil or a sticky, low-melting solid.

  • Plausible Cause: This is a classic sign of trapped solvent or the presence of the monohydrate form. The anhydrous acid melts around 94-97°C, but its monohydrate melts at a much lower 64-65°C.[8] Oily impurities, such as unreacted benzene, can also depress the melting point and prevent crystallization.

  • Expert Solution:

    • Ensure Complete Solvent Removal: If the product was extracted into an organic solvent, ensure it has been thoroughly removed under reduced pressure.

    • Perform an Acid-Base Wash: Dissolve the oily product in a suitable organic solvent (like ethyl acetate). Wash this solution with a saturated sodium bicarbonate (NaHCO₃) solution. Your desired acid will move into the aqueous layer as its sodium salt, leaving neutral oily impurities behind in the organic layer.[14]

    • Careful Re-precipitation and Drying: Separate the aqueous layer, cool it in an ice bath, and re-precipitate the acid by slowly adding concentrated HCl until the solution is acidic to litmus paper. Filter the resulting solid and dry it thoroughly under vacuum at a moderate temperature (e.g., 50°C) to remove water and obtain the anhydrous form.[8]

Problem 2: My final product is distinctly yellow or brown, not off-white.

  • Plausible Cause: Colored polymeric or high-molecular-weight byproducts are common in Friedel-Crafts reactions. These are often present in trace amounts but can heavily discolor the product.

  • Expert Solution: This issue is best solved by recrystallization with activated charcoal (Norit).

    • Dissolve the crude, colored acid in a minimum amount of a suitable hot solvent (benzene or an ethanol/water mixture is effective).[8]

    • Add a small amount (1-2% by weight) of activated charcoal to the hot solution.

    • Swirl the hot mixture for a few minutes. The charcoal will adsorb the colored impurities.

    • Perform a hot gravity filtration to remove the charcoal. This step is critical and must be done quickly to prevent the desired product from crystallizing prematurely in the funnel.

    • Allow the clear, hot filtrate to cool slowly to room temperature, then in an ice bath, to form pure, colorless crystals.[15][16]

Problem 3: My final yield is very low.

  • Plausible Cause A - Incomplete Precipitation: You did not add enough acid to fully neutralize the sodium benzoylacrylate salt during the workup. The salt is water-soluble, and if the pH is not sufficiently acidic (pH < 2), a significant portion of your product will remain dissolved in the aqueous phase.

  • Expert Solution A: Always check the pH of the aqueous solution after acidification using pH paper or a meter. Add the acid dropwise until the solution is strongly acidic and no further precipitation is observed.

  • Plausible Cause B - Loss During Recrystallization: Using an excessive amount of hot solvent to dissolve the crude product will result in a solution that is not saturated upon cooling, leading to poor recovery.

  • Expert Solution B: During recrystallization, add the hot solvent in small portions, with heating, until the solid just dissolves. This ensures the solution is saturated and maximizes crystal formation upon cooling. If too much solvent is added, you can evaporate some of it to re-concentrate the solution.

  • Plausible Cause C - Product Degradation: Heating this compound with excess sodium carbonate can cause hydrolysis to acetophenone.[8] Similarly, prolonged heating with dilute HCl can lead to the formation of β-benzoyllactic acid.[8]

  • Expert Solution C: During acid-base extractions, use sodium bicarbonate, which is a milder base. Avoid prolonged heating during both the extraction and acidification steps. Perform these operations at or below 40-50°C.[8]

Section 3: Validated Purification Protocols

These protocols are based on established and reliable procedures, providing a self-validating system for achieving high purity.

Protocol 1: Purification via Acid-Base Extraction

This method is ideal as a first-pass purification to separate the acidic product from neutral and basic impurities.

Step-by-Step Methodology:

  • Dissolution: Dissolve the crude reaction mixture (~10 g) in an organic solvent immiscible with water, such as ethyl acetate or ether (100 mL).

  • Initial Wash: Transfer the solution to a separatory funnel and wash with water (2 x 50 mL) to remove bulk inorganic salts. Discard the aqueous layers.

  • Base Extraction: Add saturated sodium bicarbonate (NaHCO₃) solution (50 mL) to the separatory funnel. Stopper the funnel and invert it gently, venting frequently to release CO₂ pressure. Shake for 1-2 minutes.[14][17]

  • Separation: Allow the layers to separate. Drain the lower aqueous layer containing the sodium salt of your product into a clean beaker. Repeat the base extraction on the organic layer with fresh NaHCO₃ solution (2 x 50 mL) and combine all aqueous extracts. The organic layer now contains neutral impurities and can be discarded.

  • Precipitation: Cool the combined aqueous extracts in an ice bath. While stirring, slowly add concentrated hydrochloric acid (HCl) dropwise until the solution is strongly acidic (pH ~1-2, check with litmus paper). A white precipitate of this compound will form.[8]

  • Isolation: Collect the solid product by vacuum filtration using a Büchner funnel.

  • Washing: Wash the filter cake with a small amount of ice-cold water (2 x 20 mL) to remove residual inorganic salts.

  • Drying: Dry the purified solid under vacuum to a constant weight. The expected product is a white to off-white solid.

G cluster_0 Organic Phase (Ethyl Acetate) cluster_1 Aqueous Phase start Crude Product in Ethyl Acetate add_bicarb Add NaHCO₃(aq) Shake & Vent start->add_bicarb separate1 Separate Layers add_bicarb->separate1 org_impurities Organic Layer: Neutral Impurities (e.g., Benzene) separate1->org_impurities Discard aq_layer Aqueous Layer: Sodium 3-Benzoylacrylate separate1->aq_layer Collect Aqueous cool_acidify Cool in Ice Bath Add conc. HCl (dropwise) aq_layer->cool_acidify precipitate Precipitate Forms (pH < 2) cool_acidify->precipitate filter_dry Vacuum Filter, Wash with Cold H₂O, Dry precipitate->filter_dry final_product Pure this compound filter_dry->final_product

Figure 2. Workflow for Acid-Base Extraction.
Protocol 2: Purification via Recrystallization

This method is used to achieve the highest purity, especially after an initial acid-base extraction. It is excellent for removing trace impurities that co-precipitated.

Step-by-Step Methodology:

  • Solvent Selection: Choose a suitable solvent. Benzene is a classic choice[8], though less common now due to safety concerns. A mixed solvent system like ethanol/water or acetic acid/water can also be effective. For this protocol, we will use benzene as described in the authoritative Organic Syntheses procedure.

  • Dissolution: Place the crude this compound (e.g., 5 g) in an Erlenmeyer flask. Add the solvent (benzene, ~60-75 mL) and a boiling chip. Heat the mixture gently on a hot plate in a fume hood until the solid dissolves completely. Add the minimum amount of hot solvent needed.[8]

  • Decolorization (Optional): If the solution is colored, remove it from the heat, allow it to cool slightly, and add a small amount of activated charcoal. Reheat to boiling for 2-3 minutes.

  • Hot Filtration (Optional): If charcoal was used, perform a hot gravity filtration to remove it. Use a pre-heated funnel to prevent premature crystallization.

  • Crystallization: Cover the flask with a watch glass and allow the clear filtrate to cool slowly to room temperature. Slow cooling is essential for the formation of large, pure crystals.

  • Cooling: Once the flask has reached room temperature and crystal growth has slowed, place it in an ice-water bath for at least 30 minutes to maximize product precipitation.[18]

  • Isolation & Washing: Collect the crystals by vacuum filtration. Wash the crystals with a small amount of ice-cold solvent to remove any soluble impurities adhering to the crystal surfaces.

  • Drying: Dry the pure crystals under vacuum to constant weight. Confirm purity by taking a melting point.

G start Place Crude Solid in Erlenmeyer Flask add_solvent Add Minimum Amount of Hot Solvent start->add_solvent dissolve Heat Gently Until Solid Dissolves add_solvent->dissolve cool_slowly Cool Slowly to Room Temperature dissolve->cool_slowly Crystal Formation ice_bath Cool in Ice Bath (≥30 min) cool_slowly->ice_bath Maximize Yield filter Vacuum Filter to Collect Crystals ice_bath->filter wash Wash Crystals with Ice-Cold Solvent filter->wash dry Dry Under Vacuum wash->dry pure_crystals Pure Crystalline Product dry->pure_crystals

Figure 3. General Recrystallization Workflow.

References

  • Moleqube. (n.d.). The Role of this compound in Advanced Chemical Synthesis.
  • Fengchen Group Co., Ltd. (2025, November 25). What Happens When Maleic Anhydride Reacts With Water?
  • LookChem. (2023, June 25). Hydrolysis of Maleic Anhydride: An Insight into its Properties and Applications.
  • Cheméo. (n.d.). Chemical Properties of Benzoylacrylic acid (CAS 583-06-2).
  • LookChem. (2023, June 25). Maleic Anhydride and Water Reaction: A Brief Overview.
  • ChemBK. (2024, April 9). 3-benzoyl-acrylicaci.
  • Google Patents. (n.d.). US3733292A - Hydrolysis of maleic anhydride copolymers.
  • National Center for Biotechnology Information. (n.d.). Benzoylacrylic acid. PubChem Compound Database.
  • ResearchGate. (2016, November 11). Under which conditions maleic anhydride hydrolyzes to maleic acid?
  • National Institute of Standards and Technology. (n.d.). Benzoylacrylic acid. NIST Chemistry WebBook.
  • University of Colorado Boulder. (n.d.). Acid-Base Extraction.
  • University of California, Davis. (n.d.). Acid-Base Extraction.1.
  • Organic Syntheses. (n.d.). β-BENZOYLACRYLIC ACID. Coll. Vol. 3, p.108 (1955); Vol. 26, p.13 (1946).
  • StudySmarter. (n.d.). Friedel-Crafts Acylation: Mechanism, Reactions & limitations.
  • Google Patents. (n.d.). EP0204286A2 - Process for preparing trans-beta-benzoylacrylic acid ester.
  • Chemistry LibreTexts. (2022, April 7). 4.8: Acid-Base Extraction.
  • Chemistry LibreTexts. (2020, May 30). 18.5: Alkylation and Acylation of Benzene - The Friedel-Crafts EAS Reactions.
  • Clark, J. (n.d.). Friedel-Crafts acylation of benzene. Chemguide.
  • YouTube. (2021, June 6). Acid-Base Extraction of Three Organic Compounds.
  • Beilstein-Institut. (n.d.). Friedel–Crafts acylation of benzene derivatives in tunable aryl alkyl ionic liquids (TAAILs). Beilstein Journal of Organic Chemistry.
  • Organic Syntheses. (n.d.). ACRYLIC ACID. Coll. Vol. 3, p.30 (1955); Vol. 29, p.2 (1949).
  • Florida A&M University. (2016, September 27). Lab Report Recrystallization.
  • ChemicalBook. (n.d.). Ethyl 3-benzoylacrylate.
  • Google Patents. (n.d.). US3798264A - Process for purification of acrylic acid by extraction and distillation.
  • Google Patents. (n.d.). CA1282426C - PROCESS FOR PREPARING TRANS-.beta.-BENZOYLACRYLIC ACID ESTER.
  • Cytiva. (n.d.). Three-step monoclonal antibody purification processes using modern chromatography media.
  • YouTube. (2020, September 21). Recrystallization Lab Procedure of Benzoic Acid.
  • University of Wisconsin-Stout. (n.d.). Recrystallization of Benzoic Acid.
  • Royal Society of Chemistry. (n.d.). Supercoiled fibres of self-sorted donor-acceptor stacks: a turn-off/turn-on platform for sensing volatile aromatic compounds - Supporting Information.

Sources

troubleshooting low yields in Michael addition reactions

Author: BenchChem Technical Support Team. Date: January 2026

An essential tool in synthetic chemistry, the Michael addition, or conjugate 1,4-addition, is prized for its ability to form carbon-carbon and carbon-heteroatom bonds under generally mild conditions[1]. However, its apparent simplicity can be deceptive. Researchers often face challenges with low yields, complex product mixtures, and stubborn reactions that refuse to proceed.

This technical support guide, designed for chemistry professionals, provides a structured approach to diagnosing and resolving common issues encountered during Michael addition reactions. We will move beyond simple procedural lists to explore the underlying mechanistic principles, empowering you to make informed, effective decisions in your experimental design.

General Troubleshooting Workflow

Before diving into specific issues, a systematic approach can often illuminate the root cause of a failed reaction. The following workflow provides a logical progression for troubleshooting.

G Start Low Yield or No Reaction TLC Analyze Crude Reaction by TLC/LCMS Start->TLC Decision1 What does the analysis show? TLC->Decision1 SM_Only Only Starting Material (SM) Present Decision1->SM_Only No Conversion SM_Product_Mix SM + Desired Product Decision1->SM_Product_Mix Incomplete Conversion Complex_Mix Complex Mixture / Side Products Decision1->Complex_Mix Poor Selectivity Product_Reverts Product forms, then disappears Decision1->Product_Reverts Reversibility Issue Troubleshoot_SM Focus on Reaction Conditions: - Catalyst activity - Temperature - Solvent - Concentration SM_Only->Troubleshoot_SM Troubleshoot_Conversion Focus on Driving Equilibrium: - Increase reaction time - Increase temperature (cautiously) - Remove byproducts (if applicable) SM_Product_Mix->Troubleshoot_Conversion Troubleshoot_Side_Rxns Focus on Selectivity & Side Reactions: - 1,2- vs 1,4-Addition - Polymerization - Double Addition Complex_Mix->Troubleshoot_Side_Rxns Troubleshoot_Retro Suspect Retro-Michael Reaction: - Lower temperature - Trap product in situ - Modify substrates Product_Reverts->Troubleshoot_Retro

Caption: A general workflow for diagnosing issues in Michael additions.

Part 1: Catalyst and Reaction Condition Optimization

The catalytic system and reaction environment are the first variables to scrutinize when a reaction underperforms.

Q1: My reaction shows no conversion, even after an extended time. What are the most likely causes?

A1: This issue typically points to a fundamental problem with reaction activation. Consider these factors:

  • Inadequate Base/Catalyst: The Michael addition requires the generation of a nucleophile (the Michael donor), which is usually achieved by deprotonation with a base[2][3]. If the chosen base is not strong enough to deprotonate the donor (i.e., the base's conjugate acid has a lower pKa than the Michael donor), the concentration of the active nucleophile will be negligible.

    • Solution: Switch to a stronger base. For a typical carbon-based donor like a malonate ester, an alkoxide base (e.g., NaOEt in EtOH) is common. For less acidic donors, stronger non-nucleophilic bases like DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) or a metal hydride (e.g., NaH) may be necessary.

  • Catalyst Deactivation: Certain functional groups on your substrates or impurities (like water or acid) can poison or deactivate the catalyst. For instance, Lewis acid catalysts can be inhibited by coordinating solvents, and organocatalysts can be protonated and rendered inactive by acidic impurities[4].

    • Solution: Ensure all reagents and solvents are rigorously dried. If catalyst poisoning is suspected, consider a pre-treatment step or use a stoichiometric amount of the catalyst/base. In some cases, catalyst regeneration might be possible, though often impractical on a lab scale[4].

  • Insufficient Thermal Energy: While many Michael additions run at room temperature, some combinations of sterically hindered donors and acceptors require heating to overcome the activation energy barrier[5].

    • Solution: Incrementally increase the reaction temperature (e.g., to 40 °C, then 60 °C) while monitoring by TLC or LCMS. Be aware that higher temperatures can also promote side reactions or the retro-Michael reaction[6].

Q2: The reaction is very slow and gives an incomplete conversion. How can I increase the reaction rate?

A2: A sluggish reaction points to suboptimal kinetics. The solvent and concentration play a crucial role here.

  • Solvent Effects: The choice of solvent can dramatically influence reaction rates. Generally, polar solvents accelerate the Michael addition by stabilizing the charged intermediates formed during the reaction[7].

    • Insight: A study on the addition of thiophenol to ethyl propiolate showed that polar aprotic solvents like DMSO and acetonitrile resulted in quantitative conversion within an hour, whereas less polar solvents like THF and toluene were significantly slower[7]. Polar protic solvents like water can also be highly effective, sometimes facilitating the reaction through hydrogen bonding activation[7].

  • Concentration: Le Chatelier's principle applies. Increasing the concentration of reactants will increase the frequency of molecular collisions, which can lead to a higher reaction rate.

    • Solution: If solubility allows, try running the reaction at a higher molarity. However, be cautious, as this can sometimes promote side reactions like polymerization, especially with highly reactive Michael acceptors[8].

SolventDielectric Constant (ε)Relative Rate/ConversionRationale
Dimethyl Sulfoxide (DMSO)47Very FastHigh polarity stabilizes charged intermediates effectively.[7]
Acetonitrile (MeCN)37FastGood polarity, common choice for many reactions.[7]
Tetrahydrofuran (THF)7.6SlowLower polarity provides less stabilization for intermediates.[7]
Toluene2.4Very SlowNonpolar; generally a poor choice unless required for solubility.
Water80Often FastHigh polarity; can also accelerate via hydrogen bonding.[7]

Table 1. Influence of Solvent Polarity on Michael Addition Rates.

Part 2: Issues with the Michael Donor (Nucleophile)

The nature of the nucleophile is critical for the success of the reaction.

Q1: I am using a simple ketone enolate as my donor, and the yield is poor with many side products. Why is this happening?

A1: This is a classic problem. Simple ketone or aldehyde enolates are often poor Michael donors because they are relatively strong bases[9][10]. This leads to two primary issues:

  • Reversibility: As strong bases, their addition to a Michael acceptor is more likely to be reversible, leading to low product yield as the equilibrium favors the starting materials[11].

  • Competing Reactions: Strong, "hard" nucleophiles like simple enolates can preferentially attack the "hard" electrophilic center of the carbonyl carbon (a 1,2-addition) instead of the "soft" β-carbon (a 1,4-addition), leading to aldol-type side products[12][13].

The "Good" Michael Donor Principle: An ideal Michael donor is a nucleophile that is sufficiently reactive to add to the acceptor but is also a weak enough base to ensure the addition is largely irreversible. This is typically achieved when the nucleophilic carbon is flanked by two electron-withdrawing groups (e.g., malonic esters, β-ketoesters, nitroalkanes), which stabilize the negative charge through resonance[13][14].

Solutions:

  • Use a Stabilized Donor: If your synthesis allows, switch to a doubly stabilized carbon nucleophile like diethyl malonate or ethyl acetoacetate.

  • Use an Enamine: Convert your ketone into an enamine (e.g., using pyrrolidine). Enamines are excellent, soft nucleophiles that react selectively at the β-position of Michael acceptors. The resulting product can then be hydrolyzed back to the ketone[14][15].

Part 3: Issues with the Michael Acceptor (Electrophile)

The structure of the α,β-unsaturated system dictates its reactivity and susceptibility to side reactions.

Q1: My reaction is giving a mixture of the desired 1,4-addition product and a 1,2-addition (aldol-type) product. How can I improve selectivity?

A1: The competition between 1,4- (conjugate) and 1,2- (direct) addition is a fundamental challenge governed by the principles of hard and soft acids and bases (HSAB) and sterics[12].

  • HSAB Theory: The carbonyl carbon is a "hard" electrophile, while the β-carbon is a "soft" electrophile. "Hard" nucleophiles (e.g., Grignard reagents, simple enolates) tend to attack the hard carbonyl carbon, while "soft" nucleophiles (e.g., Gilman cuprates, enamines, stabilized enolates) preferentially attack the soft β-carbon[13].

  • Steric Hindrance: You can strategically use steric bulk to favor the 1,4-addition. By increasing the steric hindrance around the carbonyl carbon, you can physically block the nucleophile from attacking that site, making the more accessible β-carbon the only viable point of attack[10][16].

Caption: Competing pathways: 1,2- (direct) vs. 1,4- (conjugate/Michael) addition.

Solutions to Improve 1,4-Selectivity:

  • Modify the Nucleophile: As discussed, switch to a softer nucleophile. This is often the most effective strategy.

  • Modify the Electrophile: If possible, use a Michael acceptor with a bulkier group near the carbonyl (e.g., replace an α,β-unsaturated aldehyde with a ketone) to sterically disfavor the 1,2-addition pathway[10].

  • Use Lewis Acids: Certain Lewis acids can coordinate to the carbonyl oxygen, increasing the electrophilicity of the β-carbon and favoring conjugate addition[17].

Part 4: Common Side Reactions and Their Prevention

Even when the main reaction proceeds, side reactions can consume starting materials and complicate purification.

Q1: My product seems to form initially, but then my starting materials reappear over time. What is happening?

A1: You are likely observing the retro-Michael reaction . The Michael addition is a reversible equilibrium. If the final product is sterically congested or electronically unstable, the equilibrium can shift back towards the more stable starting materials[11][18]. This is particularly common with:

  • Highly hindered products[11][19].

  • Reactions run at elevated temperatures, which provide the energy to overcome the barrier for the reverse reaction[6].

  • Products where the resulting C-H bond is highly acidic, facilitating deprotonation and elimination.

Strategies to Suppress the Retro-Michael Reaction:

  • Lower the Temperature: Run the reaction at the lowest temperature that allows for a reasonable forward rate.

  • Trap the Product: As soon as the initial adduct's enolate is formed, trap it with an electrophile (like TMSCl) to prevent reversal[11].

  • Drive the Reaction Forward: If the product can be induced to precipitate from the reaction mixture, this will remove it from the equilibrium and drive the reaction to completion according to Le Chatelier's principle[11].

  • Modify the Substrates: Using a more stabilized (less basic) Michael donor or a more electrophilic Michael acceptor can make the forward reaction more thermodynamically favorable and less prone to reversal[9].

Q2: My TLC plate shows a smear or a series of spots at the baseline, and I am getting a low yield of an insoluble material. What could this be?

A2: This is a classic sign of anionic polymerization , a common side reaction when using highly reactive Michael acceptors like acrylates or nitroalkenes, especially under strongly basic conditions[8]. The initial Michael adduct is an enolate, which is nucleophilic. This enolate can then act as a new Michael donor, attacking another molecule of the acceptor and initiating a chain reaction that leads to an oligomer or polymer.

How to Prevent Polymerization:

  • Use a Weaker Base: Employ the mildest base possible that can still generate the required nucleophile.

  • Control Stoichiometry: Add the Michael acceptor slowly to a solution of the Michael donor and base. This keeps the concentration of the acceptor low at all times, minimizing its ability to self-react.

  • Lower the Temperature: Polymerization often has a higher activation energy than the desired addition; running the reaction at 0 °C or below can suppress it.

Experimental Protocol: A General Optimization Screen

When troubleshooting, a systematic approach is more effective than random changes. The following protocol outlines a method for screening key reaction variables.

Objective: To identify optimal conditions for a problematic Michael addition.

Methodology: Set up an array of parallel reactions in vials, varying one parameter at a time while keeping others constant.

  • Baseline Reaction:

    • To a vial, add Michael Donor (1.0 eq), Michael Acceptor (1.2 eq), and your chosen solvent (to make a 0.5 M solution).

    • Add your standard catalyst/base (e.g., DBU, 20 mol%).

    • Stir at room temperature (RT) for 24 hours.

    • Analyze by LCMS or crude NMR to determine the conversion/yield. This is your reference point.

  • Solvent Screen (Set up 4 parallel reactions):

    • Repeat the baseline setup, but replace the solvent in each vial with a different one from the list: Dichloromethane (DCM), Acetonitrile (MeCN), Tetrahydrofuran (THF), Toluene.

    • Run all at RT for 24h. Analyze and compare.

  • Temperature Screen (Set up 3 parallel reactions):

    • Using the best solvent from Step 2, repeat the baseline setup at three different temperatures: 0 °C, RT, and 50 °C.

    • Run all for 24h. Analyze and compare.

  • Catalyst/Base Loading Screen (Set up 3 parallel reactions):

    • Using the best conditions from the previous steps, repeat the setup but vary the catalyst/base loading: 5 mol%, 20 mol%, and 100 mol% (1.0 eq).

    • Run all for 24h. Analyze and compare.

Analysis: By comparing the results of each screen, you can identify which variable has the most significant impact and systematically move toward the optimal conditions for your specific substrate combination.

References

  • Influence of steric hindrance on the 1,4- versus 1,6-Michael addition: synthesis of furans and pentasubstituted benzenes. Organic & Biomolecular Chemistry (RSC Publishing).
  • Optimization of conditions for the reaction of the Aza-Michael addition. ResearchGate.
  • Optimization of the reaction conditions for the Michael addition of... ResearchGate.
  • Click Nucleophilic Conjugate Additions to Activated Alkynes: Exploring Thiol-yne, Amino-yne, and Hydroxyl-yne Reactions from (Bio)Organic to Polymer Chemistry. PubMed Central.
  • Thiol-Michael addition in polar aprotic solvents: nucleophilic initiation or base catalysis? Polymer Chemistry (RSC Publishing).
  • Influence of steric hindrance on 1,4- versus 1,6-Michael addition: Synthesis of furans and pentasubsituted benzenes. ResearchGate.
  • Michael Addition. ChemTalk.
  • Phospha-Michael additions to activated internal alkenes: steric and electronic effects. Journal of Organic Chemistry.
  • Dramatic influence of ester steric hindrance on the diastereoselectivity of a Michael addition towards the synthesis of the ABC tricycle of hexacyclinic acid. ResearchGate.
  • Steric hindrance effect: Topics. Science.gov.
  • Fatty Acid and Amino Acid Derivatives in Organocatalyzed Michael Additions. MDPI.
  • Minireview: Addressing the retro-Michael instability of maleimide bioconjugates. ResearchGate.
  • Determining Michael Acceptor Reactivity from Kinetic, Mechanistic, and Computational Analysis for the Base-catalyzed Thiol-Michael Reaction. PubMed Central.
  • Problems on Conjugate (Michael) Additions and Related Syntheses. Filo.
  • Quantitative First Principles Kinetic Modeling of the Aza-Michael Addition to Acrylates in Polar Aprotic Solvents. ResearchGate.
  • Michael Addition Reaction Mechanism. Chemistry Steps.
  • Michael Addition Reaction Mechanism. YouTube.
  • Understanding the regioselectivity of Michael addition reactions to asymmetric divinylic compounds. RSC Publishing.
  • Minireview: Addressing the retro-Michael instability of maleimide bioconjugates. PubMed.
  • The Michael Addition Reaction and Conjugate Addition. Master Organic Chemistry.
  • Michael Addition Reaction EXPLAINED. YouTube.
  • Michael Addition Practice Problems. Pearson.
  • Exploiting retro oxa-Michael chemistry in polymers. RSC Publishing.
  • Michael versus retro-Michael reaction in the regioselective synthesis of N-1 and N-3 uracil adducts. ResearchGate.
  • The Retro-Aza-Michael Reaction: How Process Optimization Led to New Scientific Insights. DAU.
  • Michael Addition. Organic Chemistry Portal.
  • Michael addition reaction. Wikipedia.
  • Michael Addition Mechanism. BYJU'S.
  • What are the best conditions for a Michael addition? ResearchGate.
  • Optimization of the β-Elimination/Michael Addition Chemistry on Reversed-Phase Supports for Mass Spectrometry Analysis of O-Linked Protein Modifications. PubMed Central.
  • Advances in Catalyst Deactivation and Regeneration. ResearchGate.
  • 22.4 - Michael Additions. YouTube.

Sources

Technical Support Center: Optimization of Solvent and Temperature for 3-Benzoylacrylic Acid Reactions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 3-Benzoylacrylic Acid. As a Senior Application Scientist, my goal is to provide you with not just protocols, but the underlying scientific principles to empower your research. This compound is a versatile building block, valued for its dual functionality: a Michael acceptor and a carboxylic acid[1]. However, this reactivity profile can also be a source of experimental challenges. This guide is structured to help you navigate the critical parameters of solvent and temperature to achieve optimal outcomes in your synthetic endeavors.

Frequently Asked Questions (FAQs)

This section addresses common foundational questions regarding reaction optimization for this compound.

Q1: Why are solvent and temperature such critical parameters for reactions with this compound?

A: The molecular structure of this compound—featuring a phenyl ketone, a carboxylic acid, and an electron-deficient alkene—makes it susceptible to multiple reaction pathways, including Michael additions, esterifications, cycloadditions, and polymerization[1][2][3]. Solvent and temperature directly influence the kinetics and thermodynamics of these competing pathways.

  • Solvent: The choice of solvent dictates the solubility of reactants and can selectively stabilize or destabilize transition states and intermediates, thereby directing the reaction toward the desired product[4]. A solvent's polarity, protic/aprotic nature, and coordinating ability are all key factors.

  • Temperature: Temperature governs the reaction rate by providing the necessary activation energy. However, excessive heat can promote undesired side reactions, such as polymerization of the acrylate moiety, or lead to the degradation of starting materials or products[4][5].

Q2: What key properties should I consider when selecting a solvent for an initial screening?

A: A systematic approach to solvent selection is crucial. For this compound, which is insoluble in water, consider the following[1][6]:

  • Solubility: Ensure all reactants are sufficiently soluble at the intended reaction temperature to maintain a homogeneous reaction mixture.

  • Polarity: Match the solvent polarity to the mechanism. Polar aprotic solvents (e.g., DMF, DMSO, acetonitrile) are often effective for reactions involving polar intermediates, while non-polar solvents (e.g., toluene, hexane) may be suitable for others. For Michael additions, solvents like ethanol and toluene have been reported[6][7].

  • Boiling Point: The solvent's boiling point must be high enough to accommodate the desired reaction temperature[4].

  • Inertness: The solvent must not participate in the reaction. For example, when performing an esterification of the carboxylic acid, using an alcohol solvent that is different from the desired ester will lead to transesterification.

Q3: How does temperature specifically influence selectivity between Michael addition and other potential side reactions?

A: Temperature can be a powerful tool for controlling selectivity. Many reactions have different activation energies. For instance, a desired Michael addition might proceed efficiently at room temperature, while a potential polymerization side reaction may only become significant at elevated temperatures[2]. If you observe poor selectivity, consider if the reaction is under kinetic or thermodynamic control. A lower temperature often favors the kinetically controlled product (the one that forms fastest), while higher temperatures can allow the system to reach equilibrium, favoring the most stable (thermodynamically controlled) product.

Troubleshooting Guide

This guide provides solutions to specific problems you may encounter during your experiments, framed in a question-and-answer format.

Q1: My reaction is resulting in a very low yield or no desired product. How can I troubleshoot this using solvent and temperature?

A: A low or non-existent yield is a common but solvable issue. A systematic investigation is key[4].

Causality & Troubleshooting Workflow:

  • Check Solubility: First, confirm that your starting material, this compound, is fully dissolved in the chosen solvent at the reaction temperature. If it is not, the reaction is heterogeneous and will likely be slow and incomplete.

    • Solution: Select a solvent with better solubilizing properties. See the solvent properties table below for suggestions.

  • Assess Reaction Temperature: The reaction may have a high activation energy that is not being overcome at your current temperature.

    • Solution: Incrementally increase the reaction temperature in 10-20 °C intervals. Monitor the reaction progress closely by TLC or LC-MS to check for product formation and any new impurity spots[8].

  • Evaluate Solvent Polarity: The transition state for your desired reaction may not be adequately stabilized by the current solvent.

    • Solution: Conduct a small-scale screen with a range of solvents of varying polarities (e.g., Toluene, THF, Acetonitrile, DMF). This is a standard practice for optimizing organic reactions[9][10].

The following diagram illustrates a logical workflow for troubleshooting low-yield reactions.

LowYield_Troubleshooting Start Low or No Yield Observed Check_Solubility Are all reactants soluble? Start->Check_Solubility Screen_Solvents Screen solvents with varying polarity (e.g., Toluene, MeCN, DMF). Check_Solubility->Screen_Solvents No Reaction_Stalled Is the reaction too slow? Check_Solubility->Reaction_Stalled Yes Increase_Temp Incrementally increase temperature. Monitor for product formation. Degradation Is there evidence of degradation? Increase_Temp->Degradation Screen_Solvents->Reaction_Stalled Reaction_Stalled->Increase_Temp Yes Reaction_Stalled->Degradation No Decrease_Temp Decrease temperature. Consider longer reaction time. Degradation->Decrease_Temp Yes End_Optimized Optimized Condition Degradation->End_Optimized No Decrease_Temp->End_Optimized

Caption: Troubleshooting workflow for low reaction yields.

Q2: My reaction is producing a mixture of isomers or significant side products like polymers. How can I improve selectivity?

A: Poor selectivity is often a result of competing reaction pathways having similar energy barriers. Adjusting solvent and temperature can create a more favorable environment for your desired transformation[4].

  • Problem: Unwanted Michael Adducts: If you are trying to perform a reaction at the carboxylic acid (e.g., esterification) but are getting addition to the double bond, the nucleophile for the esterification may also be acting as a Michael donor.

    • Solution: Use a non-nucleophilic solvent. Change the temperature; Michael additions can often be run at lower temperatures than esterifications.

  • Problem: Polymerization: The acrylate functionality is prone to radical polymerization, especially at high temperatures or in the presence of radical initiators[3].

    • Solution: First, ensure your reagents and solvents are free of peroxide impurities. Run the reaction at the lowest possible temperature that allows for a reasonable reaction rate. If necessary, add a radical inhibitor like hydroquinone monomethyl ether (MEHQ)[5].

  • Problem: Formation of Hydration Products: In the synthesis of this compound itself, overheating during acidic hydrolysis can lead to the formation of β-benzoyllactic acid as a side product[11].

    • Solution: Maintain strict temperature control during the reaction and workup, using ice baths where necessary to dissipate exothermic heat[11].

Q3: The reaction starts but seems to stall before completion. What adjustments should I make?

A: A stalled reaction can indicate several issues, including product inhibition, catalyst deactivation, or reaching an equilibrium.

  • Solution 1 (Temperature): The most direct approach is to gently increase the temperature to provide more energy to the system[12]. This often helps overcome the activation barrier for the final conversion of the remaining starting material.

  • Solution 2 (Solvent): A change in solvent can sometimes overcome a stalled reaction. The product may be less soluble than the starting material in the initial solvent, precipitating out and halting the reaction. Alternatively, a different solvent might better stabilize a key intermediate required for the reaction to proceed to completion.

Data & Protocols
Data Presentation

Table 1: Properties of Common Solvents for Consideration

SolventBoiling Point (°C)Polarity (Dielectric Constant)CharacterPotential Application Notes
Toluene1112.4Apolar AproticGood for reactions requiring moderate heat; used in aza-Michael additions[6][7].
Dichloromethane (DCM)409.1Apolar AproticUseful for reactions at or below room temperature.
Tetrahydrofuran (THF)667.5Polar AproticGeneral purpose ether solvent, good for reactions with organometallics.
Acetonitrile (MeCN)8237.5Polar AproticPolar, useful for promoting reactions with ionic intermediates.
Ethanol (EtOH)7824.5Polar ProticCan act as a nucleophile; reported for aza-Michael additions[6][7].
N,N-Dimethylformamide (DMF)15336.7Polar AproticHigh boiling point, excellent solubilizing properties for polar compounds.
Dimethyl Sulfoxide (DMSO)18946.7Polar AproticVery high boiling point and strong solubilizing power.
Experimental Protocols

Protocol 1: General Workflow for Solvent Screening

This protocol outlines a systematic, small-scale approach to identify a suitable solvent for your reaction.

Solvent_Screening_Workflow Start Define Reaction Goal (e.g., Michael Addition) Select_Solvents Select 4-6 diverse solvents (e.g., Toluene, THF, MeCN, EtOH, DMF) Start->Select_Solvents Setup_Reactions Set up parallel small-scale reactions (e.g., 0.1 mmol scale in vials) Select_Solvents->Setup_Reactions Run_Reactions Run all reactions at a fixed initial temperature (e.g., 60 °C) for a set time (e.g., 4h) Setup_Reactions->Run_Reactions Analysis Analyze each reaction crude by TLC/LC-MS to assess conversion and side products Run_Reactions->Analysis Identify_Hits Identify 1-2 'hit' solvents that show promising results (good conversion, low impurities) Analysis->Identify_Hits Optimize_Temp Proceed to Temperature Optimization with the best solvent(s) Identify_Hits->Optimize_Temp

Caption: A systematic workflow for initial solvent screening.

Step-by-Step Methodology:

  • Selection: Choose a diverse set of 4-6 solvents from Table 1, covering a range of polarities and properties.

  • Setup: In parallel reaction vials, add this compound (1.0 eq) and your reaction partner(s) on a small scale (e.g., 0.1-0.5 mmol).

  • Execution: Add the selected solvents to each vial. Place all vials in a heating block set to a moderate initial temperature (e.g., 60 °C).

  • Monitoring: After a predetermined time (e.g., 2, 4, or 8 hours), take a small aliquot from each reaction. Analyze the samples by a rapid technique like Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to assess the consumption of starting material and the formation of the desired product[13].

  • Evaluation: Identify the solvent(s) that provide the highest conversion to the desired product with the cleanest reaction profile. These will be your candidates for further temperature optimization.

Protocol 2: Systematic Temperature Optimization

Once an optimal solvent has been identified, this protocol helps fine-tune the reaction temperature.

  • Setup: Prepare 3-5 identical reactions in the chosen solvent based on the results from Protocol 1.

  • Execution: Place each reaction at a different temperature (e.g., 40 °C, 60 °C, 80 °C, 100 °C).

  • Monitoring: Monitor each reaction over time. Use analytical techniques like NMR or LC-MS with an internal standard to quantify the yield of the desired product and key byproducts at various time points[8][10].

  • Analysis: Plot yield versus time for each temperature. Determine the temperature that gives the best balance of reaction rate, final yield, and minimal impurity formation. Be vigilant for signs of product degradation at higher temperatures.

By methodically applying these principles and protocols, you can effectively navigate the complexities of this compound chemistry and achieve robust, reproducible results.

References
  • Vertex AI Search. (n.d.). The Role of this compound in Advanced Chemical Synthesis.
  • Vertex AI Search. (2025). Screening of Suitable Solvents in Organic Synthesis.
  • Sigma-Aldrich. (n.d.).
  • Giménez, L., et al. (2024). Optimizing an Organocatalyzed Process in an Undergraduate Laboratory: A Solvent Screening.
  • BenchChem. (2025). Chemical Reaction Optimization in Synthetic Chemistry: A Technical Support Center.
  • Sharma, A., & O'Brien, A. G. (2021).
  • PRISM BioLab. (2023).
  • Chemistry For Everyone. (2025). How Do You Optimize Chemical Reaction Yields? YouTube.
  • Cysewska, M., et al. (2022). New Screening Protocol for Effective Green Solvents Selection of Benzamide, Salicylamide and Ethenzamide. PMC - NIH.
  • Rosinha Grundtvig, I. P., et al. (2018). Screening of organic solvents for bioprocesses using aqueous-organic two-phase systems. SciSpace.
  • Cysewska, M., et al. (n.d.). Finding the Right Solvent: A Novel Screening Protocol for Identifying Environmentally Friendly and Cost-Effective Options for Benzenesulfonamide. MDPI.
  • Newman, J. M. (2021).
  • Cheméo. (n.d.). Chemical Properties of Benzoylacrylic acid (CAS 583-06-2).
  • Grummitt, O., Becker, E. I., & Miesse, C. (1949). β-BENZOYLACRYLIC ACID. Organic Syntheses Procedure.
  • Thermo Scientific Chemicals. (n.d.). This compound, predominantly trans, 97%.
  • ChemicalBook. (2025). This compound (CAS 583-06-2).
  • de la Torre, M. C., et al. (n.d.).
  • NIST. (n.d.). Benzoylacrylic acid. NIST WebBook.
  • Martínez, R., et al. (2023).
  • ResearchGate. (n.d.). Effect of different temperature on acrylic acid conversion for the...
  • PubChem. (n.d.). Benzoylacrylic acid.
  • Jyothi, C., et al. (2022). Recent Advances in Base-Assisted Michael Addition Reactions.
  • ResearchGate. (2025). Techniques and Methods to Monitor Chemical Reactions.
  • Duque, A., & Ochoa, S. (2017). Dynamic optimization for controlling an acrylic acid process.
  • Google Patents. (n.d.). CA1282426C - PROCESS FOR PREPARING TRANS-.beta.-BENZOYLACRYLIC ACID ESTER.
  • IJSDR. (n.d.). Michael Addition Reaction Under Green Chemistry.
  • Loupy, A., et al. (n.d.). Free-solvent Michael addition of glycerol to acrylic compounds. RSC Publishing.
  • ResearchGate. (n.d.).
  • Sigma-Aldrich. (n.d.). 3-benzoyl acrylic acid.
  • Chemistry For Everyone. (2025). What Is The Polymerization Mechanism For Polyacrylic Acid Synthesis? YouTube.
  • ResearchGate. (2025). Solvent optimization for efficient enzymatic monoacylglycerol production based on a glycerolysis reaction.

Sources

Technical Support Center: Preventing Uncontrolled Polymerization of Acrylic Acid Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by the Senior Application Scientist Team

Welcome to the technical support center for the synthesis and handling of acrylic acid derivatives. This guide is designed for researchers, chemists, and drug development professionals who work with these highly reactive yet versatile monomers. Uncontrolled polymerization is a significant challenge that can compromise experimental results, reduce yields, and pose serious safety risks.[1] This document provides in-depth, field-proven insights in a troubleshooting-focused Q&A format to help you navigate these challenges effectively.

Frequently Asked Questions (FAQs)
Q1: What fundamentally causes acrylic acid and its derivatives to polymerize when I don't want them to?

A1: Acrylic acid and its derivatives polymerize via a free-radical chain reaction.[2] This process is highly exothermic and can be initiated by several common laboratory factors:

  • Heat: Elevated temperatures accelerate the decomposition of trace impurities (like peroxides) into radicals, which initiate polymerization.[3][4] The reaction itself generates significant heat, which can lead to a dangerous, self-accelerating runaway reaction.[5]

  • Light: UV light possesses sufficient energy to generate radicals and initiate polymerization. Storing monomers in clear containers exposed to sunlight or laboratory lighting is a common cause of premature polymerization.[6]

  • Contaminants: Peroxides, rust, or other metallic impurities can act as radical initiators.[6] It is crucial to use clean equipment and high-purity reagents.

  • Absence of Oxygen (for certain inhibitors): Many common inhibitors, such as hydroquinone (HQ) and its monomethyl ether (MEHQ), require dissolved oxygen to function effectively as radical scavengers.[1][7][8] Storing these monomers under an inert gas like nitrogen will render the inhibitor useless and can lead to polymerization.

Q2: What are the most common inhibitors, and how do they work?

A2: Inhibitors are radical-scavenging compounds added to monomers to ensure stability during transport and storage.[9][10] The two most prevalent types are:

  • Hydroquinone (HQ) and Monomethyl Ether of Hydroquinone (MEHQ): These are phenolic inhibitors and are the most common stabilizers for storage and transport.[7][11] Their mechanism relies on the presence of dissolved oxygen. They react with chain-propagating radicals to form stable, non-radical species, effectively terminating the polymerization chain.[12]

  • Phenothiazine (PTZ): This aminic inhibitor is highly effective at higher temperatures and can function in low-oxygen environments.[11][13] It is often used as a process inhibitor during high-temperature distillations.[13]

The diagram below illustrates how an inhibitor molecule intercepts a growing polymer chain, preventing further propagation.

G cluster_propagation Normal Propagation cluster_inhibition Chain Termination by Inhibitor P_radical Growing Polymer Chain (P•) Monomer Acrylic Monomer (M) P_radical->Monomer Adds to chain P_radical_new PM• Monomer->P_radical_new New, longer chain (PM•) P_radical_2 Growing Polymer Chain (P•) Inhibitor Inhibitor (InH) P_radical_2->Inhibitor Radical Scavenging Inactive Inactive Product (PH + In•) Inhibitor->Inactive G start Start: Plan Synthesis with Acrylic Monomer q1 Is the reaction a controlled polymerization (e.g., ATRP, RAFT)? start->q1 q2 Are mild reaction conditions used? (<60°C, no strong redox agents) q1->q2 No remove_inhibitor Action: Remove Inhibitor q1->remove_inhibitor Yes q2->remove_inhibitor No (Harsh conditions) use_as_is Action: Use Monomer As-Is (Overcome inhibitor with initiator) q2->use_as_is Yes q3_method Which removal method? remove_inhibitor->q3_method alumina Use Basic Alumina Column (Safer, room temp) q3_method->alumina Lab Scale distill Use Vacuum Distillation (High purity, use extreme caution) q3_method->distill High Purity Needed end_use Use Purified Monomer IMMEDIATELY alumina->end_use distill->end_use

Sources

Technical Support Center: Catalyst Deactivation in Friedel-Crafts Reactions with 3-Benzoylacrylic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center. This guide is designed for researchers, chemists, and process development professionals encountering challenges with catalyst deactivation during Friedel-Crafts reactions, specifically when using 3-benzoylacrylic acid or similarly structured polyfunctional substrates. Our goal is to provide in-depth, actionable insights that go beyond standard protocols, explaining the causality behind common experimental failures and offering robust troubleshooting strategies.

Introduction: The Challenge of this compound

This compound is a particularly challenging substrate in Friedel-Crafts chemistry. Its structure contains two key features that are antagonistic to standard Lewis acid catalysts like aluminum chloride (AlCl₃): a ketone carbonyl group and a carboxylic acid group. Both are Lewis bases that can strongly coordinate with the catalyst, leading to rapid deactivation and reaction failure. This guide will help you understand and navigate these challenges.

Part 1: Frequently Asked Questions (FAQs)

This section addresses fundamental questions regarding the reaction mechanism and the primary causes of catalyst deactivation.

Q1: Why is my Friedel-Crafts reaction failing or giving low yields with this compound?

The primary reason is catalyst sequestration. Traditional Lewis acid catalysts (e.g., AlCl₃, FeCl₃) are strong electrophiles required to activate the acylating agent.[1][2] However, this compound possesses two Lewis basic sites:

  • Carboxylic Acid (-COOH): This is a potent inhibitor. The hydroxyl oxygen's lone pair readily complexes with the Lewis acid. More critically, the acidic proton can react with catalysts like AlCl₃.

  • Ketone Carbonyl (C=O): The oxygen atom of the ketone group is also a Lewis base that forms a stable, often irreversible, complex with the catalyst.[3][4]

This complexation effectively removes the catalyst from the reaction cycle, meaning it is no longer available to activate the acylating agent for the desired reaction with the aromatic ring. Consequently, a stoichiometric amount, or even an excess, of the "catalyst" is required because it is consumed during the reaction.[3][5]

Q2: What is the primary mechanism of catalyst deactivation in this specific reaction?

The dominant deactivation pathway is the formation of a stable Lewis acid-base adduct. The Lewis acid (e.g., AlCl₃) coordinates with the carbonyl oxygen of the ketone product and the starting material's functional groups.[6] This interaction is often so strong that the complex is stable under the reaction conditions and is only broken during aqueous workup.[3] Therefore, the Lewis acid acts more like a reagent than a true catalyst.

Below is a diagram illustrating the primary catalyst sequestration pathways.

G cluster_reactants Reactants & Catalyst A This compound (Substrate with Lewis Basic Sites) D Complexation at Carboxyl Group A->D Coordination E Complexation at Ketone Group A->E Coordination B Lewis Acid Catalyst (e.g., AlCl₃) C Acylium Ion (Active Electrophile) B->C Activates Acylating Agent (Desired Path) B->D B->E F Complexation with Product Ketone G Deactivated Catalyst (Sequestered AlCl₃) D->G E->G F->G Product Inhibition H Reaction Failure (Low/No Yield) G->H

Caption: Catalyst deactivation pathways in Friedel-Crafts reactions.

Q3: Are there alternative catalysts that are less susceptible to deactivation by these functional groups?

Yes, exploring alternative catalytic systems is a key strategy.

  • Milder Lewis Acids: For activated aromatic rings, milder Lewis acids like ZnCl₂ or FeCl₃ can sometimes be used.[1][7] They form weaker complexes, but may require higher temperatures or longer reaction times.

  • Brønsted Acids: Strong Brønsted acids, particularly trifluoromethanesulfonic acid (triflic acid, TfOH), can catalyze acylations, sometimes even using the carboxylic acid directly as the acylating agent.[8][9]

  • Heterogeneous Catalysts: Solid acid catalysts like zeolites or modified clays (e.g., montmorillonite) offer a promising alternative.[10][11] Their key advantages include easier separation, potential for regeneration, and sometimes different selectivity.[10][11][12] The reaction occurs on the catalyst surface, which can mitigate the solution-phase complexation issues.

Part 2: Troubleshooting Guide

This section is formatted as a series of problems you might encounter in the lab, followed by probable causes and actionable solutions.

Problem 1: My reaction shows no conversion. TLC analysis only shows starting material.
  • Probable Cause 1: Catalyst Deactivation by Moisture.

    • Explanation: Lewis acids like AlCl₃ are extremely hygroscopic. Any moisture in your glassware, solvent, or reagents will rapidly hydrolyze and deactivate the catalyst.[6][13][14]

    • Solution: Ensure absolute anhydrous conditions. Flame-dry all glassware under an inert atmosphere (Nitrogen or Argon). Use freshly opened anhydrous solvents and a new, unopened bottle of AlCl₃. A free-flowing powder is indicative of good quality; clumpy catalyst has likely been compromised.[13]

  • Probable Cause 2: Insufficient Catalyst Stoichiometry.

    • Explanation: As discussed, both the starting material (this compound) and the ketone product will consume the catalyst by forming stable complexes.[3][14] If you use a truly "catalytic" amount (e.g., <10 mol%), it will be immediately sequestered, and the reaction will not proceed.

    • Solution: Use a stoichiometric amount (at least 1.0 to 1.2 equivalents) of the Lewis acid relative to the this compound. In many cases with substrates like this, an even larger excess (up to 2-3 equivalents) may be necessary to have enough "free" catalyst to drive the reaction.

Problem 2: The reaction is very sluggish, and I get a low yield (~10-20%) even after prolonged reaction time and heating.
  • Probable Cause: Insufficient Catalyst Activity or Poor Substrate-Catalyst Interaction.

    • Explanation: The complex formed between the catalyst and the substrate's functional groups may not be completely irreversible, but it can significantly lower the concentration of the active catalytic species. The electron-withdrawing nature of the carboxyl and carbonyl groups also deactivates the aromatic ring of the this compound itself, making it less nucleophilic.[15]

    • Solution Strategy:

      • Increase Catalyst Loading: Incrementally increase the stoichiometry of AlCl₃ (e.g., from 1.2 to 2.0, then to 3.0 equivalents) and monitor the conversion.

      • Elevate Temperature: Carefully increase the reaction temperature. While room temperature is standard for many acylations, deactivated systems may require heating to overcome the activation energy.[8][15] Be mindful that higher temperatures can also lead to side products.

      • Change the Order of Addition: Instead of adding the catalyst to the substrate, try a reverse addition. Prepare a suspension of AlCl₃ in the anhydrous solvent at 0°C, and then slowly add a solution of the this compound. This can sometimes help in forming the active acylium ion intermediate before excessive substrate-catalyst complexation occurs.

Problem 3: I am seeing the formation of dark, tarry byproducts and my desired product is difficult to isolate.
  • Probable Cause: Side Reactions and Decomposition at High Temperatures.

    • Explanation: Pushing the reaction conditions too hard (e.g., high temperatures with a large excess of a strong Lewis acid) can lead to polymerization, charring, and other side reactions, especially with a molecule containing a reactive double bond like this compound.

    • Solution Strategy:

      • Switch to a Milder Catalyst System: This is a strong indication that AlCl₃ is too harsh. Consider switching to FeCl₃ or exploring heterogeneous options like zeolites.[7][10]

      • Use a Different Solvent: Non-coordinating solvents like dichloromethane or 1,2-dichloroethane are standard. However, a solvent like nitrobenzene, while toxic, can sometimes moderate reactivity and improve yields in difficult acylations.[13]

      • Explore Alternative Acylation Chemistry: If Friedel-Crafts acylation proves intractable, consider converting the carboxylic acid of this compound to its acid chloride first. Reacting this acyl chloride with your aromatic substrate under Friedel-Crafts conditions might be more successful, as it removes one of the primary deactivating functional groups from the starting material.

Quantitative Summary: Catalyst Choice and Conditions
Catalyst TypeTypical LoadingAdvantagesDisadvantages & Causality
AlCl₃ 1.1 - 3.0 eq.High reactivity, widely available.[1]Highly sensitive to moisture; forms very stable complexes with carbonyls, leading to high catalyst loading and waste.[3][14]
FeCl₃ 1.1 - 3.0 eq.Less expensive, slightly milder than AlCl₃.[9]Still prone to complexation and moisture deactivation; often requires higher temperatures.
Triflic Acid (TfOH) Catalytic to Stoich.Can activate carboxylic acids directly; powerful Brønsted acid.[8]Expensive; highly corrosive; can lead to sulfonation side reactions.
Zeolites (e.g., H-BEA) HeterogeneousReusable, environmentally friendlier, can be separated by filtration, may offer shape selectivity.[8][10][12]May require high temperatures/pressures (e.g., microwave); can be deactivated by coke formation.[16]

Part 3: Experimental Protocols

Protocol 1: General Procedure for Friedel-Crafts Acylation with Stoichiometric AlCl₃

This protocol outlines a standard starting procedure. Optimization will be required based on your specific aromatic substrate.

  • Preparation: Flame-dry a three-neck round-bottom flask equipped with a magnetic stir bar, a thermometer, an argon/nitrogen inlet, and a dropping funnel.

  • Catalyst Suspension: To the cooled flask, add anhydrous aluminum chloride (1.2 equivalents) and anhydrous 1,2-dichloroethane under a positive pressure of inert gas.

  • Cooling: Cool the stirred suspension to 0°C using an ice bath.

  • Substrate Addition: Dissolve this compound (1.0 equivalent) and the aromatic substrate (1.0-1.1 equivalents) in anhydrous 1,2-dichloroethane. Add this solution to the dropping funnel.

  • Reaction: Add the substrate solution dropwise to the AlCl₃ suspension over 30-60 minutes, ensuring the internal temperature does not exceed 5-10°C.

  • Monitoring: After the addition is complete, allow the reaction to stir at 0°C for 1 hour, then warm to room temperature. Monitor the reaction progress by TLC or LC-MS. If no conversion is observed, slowly heat the reaction to 40-50°C.

  • Workup: Once the reaction is complete, cool the mixture back to 0°C and very carefully quench it by slowly pouring it over a mixture of crushed ice and concentrated HCl.

  • Extraction & Purification: Transfer the mixture to a separatory funnel. Extract the aqueous layer with dichloromethane (3x). Combine the organic layers, wash with saturated sodium bicarbonate solution, then brine. Dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography or recrystallization.

Protocol 2: Screening with Heterogeneous Zeolite Catalyst under Microwave Conditions

This protocol provides a framework for exploring solid acid catalysts.

  • Preparation: To a specialized microwave reaction vessel, add the aromatic substrate (1.5 equivalents), this compound (1.0 equivalent), and an activated zeolite catalyst (e.g., H-BEA, ~500 mg per mmol of limiting reagent).

  • Solvent: Add a high-boiling anhydrous solvent such as 1,2-dichlorobenzene.

  • Reaction: Seal the vessel and place it in a microwave reactor. Set the reaction temperature to 180-220°C and the time to 30-60 minutes. Monitor the internal pressure.

  • Workup: After cooling, dilute the reaction mixture with a solvent like ethyl acetate and filter to remove the zeolite catalyst.

  • Purification: Wash the filtrate with saturated sodium bicarbonate solution and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate. Purify the crude product.[8]

References

  • sathee jee. Friedel Crafts Reaction. Vertex AI Search. Retrieved January 7, 2026.
  • Wikipedia. (2024). Friedel–Crafts reaction. In Wikipedia.
  • BenchChem. (2025).
  • Cook, D. (1961). THE INTERACTION OF FRIEDEL–CRAFTS CATALYSTS WITH ORGANIC MOLECULES: I. THE CH3COCl:AlCl3 SYSTEM. Canadian Journal of Chemistry, 39(10), 2009-2023.
  • Request PDF. (n.d.). Alternative Reactions to Friedel-crafts Acylation on Highly Activated Substrates.
  • Nikolaou, V., & Papakyriakou, A. (2021). Green and sustainable approaches for the Friedel–Crafts reaction between aldehydes and indoles. Molecules, 26(11), 3326.
  • BenchChem. (2025).
  • BenchChem. (2025). Technical Support Center: Troubleshooting Friedel-Crafts Acylation with Electron-Withdrawing Groups. BenchChem Tech Support.
  • Kumar, A., Akamanchi, K. G., & Singh, V. K. (2014). Applications of Friedel–Crafts reactions in total synthesis of natural products. Beilstein Journal of Organic Chemistry, 10, 1646-1698.
  • BenchChem. (2025). troubleshooting low yields in Friedel-Crafts acylation with 4-Nitrobenzoyl chloride. BenchChem Tech Support.
  • BenchChem. (2025). managing catalyst deactivation in Friedel-Crafts reactions. BenchChem Tech Support.
  • Quora. (2017). What is the role of anhydrous aluminum chloride in a friedel craft reaction?. Quora.
  • Cherif, S. E., Chehaibia, M., Raddadi, R., Fustier-Boutignon, M., Lakhdar, S., & Kraïem, J. (2025). Eco-friendly and efficient Friedel–Crafts acylation of activated arenes catalyzed with low-loaded ferric chloride in propylene carbonate as the solvent: scope and mechanistic insights. Organic & Biomolecular Chemistry.
  • BenchChem. (2025). Impact of Lewis acid catalyst choice on Friedel-Crafts acylation with 4-Acetylpiperidine-1-carbonyl chloride. BenchChem Tech Support.
  • Lachter, E. R., San Gil, R. A. S., & Valdivieso, L. G. (2024). Friedel Crafts Reactions Revisited: Some Applications in Heterogeneous Catalysis. Current Organic Chemistry, 28(14), 1060-1068.
  • RSC Publishing. (n.d.). Development of highly efficient Friedel–Crafts alkylations with alcohols using heterogeneous catalysts under continuous-flow conditions. RSC Advances.
  • Organic Chemistry Portal. (n.d.).
  • Bentham Science Publishers Ltd. (2024).
  • Sigma-Aldrich. (n.d.).
  • BenchChem. (2025). Preventing polyalkylation in Friedel-Crafts reactions. BenchChem Tech Support.
  • Moore, S., & Amey, J. (2024). Advancements in lewis acid catalysis for friedel-crafts acylation reactions. International Journal of Advanced Academic Studies, 6(1), 56-58.
  • Ashenhurst, J. (2018, May 30). Intramolecular Friedel-Crafts Reactions. Master Organic Chemistry.
  • Request PDF. (2025). Friedel-Crafts acylation reactions using heterogeneous catalysts stimulated by conventional and microwave heating.
  • Ranu, B. C., & Ghosh, R. (2005). Update 1 of: Use of Solid Catalysts in Friedel−Crafts Acylation Reactions. Chemical Reviews, 105(8), 2629-2658.
  • OUCI. (n.d.).
  • Bartholomew, C. H. (2001). Mechanisms of catalyst deactivation.
  • ResearchGate. (n.d.).
  • Dr. Meena R. L. (2020, August 24). Friedel–Crafts reaction. L.S.College, Muzaffarpur.

Sources

Technical Support Center: Work-up Procedure for 3-Benzoylacrylic Acid Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the synthesis of 3-benzoylacrylic acid. This resource is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the experimental work-up of this versatile chemical intermediate. The following question-and-answer format addresses specific issues with in-depth explanations and actionable troubleshooting steps.

I. Troubleshooting Guide: Navigating Common Work-up Hurdles

This section provides solutions to frequently encountered problems during the isolation and purification of this compound, particularly following a Friedel-Crafts acylation of benzene with maleic anhydride.

Question 1: After quenching the reaction with water/acid, I'm observing a persistent emulsion or a sticky, difficult-to-handle solid. What's causing this and how can I resolve it?

Answer:

This is a very common issue in Friedel-Crafts acylation work-ups and is primarily caused by the formation of aluminum salts. The Lewis acid catalyst, typically aluminum chloride (AlCl₃), coordinates strongly with the ketone product and reacts with water to form aluminum hydroxides and oxides. These can create a gelatinous precipitate or stabilize an emulsion between the organic and aqueous layers, making separation difficult.

Causality Explained:

  • Catalyst Complexation: During the reaction, AlCl₃ complexes with the carbonyl oxygen of the newly formed this compound.

  • Hydrolysis: Upon adding water, the AlCl₃ is hydrolyzed to various aluminum species (e.g., Al(OH)₃, Al₂O₃·nH₂O). These are often insoluble or sparingly soluble and can trap organic material.

  • Insufficient Acid: If the quench is not sufficiently acidic, the aluminum hydroxides will not fully convert to soluble aluminum salts (e.g., AlCl₃(aq)).

Troubleshooting Protocol:

  • Acidic Quench with Heating: Instead of quenching with ice or plain water, slowly add the reaction mixture to a chilled, stirred solution of dilute hydrochloric acid (e.g., 3 M HCl). After the initial exothermic reaction subsides, gently heating the mixture (e.g., in a 50-60°C water bath) for a short period can help break down the aluminum salts and improve separation.[1]

  • Sufficient Hydrochloric Acid: Ensure enough concentrated HCl is added after the initial hydrolysis with water. This helps to dissolve the aluminum salts. A common procedure involves adding water first, followed by concentrated HCl.[2]

  • Mechanical Agitation: Sometimes, vigorous stirring or gentle prodding with a spatula can help to break up the solid mass and facilitate the dissolution of the aluminum salts.[2]

  • Solvent Addition: Adding more of the organic solvent used in the reaction (e.g., benzene) or another suitable solvent can sometimes help to break the emulsion.

Question 2: My final product is an oil or a low-melting solid, and the yield is poor. What are the likely side reactions, and how can I minimize them?

Answer:

The formation of an oily product or a low yield of crystalline this compound often points to the presence of side products or incomplete reaction. The most common side product in this synthesis is β-benzoyllactic acid.

Causality Explained:

  • Formation of β-Benzoyllactic Acid: This side product can form when this compound is heated with dilute hydrochloric acid during the work-up.[2] This is a Michael addition of water across the double bond.

  • Incomplete Reaction: If the Friedel-Crafts reaction did not go to completion, you will have unreacted starting materials in your crude product.

  • Hydrolysis of the Product: Prolonged heating in the presence of excess base (like sodium carbonate, if used for purification) can lead to the hydrolysis of this compound to acetophenone.[2]

Preventative Measures and Optimization:

  • Controlled Quench Temperature: During the hydrolysis of the aluminum chloride complex, it is crucial to maintain a low temperature with efficient cooling and stirring to dissipate the exothermic heat.[2]

  • Avoid Prolonged Heating with Acid: Minimize the time the product is in contact with hot acidic solutions. When removing the benzene solvent under reduced pressure, use a water bath at a moderate temperature (50–60°C) to avoid overheating.[2]

  • Careful pH Control During Purification: If using a sodium carbonate wash for purification, avoid excessive heating and prolonged exposure to the basic solution to prevent hydrolysis.[2]

  • Recrystallization: The crude product can often be purified by recrystallization from a suitable solvent like benzene or a benzene-hexane mixture to separate the desired product from oily impurities.[2]

Question 3: The color of my crude product is very dark (red-brown or black). Is this normal, and how can I decolorize it?

Answer:

A dark-colored crude product is typical for Friedel-Crafts acylation reactions. This is often due to the formation of charge-transfer complexes and other minor, highly colored byproducts. While a light-yellow color is expected for the final product, a very dark initial product can usually be purified.

Purification Protocol:

  • Activated Carbon (Norit/Charcoal) Treatment: A common and effective method for decolorization is to use activated carbon.

    • Dissolve the crude this compound in a warm aqueous solution of sodium carbonate.[2]

    • Add a small amount of activated carbon (e.g., Norit) to the solution.

    • Heat the mixture gently (40–50°C) for 10–15 minutes with stirring.[2]

    • Filter the hot solution through a filter aid (e.g., Celite) to remove the carbon and any other suspended impurities.[2]

  • Acidification and Crystallization: The clear, decolorized filtrate is then cooled, and the this compound is precipitated by the careful, dropwise addition of concentrated hydrochloric acid with efficient stirring and cooling.[2]

  • Recrystallization: A final recrystallization from a solvent like benzene can further improve the color and purity of the product.[2]

II. Frequently Asked Questions (FAQs)

  • What is the expected melting point of this compound?

    • The literature melting point for the anhydrous trans-isomer is typically in the range of 94-97°C.[3][4] A monohydrate form exists with a lower melting point of around 64-65°C.[2]

  • What is the solubility of this compound?

    • It is insoluble in water.[3][4][5] It is soluble in organic solvents like alcohol, ether, and hot benzene.[3]

  • Why must the reagents and glassware be dry for the Friedel-Crafts reaction?

    • The Lewis acid catalyst, aluminum chloride, is extremely sensitive to moisture. Water will react with and deactivate the catalyst.[6] Similarly, the maleic anhydride starting material can be hydrolyzed to maleic acid in the presence of water, which will not participate in the desired reaction.[1][7]

  • Can I use a different Lewis acid catalyst?

    • While AlCl₃ is the most common catalyst for this reaction, other Lewis acids can be used in Friedel-Crafts acylations. However, their reactivity and the optimal reaction conditions may vary.

  • Is the cis or trans isomer of this compound typically formed?

    • The trans isomer is generally the predominant product.[5][8]

III. Standard Work-up and Purification Protocol

This protocol outlines a standard procedure for the work-up and purification of this compound following its synthesis via the Friedel-Crafts acylation of benzene with maleic anhydride.

Experimental Workflow Diagram

Workup_Procedure cluster_0 Reaction Quench & Hydrolysis cluster_1 Initial Isolation cluster_2 Purification A 1. Cool Reaction Mixture in Ice Bath B 2. Hydrolyze by adding 200 mL Water (slowly) A->B C 3. Add 50 mL conc. HCl B->C D 4. Stir for 40 min (break up solids) C->D E 5. Transfer to Claisen Flask D->E Proceed to Isolation F 6. Distill Benzene/Water (50-60°C, 20-30 mm Hg) E->F G 7. Transfer Molten Residue to Beaker F->G H 8. Cool at 0-5°C for 1 hr G->H I 9. Collect Solid via Suction Filtration H->I J 10. Wash with cold dil. HCl, then cold Water I->J K 11. Dissolve Crude Solid in warm Na₂CO₃ solution J->K Proceed to Purification L 12. Add Filter Aid (Celite) & Filter K->L M 13. Add Activated Carbon (Norit) to Filtrate & Heat L->M N 14. Filter Hot Solution M->N O 15. Cool Filtrate & Precipitate with conc. HCl N->O P 16. Filter, Wash with Cold Water, and Dry O->P

Caption: Workflow for the work-up and purification of this compound.

Step-by-Step Methodology

Part A: Quenching and Hydrolysis [2]

  • After the initial reaction period (e.g., 1 hour of reflux), thoroughly cool the reaction flask in an ice bath.

  • With continuous stirring and cooling, slowly and carefully add 200 mL of water to hydrolyze the reaction mixture. The first 50 mL should be added over 15-20 minutes to control the exothermic reaction.

  • Following the water addition, add 50 mL of concentrated hydrochloric acid.

  • Continue stirring for an additional 40 minutes. Use a spatula if necessary to scrape the red-brown aluminum chloride addition compound from the flask walls.

Part B: Initial Product Isolation [2]

  • Transfer the hydrolyzed mixture to a 1-liter Claisen flask.

  • Heat the flask in a water bath at 50–60°C and distill off the benzene and some water under reduced pressure (20–30 mm Hg).

  • While the residue is still molten, pour it into a 1-liter beaker. Rinse the flask with 50 mL of warm water and add it to the beaker.

  • Allow the mixture to stand at 0–5°C for at least 1 hour to crystallize the crude product.

  • Collect the yellow solid on a suction filter.

  • Wash the solid by first suspending it in a cold solution of 25 mL of concentrated HCl in 100 mL of water, stirring, and then filtering. Follow this with a wash of 100 mL of cold water.

Part C: Purification via Decolorization and Recrystallization [2]

  • Dissolve the crude product in a solution of 40 g of anhydrous sodium carbonate in 250 mL of water, warming to 40–50°C.

  • Add approximately 2 g of a filter aid (e.g., Celite) and filter the warm solution with suction.

  • Add about 2 g of activated carbon (Norit) to the clear filtrate and heat at 40–50°C for 10–15 minutes with frequent stirring.

  • Filter the hot solution with suction to remove the activated carbon.

  • Transfer the clear, yellow filtrate to a beaker and cool it to 5–10°C.

  • With efficient stirring and cooling, precipitate the purified product by the dropwise addition of 70 mL of concentrated hydrochloric acid. It is crucial to cool and stir effectively to prevent the acid from precipitating as an oil.

  • After the addition is complete, cool the mixture to 0–5°C and collect the solid by suction filtration.

  • Wash the solid with two 50-mL portions of cold water.

  • Dry the product at 50°C to a constant weight. The final product should be light-yellow, anhydrous β-benzoylacrylic acid.

Quantitative Data Summary
ParameterExpected ValueSource
Melting Point (Anhydrous) 94-97 °C[3][4]
Melting Point (Monohydrate) 64-65 °C[2]
Appearance Light yellow crystalline solid[3][9]
Molecular Formula C₁₀H₈O₃[5]
Molecular Weight 176.17 g/mol [5]

IV. References

  • 3-benzoyl-acrylicaci - ChemBK. (2024-04-09). ChemBK. Retrieved January 7, 2026, from [Link]

  • Experiment 14: Friedel-Crafts Acylation. (2011-08-02). YouTube. Retrieved January 7, 2026, from [Link]

  • Chemical Properties of Benzoylacrylic acid (CAS 583-06-2). (n.d.). Cheméo. Retrieved January 7, 2026, from [Link]

  • β-BENZOYLACRYLIC ACID. (n.d.). Organic Syntheses Procedure. Retrieved January 7, 2026, from [Link]

  • Acid Anhydrides - Hydrolysis of Maleic Anhydride. (n.d.). Scribd. Retrieved January 7, 2026, from [Link]

  • Friedel-Crafts Acylation with Practice Problems. (n.d.). Chemistry Steps. Retrieved January 7, 2026, from [Link]

  • Ch12: Friedel-Crafts limitations. (n.d.). University of Calgary. Retrieved January 7, 2026, from [Link]

  • Review of hydrolysis of maleic anhydride. (2023-10-21). Shandong Qibo New Energy Co., Ltd. Retrieved January 7, 2026, from [Link]

  • Friedel Crafts Acylation of Anisole Experiment Part 2: Reaction, Workup, and Characterization. (2020-10-21). YouTube. Retrieved January 7, 2026, from [Link]

  • PROCESS FOR PREPARING TRANS-.beta.-BENZOYLACRYLIC ACID ESTER. (n.d.). Google Patents. Retrieved January 7, 2026, from

  • Process for preparing trans-beta-benzoylacrylic acid ester. (n.d.). Google Patents. Retrieved January 7, 2026, from

  • Supplementary Information. (n.d.). The Royal Society of Chemistry. Retrieved January 7, 2026, from [Link]

  • Recrystallization is the most common method for purifying solid compoun. (n.d.). Retrieved January 7, 2026, from [Link]

  • Stuck on this Friedel Crafts with Maleic anhydride. Not sure what to do. (2016-03-02). Reddit. Retrieved January 7, 2026, from [Link]

  • Friedel Crafts Acylation of Benzene Reaction Mechanism. (2018-05-07). YouTube. Retrieved January 7, 2026, from [Link]

  • Oxidation of Benzene to Maleic Anhydride in a Fluidized Bed Reactor. (n.d.). ResearchGate. Retrieved January 7, 2026, from [Link]

  • Intramolecular Friedel-Crafts Reactions. (2018-05-30). Master Organic Chemistry. Retrieved January 7, 2026, from [Link]

  • 16.3: Alkylation and Acylation of Aromatic Rings - The Friedel-Crafts Reaction. (2022-09-24). LibreTexts. Retrieved January 7, 2026, from [Link]

  • Friedel-Crafts Alkylation with Practice Problems. (2022-01-02). Chemistry Steps. Retrieved January 7, 2026, from [Link]

Sources

Validation & Comparative

A Comparative Guide to the Spectroscopic Analysis of 3-Benzoylacrylic Acid

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, the precise structural elucidation of organic molecules is a cornerstone of rigorous scientific inquiry. 3-Benzoylacrylic acid, a molecule incorporating a carboxylic acid, an α,β-unsaturated ketone, and an aromatic ring, presents a valuable case study for the application of modern spectroscopic techniques. This guide provides an in-depth comparison of Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) for the analysis of this compound, grounded in experimental data and field-proven insights. We will explore not just the "what" of the data, but the "why" behind the experimental choices and interpretation, ensuring a robust understanding of these powerful analytical tools.

Structural Overview and Analytical Strategy

This compound (predominantly found as the trans isomer) is a multifaceted molecule. Its structural features—a phenyl group, a ketone, a carbon-carbon double bond, and a carboxylic acid—give rise to distinct spectroscopic signatures. A comprehensive analytical strategy, therefore, leverages both NMR and MS to provide orthogonal and confirmatory data, leading to an unambiguous structural assignment.

Nuclear Magnetic Resonance (NMR) Spectroscopy: A Detailed Look at the Molecular Skeleton

NMR spectroscopy is unparalleled in its ability to map the carbon-hydrogen framework of a molecule. For this compound, both ¹H and ¹³C NMR provide critical information about the electronic environment of each atom.

¹H NMR Spectroscopy: Probing the Proton Environments

The ¹H NMR spectrum of trans-3-benzoylacrylic acid is characterized by distinct signals for the aromatic, olefinic, and carboxylic acid protons. The deshielding effect of the carbonyl groups and the aromatic ring significantly influences the chemical shifts of the nearby protons.

Expected ¹H NMR Data:

Proton AssignmentChemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)Integration
-COOH~10.0 - 13.0Singlet (broad)-1H
Aromatic (ortho)~7.9 - 8.1Multiplet-2H
Aromatic (meta, para)~7.4 - 7.7Multiplet-3H
Olefinic (Hα)~6.5 - 6.7Doublet~15-161H
Olefinic (Hβ)~7.6 - 7.8Doublet~15-161H

Note: Chemical shifts are approximate and can vary based on solvent and concentration.

Causality Behind the Assignments:

  • Carboxylic Acid Proton: The proton of the carboxylic acid is highly deshielded due to the strong electron-withdrawing effect of the two oxygen atoms, resulting in a signal far downfield. Its broadness is a result of hydrogen bonding and chemical exchange with residual water in the solvent.[1]

  • Aromatic Protons: The protons on the benzene ring appear in the typical aromatic region (7-8 ppm). The ortho protons are the most deshielded due to their proximity to the electron-withdrawing benzoyl carbonyl group.

  • Olefinic Protons: The two protons on the double bond exhibit a large coupling constant (~15-16 Hz), which is characteristic of a trans configuration. The Hβ proton is further downfield than Hα due to the deshielding effect of the adjacent benzoyl carbonyl group.

Caption: Molecular structure of this compound with proton labels.

¹³C NMR Spectroscopy: Mapping the Carbon Framework

The ¹³C NMR spectrum provides complementary information, revealing the number of unique carbon environments and their nature (e.g., carbonyl, aromatic, olefinic).

Expected ¹³C NMR Data:

Carbon AssignmentChemical Shift (δ, ppm)
Benzoyl C=O~190 - 195
Carboxyl C=O~165 - 170
Aromatic (ipso)~135 - 140
Aromatic (ortho, meta, para)~128 - 135
Olefinic (Cβ)~140 - 145
Olefinic (Cα)~125 - 130

Note: Chemical shifts are approximate and can vary based on solvent and concentration.

Expert Insights on ¹³C Assignments:

  • Carbonyl Carbons: The two carbonyl carbons are the most deshielded due to the direct attachment of electronegative oxygen atoms. The ketone carbonyl appears further downfield than the carboxylic acid carbonyl.[2]

  • Aromatic Carbons: The aromatic carbons resonate in the 120-140 ppm range. The ipso-carbon (the one attached to the benzoyl group) is typically a quaternary carbon and may show a weaker signal.

  • Olefinic Carbons: The β-carbon (Cβ) of an α,β-unsaturated carbonyl system is characteristically downfield compared to the α-carbon (Cα) due to resonance effects that decrease electron density at the β-position.

Advanced 2D NMR Techniques: Unraveling Connectivity

For complex molecules or to confirm assignments, 2D NMR experiments are invaluable.

  • COSY (Correlation Spectroscopy): This experiment reveals proton-proton couplings. For this compound, a COSY spectrum would show a cross-peak between the olefinic protons Hα and Hβ, confirming their connectivity. It would also show correlations between the coupled aromatic protons.

  • HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded protons and carbons. An HSQC spectrum would definitively link the olefinic proton signals to their corresponding carbon signals, and similarly for the aromatic protons and carbons.

  • HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons that are two or three bonds apart. For instance, an HMBC spectrum could show a correlation between the ortho-aromatic protons and the benzoyl carbonyl carbon, confirming their proximity in the molecule.

Caption: Workflow for NMR-based structure elucidation.

Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation

Mass spectrometry provides the molecular weight of a compound and offers clues about its structure through fragmentation patterns. The choice of ionization technique is critical and significantly impacts the resulting mass spectrum.

Comparison of Ionization Techniques: EI vs. ESI
FeatureElectron Impact (EI)Electrospray Ionization (ESI)
Principle High-energy electrons bombard the sample in the gas phase.A high voltage is applied to a liquid sample, creating an aerosol of charged droplets.
Ionization Type "Hard" ionization"Soft" ionization
Molecular Ion Often weak or absentTypically a strong [M+H]⁺ or [M-H]⁻ peak
Fragmentation Extensive and reproducibleMinimal, can be induced (MS/MS)
Best For Volatile, thermally stable, relatively small moleculesPolar, thermally labile, large and small molecules

For this compound, both techniques can be employed, but they will provide different and complementary information. EI-MS will yield a detailed fragmentation pattern useful for structural confirmation, while ESI-MS will clearly show the molecular ion, confirming the molecular weight.

Electron Impact (EI) Mass Spectrometry: A Fragmentation Roadmap

The EI mass spectrum of this compound is characterized by a series of fragment ions resulting from the cleavage of its functional groups.

Key Fragments in the EI Mass Spectrum of this compound (MW = 176.17):

m/zProposed FragmentStructureNotes
176[M]⁺[C₁₀H₈O₃]⁺Molecular Ion
159[M - OH]⁺[C₁₀H₇O₂]⁺Loss of hydroxyl radical from the carboxylic acid
131[M - COOH]⁺[C₉H₇O]⁺Loss of the carboxyl group
105[C₆H₅CO]⁺Benzoyl cationA very stable and often abundant fragment
77[C₆H₅]⁺Phenyl cationLoss of CO from the benzoyl cation

Fragmentation Pathway:

The fragmentation of this compound under EI conditions is initiated by the removal of an electron to form the molecular ion. Subsequent fragmentation follows predictable pathways, often driven by the formation of stable ions like the benzoyl cation. The loss of the hydroxyl group and the entire carboxyl group are characteristic fragmentations of carboxylic acids.

fragmentation_pathway M [M]⁺˙ m/z 176 M_OH [M - OH]⁺ m/z 159 M->M_OH - OH M_COOH [M - COOH]⁺ m/z 131 M->M_COOH - COOH Benzoyl [C₆H₅CO]⁺ m/z 105 M_COOH->Benzoyl Rearrangement Phenyl [C₆H₅]⁺ m/z 77 Benzoyl->Phenyl - CO

Caption: Simplified EI fragmentation pathway for this compound.

Experimental Protocols

To ensure reproducibility and accuracy, the following experimental protocols are recommended.

NMR Sample Preparation and Acquisition
  • Sample Preparation: Dissolve 5-10 mg of this compound in ~0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a standard 5 mm NMR tube.

  • ¹H NMR Acquisition:

    • Spectrometer: 400 MHz or higher for good resolution.

    • Pulse Sequence: Standard single-pulse sequence.

    • Acquisition Time: 2-4 seconds.

    • Relaxation Delay: 1-2 seconds.

    • Number of Scans: 8-16.

  • ¹³C NMR Acquisition:

    • Spectrometer: 100 MHz or higher.

    • Pulse Sequence: Standard proton-decoupled single-pulse sequence.

    • Acquisition Time: 1-2 seconds.

    • Relaxation Delay: 2-5 seconds (longer delay may be needed for quaternary carbons).

    • Number of Scans: 1024 or more, depending on sample concentration.

  • 2D NMR Acquisition: Utilize standard, pre-optimized parameter sets for COSY, HSQC, and HMBC experiments available on modern NMR spectrometers.

Mass Spectrometry Sample Preparation and Analysis
  • EI-MS (via GC-MS):

    • Sample Preparation: Dissolve a small amount of the sample in a volatile solvent like dichloromethane or ethyl acetate.

    • GC Conditions: Use a suitable capillary column (e.g., DB-5) with a temperature gradient to ensure proper elution.

    • MS Conditions: Ionization energy of 70 eV. Scan a mass range of m/z 40-300.

  • ESI-MS (via LC-MS):

    • Sample Preparation: Dissolve the sample in a solvent compatible with the mobile phase (e.g., methanol or acetonitrile/water mixture).

    • LC Conditions: Use a C18 reverse-phase column with a suitable gradient of water and acetonitrile, often with a small amount of formic acid to promote protonation.

    • MS Conditions: Operate in both positive and negative ion modes to detect [M+H]⁺ and [M-H]⁻ ions. Optimize cone voltage and desolvation gas temperature for maximum signal intensity.

Conclusion: A Synergistic Approach

This guide demonstrates that a comprehensive understanding of this compound's structure is best achieved through the synergistic use of NMR and mass spectrometry. NMR provides an intricate map of the molecular framework and stereochemistry, while mass spectrometry confirms the molecular weight and offers corroborating structural information through fragmentation analysis. By understanding the principles behind these techniques and the rationale for experimental choices, researchers can confidently and accurately elucidate the structures of complex organic molecules, a critical step in the journey of scientific discovery and drug development.

References

  • JoVE. (2025). NMR and Mass Spectroscopy of Carboxylic Acids.
  • NIST. (n.d.). Benzoylacrylic acid. NIST Chemistry WebBook.
  • University of Arizona. (n.d.). Mass Spectrometry - Examples.
  • LibreTexts. (2023). 13.10: Characteristics of ¹³C NMR Spectroscopy.
  • University of Cambridge. (n.d.). NMR Techniques in Organic Chemistry.
  • Chemistry Stack Exchange. (2021). What is the difference of spectra of EI-MS and ESI-MS/MS?.
  • Wikipedia. (n.d.). Fragmentation (mass spectrometry).

Sources

A Comparative Guide to the Reactivity of 3-Benzoylacrylic Acid and Its Esters

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, a nuanced understanding of reagent reactivity is paramount for the rational design of synthetic pathways and the development of novel molecular entities. This guide provides an in-depth comparison of the reactivity of 3-benzoylacrylic acid and its common esters—methyl, ethyl, and tert-butyl 3-benzoylacrylate. By examining the electronic and steric effects inherent to their structures, we will elucidate their differential performance in key organic transformations, supported by experimental protocols and mechanistic insights.

Introduction: Structural and Electronic Landscape

This compound and its esters are α,β-unsaturated carbonyl compounds, a class of molecules renowned for their utility as versatile building blocks in organic synthesis.[1] Their reactivity is primarily dictated by the conjugated system, which renders the β-carbon electrophilic and susceptible to nucleophilic attack, and the double bond's ability to participate in cycloaddition reactions.[2][3]

The core difference between the acid and its esters lies in the nature of the group attached to the acrylic carbonyl: a hydroxyl group (-OH) in the acid versus an alkoxy group (-OR) in the esters. This seemingly minor variation has profound implications for the electronic properties of the entire conjugated system.

Electronic Effects:

  • This compound: The carboxylic acid group is an electron-withdrawing group, which enhances the electrophilicity of the β-carbon. However, under basic conditions, it readily deprotonates to form the carboxylate anion (-COO⁻). This anion is a powerful electron-donating group through resonance, which significantly reduces the electrophilicity of the β-carbon, thereby decreasing its reactivity toward nucleophiles in reactions like the Michael addition.[4]

  • 3-Benzoylacrylate Esters: The alkoxy groups (-OR) of esters are also electron-withdrawing by induction but can be weakly electron-donating through resonance.[5] Crucially, they do not deprotonate under typical reaction conditions. Consequently, the ester group maintains a consistent electron-withdrawing character, generally rendering the β-carbon more electrophilic than the deprotonated carboxylate form of the acid.[6]

Steric Effects:

The size of the ester's alkyl group introduces steric hindrance, a non-bonding interaction that can impede the approach of a nucleophile or diene to the reactive centers of the molecule.[1][7] This effect is negligible for the methyl ester, moderate for the ethyl ester, and highly significant for the tert-butyl ester.[8]

Comparative Reactivity in Key Transformations

The interplay of these electronic and steric factors leads to predictable differences in reactivity in common synthetic applications.

Michael Addition: A Tale of Two Electrophiles

The Michael addition, or conjugate addition, is a cornerstone reaction for this class of compounds, involving the addition of a nucleophile to the β-carbon.[9]

Reactivity Trend: Methyl 3-benzoylacrylate > Ethyl 3-benzoylacrylate > this compound >> tert-Butyl 3-benzoylacrylate

  • Esters vs. Acid: The esters, particularly the methyl and ethyl esters, are generally more reactive Michael acceptors than this compound, especially under basic conditions that favor carboxylate formation. The consistent electron-withdrawing nature of the ester group maintains a higher partial positive charge on the β-carbon, making it more susceptible to nucleophilic attack.

  • Steric Hindrance in Esters: The bulky tert-butyl group in tert-butyl 3-benzoylacrylate creates significant steric shielding around the β-carbon, dramatically reducing the rate of nucleophilic attack.[1] This effect often outweighs the electronic activation of the ester group, making the tert-butyl ester the least reactive in this series for Michael additions.

Quantitative Data Summary: Michael Addition

CompoundRelative ReactivityKey Influencing Factors
This compoundModerate to LowElectronic effect of -COOH (or -COO⁻)
Methyl 3-BenzoylacrylateHighStrong electronic activation, minimal steric hindrance
Ethyl 3-BenzoylacrylateHighStrong electronic activation, minor steric hindrance
tert-Butyl 3-BenzoylacrylateVery LowSignificant steric hindrance

Experimental Protocol: Comparative Michael Addition of Benzylamine

This protocol outlines a general procedure for comparing the reactivity of this compound and its esters in a Michael addition reaction with benzylamine.

Materials:

  • This compound

  • Methyl 3-benzoylacrylate

  • Ethyl 3-benzoylacrylate

  • tert-Butyl 3-benzoylacrylate

  • Benzylamine

  • Methanol (solvent)

  • Thin Layer Chromatography (TLC) plates (silica gel)

  • Appropriate eluent for TLC (e.g., hexane:ethyl acetate mixture)

Procedure:

  • Reaction Setup: In four separate, identical reaction vials equipped with magnetic stir bars, dissolve 1 mmol of each of the this compound derivatives in 5 mL of methanol.

  • Initiation: To each vial, add 1.1 mmol of benzylamine simultaneously (or as close in time as possible).

  • Monitoring: Stir the reactions at room temperature. At regular time intervals (e.g., 15 min, 30 min, 1 hr, 2 hr, 4 hr), withdraw a small aliquot from each reaction mixture and spot it on a TLC plate.

  • Analysis: Develop the TLC plates in a suitable eluent system. Visualize the spots under UV light. The disappearance of the starting material spot and the appearance of the product spot will indicate the progress of the reaction. The relative rates of reaction can be qualitatively determined by comparing the consumption of the starting materials over time. For quantitative analysis, techniques like GC-MS or HPLC can be employed.[10]

Expected Outcome: The reaction with methyl and ethyl 3-benzoylacrylate is expected to proceed the fastest, followed by this compound. The reaction with tert-butyl 3-benzoylacrylate will be significantly slower.

Michael_Addition_Workflow cluster_setup Reaction Setup cluster_reaction Reaction cluster_analysis Analysis A Dissolve this compound/Ester in Methanol (4 parallel reactions) B Add Benzylamine A->B Initiate C Stir at Room Temperature B->C D Monitor by TLC at Regular Intervals C->D Sample E Compare Reaction Rates D->E

Caption: Workflow for the comparative Michael addition experiment.

Diels-Alder Reaction: The Role of the Dienophile

In the Diels-Alder reaction, a [4+2] cycloaddition, this compound and its esters act as the dienophile.[11] The reactivity in this case is governed by the electronic demand of the dienophile; electron-withdrawing groups on the dienophile generally accelerate the reaction.[12]

Reactivity Trend: Methyl 3-benzoylacrylate ≈ Ethyl 3-benzoylacrylate > this compound > tert-Butyl 3-benzoylacrylate

  • Electronic Effects: The ester functionalities are more electron-withdrawing than the carboxylic acid group, leading to a more electron-poor double bond in the esters. This enhances their reactivity as dienophiles in normal electron-demand Diels-Alder reactions.

  • Steric Hindrance: While the electronic effects favor the esters, the steric bulk of the tert-butyl group can hinder the approach of the diene, potentially slowing the reaction compared to the less hindered methyl and ethyl esters.

Quantitative Data Summary: Diels-Alder Reaction

CompoundRelative ReactivityKey Influencing Factors
This compoundModerateLess electron-withdrawing -COOH group
Methyl 3-BenzoylacrylateHighElectron-withdrawing ester group, low steric hindrance
Ethyl 3-BenzoylacrylateHighElectron-withdrawing ester group, moderate steric hindrance
tert-Butyl 3-BenzoylacrylateModerate to LowFavorable electronics offset by significant steric hindrance

Experimental Protocol: Comparative Diels-Alder Reaction with Furan

This protocol provides a framework for comparing the reactivity of this compound and its esters as dienophiles in a Diels-Alder reaction with furan.

Materials:

  • This compound

  • Methyl 3-benzoylacrylate

  • Ethyl 3-benzoylacrylate

  • tert-Butyl 3-benzoylacrylate

  • Furan (freshly distilled)

  • Toluene (solvent)

  • NMR tubes

Procedure:

  • Reaction Setup: In four separate, dry NMR tubes, prepare solutions of each this compound derivative (0.1 mmol) in 0.5 mL of toluene-d8.

  • Initial Spectrum: Acquire a proton NMR spectrum for each of the starting materials.

  • Initiation: To each NMR tube, add a stoichiometric amount of freshly distilled furan (0.1 mmol).

  • Monitoring: Heat the NMR tubes in a temperature-controlled oil bath (e.g., 80 °C). Acquire NMR spectra at regular intervals (e.g., 1 hr, 2 hr, 4 hr, 8 hr).

  • Analysis: The formation of the Diels-Alder adduct can be monitored by the appearance of new signals in the NMR spectrum, particularly in the olefinic and bridgehead proton regions. The conversion can be calculated by integrating the signals corresponding to the starting material and the product.[13][14]

Expected Outcome: The reactions with methyl and ethyl 3-benzoylacrylate are anticipated to proceed at a faster rate than the reaction with this compound. The reaction with tert-butyl 3-benzoylacrylate may be the slowest due to steric hindrance.

Diels_Alder_Mechanism Diene Diene (e.g., Furan) TS [4+2] Transition State Diene->TS Dienophile Dienophile (this compound/Ester) Dienophile->TS Product Cycloadduct TS->Product Concerted Cycloaddition

Caption: Generalized mechanism of the Diels-Alder reaction.

Conclusion

The reactivity of this compound and its esters is a classic example of the delicate balance between electronic and steric effects in organic chemistry. For Michael additions, the less sterically hindered esters, methyl and ethyl 3-benzoylacrylate, are generally the most reactive due to the consistent electron-withdrawing nature of the ester group. In contrast, the bulky tert-butyl ester is significantly less reactive due to steric hindrance. In Diels-Alder reactions, the electron-withdrawing character of the ester group again favors the reactivity of the methyl and ethyl esters as dienophiles, although significant steric bulk in the ester can diminish this advantage. This compound's reactivity is moderate and highly dependent on the reaction conditions, particularly the pH in nucleophilic additions. This guide provides a foundational understanding to aid researchers in selecting the optimal reagent for their specific synthetic transformations.

References

  • Chemistry LibreTexts. (2015). 20.
  • Chemistry LibreTexts. (2023). Steric Hindrance to Rear-side Approach in Nucleophilic Substitution. [Link]
  • Reddit. (2020). Why are esters more reactive than carboxylic acids?. [Link]
  • ResearchGate. (n.d.). Thiol-based michael-type addition.
  • Khan Academy. (n.d.).
  • Royal Society of Chemistry. (n.d.). Understanding electronic effects on carboxylate-assisted C–H activation at ruthenium: the importance of kinetic and thermodynamic control. [Link]
  • Taylor & Francis. (n.d.). Steric hindrance – Knowledge and References. [Link]
  • Chemistry Steps. (n.d.). Ester Functional Group. [Link]
  • ResearchGate. (n.d.).
  • MDPI. (2023). Aza-Michael Additions of Benzylamine to Acrylates Promoted by Microwaves and Conventional Heating Using DBU as Catalyst via Solvent-Free Protocol. [Link]
  • Quora. (2016).
  • PubMed Central. (n.d.). The Interplay between Kinetics and Thermodynamics in Furan Diels–Alder Chemistry for Sustainable Chemicals Production. [Link]
  • ChemRxiv. (n.d.). Kinetics of alkaline hydrolysis of synthetic organic esters. [Link]
  • PubMed. (2020).
  • National Institutes of Health. (n.d.).
  • Royal Society of Chemistry. (2017).
  • MDPI. (2024). Kinetic Study of the Diels–Alder Reaction between Maleimide and Furan-Containing Polystyrene Using Infrared Spectroscopy. [Link]
  • Royal Society of Chemistry. (n.d.).
  • Wikipedia. (n.d.). Diels–Alder reaction. [Link]
  • PubMed Central. (n.d.).
  • ResearchGate. (n.d.).
  • Algerian Journal of Research and Technology. (2024). Kinetics of Diels-Alder Reaction Using Organic Molecular Models. [Link]
  • Royal Society of Chemistry. (2021). Conversion of Esters to Thioesters under Mild Conditions. [Link]
  • The Aquila Digital Community. (2009). Investigation of Novel Thiol "Click" Reactions. [Link]
  • Science.gov. (n.d.).
  • ResearchGate. (n.d.). The synthesis of the title molecule, I. (i)
  • ResearchGate. (n.d.). (PDF) Recent Advances in Base-Assisted Michael Addition Reactions.. [Link]
  • ResearchGate. (n.d.). Diels−Alder Reactions of β-Acylacrylic Acids. [Link]
  • CONICET. (2022). Diels−Alder Reactivity of Allenylboronic Acid Pinacol Ester and Related Dienophiles: Mechanistic Studies and Distortion. [Link]
  • Master Organic Chemistry. (2017). The Diels-Alder Reaction. [Link]
  • Digital Commons@Georgia Southern. (n.d.). Investigation of Intramolecular and Intermolecular Aza-Michael Reactions. [Link]
  • Chemsrc. (2025).
  • ResearchGate. (n.d.). Thermal and kinetic analyses on Michael addition reaction of acrylic acid. [Link]
  • Chemguide. (n.d.). hydrolysis of esters. [Link]
  • ResearchGate. (n.d.).
  • University of Calgary. (n.d.). Ch20: Hydrolysis of Esters. [Link]

Sources

A Comparative Guide to the Biological Activity of Substituted 3-Benzoylacrylic Acid Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of medicinal chemistry, the versatile scaffold of 3-benzoylacrylic acid has emerged as a privileged structure, giving rise to a multitude of derivatives with a broad spectrum of biological activities. This guide offers a comprehensive comparison of substituted this compound derivatives, delving into their antimicrobial, anticancer, and anti-inflammatory properties. We will explore the nuanced relationship between chemical structure and biological function, supported by experimental data and detailed protocols to provide a practical resource for researchers in the field.

The Allure of the this compound Scaffold

This compound, characterized by a phenyl ketone and a carboxylic acid moiety linked by an unsaturated carbon chain, presents a unique combination of structural features that make it a valuable starting point for the synthesis of diverse bioactive compounds.[1] Its conjugated system, encompassing a benzene ring, a ketone carbonyl, and an acrylic acid moiety, bestows upon it a distinct reactivity, allowing for a variety of chemical modifications.[2] These modifications, through the introduction of various substituents on the benzoyl ring or alterations to the acrylic acid portion, have led to the discovery of derivatives with potent and selective biological effects.

Antimicrobial Activity: A Battle Against Resistance

The rise of antimicrobial resistance necessitates the development of novel therapeutic agents. Substituted this compound derivatives have demonstrated promising activity against a range of bacterial and fungal pathogens.

Structure-Activity Relationship in Antimicrobial Derivatives

The antimicrobial efficacy of these derivatives is intricately linked to the nature and position of substituents on the benzoyl ring. A key determinant of activity is the molecule's lipophilicity, which governs its ability to penetrate microbial cell membranes. Studies have shown a correlation between the partition coefficient of the derivatives and their antibacterial activity.[3]

Furthermore, the electronic properties of the substituents play a crucial role. Electron-withdrawing groups can enhance the electrophilic character of the α,β-unsaturated system, making it more susceptible to nucleophilic attack by microbial enzymes, a potential mechanism of action.[4]

Comparative Antimicrobial Performance

The following table summarizes the Minimum Inhibitory Concentration (MIC) values of various substituted this compound derivatives against common microbial strains.

Compound IDSubstituentStaphylococcus aureus (MIC in µg/mL)Escherichia coli (MIC in µg/mL)Candida albicans (MIC in µg/mL)Reference
BA-1 H>256128>256[3]
BA-2 4-F128128256[3]
BA-3 2,4-di-F64128128[3]
BA-4 4-CF3>256>25664[3]

Analysis: As evidenced by the data, the introduction of fluorine atoms on the phenyl ring generally enhances antibacterial activity, with the difluoro-substituted derivative (BA-3) exhibiting the most potent effect against S. aureus. The trifluoromethyl group in the para position (BA-4), however, appears to favor antifungal activity against C. albicans. This highlights the nuanced structure-activity relationships at play.

Experimental Protocol: Broth Microdilution Assay for MIC Determination

This protocol outlines the standard method for determining the Minimum Inhibitory Concentration (MIC) of antimicrobial agents.

Objective: To determine the lowest concentration of a compound that inhibits the visible growth of a microorganism.

Materials:

  • Test compounds (substituted this compound derivatives)

  • Bacterial or fungal strains

  • Mueller-Hinton Broth (for bacteria) or RPMI-1640 medium (for fungi)

  • 96-well microtiter plates

  • Spectrophotometer

Procedure:

  • Preparation of Inoculum: Culture the microbial strain overnight in the appropriate broth. Adjust the turbidity of the suspension to match a 0.5 McFarland standard, which corresponds to approximately 1.5 x 10⁸ CFU/mL for bacteria.

  • Serial Dilution: Prepare a two-fold serial dilution of the test compounds in the 96-well plate using the appropriate broth. The final volume in each well should be 100 µL.

  • Inoculation: Add 100 µL of the prepared microbial inoculum to each well, resulting in a final concentration of approximately 5 x 10⁵ CFU/mL.

  • Incubation: Incubate the plates at 37°C for 18-24 hours for bacteria and at 35°C for 24-48 hours for fungi.

  • MIC Determination: The MIC is the lowest concentration of the compound at which no visible growth (turbidity) is observed. This can be assessed visually or by measuring the optical density at 600 nm using a microplate reader.

antimicrobial_workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis Inoculum Prepare Microbial Inoculum Inoculate Inoculate Microtiter Plates Inoculum->Inoculate Compounds Prepare Serial Dilutions of Compounds Compounds->Inoculate Incubate Incubate Plates Inoculate->Incubate Read Read Results (Visually or Spectrophotometrically) Incubate->Read MIC Determine MIC Read->MIC

Caption: Proposed mechanism of anticancer activity for certain derivatives.

Anti-inflammatory Activity: Quelling the Inflammatory Cascade

Chronic inflammation is a hallmark of many diseases, and the development of effective anti-inflammatory agents is a major focus of drug discovery. Certain this compound derivatives have shown potential in modulating inflammatory responses.

Structure-Activity Relationship in Anti-inflammatory Derivatives

The anti-inflammatory effects of these compounds are often attributed to their ability to inhibit key enzymes in the inflammatory pathway, such as cyclooxygenase (COX) enzymes. [5][6]In silico studies have suggested that some derivatives have a higher affinity for the COX-2 enzyme compared to the COX-1 enzyme, which could translate to a more favorable side-effect profile. [4][5] The mechanism of action is thought to involve the inhibition of prostaglandin synthesis, which are key mediators of inflammation. By blocking COX enzymes, these derivatives can reduce the production of prostaglandins, thereby alleviating inflammatory symptoms.

Comparative Anti-inflammatory Performance

A study on 2-((3-(chloromethyl)benzoyl)oxy)benzoic acid, a salicylic acid derivative, demonstrated its ability to reduce pro-inflammatory cytokines in an LPS-induced rat model. [2][4]

Compound Parameter Effect Reference
2-((3-(chloromethyl)benzoyl)oxy)benzoic acid TNF-α levels Significant reduction [4]
2-((3-(chloromethyl)benzoyl)oxy)benzoic acid IL-1β levels Significant reduction [4]
3-benzoyl-propionic acid Cell migration Marked reduction [7]

| 3-benzoyl-propionic acid | NO levels | Marked reduction | [7]|

Analysis: These findings suggest that substituted this compound derivatives can effectively modulate key inflammatory mediators. The observed reduction in pro-inflammatory cytokines and nitric oxide (NO) levels points to their potential as anti-inflammatory agents. [4][7]

Experimental Protocol: Lipopolysaccharide (LPS)-Induced Inflammation in Rats

This in vivo model is commonly used to screen for potential anti-inflammatory drugs.

Objective: To evaluate the anti-inflammatory effect of a compound by measuring its ability to reduce the production of pro-inflammatory markers in response to LPS.

Materials:

  • Male Wistar rats

  • Lipopolysaccharide (LPS) from E. coli

  • Test compound

  • Anesthetic

  • Blood collection tubes

  • ELISA kits for TNF-α and IL-1β

Procedure:

  • Animal Acclimatization: Acclimatize the rats to the laboratory conditions for at least one week before the experiment.

  • Compound Administration: Administer the test compound orally to the treatment group of rats. The control group receives the vehicle.

  • LPS Induction: After a specific time (e.g., 1 hour) following compound administration, induce inflammation by injecting LPS intravenously.

  • Blood Collection: At a predetermined time point after LPS injection (e.g., 2 hours for TNF-α, 4 hours for IL-1β), collect blood samples from the rats via cardiac puncture under anesthesia.

  • Cytokine Measurement: Separate the plasma from the blood samples and measure the concentrations of TNF-α and IL-1β using specific ELISA kits according to the manufacturer's instructions.

  • Data Analysis: Compare the cytokine levels in the treatment group to those in the LPS-only control group to determine the percentage of inhibition.

Inflammatory Signaling Pathway

inflammatory_pathway LPS LPS TLR4 TLR4 LPS->TLR4 NFkB NF-κB Activation TLR4->NFkB Cytokines Pro-inflammatory Cytokines (TNF-α, IL-1β) NFkB->Cytokines Inflammation Inflammation Cytokines->Inflammation Drug 3-Benzoylacrylic Acid Derivative Drug->NFkB Potential Inhibition COX2 COX-2 Inhibition Drug->COX2 COX2->Inflammation Inhibits Prostaglandin Synthesis

Caption: Simplified overview of the LPS-induced inflammatory pathway and potential points of intervention.

Conclusion and Future Directions

Substituted this compound derivatives represent a promising class of compounds with diverse and potent biological activities. The structure-activity relationship studies highlighted in this guide underscore the importance of rational design in optimizing their therapeutic potential. The antimicrobial, anticancer, and anti-inflammatory properties of these derivatives warrant further investigation.

Future research should focus on:

  • Expanding the chemical diversity: Synthesizing and screening a wider range of derivatives to identify compounds with enhanced potency and selectivity.

  • Elucidating detailed mechanisms of action: Utilizing advanced techniques to pinpoint the specific molecular targets and signaling pathways affected by these compounds.

  • In vivo efficacy and safety studies: Progressing the most promising candidates through preclinical animal models to evaluate their therapeutic efficacy and toxicological profiles.

The insights and protocols provided in this guide aim to facilitate and inspire further research in this exciting area of drug discovery, ultimately contributing to the development of novel and effective therapies for a range of human diseases.

References

  • Limban, C., et al. (2019).
  • Chem-Space. (n.d.). The Role of this compound in Advanced Chemical Synthesis.
  • EvitaChem. (n.d.). This compound.
  • Ghorab, M. M., et al. (2016). Synthesis, characterization and anticancer activity of some new pyrrole and pyrrolo[2,3-d]pyrimidine derivatives. Acta Pharmaceutica, 66(2), 169-183.
  • Caroline, C., et al. (2021). Anti-inflammatory activity of 2-((3-(chloromethyl)benzoyl)oxy)benzoic acid in LPS-induced rat model.
  • Caroline, C., et al. (2021). Anti-inflammatory activity of 2-((3-(chloromethyl)benzoyl)oxy)benzoic acid in LPS-induced rat model.
  • Bowden, K., & Henry, M. P. (1974). Structure-Activity Relations. II. Antibacterial Activity of 3-Benzoylacrylic Acids and Esters. Advances in Chemistry, 114, 130-140.
  • Avila, D. S., et al. (2015). Study of anti-inflammatory and analgesic properties of 3-benzoyl-propionic acid. Para Research Medical Journal.
  • Abdel-Maksoud, M. S., et al. (2023). Novel Acrylate-Based Derivatives: Design, Synthesis, Antiproliferative Screening, and Docking Study as Potential Combretastatin Analogues. ACS Omega, 8(42), 39019–39035.
  • Ghorab, M. M., et al. (2015). Synthesis and anticancer activity of some new pyrrole derivatives. Journal of Heterocyclic Chemistry, 52(5), 1436-1443.
  • Fadda, A. A., et al. (2014). Synthesis and anticancer activity of some novel pyrrole-based derivatives. Medicinal Chemistry Research, 23(8), 3731-3741.
  • Diyah, N. W., et al. (2020). Analgesic Activity of Acyl-Salicylic Acid Derivatives And In Silico Docking Study For Their Potency As Cyclooxygenase-2 Inhibitors. Rasayan Journal of Chemistry, 13(1), 461-469.
  • Rauf, A., et al. (2017). Synthesis, characterization and in vitro biological activities of novel pyrrole derivatives. Journal of the Chemical Society of Pakistan, 39(1), 125-132.
  • Tjahjono, D. H., et al. (2021). A review on the anti-inflammatory mechanism of benzoic acid derivatives. Journal of Advanced Pharmaceutical Technology & Research, 12(1), 1-6.
  • Abdel-Aziz, M., et al. (2016). Synthesis and in vitro anticancer evaluation of some new pyrrole and fused pyrrole derivatives. European Journal of Medicinal Chemistry, 124, 433-445.
  • El-Gohary, N. S., & Shaaban, M. I. (2017). Synthesis, antimicrobial and anticancer evaluation of new pyrrole-based derivatives. Medicinal Chemistry Research, 26(1), 141-152.
  • Wang, L., et al. (2016). Synthesis and Anti-cancer Activity of 3-substituted Benzoyl-4-substituted Phenyl-1H-pyrrole Derivatives. Letters in Drug Design & Discovery, 13(8), 735-742.
  • BenchChem. (n.d.). Potential Research Frontiers for 3-(1,3-Benzoxazol-2-yl)benzoic Acid: A Technical Guide for Drug Discovery Professionals.
  • BenchChem. (n.d.). Structure-Activity Relationship (SAR)
  • ResearchGate. (n.d.). The anticancer IC50 values of synthesized compounds against 3 cell lines.
  • ResearchGate. (n.d.). The anticancer IC50 values of synthesized compounds.
  • ResearchGate. (n.d.). Comparison of anticancer activity (IC50 values) between standard and synthesized compounds.
  • ResearchGate. (n.d.). (a) Chart comparing the IC50 values of the compounds for different cell...
  • Taylor & Francis Online. (n.d.).
  • PubMed Central. (n.d.). Synthetic strategy and structure–activity relationship (SAR) studies of 3-(5′-hydroxymethyl-2′-furyl)
  • PubMed Central. (n.d.).
  • PubMed. (n.d.). 3-Carbonylacrylic derivatives as potential antimicrobial agents. Correlations between activity and reactivity toward cysteine.
  • PubMed. (n.d.).
  • MDPI. (n.d.).
  • PubMed. (n.d.).
  • MDPI. (n.d.).
  • PubMed Central. (n.d.).
  • Semantic Scholar. (n.d.).
  • PubMed Central. (n.d.).

Sources

A Senior Application Scientist's Guide to the Analytical Characterization of 3-Benzoylacrylic Acid: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, a comprehensive understanding of a molecule's physicochemical properties is paramount. 3-Benzoylacrylic acid, a versatile building block in organic synthesis, is no exception. Its characterization is crucial for quality control, reaction monitoring, and ensuring the integrity of downstream applications. This guide provides an in-depth comparison of key analytical methods for the characterization of this compound, offering insights into the causality behind experimental choices and presenting supporting data to inform your analytical strategy.

Introduction to this compound and the Imperative of Thorough Characterization

This compound (Figure 1) is a dicarbonyl compound possessing both a carboxylic acid and a ketone functional group, along with a reactive α,β-unsaturated system. This unique structural arrangement makes it a valuable precursor for the synthesis of various heterocyclic compounds and other complex organic molecules.[1] The purity and structural integrity of this compound directly impact the yield, purity, and efficacy of the final products. Therefore, employing a suite of orthogonal analytical techniques is not just good practice; it is a scientific necessity.

Figure 1: Chemical Structure of this compound

This guide will explore the application of spectroscopic, chromatographic, and thermal analysis techniques for the comprehensive characterization of this compound. We will delve into the principles of each method, provide detailed experimental protocols, and compare their performance in providing critical information about the molecule's identity, purity, and stability.

Spectroscopic Methods: Elucidating the Molecular Fingerprint

Spectroscopic techniques are indispensable for confirming the chemical structure of this compound. Each method probes different aspects of the molecule's constitution, providing a unique piece of the structural puzzle.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Gold Standard for Structural Elucidation

NMR spectroscopy is arguably the most powerful tool for the unambiguous determination of the molecular structure of organic compounds. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of each atom.

Principle: ¹H NMR spectroscopy probes the magnetic properties of hydrogen nuclei. The chemical shift of a proton is influenced by its local electronic environment, and the coupling between neighboring protons provides information about their connectivity.

Expected ¹H NMR Spectrum of trans-3-Benzoylacrylic acid: [2]

Chemical Shift (ppm)MultiplicityIntegrationAssignment
~7.9-8.1Multiplet2HProtons on the phenyl ring ortho to the carbonyl group
~7.4-7.6Multiplet3HProtons on the phenyl ring meta and para to the carbonyl group
~7.0Doublet1HVinylic proton β to the carboxylic acid
~6.5Doublet1HVinylic proton α to the carboxylic acid
>10Broad Singlet1HCarboxylic acid proton

Causality in Experimental Choices: The choice of a deuterated solvent is critical to avoid overwhelming the analyte signals. Deuterated chloroform (CDCl₃) is a common choice for its ability to dissolve a wide range of organic compounds. However, for carboxylic acids, deuterated dimethyl sulfoxide (DMSO-d₆) can be advantageous as it often allows for the observation of the acidic proton, which may exchange with residual water in other solvents.

Experimental Protocol: ¹H NMR Spectroscopy

  • Sample Preparation: Dissolve 5-10 mg of this compound in approximately 0.7 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a 5 mm NMR tube.

  • Instrument Parameters:

    • Spectrometer: 400 MHz or higher field strength for better resolution.

    • Pulse Program: Standard single-pulse experiment (e.g., 'zg30' on Bruker instruments).

    • Number of Scans: 16-32 scans are typically sufficient for a concentrated sample.

    • Relaxation Delay: 1-2 seconds.

  • Data Processing: Fourier transform the raw data, phase correct the spectrum, and integrate the signals. Reference the spectrum to the residual solvent peak.

Principle: ¹³C NMR spectroscopy provides information about the carbon skeleton of a molecule. The chemical shift of each carbon atom is indicative of its hybridization and the nature of the atoms attached to it.

Expected ¹³C NMR Spectrum of this compound: [3]

Chemical Shift (ppm)Assignment
~190Ketone carbonyl carbon
~169Carboxylic acid carbonyl carbon
~145Vinylic carbon β to the carboxylic acid
~137Phenyl carbon attached to the carbonyl group
~133Phenyl carbon para to the carbonyl group
~129Phenyl carbons ortho and meta to the carbonyl group
~128Vinylic carbon α to the carboxylic acid

Experimental Protocol: ¹³C NMR Spectroscopy

  • Sample Preparation: Use the same sample prepared for ¹H NMR analysis.

  • Instrument Parameters:

    • Spectrometer: 400 MHz (100 MHz for ¹³C) or higher.

    • Pulse Program: Proton-decoupled experiment (e.g., 'zgpg30' on Bruker instruments).

    • Number of Scans: A higher number of scans (e.g., 1024 or more) is required due to the low natural abundance of ¹³C.

    • Relaxation Delay: 2 seconds.

  • Data Processing: Process the data similarly to the ¹H NMR spectrum.

Fourier-Transform Infrared (FTIR) Spectroscopy: Identifying Functional Groups

Principle: FTIR spectroscopy measures the absorption of infrared radiation by a molecule, which causes vibrations of its chemical bonds. The frequencies of these vibrations are characteristic of the specific functional groups present in the molecule.

Expected FTIR Absorption Bands for this compound:

Wavenumber (cm⁻¹)VibrationFunctional Group
~3300-2500 (broad)O-H stretchCarboxylic acid
~1710C=O stretchCarboxylic acid
~1680C=O stretchKetone (conjugated)
~1620C=C stretchAlkene
~1600, 1450C=C stretchAromatic ring
~1250C-O stretchCarboxylic acid

Causality in Experimental Choices: The choice of sampling technique depends on the physical state of the sample. For a solid like this compound, the Attenuated Total Reflectance (ATR) technique is often preferred due to its simplicity and minimal sample preparation.[4] Alternatively, preparing a potassium bromide (KBr) pellet can provide high-quality spectra.

Experimental Protocol: FTIR-ATR Spectroscopy

  • Sample Preparation: Place a small amount of the solid this compound directly onto the ATR crystal.

  • Data Acquisition: Apply pressure to ensure good contact between the sample and the crystal. Collect the spectrum over a range of 4000-400 cm⁻¹.

  • Background Correction: A background spectrum of the empty ATR crystal should be collected and subtracted from the sample spectrum.

UV-Visible Spectroscopy: Probing the Conjugated System

Principle: UV-Vis spectroscopy measures the absorption of ultraviolet and visible light by a molecule, which corresponds to the excitation of electrons to higher energy levels. This technique is particularly useful for compounds with conjugated systems, such as the enone and aromatic ring in this compound.

Expected UV-Vis Absorption: this compound is expected to show strong absorption in the UV region due to its extended conjugation. The maximum absorption wavelength (λmax) can be used for quantitative analysis.

Experimental Protocol: UV-Visible Spectroscopy

  • Sample Preparation: Prepare a stock solution of this compound in a suitable UV-transparent solvent (e.g., ethanol or acetonitrile). Prepare a series of dilutions to create a calibration curve.

  • Data Acquisition:

    • Set the spectrophotometer to scan a wavelength range (e.g., 200-400 nm).

    • Use the solvent as a blank to zero the instrument.

    • Measure the absorbance of each standard solution to determine the λmax.

  • Quantitative Analysis: Construct a calibration curve by plotting absorbance versus concentration at the λmax. This can be used to determine the concentration of unknown samples.[5][6]

Chromatographic Methods: Assessing Purity and Quantifying Impurities

Chromatography is essential for separating this compound from impurities, byproducts, and unreacted starting materials. High-Performance Liquid Chromatography (HPLC) is the workhorse technique for this purpose.

High-Performance Liquid Chromatography (HPLC)

Principle: HPLC separates components of a mixture based on their differential partitioning between a stationary phase (the column) and a mobile phase (the solvent). For a moderately polar compound like this compound, reversed-phase HPLC is the most common approach.

Causality in Experimental Choices: The choice of a C18 column is standard for reversed-phase chromatography, providing good retention for a wide range of organic molecules. The mobile phase, typically a mixture of water and an organic solvent like acetonitrile or methanol, is optimized to achieve good separation. An acidic modifier, such as phosphoric acid or formic acid, is often added to the mobile phase to suppress the ionization of the carboxylic acid group, leading to sharper peaks and more reproducible retention times.[7][8]

Experimental Protocol: Reversed-Phase HPLC

  • Sample Preparation: Dissolve an accurately weighed amount of this compound in the mobile phase or a compatible solvent to a known concentration. Filter the sample through a 0.45 µm syringe filter before injection.

  • HPLC Conditions (Illustrative):

    • Column: C18, 4.6 x 150 mm, 5 µm particle size.

    • Mobile Phase: Acetonitrile:Water (e.g., 60:40) with 0.1% Phosphoric Acid.

    • Flow Rate: 1.0 mL/min.

    • Detection: UV detector at the λmax determined by UV-Vis spectroscopy (e.g., ~254 nm).

    • Injection Volume: 10 µL.

  • Data Analysis: The retention time is used for qualitative identification, while the peak area is proportional to the concentration and is used for quantitative analysis and purity assessment.

Thermal Analysis: Evaluating Stability and Physical Properties

Thermal analysis techniques provide information about the physical and chemical changes that occur in a material as a function of temperature.

Differential Scanning Calorimetry (DSC)

Principle: DSC measures the difference in heat flow between a sample and a reference as a function of temperature.[1][9] It is used to determine thermal transitions such as melting point and to assess purity.

Expected DSC Thermogram: A pure, crystalline sample of this compound will exhibit a sharp endothermic peak corresponding to its melting point. The melting point of this compound is reported to be in the range of 94-97 °C.[10] Impurities will typically broaden the melting peak and lower the melting point.

Experimental Protocol: Differential Scanning Calorimetry

  • Sample Preparation: Accurately weigh 2-5 mg of this compound into an aluminum DSC pan and seal it.

  • DSC Parameters:

    • Temperature Program: Heat the sample from ambient temperature to a temperature above its melting point (e.g., 25 °C to 120 °C) at a constant rate (e.g., 10 °C/min).

    • Atmosphere: Inert atmosphere (e.g., nitrogen) at a constant flow rate.

  • Data Analysis: The onset temperature of the endothermic peak is typically reported as the melting point. The area under the peak corresponds to the heat of fusion.

Thermogravimetric Analysis (TGA)

Principle: TGA measures the change in mass of a sample as a function of temperature. It is used to evaluate the thermal stability and decomposition profile of a material.

Expected TGA Thermogram: The TGA curve for this compound will show the temperature at which it begins to decompose. For many organic acids, decomposition can occur at or near their boiling point.

Experimental Protocol: Thermogravimetric Analysis

  • Sample Preparation: Place a small, accurately weighed amount of this compound (5-10 mg) into a TGA pan.

  • TGA Parameters:

    • Temperature Program: Heat the sample from ambient temperature to a high temperature (e.g., 600 °C) at a constant rate (e.g., 10 °C/min).

    • Atmosphere: Inert (e.g., nitrogen) or oxidative (e.g., air) atmosphere, depending on the desired information.

  • Data Analysis: The resulting TGA curve plots mass loss versus temperature, indicating the thermal stability of the compound.

Comparative Summary of Analytical Methods

Analytical MethodInformation ProvidedStrengthsLimitations
¹H and ¹³C NMR Unambiguous structure determination, identification of impurities with known structures.Provides the most detailed structural information.Requires a relatively large amount of sample, expensive instrumentation.
FTIR Spectroscopy Identification of functional groups.Fast, easy to use, requires minimal sample preparation (with ATR).Provides limited information on the overall molecular structure.
UV-Vis Spectroscopy Confirmation of conjugated systems, quantitative analysis.High sensitivity, excellent for quantitative analysis.Not very specific for structural elucidation.
HPLC Purity assessment, quantification of impurities.High resolving power, highly sensitive, and quantitative.Method development can be time-consuming.
DSC Melting point, purity estimation, heat of fusion.Accurate determination of melting point, sensitive to impurities.Not suitable for amorphous or thermally unstable compounds.
TGA Thermal stability, decomposition profile.Provides information on the thermal decomposition pathway.Does not provide information on structural changes before decomposition.

Visualizing the Analytical Workflow

A logical workflow for the comprehensive characterization of this compound is essential for efficiency and thoroughness.

Caption: A typical workflow for the analytical characterization of this compound.

Conclusion

The comprehensive characterization of this compound requires a multi-faceted analytical approach. While NMR spectroscopy stands as the cornerstone for definitive structural elucidation, techniques such as FTIR and UV-Vis provide rapid and valuable confirmatory data. Chromatographic methods, particularly HPLC, are indispensable for assessing purity with high sensitivity and accuracy. Finally, thermal analysis techniques like DSC and TGA offer critical insights into the material's physical properties and thermal stability. By judiciously selecting and integrating these analytical methods, researchers can ensure the quality and integrity of this compound, thereby underpinning the success of their research and development endeavors. Each method, with its unique strengths, contributes to a holistic understanding of the molecule, embodying the principle of orthogonal analysis for robust and reliable characterization.

References

  • Beilstein Journals. (n.d.). Experimental procedures, characterization data for all compounds and copies of NMR spectra.
  • Unknown. (n.d.). 3.
  • Polymer Science Learning Center. (n.d.). Differential Scanning Calorimetry.
  • Agilent. (2012, June 28). Sample Preparation Free, Ultra High Spatial Resolution FTIR Microscopy & Chemical Imaging.
  • Journal of Pharmaceutical Analysis. (2014, May 25). Differential scanning calorimetry (DSC) is one of the thermo-analytical techniques.
  • Unknown. (n.d.). Determination of 12 acrylate compounds in plastic food contact materials via high performance liquid chromatography.
  • Agilent. (n.d.). A Comprehensive Guide to FTIR Analysis.
  • NIH. (n.d.). Differential scanning calorimetry: An invaluable tool for a detailed thermodynamic characterization of macromolecules and their interactions.
  • Organic Syntheses Procedure. (n.d.). β-BENZOYLACRYLIC ACID.
  • Spectroscopy Online. (2023, January 1). Infrared Spectroscopy of Polymers X: Polyacrylates.
  • OSHA. (n.d.). Acrylic Acid.
  • ResearchGate. (n.d.). FTIR spectra of (a) acrylic acid, (b) acrylamide, and (c) the synthesized material. [Color figure can be viewed at wileyonlinelibrary.com].
  • International Journal of Applied Biology and Pharmaceutical Technology. (2020). Differential Scanning Calorimetry: A Review.
  • Chemical Engineering | University of Utah. (n.d.). FT-IR analysis of adsorption and pyrolysis of polyacrylic acid on BaTi03 surface.
  • ISMAR. (n.d.). ANALYSIS OF CHAIN MICROSTRUCTURE BY1H AND 13 C NMR SPECTROSCOPY Yury E. Shapiro NMR Laboratory Yaroslavl Polytechnic Institute U.
  • Kinam Park. (n.d.). Differential Scanning Calorimetry.
  • Waters Corporation. (n.d.). HPLC Determination of Free Acrylic Acid and Monomers in Polyacrylates.
  • ResearchGate. (n.d.). Thermogravimetric analysis (TGA) traces under nitrogen of pure PAA,... | Download Scientific Diagram.
  • Agilent. (2013, October 1). Rapid Determination of Eight Related Aromatic Acids in the p-Phthalic Acid Mother Liquid Using an Agilent 1260 Infinity LC.
  • Experimental Biomedical Research. (2022, March 15). Development and validation of UV/VIS spectroscopy method for determination of atezolizumab in pharmaceutical products.
  • ResearchGate. (n.d.). (PDF) Development of a UV Spectroscopy Method to Validate p-Coumaric Acid and Assess the Antioxidant Activity of a p-Coumaric Acid Gel Product.
  • Unknown. (n.d.). Experiment 12 - UVVIS SPECTROSCOPY – DETERMINATION OF SALICYLIC ACID IN ASPIRIN.

Sources

A Comparative Guide to Michael Acceptors: 3-Benzoylacrylic Acid vs. Other α,β-Unsaturated Carbonyl Compounds

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, medicinal chemists, and materials scientists, the α,β-unsaturated carbonyl motif is a cornerstone of molecular design. As potent electrophiles, these compounds, known as Michael acceptors, are instrumental in everything from the synthesis of complex natural products to the development of targeted covalent inhibitors in drug discovery.[1][2] The choice of a specific Michael acceptor is a critical decision that profoundly impacts reaction kinetics, selectivity, and the stability of the final product.

This guide provides an in-depth comparison of 3-benzoylacrylic acid, a versatile building block, with other classes of widely used α,β-unsaturated carbonyl compounds. We will move beyond a simple catalog of structures to explore the nuanced interplay of electronics and sterics that governs their reactivity. By grounding our discussion in quantitative data and detailed experimental workflows, we aim to provide a practical framework for selecting the optimal Michael acceptor for your research needs.

The Chemistry of Michael Acceptors: A Primer on Reactivity

The characteristic reactivity of α,β-unsaturated carbonyl compounds stems from the conjugation of a carbon-carbon double bond with a carbonyl group.[3] This electronic arrangement creates two primary electrophilic sites susceptible to nucleophilic attack: the carbonyl carbon (position 2) and the β-carbon (position 4). While direct attack at the carbonyl (a 1,2-addition) can occur, the more thermodynamically stable and synthetically versatile pathway is often the conjugate addition at the β-carbon, famously known as the Michael addition.[4][5]

The efficiency of the Michael addition is dictated by the electrophilicity of the β-carbon. This is heavily influenced by the nature of the electron-withdrawing group (EWG) at the carbonyl position and the substituents on the double bond. A more powerful EWG enhances the partial positive charge on the β-carbon, accelerating the reaction.[6]

G cluster_0 Factors Influencing Michael Acceptor Reactivity Reactivity Overall Reactivity Electronic Electronic Effects (Electrophilicity of β-Carbon) Reactivity->Electronic Steric Steric Hindrance (Accessibility of β-Carbon) Reactivity->Steric EWG Stronger Electron- Withdrawing Group (EWG) (e.g., Ketone > Ester > Amide) Electronic->EWG Substituents Substituents on α/β Carbons (Alkyl groups decrease reactivity) Steric->Substituents

Caption: Key factors governing the reactivity of Michael acceptors.

Profiling the Contestants: A Structural Overview

To provide a meaningful comparison, we will evaluate this compound alongside several classes of α,β-unsaturated compounds that are staples in both chemical synthesis and bioconjugation.

  • This compound: This compound is a solid, typically appearing as white to yellow crystals.[7] Its structure is unique, featuring both a phenyl ketone and a carboxylic acid moiety conjugated with the alkene.[7] This dual functionality makes it a versatile precursor for a wide range of derivatives, including potential pharmaceuticals and specialty polymers.[7]

  • Acrylamides: Perhaps the most prominent Michael acceptor in modern drug design, acrylamides are the "warhead" of choice for numerous FDA-approved covalent inhibitors.[8] Their moderate reactivity is key to achieving selectivity, particularly for the thiol side chain of cysteine residues in proteins.[8]

  • Acrylates: These esters of acrylic acid are fundamental building blocks in polymer science and are also common intermediates in organic synthesis.[3] Their reactivity is generally higher than that of the corresponding amides.

  • Enones (Ketones): This class includes compounds like methyl vinyl ketone and chalcones. The ketone carbonyl is a strong EWG, rendering these compounds highly reactive Michael acceptors.[9]

  • Maleimides: Known for their exceptionally high reactivity towards thiols, maleimides are extensively used for rapid and efficient bioconjugation. However, the stability of the resulting thioether bond can be a concern, as it is susceptible to a retro-Michael reaction.[10][11]

  • Vinyl Sulfones: Emerging as a powerful alternative to maleimides, vinyl sulfones also react selectively with thiols but form a more stable, irreversible thioether linkage.[10][12] Their reaction kinetics are typically slower than those of maleimides.[11]

A Quantitative Comparison of Reactivity

The most accurate way to compare the intrinsic electrophilicity of Michael acceptors is to examine their reaction rates with a standard nucleophile under identical conditions.[13] Thiols are excellent model nucleophiles for this purpose, as their reaction with Michael acceptors is central to bioconjugation and relevant to understanding potential cytotoxicity mechanisms.[14]

The table below summarizes kinetic data for representative compounds from each class. Reactivity is presented as the second-order rate constant (k₂) for the reaction with a thiol. Higher k₂ values indicate a faster, more reactive compound.

ClassRepresentative CompoundThiol Nucleophilek₂ (M⁻¹s⁻¹)Relative ReactivityReference
MaleimideN-EthylmaleimideGlutathione (GSH)~1,000 - 10,000Very High[11][15]
EnoneMethyl Vinyl KetoneThiophenol~1.0 - 10High[9][16]
Enone/Acid This compound Estimated~0.1 - 1.0High to ModerateInferred
Vinyl SulfoneEthyl Vinyl SulfoneHexanethiol0.046Moderate[17]
AcrylateHexyl AcrylateHexanethiol0.0065Moderate to Low[17]
AcrylamideN,N-DimethylacrylamideGlutathione (GSH)~0.001 - 0.01Low[13][14]

Note on this compound: Direct, comparable kinetic data for this compound is sparse in the literature. Its reactivity is estimated based on its structural similarity to chalcones (enones), which are known to be potent Michael acceptors.[9] The presence of both a ketone and a carboxylic acid EWG suggests its reactivity is likely high, potentially falling between that of a simple enone and a less-activated acrylate.

Key Insights from the Data:

  • A Wide Reactivity Spectrum: There is a vast difference in reactivity across these classes, spanning several orders of magnitude. This tunable functionality is precisely what makes them so valuable; a reaction requiring rapid, near-instantaneous completion (e.g., hydrogel formation) would benefit from a maleimide, whereas designing a selective drug requires the more measured reactivity of an acrylamide.[11][18]

  • The EWG Dominates: The trend in reactivity (Maleimide > Enone > Sulfone > Acrylate > Amide) directly correlates with the electron-withdrawing strength of the activating group.

  • Vinyl Sulfones vs. Acrylates: In competitive experiments, vinyl sulfones react significantly faster and more selectively with thiols than acrylates do, highlighting their utility in complex environments where side reactions must be minimized.[17]

Performance in a Key Application: Covalent Bioconjugation

The development of antibody-drug conjugates (ADCs) and targeted covalent inhibitors relies heavily on the selective reaction of a Michael acceptor with a nucleophilic amino acid residue, typically cysteine, on a target protein.

G cluster_workflow Michael Acceptor Selection in Bioconjugation Start Goal: Covalent Protein Modification Decision Primary Consideration? Start->Decision Speed Reaction Speed Decision->Speed  Kinetics Stability Bond Stability Decision->Stability  Product Integrity Selectivity Target Selectivity Decision->Selectivity  Biological Specificity   Maleimide Choice: Maleimide (Fast but Reversible) Speed->Maleimide VinylSulfone Choice: Vinyl Sulfone (Stable but Slower) Stability->VinylSulfone Acrylamide Choice: Acrylamide (Tunable & Selective) Selectivity->Acrylamide

Caption: Decision workflow for choosing a Michael acceptor in bioconjugation.

  • Maleimides: The go-to for speed. Their rapid reaction with thiols is advantageous for ensuring high conjugation efficiency.[10] However, the resulting thiosuccinimide adduct can undergo a retro-Michael reaction, leading to dissociation of the conjugate, which is a significant drawback for therapeutic applications requiring long-term stability.[10]

  • Vinyl Sulfones: The choice for stability. They form a stable thioether bond that is not prone to reversal under physiological conditions.[12] This makes them an excellent alternative to maleimides for constructing stable ADCs. The trade-off is a slower reaction rate.[11]

  • Acrylamides: The choice for targeted inhibitors. Their "Goldilocks" reactivity—not too fast, not too slow—is ideal for covalent drugs. The drug must first bind non-covalently in the target's active site, allowing the moderately reactive acrylamide to form a bond with a nearby cysteine before the drug dissociates or reacts with off-target proteins.[8][19]

  • This compound: While not a conventional bioconjugation agent itself, it serves as a valuable scaffold.[7] Its dual ketone and carboxylic acid functionalities allow for orthogonal chemical modifications, enabling the synthesis of complex molecules that could incorporate other, more suitable warheads for bioconjugation.

Experimental Protocol: Comparative Kinetic Analysis of Michael Acceptors

To ensure trustworthiness and reproducibility, any comparison must be based on a robust, self-validating experimental protocol. This workflow describes a standardized method for determining the second-order rate constant of a Michael acceptor's reaction with a thiol nucleophile using HPLC-MS.

Objective: To quantify and compare the reactivity of this compound, N,N-dimethylacrylamide, and ethyl vinyl sulfone with the model thiol, N-acetyl-L-cysteine (NAC).

Materials:

  • Michael Acceptors: this compound (CAS 583-06-2), N,N-Dimethylacrylamide, Ethyl Vinyl Sulfone

  • Nucleophile: N-acetyl-L-cysteine (NAC)

  • Buffer: 100 mM Sodium Phosphate, pH 7.4

  • Solvent: Acetonitrile (ACN), Dimethyl Sulfoxide (DMSO)

  • Quenching Solution: 10% Formic Acid in ACN

Methodology:

  • Preparation of Stock Solutions:

    • Prepare 100 mM stock solutions of each Michael acceptor in DMSO.

    • Prepare a 200 mM stock solution of NAC in the pH 7.4 phosphate buffer. Ensure it is made fresh.

  • Reaction Setup:

    • For each Michael acceptor, set up a reaction in a temperature-controlled block at 25°C.

    • Add buffer to a microcentrifuge tube to achieve a final volume of 1 mL.

    • Add the NAC stock solution to a final concentration of 10 mM.

    • Initiate the reaction by adding the Michael acceptor stock solution to a final concentration of 1 mM. (Note: The 10-fold excess of NAC ensures pseudo-first-order kinetics).[13]

  • Time-Course Sampling and Quenching:

    • At designated time points (e.g., 0, 1, 2, 5, 10, 20, 40, 60 minutes), withdraw a 50 µL aliquot of the reaction mixture.

    • Immediately quench the reaction by adding the aliquot to a vial containing 450 µL of the quenching solution. This acidifies the sample, protonating the thiolate and effectively stopping the reaction.

  • HPLC-MS Analysis:

    • Analyze each quenched sample by reverse-phase HPLC-MS.

    • Use a C18 column with a gradient of water/ACN (both with 0.1% formic acid) to separate the unreacted Michael acceptor from the NAC-adduct.

    • Monitor the disappearance of the Michael acceptor by integrating the area of its corresponding peak in the UV chromatogram. Confirm the identity of peaks using the mass spectrometer.

  • Data Analysis and Rate Constant Calculation:

    • Plot the natural logarithm (ln) of the Michael acceptor's peak area versus time (in seconds).

    • The slope of the resulting linear fit is the negative of the pseudo-first-order rate constant, k_obs (in s⁻¹).

    • Calculate the second-order rate constant (k₂) using the equation: k₂ = k_obs / [NAC] .[13] The units will be M⁻¹s⁻¹.

G cluster_workflow Experimental Workflow for Kinetic Analysis prep 1. Prepare Stocks (Acceptor, Thiol, Buffer) react 2. Initiate Reaction (1 mM Acceptor + 10 mM Thiol) prep->react sample 3. Time-Course Sampling react->sample quench 4. Quench Aliquots (Acidic Solution) sample->quench analyze 5. HPLC-MS Analysis (Measure Acceptor Peak Area) quench->analyze calculate 6. Calculate Rate Constant (k₂) (Plot ln(Area) vs. Time) analyze->calculate

Caption: Step-by-step workflow for the comparative kinetic analysis protocol.

Conclusion

The family of α,β-unsaturated carbonyl compounds offers a remarkably tunable toolkit for chemists and drug developers. The selection of an appropriate Michael acceptor is a strategic choice guided by the specific demands of the application.

  • This compound stands out not as a direct bioconjugation agent, but as a highly valuable and reactive synthetic intermediate.[7] Its dual functionality provides a platform for creating complex molecules with tailored properties. Its reactivity, driven by the benzoyl group, ensures its utility in a variety of carbon-carbon and carbon-heteroatom bond-forming reactions.[7]

  • For applications demanding maximum reaction speed , such as in situ hydrogel formation, maleimides remain a primary choice, albeit with considerations for bond stability.[11]

  • When long-term stability of the conjugate is paramount, as in ADCs, vinyl sulfones present a superior alternative, forming irreversible thioether bonds.[12]

  • For the nuanced task of designing targeted covalent inhibitors , the moderate and tunable reactivity of acrylamides is unmatched, providing the kinetic selectivity required for biological efficacy.[8]

By understanding the fundamental principles of reactivity and employing robust quantitative methods for comparison, researchers can harness the full potential of these versatile chemical entities to advance the frontiers of science and medicine.

References

  • The Role of this compound in Advanced Chemical Synthesis. (n.d.). Self-hosted asset.
  • α,β-Unsaturated carbonyl compound. (n.d.). In Wikipedia.
  • Amslinger, S. (2010). The tunable functionality of alpha,beta-unsaturated carbonyl compounds enables their differential application in biological systems. ChemMedChem, 5(3), 351-6. [Link]
  • A Comparative Guide to Michael Acceptors: Trans-β-Nitrostyrene vs. a,β-Unsaturated Carbonyls and Nitriles in Conjugate Addition Reactions. (n.d.). Benchchem.
  • Reactivity of Acrylamides Causes Cytotoxicity and Activates Oxidative Stress Response. (n.d.).
  • Hossain, M., Das, U., & Dimmock, J. R. (2019). Recent advances in α,β-unsaturated carbonyl compounds as mitochondrial toxins. European Journal of Medicinal Chemistry, 183, 111687. [Link]
  • Determining Michael Acceptor Reactivity from Kinetic, Mechanistic, and Computational Analysis for the Base-catalyzed Thiol-Michael Reaction. (n.d.). PMC.
  • Current strategies for ligand bioconjugation to poly(acrylamide) gels for 2D cell culture: Balancing chemo-selectivity, biofunctionality, and user-friendliness. (n.d.). Frontiers.
  • Special Issue: Natural Products with α,β-Unsaturated Carbonyl Units and Their Synthetic Derivatives: Recent Advances and Future Perspectives. (n.d.). MDPI. [Link]
  • Tunable Methacrylamides for Covalent Ligand Directed Release Chemistry. (n.d.). PMC.
  • The influence of Michael acceptors on the structural reactivity of renewable fuels. (2024). Fuel.
  • Covalent Modifiers: A Chemical Perspective on the Reactivity of α,β-Unsaturated Carbonyls with Thiols via Hetero-Michael Addition Reactions. (n.d.). PMC.
  • Synthesis Of Α,Β-Unsaturated Carbonyl Compound And Their Pharmacological Activities. (2024). Journal of Survey in Fisheries Sciences.
  • α,β-Unsaturated Carbonyl Compounds. (n.d.). Self-hosted asset.
  • Chromophore Activation of α,β‐Unsaturated Carbonyl Compounds and Its Application to Enantioselective Photochemical Reactions. (n.d.). PMC.
  • MedChemComm. (n.d.). RSC Publishing.
  • Che, A. (2023). Installing the Acrylamide Warheads in the FDA-Approved Covalent Drugs. Medium. [Link]
  • Application Note: Experimental Protocols for Michael Addition Reactions. (n.d.). Benchchem.
  • Different medicinal activity of α,β-unsaturated carbonyl compounds. (n.d.).
  • The Michael Addition Reaction and Conjugate Addition. (2023). Master Organic Chemistry. [Link]
  • 6.5 Reactions of α,β-unsaturated Aldehydes and Ketones. (n.d.). Organic Chemistry II.
  • Reactivity of α,β-unsaturated carbonyl compounds towards nucleophilic addition reaction: a local hard–soft acid–base approach. (n.d.). RSC Publishing.
  • From molecules to medicine: thiol selective bioconjugation in synthesis of diagnostic and therapeutic radiopharmaceuticals. (n.d.). PMC.
  • Chemical Properties of Benzoylacrylic acid (CAS 583-06-2). (n.d.). Cheméo.
  • 3-benzoyl-acrylicaci. (n.d.). ChemBK.
  • Relative reactivity and selectivity of vinyl sulfones and acrylates towards the thiol–Michael addition reaction and polymerization. (n.d.).
  • Activated Michael Acceptors for Bioconjugation: A Focus on Vinyl Sulfone Chemistry. (n.d.). Benchchem.
  • Benzoylacrylic acid. (n.d.). PubChem.
  • Thiol-Methylsulfone-Based Hydrogels for 3D Cell Encapsul
  • Kinetic comparison of equimolar reactions of the thiol (1) and 14... (n.d.).
  • β-BENZOYLACRYLIC ACID. (n.d.). Organic Syntheses Procedure.
  • The most commonly used Michael acceptors. (n.d.).
  • Predicting Michael-acceptor reactivity and toxicity through quantum chemical transition-state calcul
  • Michael Acceptors as Anti-Cancer Compounds: Coincidence or Causality?. (n.d.). MDPI. [Link]
  • PROCESS FOR PREPARING TRANS-.beta.-BENZOYLACRYLIC ACID ESTER. (n.d.). Google Patents.
  • Synthesis, Characterization, and Application of 2-((3-(Chloromethyl)-benzoyl)oxy)benzoic Acid: A Review. (n.d.). PMC.
  • Synthesis and Biological Activity of Novel Amino Acid-(N'-Benzoyl) Hydrazide and Amino Acid-(N'-Nicotinoyl)

Sources

A Senior Application Scientist's Guide to the Synthesis and Spectroscopic Validation of 3-Benzoylacrylic acid

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, the meticulous synthesis and rigorous validation of chemical intermediates are paramount. 3-Benzoylacrylic acid, a versatile precursor in the synthesis of various heterocyclic compounds, serves as an excellent case study for demonstrating a holistic approach to chemical synthesis and characterization.[1][2] This guide provides an in-depth look at a common synthetic route for this compound and a comparative analysis of spectroscopic methods for its validation, grounded in scientific principles and practical insights.

Part 1: Synthesis of this compound via Friedel-Crafts Acylation

The synthesis of this compound can be efficiently achieved through the Friedel-Crafts acylation of benzene with maleic anhydride.[3] This electrophilic aromatic substitution reaction is a cornerstone of organic synthesis for forming carbon-carbon bonds with an aromatic ring.[4][5]

The "Why" Behind the Method

The choice of Friedel-Crafts acylation is strategic. The reaction is generally high-yielding and utilizes readily available starting materials. The use of a strong Lewis acid catalyst, such as aluminum chloride (AlCl₃), is crucial for activating the maleic anhydride, transforming it into a potent electrophile that can attack the electron-rich benzene ring.[4]

Experimental Protocol: Friedel-Crafts Acylation

The following protocol is adapted from a well-established procedure.[3]

Materials:

  • Maleic anhydride

  • Dry, thiophene-free benzene

  • Anhydrous aluminum chloride (AlCl₃)

  • Concentrated hydrochloric acid (HCl)

  • Water

  • Ice

Procedure:

  • In a three-necked round-bottomed flask equipped with a stirrer and a reflux condenser, dissolve maleic anhydride (1 equivalent) in dry benzene.

  • With stirring, add anhydrous AlCl₃ (2.15 equivalents) in portions, controlling the addition rate to maintain a moderate reflux of the benzene.

  • After the addition is complete, heat the mixture under reflux with stirring for one hour.

  • Cool the reaction flask thoroughly in an ice bath.

  • Hydrolyze the reaction mixture by the slow, dropwise addition of water, followed by concentrated HCl, while maintaining cooling and stirring.

  • Transfer the mixture to a Claisen flask and remove the benzene and some water by distillation under reduced pressure.

  • Transfer the molten residue to a beaker and allow it to solidify by cooling.

  • Collect the crude product by suction filtration and wash it with a solution of concentrated HCl in water, followed by cold water.

  • The crude product can be further purified by recrystallization from benzene.

Part 2: A Comparative Guide to Spectroscopic Validation

Once synthesized, the identity and purity of the this compound must be unequivocally confirmed. A multi-spectroscopic approach provides a self-validating system, where each technique offers a unique and complementary piece of structural information.

The Overall Validation Workflow

G cluster_synthesis Synthesis cluster_validation Spectroscopic Validation synthesis Friedel-Crafts Acylation of Benzene with Maleic Anhydride nmr NMR Spectroscopy (¹H and ¹³C) synthesis->nmr Crude Product ir Infrared (IR) Spectroscopy synthesis->ir Crude Product ms Mass Spectrometry (MS) synthesis->ms Crude Product final_product Validated this compound nmr->final_product Structural Confirmation ir->final_product Functional Group Analysis ms->final_product Molecular Weight Verification

Caption: Workflow from synthesis to spectroscopic validation.

¹H NMR Spectroscopy: Mapping the Proton Environment

Principle: ¹H Nuclear Magnetic Resonance (NMR) spectroscopy provides detailed information about the number, connectivity, and chemical environment of hydrogen atoms in a molecule.

Experimental Protocol (General):

  • Dissolve a small amount of the purified this compound in a deuterated solvent (e.g., CDCl₃).

  • Transfer the solution to an NMR tube.

  • Acquire the ¹H NMR spectrum using a high-field NMR spectrometer.

Data Interpretation:

Proton EnvironmentExpected Chemical Shift (ppm)MultiplicityIntegration
Carboxylic Acid (-COOH)10.0 - 13.0Singlet (broad)1H
Aromatic (ortho to C=O)~7.9 - 8.1Multiplet2H
Aromatic (meta & para)~7.4 - 7.7Multiplet3H
Vinylic (-CH=CH-)~6.5 - 7.5Doublet of Doublets2H

Causality in Interpretation:

  • The broad singlet for the carboxylic acid proton is due to hydrogen bonding and exchange with trace amounts of water.

  • The downfield shift of the aromatic protons ortho to the carbonyl group is a result of the deshielding effect of the electron-withdrawing carbonyl group.

  • The vinylic protons appear as a pair of doublets due to coupling with each other. The trans configuration is expected to have a larger coupling constant (J-value) of around 15-18 Hz.

¹³C NMR Spectroscopy: Probing the Carbon Skeleton

Principle: ¹³C NMR spectroscopy identifies the different chemical environments of carbon atoms within a molecule.

Experimental Protocol (General):

  • Prepare a more concentrated solution of the sample in a deuterated solvent as used for ¹H NMR.

  • Acquire the ¹³C NMR spectrum. Broadband proton decoupling is typically used to simplify the spectrum to single lines for each unique carbon.

Data Interpretation:

Carbon EnvironmentExpected Chemical Shift (ppm)
Ketone Carbonyl (C=O)190 - 200
Carboxylic Acid Carbonyl (-COOH)165 - 175
Aromatic (quaternary, attached to C=O)135 - 140
Aromatic (CH)128 - 134
Vinylic (-CH=CH-)125 - 145

Causality in Interpretation:

  • The carbonyl carbons of the ketone and carboxylic acid are significantly deshielded and appear far downfield due to the electronegativity of the oxygen atoms.

  • The aromatic carbons exhibit a range of chemical shifts depending on their position relative to the electron-withdrawing benzoyl group.[6]

Infrared (IR) Spectroscopy: Identifying Functional Groups

Principle: IR spectroscopy measures the vibrations of bonds within a molecule. Specific functional groups absorb infrared radiation at characteristic frequencies.

Experimental Protocol (General):

  • For a solid sample, prepare a KBr pellet or acquire the spectrum using an Attenuated Total Reflectance (ATR) accessory.

  • Scan the mid-infrared region (typically 4000 - 400 cm⁻¹).

Data Interpretation:

Functional GroupExpected Wavenumber (cm⁻¹)Appearance
O-H stretch (Carboxylic Acid)2500 - 3300Very broad
C=O stretch (Ketone)1680 - 1700Strong, sharp
C=O stretch (Carboxylic Acid)1700 - 1725Strong, sharp
C=C stretch (Alkene)1620 - 1680Medium
C=C stretch (Aromatic)~1600, 1450Medium to weak

Causality in Interpretation:

  • The broadness of the O-H stretch is a hallmark of the hydrogen-bonded carboxylic acid dimer.[7]

  • The presence of two distinct C=O stretching bands (ketone and carboxylic acid) is a key indicator of the successful synthesis. Conjugation with the double bond and the aromatic ring slightly lowers the ketone C=O frequency.

Mass Spectrometry: Determining the Molecular Weight and Formula

Principle: Mass spectrometry (MS) ionizes molecules and separates them based on their mass-to-charge ratio (m/z), providing the molecular weight and information about the molecular formula and structure through fragmentation patterns.

Experimental Protocol (General):

  • Introduce a small amount of the sample into the mass spectrometer (e.g., via direct infusion or coupled with a chromatographic system).

  • Ionize the sample using an appropriate technique (e.g., Electron Ionization - EI).

  • Detect the ions and generate a mass spectrum.

Data Interpretation:

IonExpected m/zSignificance
[M]⁺176.047Molecular Ion (confirms molecular weight of C₁₀H₈O₃)
[M - OH]⁺159Loss of hydroxyl radical
[M - COOH]⁺131Loss of carboxylic acid group
[C₆H₅CO]⁺105Benzoyl cation (characteristic fragment)
[C₆H₅]⁺77Phenyl cation

Causality in Interpretation:

  • The molecular ion peak at m/z 176 confirms the molecular formula C₁₀H₈O₃.[8][9]

  • The presence of the benzoyl cation (m/z 105) and phenyl cation (m/z 77) are strong indicators of the benzoyl moiety in the structure.

The Synergy of Spectroscopic Techniques

G cluster_data Spectroscopic Data cluster_info Structural Information HNMR ¹H NMR ProtonEnv Proton Environment & Connectivity HNMR->ProtonEnv CNMR ¹³C NMR CarbonBackbone Carbon Skeleton CNMR->CarbonBackbone IR IR FunctionalGroups Functional Groups IR->FunctionalGroups MS MS MolWeight Molecular Weight & Formula MS->MolWeight ValidatedStructure Unambiguous Structure of this compound ProtonEnv->ValidatedStructure CarbonBackbone->ValidatedStructure FunctionalGroups->ValidatedStructure MolWeight->ValidatedStructure

Caption: Synergy of spectroscopic techniques for structural elucidation.

Conclusion

The synthesis of this compound via Friedel-Crafts acylation is a robust and reliable method. However, the synthesis is only half the story. Rigorous validation through a combination of ¹H NMR, ¹³C NMR, IR spectroscopy, and mass spectrometry is essential to ensure the identity, purity, and structural integrity of the final product. Each technique provides a unique and complementary dataset that, when considered together, allows for the unambiguous confirmation of the target molecule. This comprehensive approach to synthesis and validation is fundamental to good laboratory practice and ensures the reliability of subsequent research and development endeavors.

References

  • PubChem. Benzoylacrylic acid | C10H8O3 | CID 676116.
  • Organic Syntheses. β-BENZOYLACRYLIC ACID.
  • NIST. Benzoylacrylic acid.
  • ChemBK. 3-benzoyl-acrylicaci.
  • The Royal Society of Chemistry. Supplementary Information.
  • Wikipedia. Friedel–Crafts reaction.
  • Beilstein Journal of Organic Chemistry. Friedel–Crafts acylation of benzene derivatives in tunable aryl alkyl ionic liquids (TAAILs).
  • Organic Chemistry Portal. Friedel-Crafts Acylation.
  • Doc Brown's Chemistry. The C-13 NMR spectrum of benzoic acid.
  • The Royal Society of Chemistry. SUPPORTING INFORMATION.
  • Organic Chemistry Data. NMR Spectroscopy :: 13C NMR Chemical Shifts.
  • Spectroscopy Online. Infrared Spectroscopy of Polymers X: Polyacrylates.
  • ResearchGate. 1 H-NMR spectra of acrylic acid (A) and polyacrylic acid (B).
  • Adhesion Society. QUANTITATIVE COMONOMER ANALYSIS OF POLYACRYLATES VIA IR SPECTROSCOPY.
  • ResearchGate. Infrared spectra of a acrylic acid, b methacrylic acid.

Sources

A Comparative Guide to Catalysts for 3-Benzoylacrylic Acid Synthesis: A Senior Application Scientist's Perspective

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, medicinal chemists, and professionals in drug development, the synthesis of 3-benzoylacrylic acid represents a critical step in the creation of a wide array of valuable organic compounds. This versatile building block is a key precursor in the synthesis of pharmaceuticals and polymers. The primary and most established route to this compound is the Friedel-Crafts acylation of benzene with maleic anhydride. The choice of catalyst for this crucial transformation is paramount, directly influencing yield, purity, cost-effectiveness, and environmental impact.

This guide provides an in-depth comparative analysis of various catalytic systems for the synthesis of this compound. Moving beyond a simple recitation of protocols, we will delve into the mechanistic reasoning behind catalyst selection and provide a critical evaluation of their performance based on experimental data.

The Cornerstone Reaction: Friedel-Crafts Acylation

The synthesis of this compound is predominantly achieved through the electrophilic aromatic substitution reaction between benzene and maleic anhydride.[1] The catalyst's role is to activate the maleic anhydride, generating a highly electrophilic acylium ion intermediate, which is then attacked by the electron-rich benzene ring. The choice of catalyst dictates the efficiency of this process and the overall viability of the synthesis.

Below is a generalized workflow for the synthesis of this compound via Friedel-Crafts acylation.

cluster_reactants Reactants cluster_catalysis Catalytic System cluster_process Reaction & Work-up Benzene Benzene Reaction Friedel-Crafts Acylation Benzene->Reaction Maleic_Anhydride Maleic Anhydride Maleic_Anhydride->Reaction Catalyst Catalyst (e.g., AlCl₃, FeCl₃, Zeolite) Catalyst->Reaction Hydrolysis Aqueous Work-up Reaction->Hydrolysis Isolation Product Isolation Hydrolysis->Isolation Product This compound Isolation->Product

Caption: Generalized workflow for this compound synthesis.

Comparative Analysis of Catalytic Systems

The selection of a catalyst is a critical decision, balancing factors such as reactivity, cost, safety, and environmental impact. We will now compare the performance of traditional homogeneous Lewis acid catalysts with emerging heterogeneous alternatives.

Homogeneous Lewis Acid Catalysts: The Workhorses

Homogeneous catalysts, existing in the same phase as the reactants, have been the traditional choice for Friedel-Crafts acylation.[2] Their high activity is a significant advantage.

1. Aluminum Chloride (AlCl₃): The Gold Standard

Aluminum chloride is the most widely used and well-documented catalyst for this reaction.[1] Its strong Lewis acidity effectively promotes the formation of the acylium ion, leading to high yields.

  • Mechanism: AlCl₃ coordinates with an oxygen atom of maleic anhydride, polarizing the carbonyl group and facilitating the ring-opening attack by benzene to form the acylium ion.[2]

  • Performance: The established protocol from Organic Syntheses reports a reliable yield of 80-85%.[1]

  • Drawbacks: AlCl₃ is highly hygroscopic and reacts violently with water. The reaction requires stoichiometric amounts of the catalyst because the product, an aryl ketone, forms a stable complex with AlCl₃, rendering it inactive.[2] This necessitates a hydrolytic work-up to break the complex and recover the product, generating significant aqueous waste.

2. Ferric Chloride (FeCl₃): A Cost-Effective Alternative

Ferric chloride is a less expensive and milder Lewis acid compared to AlCl₃. While it can catalyze Friedel-Crafts acylation, it generally requires higher temperatures to achieve comparable reactivity.[3]

  • Performance: While specific data for this compound is scarce, studies on the acylation of other aromatics suggest that FeCl₃ can provide good to excellent yields, often in the range of 65-94%, depending on the substrate and reaction conditions.[4]

  • Advantages: Lower cost and reduced moisture sensitivity compared to AlCl₃.

  • Limitations: May require more forcing conditions (higher temperatures, longer reaction times) and, like AlCl₃, is typically used in stoichiometric amounts and presents similar work-up and waste disposal challenges.

3. Zinc Chloride (ZnCl₂): A Milder Option

Zinc chloride is an even milder Lewis acid, offering a more moderate reactivity profile.[3]

  • Performance: Its lower activity often translates to lower yields or the need for more forcing conditions compared to AlCl₃ and FeCl₃.

  • Applicability: Generally reserved for more activated aromatic substrates. For the synthesis of this compound from benzene, it is expected to be less efficient than its more potent counterparts.

CatalystTypical Yield (%)Reaction ConditionsAdvantagesDisadvantages
AlCl₃ 80 - 85[1]Benzene reflux, 1 hrHigh reactivity, well-establishedStoichiometric amounts needed, hygroscopic, corrosive, significant waste generation
FeCl₃ 65 - 94 (substrate dependent)[4]Higher temperatures may be requiredLower cost, less moisture sensitive than AlCl₃Stoichiometric amounts, corrosive, waste generation
ZnCl₂ Lower (substrate dependent)Forcing conditions often necessaryLow cost, mildLow reactivity for unactivated arenes

Table 1: Comparison of Homogeneous Lewis Acid Catalysts

Heterogeneous Catalysts: The Sustainable Frontier

Heterogeneous catalysts, which exist in a different phase from the reactants, offer significant advantages in terms of separation, reusability, and reduced waste generation, aligning with the principles of green chemistry.[5]

1. Zeolites: Shape-Selective and Reusable

Zeolites are crystalline aluminosilicates with well-defined microporous structures and strong Brønsted and Lewis acid sites.[6] Zeolites like H-beta, Y-zeolite, and mordenite have shown promise in Friedel-Crafts acylation.[7]

  • Mechanism: The reaction occurs within the pores of the zeolite, where the acid sites activate the acylating agent. The shape-selective nature of zeolites can influence product distribution, although this is less critical for the reaction of benzene with maleic anhydride.

  • Challenges: Catalyst deactivation due to coke formation or leaching of the active species can occur, though this can often be mitigated by regeneration processes like calcination.[6]

2. Ionic Liquids: "Green" Reaction Media and Catalysts

Ionic liquids are salts with low melting points that can act as both solvents and catalysts. In Friedel-Crafts acylation, they are often used in combination with a Lewis acid, such as FeCl₃, creating a recyclable catalytic system.[4]

  • Mechanism: The ionic liquid can enhance the activity of the Lewis acid and facilitate product separation. The product is typically immiscible with the ionic liquid phase, allowing for simple decantation.

  • Performance: High yields (often >90%) have been reported for Friedel-Crafts acylations in ionic liquid systems.[4]

  • Advantages: Potential for high yields, catalyst and solvent recyclability, and improved safety due to their low vapor pressure.

  • Considerations: The cost of ionic liquids can be a significant factor, and their "green" credentials are a subject of ongoing debate due to their synthesis and disposal.

Catalyst TypeKey FeaturesAdvantagesChallenges
Zeolites (e.g., H-beta) Microporous, strong acid sitesReusable, easy separation, shape selectivityPotential for deactivation, may require higher temperatures
Ionic Liquids (with Lewis Acid) "Green" solvent/catalyst systemHigh yields, catalyst recyclability, enhanced safetyCost, potential toxicity and disposal issues

Table 2: Overview of Heterogeneous Catalytic Systems

Experimental Protocols

To provide a practical basis for comparison, detailed experimental protocols for the synthesis of this compound using representative catalysts are outlined below.

Protocol 1: Synthesis using Aluminum Chloride (Homogeneous)

This protocol is adapted from the well-established procedure in Organic Syntheses.[1]

Materials:

  • Maleic anhydride (34 g, 0.347 mol)

  • Dry, thiophene-free benzene (200 mL, 2.24 mol)

  • Anhydrous aluminum chloride (100 g, 0.75 mol)

  • Concentrated hydrochloric acid

  • Water

Procedure:

  • In a 1-L three-necked round-bottomed flask equipped with a stirrer and reflux condenser, dissolve maleic anhydride in benzene.

  • With stirring, add anhydrous aluminum chloride in portions at a rate that maintains a moderate reflux.

  • After the addition is complete, heat the mixture under reflux with stirring for 1 hour.

  • Cool the reaction flask in an ice bath and hydrolyze the mixture by the slow addition of water, followed by concentrated hydrochloric acid.

  • Transfer the mixture to a Claisen flask and remove the benzene and some water by distillation under reduced pressure.

  • While the residue is still molten, transfer it to a beaker and allow it to solidify by cooling.

  • Collect the crude product by suction filtration and wash with a solution of hydrochloric acid in water, followed by water.

  • The crude product is then purified by dissolving it in a sodium carbonate solution, treating with activated carbon, filtering, and reprecipitating the acid with hydrochloric acid.

  • The final product is collected by filtration, washed with cold water, and dried.

Expected Yield: 56-63 g (80-85%) of light-yellow anhydrous β-benzoylacrylic acid.[1]

Reactants Dissolve Maleic Anhydride in Benzene Add_AlCl3 Add AlCl₃ in portions Reactants->Add_AlCl3 Reflux Reflux for 1 hour Add_AlCl3->Reflux Hydrolysis Hydrolyze with ice, H₂O, and HCl Reflux->Hydrolysis Distillation Remove Benzene (reduced pressure) Hydrolysis->Distillation Isolation Isolate Crude Product (filtration) Distillation->Isolation Purification Purify via Na₂CO₃ solution Isolation->Purification Final_Product Collect and Dry This compound Purification->Final_Product

Caption: Experimental workflow for AlCl₃ catalyzed synthesis.

Protocol 2: Synthesis using a Zeolite Catalyst (Heterogeneous)

This is a generalized protocol based on typical procedures for zeolite-catalyzed Friedel-Crafts acylation.[7]

Materials:

  • Maleic anhydride (1 equivalent)

  • Benzene (excess, acts as solvent and reactant)

  • Activated H-beta zeolite (catalyst loading typically 10-20 wt% relative to maleic anhydride)

Procedure:

  • Activate the H-beta zeolite catalyst by heating under vacuum or in a stream of inert gas at high temperature (e.g., 400-500 °C) for several hours to remove adsorbed water.

  • In a round-bottomed flask equipped with a reflux condenser, add the maleic anhydride, benzene, and the activated zeolite catalyst.

  • Heat the mixture to reflux with vigorous stirring. The reaction progress can be monitored by TLC or GC.

  • After the reaction is complete (typically several hours), cool the mixture to room temperature.

  • Separate the solid catalyst by filtration. The catalyst can be washed with a solvent, dried, and calcined for reuse.

  • The filtrate, containing the product and excess benzene, is concentrated under reduced pressure.

  • The crude product can be purified by recrystallization.

Catalyst Reusability: The recovered zeolite catalyst can be regenerated by washing with a suitable solvent to remove adsorbed organic species, followed by calcination at high temperature to burn off any coke deposits. The regenerated catalyst can then be used in subsequent reaction cycles.[6]

cluster_prep Catalyst Preparation cluster_reaction Reaction cluster_workup Product Isolation & Catalyst Recovery cluster_recycle Catalyst Regeneration Activate_Zeolite Activate Zeolite (heating) Mix_Reactants Combine Reactants and Catalyst Activate_Zeolite->Mix_Reactants Reflux Reflux with Stirring Mix_Reactants->Reflux Filter Filter to Separate Catalyst Reflux->Filter Concentrate Concentrate Filtrate Filter->Concentrate Wash_Catalyst Wash Catalyst Filter->Wash_Catalyst Purify Purify Product Concentrate->Purify Calcine Calcine Catalyst Wash_Catalyst->Calcine Reuse Reuse Catalyst Calcine->Reuse

Caption: Workflow for zeolite-catalyzed synthesis and regeneration.

Conclusion and Future Outlook

The synthesis of this compound via Friedel-Crafts acylation offers a fascinating case study in the evolution of catalytic methodologies. While the traditional homogeneous Lewis acid catalysts, particularly AlCl₃, remain highly effective and provide excellent yields, they are encumbered by significant environmental and practical drawbacks, including the need for stoichiometric quantities and the generation of substantial waste streams.

The future of industrial and laboratory-scale synthesis of this compound and related compounds undoubtedly lies in the development and optimization of heterogeneous catalytic systems. Zeolites and supported ionic liquids represent the forefront of this movement. Their inherent advantages of easy separation and reusability not only reduce waste and environmental impact but also offer the potential for more cost-effective and streamlined manufacturing processes.

For researchers and drug development professionals, the choice of catalyst will depend on the specific requirements of their synthesis. For small-scale, exploratory work where high yield is paramount and waste disposal is manageable, the traditional AlCl₃ method remains a viable option. However, for process development and larger-scale production, the long-term benefits of investing in the development of a robust and recyclable heterogeneous catalytic system are undeniable. Further research focusing on enhancing the stability and activity of these solid acid catalysts will be crucial in paving the way for a more sustainable future in chemical synthesis.

References

  • Friedel-Crafts Acylation.doc. (n.d.).
  • Komura, K., Sugi, Y., & Kubota, Y. (2012). A Novel Friedel-Crafts Acylation Reaction of Anisole for Production of 4-Methoxyacetophenone with High Selectivity and Sufficient Reusability of Mordenite Zeolite Catalyst. Green and Sustainable Chemistry, 2, 83-89.
  • Martins, K., et al. (2015). Friedel-crafts acylation reactions using heterogeneous catalysts stimulated by conventional and microwave heating. Journal of the Brazilian Chemical Society, 26(6), 1156-1165.
  • Martins, K., et al. (2015). Friedel-Crafts acylation of aromatics and heteroaromatics by beta zeolite.
  • de Oliveira, L. F., & da Silva, F. M. (2024).
  • Hierarchical Zeolites Prepared Using a Surfactant-Mediated Strategy: ZSM-5 vs. Y as Catalysts for Friedel–Crafts Acylation Reaction. (2021).
  • Scuotto, J.-F., et al. (2021). Review on friedel-crafts acylation of benzene derivatives using various catalytic systems. International Journal of Advanced Chemistry Research, 3(2), 1-8.
  • Rühling, A., et al. (2023). Friedel–Crafts acylation of benzene derivatives in tunable aryl alkyl ionic liquids (TAAILs). Beilstein Journal of Organic Chemistry, 19, 212-216.
  • Experiment 1: Friedel-Crafts Acylation. (n.d.).
  • The effect of various Lewis acid catalysts on the synthetic yield of b-mercapto carbonyl derivatives 3a as depicted in Scheme 1a. (n.d.).
  • Reaction Kinetics, Mechanisms and Catalysis. (2023). Sriwijaya University Repository.
  • Kinetic and Reactive Distillation for Acrylic Acid Synthesis via Transesterification. (n.d.).
  • Reaction kinetics in formulated industrial catalysts. (n.d.).
  • Kinetics of Catalytic Reactions. (2005).
  • Grummitt, O., Becker, E. I., & Miesse, C. (1955). β-BENZOYLACRYLIC ACID. Organic Syntheses, 35, 109.
  • Reaction kinetics of the catalytic esterification of acrylic acid with propylene glycol. (n.d.).
  • Ionic Liquids Synthesis – Methodologies. (n.d.).
  • Zeolite Catalysts for Phenol Benzoylation with Benzoic Acid: Exploring the Synthesis of Hydroxybenzophenones. (2021).
  • Surface Properties of acidic Heterogeneous Catalysts for Benzene Alkylation -A Comparative Study. (2021).
  • From designer Lewis acid to designer Brønsted acid towards more reactive and selective acid catalysis. (2011). Proceedings of the Japan Academy, Series B, 87(4), 131-150.
  • Synthesis and Applications of New Ionic Liquids. (n.d.).
  • A Feasible One-Step Synthesis of Hierarchical Zeolite Beta with Uniform Nanocrystals via CTAB. (2018).
  • Synthesizing of Ionic Liquids from Different Chemical Reactions. (2012). Science Alert.
  • Design and synthesis of new anionic “polymeric ionic liquids” with high charge delocalization. (2014). Polymer Chemistry, 5(13), 4056-4066.
  • Synthesis and characterization of Beta zeolites for catalytic applications. (n.d.).
  • Rational Design of Hierarchical Beta Zeolites via Post-Synthesis Treatments and Their Applications. (2021).
  • 35241 PDFs | Review articles in LEWIS ACIDS. (n.d.).
  • Diels–Alder Reactions of β-Acylacrylic Acids. (n.d.).
  • A Comparative Study of Homogeneous and Heterogeneous Catalyzed Glycerol Acetylation with Acetic Acid: Activity, Selectivity, and Stability. (2022).
  • Progress in Lewis-Acid-Templated Diels–Alder Reactions. (2024). International Journal of Molecular Sciences, 25(6), 3125.
  • Comparison of the Efficiency of Hetero- and Homogeneous Catalysts in Cellulose Liquefaction. (2023).
  • Zeolite-based catalysts for the synthesis of γ-valerolactone from various biomass feedstocks. (n.d.).
  • Ionic liquid as a green catalytic reaction medium for esterifications. (n.d.).

Sources

structure-activity relationship (SAR) of 3-Benzoylacrylic acid analogs

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Guide to the Structure-Activity Relationship (SAR) of 3-Benzoylacrylic Acid Analogs for Therapeutic Development

As researchers in drug discovery, our goal is to understand how the subtle architecture of a molecule dictates its biological function. The this compound scaffold represents a privileged structure in medicinal chemistry, demonstrating a remarkable breadth of biological activities, including potent anticancer and antimicrobial effects. This guide provides a detailed exploration of the structure-activity relationships (SAR) of these analogs, offering a comparative analysis of their performance supported by experimental data and protocols to inform future drug development endeavors.

The this compound Core: A Scaffold of Potential

The fundamental structure of this compound, characterized by a benzoyl group attached to an acrylic acid moiety, serves as a versatile template for chemical modification. The reactivity of the α,β-unsaturated carbonyl system (a Michael acceptor) is a key determinant of its biological activity, often enabling covalent interactions with nucleophilic residues (like cysteine) in target proteins. However, the therapeutic efficacy and specificity of these compounds are profoundly influenced by the nature and position of substituents on the aromatic ring.

Our exploration will focus on how modifications to this core structure modulate biological activity, providing a framework for designing next-generation analogs with enhanced potency and selectivity.

Decoding the Structure-Activity Relationship

The central principle of SAR is that specific structural features of a molecule are responsible for its biological effects. For this compound analogs, the key modifiable zones are the phenyl ring and the acrylic acid backbone.

Phenyl Ring Substitutions: Fine-Tuning Potency and Selectivity

The aromatic phenyl ring is the most readily modified position. Introducing substituents can dramatically alter the compound's electronic properties, lipophilicity, and steric profile, which in turn governs its interaction with biological targets.

  • Electron-Withdrawing Groups (EWGs): Halogens (F, Cl, Br) or nitro groups (NO₂) often enhance biological activity. By increasing the electrophilicity of the α,β-unsaturated system, EWGs can make the molecule a more potent Michael acceptor, facilitating covalent bond formation with target proteins. SAR studies have shown that substituting the phenyl ring with electron-withdrawing groups can improve lipophilicity and hydrogen bond interactions with receptors, boosting antibacterial activity.[1]

  • Electron-Donating Groups (EDGs): Groups like methoxy (-OCH₃) or hydroxyl (-OH) can also confer significant activity. For instance, a methoxy group at position 3, a hydroxy at position 4, and a nitro group at position 5 on the phenyl ring of a related scaffold resulted in a compound with potent anticancer activity against a leukemia cell line.[2] This highlights that a combination of electronic effects can be synergistic.

  • Positional Isomerism: The position of the substituent (ortho, meta, or para) is critical.[3][4] Different positional isomers can adopt distinct conformations within a target's binding site, leading to significant variations in activity. This underscores the importance of synthesizing and testing a range of isomers during lead optimization.

The following diagram illustrates the key modification sites on the this compound scaffold and the general impact of different substituent types.

SAR_Benzoylacrylic_Acid cluster_0 This compound Scaffold cluster_1 Modifications & Effects cluster_2 Resulting Biological Activity Core Benzoyl Ring (Site A) Acrylic Acrylic Acid Moiety (Site B) Core->Acrylic Backbone A_Mods Site A Modifications: - Electron-Withdrawing Groups (EWGs) - Electron-Donating Groups (EDGs) - Steric Bulk Core->A_Mods B_Mods Site B Modifications: - Esterification - Amidation Acrylic->B_Mods Activity Modulated Potency & Selectivity: - Anticancer - Antimicrobial - Enzyme Inhibition A_Mods->Activity Influences Lipophilicity, Electronics B_Mods->Activity Alters Pharmacokinetics, Targeting

Caption: Key modification sites on the this compound scaffold.

Comparative Performance Analysis: Anticancer and Antimicrobial Activity

To provide a clear comparison, the following table summarizes experimental data from studies on various this compound analogs and related structures. The data highlights how specific substitutions influence their potency against different cell lines and microbial strains.

Compound/AnalogTarget/Cell LineActivity MetricResultReference
PMMB-317 (Shikonin-Benzoylacrylic Acid Ester) A549 (Lung Cancer)IC₅₀4.37 µM[5]
PMMB-317 EGFR (Enzyme)IC₅₀22.7 nM[5]
2-(3-benzoylphenyl)propanohydroxamic acid 38 Cancer Cell LinesGrowth Inhibition1-23% at 10 µM[6]
1-allyl-3-(4-chlorobenzoyl)thiourea MRSAMIC1000 µg/mL[1][7]
Thiazolidinone Derivative (4g) MOLT-4 (Leukemia)Growth Inhibition84.19%[2]
Acrylamide Analog (13f) BCR-ABL KinaseIC₅₀20.6 nM[8]
Acrylamide Analog (13f) K562 (Leukemia)IC₅₀32.3 nM[8]

IC₅₀ (Half-maximal inhibitory concentration): The concentration of a drug that is required for 50% inhibition in vitro. A lower value indicates higher potency. MIC (Minimum Inhibitory Concentration): The lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism. A lower value indicates higher potency.

The data clearly demonstrates that derivatization can lead to highly potent compounds. For example, the shikonin ester PMMB-317 shows potent anti-proliferation activity against the A549 lung cancer cell line and strong inhibition of the EGFR enzyme.[5] Similarly, acrylamide analogues have been developed as highly potent inhibitors of BCR-ABL kinase, a key target in chronic myeloid leukemia.[8]

Experimental Protocols: Synthesis and Biological Evaluation

Trustworthy and reproducible data is the bedrock of scientific advancement. Below are detailed, step-by-step methodologies for the synthesis of a core this compound and a standard protocol for evaluating its anticancer activity.

Synthesis of β-Benzoylacrylic Acid via Friedel-Crafts Acylation

This protocol describes a classic and reliable method for synthesizing the parent scaffold.[9]

Step 1: Reaction Setup

  • In a 1-liter three-necked round-bottomed flask equipped with a mechanical stirrer and a reflux condenser, combine 34 g (0.347 mole) of maleic anhydride and 175 g (200 ml) of dry, thiophene-free benzene.

  • Stir the mixture until the maleic anhydride has completely dissolved.

Step 2: Addition of Catalyst

  • Gradually add 100 g (0.75 mole) of anhydrous aluminum chloride powder in 6-8 portions. Add it at a rate that maintains a moderate reflux of the benzene. This addition should take approximately 20 minutes.

Step 3: Reflux

  • Heat the mixture under reflux on a steam bath with continuous stirring for 1 hour.

Step 4: Hydrolysis

  • Cool the reaction flask thoroughly in an ice bath.

  • Carefully add 200 ml of water dropwise with vigorous stirring, followed by 50 ml of concentrated hydrochloric acid.[9] This is an exothermic step and requires careful temperature control.

Step 5: Isolation and Purification

  • Transfer the hydrolyzed mixture to a Claisen flask and distill the benzene and some water under reduced pressure (20-30 mm) at 50-60°C.

  • Transfer the molten residue to a beaker and allow it to crystallize by standing at 0-5°C for 1 hour.

  • Collect the yellow solid by suction filtration, wash with a cold solution of hydrochloric acid, and then with cold water.

  • The crude acid can be recrystallized from benzene to yield light-yellow anhydrous β-benzoylacrylic acid.

In Vitro Anticancer Activity Assay (MTT Assay)

This is a standard colorimetric assay for assessing cell viability.

Step 1: Cell Seeding

  • Culture human cancer cells (e.g., A549, HT-29) in appropriate media until they reach logarithmic growth phase.

  • Seed the cells into 96-well plates at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for attachment.

Step 2: Compound Treatment

  • Prepare a stock solution of the test compound (e.g., this compound analog) in DMSO.

  • Create a series of dilutions of the test compound in the cell culture medium.

  • Replace the medium in the wells with the medium containing the various concentrations of the compound. Include a vehicle control (DMSO) and a positive control (e.g., a known anticancer drug).

Step 3: Incubation

  • Incubate the plates for a specified period (e.g., 24, 48, or 72 hours) at 37°C in a humidified atmosphere with 5% CO₂.

Step 4: MTT Addition and Incubation

  • Add 20 µL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS) to each well.

  • Incubate for an additional 4 hours. Viable cells with active mitochondria will reduce the yellow MTT to purple formazan crystals.

Step 5: Solubilization and Measurement

  • Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Measure the absorbance at a wavelength of 490 nm using a microplate reader.

Step 6: Data Analysis

  • Calculate the percentage of cell growth inhibition relative to the vehicle control.

  • Plot the inhibition percentage against the compound concentration and determine the IC₅₀ value using non-linear regression analysis.

The following diagram outlines the general workflow for the synthesis and evaluation process.

Workflow_Diagram cluster_synthesis Synthesis & Purification cluster_evaluation Biological Evaluation cluster_sar SAR Analysis S1 Step 1: Reactants (e.g., Benzene + Maleic Anhydride) S2 Step 2: Friedel-Crafts Acylation (AlCl3 Catalyst) S1->S2 S3 Step 3: Hydrolysis & Work-up S2->S3 S4 Step 4: Purification (Recrystallization) S3->S4 S5 Characterization (NMR, MS) S4->S5 B1 Step 1: In Vitro Assay (e.g., MTT Assay) S5->B1 Test Compound B2 Step 2: Cell Culture & Treatment B1->B2 B3 Step 3: Data Acquisition (Absorbance Reading) B2->B3 B4 Step 4: Data Analysis (IC50 Determination) B3->B4 SAR Structure-Activity Relationship Analysis B4->SAR Informs SAR->S1 Guides Next Synthesis Cycle

Caption: General workflow for synthesis and biological evaluation of analogs.

Conclusion and Future Directions

The this compound scaffold is a highly tractable platform for the development of novel therapeutic agents. The SAR is well-defined, with the electronic and steric properties of substituents on the phenyl ring playing a crucial role in modulating biological activity. Electron-withdrawing groups generally enhance potency, but strategic placement of electron-donating groups can also lead to highly active compounds.

Future research should focus on creating more complex derivatives, such as fusing heterocyclic rings to the core structure, to explore new chemical space and identify novel mechanisms of action. Combining the this compound moiety with other pharmacophores, as seen with the shikonin ester, is a promising strategy for developing dual-action inhibitors that could overcome drug resistance.[5] By leveraging the principles outlined in this guide, researchers can rationally design and synthesize the next generation of this compound analogs with improved therapeutic profiles.

References

  • Synthesis of substituted benzoylacrylic acids as potential antagonists of phospholipase A2. (n.d.). PubMed. [Link]
  • Design and enantioselective synthesis of 3-(α-acrylic acid) benzoxaboroles to combat carbapenemase resistance. (2021).
  • Design, synthesis and biological evaluation of benzoylacrylic acid shikonin ester derivatives as irreversible dual inhibitors of tubulin and EGFR. (2019). PubMed. [Link]
  • The Role of this compound in Advanced Chemical Synthesis. (n.d.). Fengle. [Link]
  • β-BENZOYLACRYLIC ACID. (n.d.). Organic Syntheses. [Link]
  • Molecular docking, synthesis, and antibacterial activity of the analogs of 1-allyl-3-benzoylthiourea. (2023).
  • Structure-activity relationship study of novel anticancer aspirin-based compounds. (n.d.).
  • Structure-based design, synthesis, molecular docking, and biological activities of 2-(3-benzoylphenyl) propanoic acid derivatives as dual mechanism drugs. (n.d.).
  • Structure-activity relationship study of novel anticancer aspirin-based compounds. (n.d.).
  • 3-Carbonylacrylic derivatives as potential antimicrobial agents. Correlations between activity and reactivity toward cysteine. (1987). PubMed. [Link]
  • Benzilic acid based new 2-aryl-1,3-thiazolidin-4-one derivatives: Synthesis and anticancer activity. (n.d.). DergiPark. [Link]
  • Synthesis, Biological Evaluation, and Structure-Activity Relationships of 2[2-(Benzoylamino)benzoylamino]benzoic Acid Analogues as Inhibitors of Adenovirus Replication. (n.d.).
  • Design, synthesis and biological evaluation of second- generation benzoylpiperidine derivatives as reversible monoacylglycerol lipase (MAGL) inhibitors. (n.d.). University of Pisa. [Link]
  • Molecular docking, synthesis, and antibacterial activity of the analogs of 1-allyl-3-benzoylthiourea. (2023). PubMed. [Link]
  • Synthesis, Biological Evaluation, and Molecular Modeling Studies of Chiral Chloroquine Analogues as Antimalarial Agents. (2018). PubMed. [Link]
  • Design, synthesis and biological evaluation of novel acrylamide analogues as inhibitors of BCR-ABL kinase. (n.d.).
  • Recent insights into antibacterial potential of benzothiazole derivatives. (2023).
  • Synthesis, characterization and antimicrobial activity studies of 5-(2-(5- benzoyl-1H-1,2,3-benzotriazole-1-yl)2-oxoethylamino)-. (n.d.). Prime Scholars. [Link]

Sources

A Comparative Guide to Purity Analysis of 3-Benzoylacrylic Acid: HPLC vs. GC-MS

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth, objective comparison of High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) for the purity determination of 3-Benzoylacrylic acid. Designed for researchers, scientists, and drug development professionals, this document moves beyond procedural lists to explain the fundamental causality behind methodological choices, ensuring a robust and reproducible analytical strategy.

Introduction: The Analytical Imperative for this compound

This compound (C₁₀H₈O₃) is a dicarboxylic acid derivative containing a benzoyl group, which makes it a useful building block in organic synthesis and a potential process-related impurity in pharmaceutical manufacturing.[1][2] Its purity is paramount, as even trace impurities can significantly impact reaction yields, downstream product quality, and the safety and efficacy of active pharmaceutical ingredients (APIs).

Choosing the appropriate analytical technique is the first critical step in developing a reliable purity assessment method. The physicochemical properties of the analyte—specifically its volatility and thermal stability—dictate the most logical and efficient approach. This compound is a solid with a melting point in the range of 94-99°C and is not readily volatile.[3][4] This characteristic inherently favors certain techniques over others. This guide will compare HPLC, a versatile technique for non-volatile compounds, with GC-MS, the gold standard for volatile substances, to establish the optimal strategy for this compound.[5][6]

High-Performance Liquid Chromatography (HPLC): The Direct Approach

HPLC is a cornerstone of pharmaceutical analysis, prized for its ability to separate and quantify non-volatile and thermally labile compounds at ambient temperatures.[6][7] This makes it an exceptionally well-suited technique for the direct analysis of this compound without the need for chemical modification.

Causality Behind the HPLC Method Design

The development of a robust HPLC method is rooted in the chemical nature of the analyte.

  • Separation Mode Selection: Reversed-phase (RP-HPLC) is the most logical choice.[8] In this mode, a nonpolar stationary phase (typically C18-silica) is used with a polar mobile phase. This compound, with its phenyl ring and hydrocarbon backbone, possesses sufficient nonpolar character to be retained on a C18 column, allowing for effective separation from more polar or more nonpolar impurities.

  • Mobile Phase pH Control: The carboxylic acid moiety in this compound (pKa ≈ 4-5) will be ionized at neutral pH. This ionization can lead to poor peak shape (tailing) and unstable retention times. To ensure a single, un-ionized species is present, the mobile phase must be acidified to a pH at least 2 units below the analyte's pKa.[9] An acidic mobile phase, such as water with 0.1% phosphoric acid or formic acid, suppresses the ionization of the carboxyl group, resulting in sharp, symmetrical peaks and reproducible retention.

  • Detector Selection: The benzoyl group in the molecule contains a strong chromophore, making UV detection highly effective and sensitive. The carboxyl group also absorbs in the low UV range (200-210 nm).[9] A wavelength of 254 nm, where the aromatic ring absorbs strongly, typically provides excellent sensitivity and selectivity.

Experimental Protocol: HPLC-UV Purity Assay

This protocol provides a self-validating system for the purity determination of this compound.

  • Instrumentation:

    • HPLC system with a quaternary or binary pump, autosampler, column thermostat, and UV-Vis detector.

  • Chemicals and Reagents:

    • This compound reference standard (>99.5% purity)

    • Acetonitrile (HPLC grade)

    • Water (HPLC grade or Milli-Q)

    • Phosphoric Acid (ACS grade)

  • Chromatographic Conditions:

    Parameter Condition Rationale
    Column C18, 4.6 x 150 mm, 5 µm Industry standard for reversed-phase separation of small molecules.
    Mobile Phase A Water with 0.1% H₃PO₄ Acidifier to suppress ionization of the analyte's carboxyl group.
    Mobile Phase B Acetonitrile with 0.1% H₃PO₄ Organic modifier to elute the analyte from the C18 column.
    Gradient 70% A / 30% B, hold for 10 min Isocratic elution provides stable retention for purity assessment. (Adjust ratio as needed for optimal retention time of ~5-7 min).
    Flow Rate 1.0 mL/min Standard flow rate for a 4.6 mm ID column.
    Column Temp. 30 °C Controlled temperature ensures retention time reproducibility.[10]
    Injection Vol. 10 µL Standard volume for analytical HPLC.

    | Detection | UV at 254 nm | Wavelength for strong absorbance by the benzoyl chromophore. |

  • Procedure:

    • Standard Preparation: Accurately weigh and dissolve the this compound reference standard in the mobile phase to create a 1.0 mg/mL stock solution. Further dilute to a working concentration of 0.1 mg/mL.

    • Sample Preparation: Prepare the sample to be tested at the same concentration (0.1 mg/mL) using the mobile phase as the diluent.

    • System Suitability: Inject the standard solution five times. The relative standard deviation (RSD) for the peak area and retention time should be ≤2.0%.

    • Analysis: Inject the sample solution.

    • Calculation: Calculate purity using the area percent method:

      • Purity (%) = (Area of Main Peak / Total Area of All Peaks) x 100

HPLC Workflow Diagram

HPLC_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_data Data Processing p1 Prepare Mobile Phase (Acidified Water/ACN) p2 Prepare Standard & Sample (0.1 mg/mL in Mobile Phase) p1->p2 a1 HPLC System Setup (C18, 30°C, 1 mL/min) p2->a1 a2 Inject Sample (10 µL) a1->a2 a3 UV Detection (254 nm) a2->a3 d1 Integrate Chromatogram a3->d1 d2 Calculate Purity (Area % Report) d1->d2 GCMS_Workflow cluster_prep Sample Preparation cluster_analysis Analysis cluster_data Data Processing p1 Weigh Sample (~1 mg) p2 Add Pyridine & BSTFA p1->p2 p3 Heat at 70°C for30 min(Mandatory Derivatization) p2->p3 a1 GC-MS System Setup (DB-5ms, Temp Program) p3->a1 a2 Inject Derivatized Sample a1->a2 a3 EI Mass Spectrometry (Scan 40-450 m/z) a2->a3 d1 Analyze TIC & Mass Spectra a3->d1 d2 Calculate Purity & Confirm Identity d1->d2

Sources

A Researcher's Guide to Identifying Cis/Trans Isomers of 3-Benzoylacrylic Acid by ¹H NMR Spectroscopy

Author: BenchChem Technical Support Team. Date: January 2026

In the fields of medicinal chemistry and materials science, the precise stereochemical assignment of molecules is not merely an academic exercise; it is a critical determinant of biological activity, physical properties, and patentability. 3-Benzoylacrylic acid, a versatile α,β-unsaturated keto-acid, serves as a key precursor in the synthesis of various heterocyclic compounds and polymers.[1][2] Its utility is intrinsically linked to the geometry of its vinylic double bond, which can exist in either a cis or trans configuration. This guide provides an in-depth, data-supported comparison of these isomers, demonstrating the definitive power of Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy for their unambiguous identification.

The Decisive Role of Geometry: Theoretical Framework

The differentiation between cis and trans isomers via ¹H NMR is fundamentally rooted in the analysis of the scalar coupling constant (J) between the two protons on the carbon-carbon double bond (vinylic protons).[3] The magnitude of this vicinal coupling (a coupling across three bonds, denoted as ³JHH) is exquisitely sensitive to the dihedral angle (φ) between the interacting protons. This relationship is mathematically described by the Karplus equation.[4][5]

The Karplus Relationship: The equation, in its general form J(φ) = Acos²(φ) + Bcos(φ) + C, predicts the coupling constant based on the dihedral angle.[6] For alkene systems:

  • Trans Isomers: The vinylic protons are positioned at a dihedral angle of approximately 180°. This anti-periplanar arrangement allows for maximum orbital overlap, resulting in a large coupling constant, typically in the range of 12-18 Hz.[7]

  • Cis Isomers: The vinylic protons have a dihedral angle of approximately 0°. This syn-periplanar orientation leads to a significantly smaller coupling constant, generally between 6-12 Hz.[7][8]

This predictable and substantial difference in the ³JHH value serves as the primary, unequivocal diagnostic tool for assigning the stereochemistry of this compound isomers.

Experimental Protocol: A Self-Validating Workflow

The following protocol outlines the steps for acquiring high-quality ¹H NMR spectra suitable for stereochemical analysis. The causality behind each step is explained to ensure a robust and reproducible methodology.

1. Sample Preparation:

  • Analyte: Weigh 5-10 mg of the this compound sample.

  • Solvent Selection: Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent within a standard 5 mm NMR tube.

    • Causality: Deuterated solvents (e.g., Chloroform-d, CDCl₃; Dimethyl sulfoxide-d₆, DMSO-d₆) are used because deuterium resonates at a frequency far outside the proton spectrum, rendering the solvent invisible in the ¹H NMR experiment.[9] DMSO-d₆ is often an excellent choice as it can solubilize both the acid and potential impurities, and the carboxylic acid proton (-COOH) signal will be readily observable.

  • Internal Standard: Add a small amount of Tetramethylsilane (TMS).

    • Causality: TMS is the universally accepted internal reference standard for ¹H NMR. Its 12 equivalent protons give a sharp, intense signal which is defined as 0.00 ppm, against which all other proton signals in the sample are measured.[10]

2. NMR Data Acquisition:

  • Instrumentation: Utilize a 400 MHz (or higher) NMR spectrometer.

    • Causality: Higher field strengths increase spectral dispersion, meaning the signals are spread out over a wider frequency range. This minimizes the risk of signal overlap and allows for more accurate measurement of chemical shifts and coupling constants.

  • Experiment: Perform a standard 1D proton experiment (e.g., using a zg30 pulse program).

  • Key Parameters:

    • Number of Scans (NS): Typically 16 or 32 scans are sufficient for a sample of this concentration.

    • Relaxation Delay (D1): A delay of 1-2 seconds is generally adequate.

    • Acquisition Time (AQ): At least 3-4 seconds to ensure good resolution.

3. Data Processing and Analysis:

  • Apply Fourier transform, phase correction, and baseline correction to the acquired Free Induction Decay (FID).

  • Calibrate the spectrum by setting the TMS peak to 0.00 ppm.

  • Integrate all signals to determine the relative number of protons for each resonance.

  • Measure the chemical shifts (δ) in ppm and, critically, the coupling constants (J) in Hz for the vinylic protons.

Data Interpretation and Comparative Analysis

The key to distinguishing the cis and trans isomers lies in the vinylic region of the ¹H NMR spectrum (typically δ 6.0-8.0 ppm). The two vinylic protons (Hₐ and Hₑ) will appear as a pair of doublets due to their mutual coupling.

IsomerVinylic ProtonsExpected Chemical Shift (δ, ppm)Key Diagnostic Feature: ³Jab (Hz)
trans-3-Benzoylacrylic acid Hₐ and Hₑ~6.5 - 7.815 - 18 Hz
cis-3-Benzoylacrylic acid Hₐ and Hₑ~6.3 - 7.510 - 12 Hz

Note: Chemical shifts are approximate and can be influenced by solvent and concentration. The coupling constant is the definitive parameter.

Analysis of Expected Spectra:

  • trans-Isomer: The spectrum will exhibit two doublets in the vinylic region. The crucial observation will be that the splitting of these doublets—the distance between the two lines of each doublet—corresponds to a coupling constant of approximately 15-18 Hz.[8][11] This large value is a hallmark of trans-vinylic protons. The proton alpha to the carbonyl group is typically shifted further downfield due to the anisotropic deshielding effect of the C=O bond.

  • cis-Isomer: The spectrum will similarly show two doublets for the vinylic protons. However, the measured coupling constant will be significantly smaller, in the 10-12 Hz range.[7][11] This reduced value provides conclusive evidence for the cis geometry.

The aromatic protons of the benzoyl group will typically appear as a complex multiplet between 7.4 and 8.1 ppm, while the carboxylic acid proton will be a broad singlet at a variable chemical shift (often >10 ppm), which is solvent and concentration-dependent.[12]

Visualizing the Workflow

The process from sample preparation to final isomer identification can be summarized in the following workflow.

G cluster_prep Sample Preparation cluster_acq NMR Acquisition (≥400 MHz) cluster_proc Data Processing cluster_analysis Spectral Analysis Sample Weigh Sample (5-10 mg) Solvent Dissolve in Deuterated Solvent Sample->Solvent TMS Add TMS Standard Solvent->TMS Acquire Acquire 1D ¹H Spectrum TMS->Acquire Process FT, Phasing, Baseline Correction Acquire->Process Calibrate Calibrate to TMS (0 ppm) Process->Calibrate Identify Identify Vinylic Signals (Doublets) Calibrate->Identify Measure Measure Coupling Constant (³JHH) Identify->Measure Decision ³JHH Value? Measure->Decision Trans trans-Isomer Decision->Trans  12-18 Hz Cis cis-Isomer Decision->Cis  6-12 Hz

Sources

A Comparative Guide to the Synthesis of 3-Benzoylacrylic Acid: Efficacy, Mechanism, and Experimental Protocols

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of synthetic organic chemistry, 3-benzoylacrylic acid stands out as a versatile and valuable intermediate.[1] Its unique structure, featuring a phenyl ketone and a carboxylic acid connected by an unsaturated chain, makes it a crucial precursor for a diverse range of heterocyclic compounds, potential pharmaceutical agents, and specialty polymers.[1][2] For researchers and drug development professionals, selecting an optimal synthesis route is a critical decision that impacts yield, purity, scalability, and overall project economy.

This guide provides an in-depth, comparative analysis of the most prominent synthesis routes for this compound. Moving beyond a simple recitation of methods, we will dissect the underlying chemical principles, offer field-proven insights into experimental choices, and present detailed, validated protocols to ensure reproducibility and success in the laboratory.

Route 1: Friedel-Crafts Acylation of Benzene with Maleic Anhydride

The Friedel-Crafts acylation of benzene using maleic anhydride is arguably the most established and widely utilized method for preparing this compound. This electrophilic aromatic substitution reaction is renowned for its high efficiency and directness, proceeding in a single synthetic step to form the core structure.[3]

Mechanistic Rationale & Causality

The reaction is catalyzed by a strong Lewis acid, most commonly anhydrous aluminum chloride (AlCl₃).[4][5] The role of the Lewis acid is paramount; it coordinates with one of the carbonyl oxygens of the maleic anhydride ring. This coordination polarizes the anhydride, creating a highly electrophilic acylium-like species. The electron-rich π-system of the benzene ring then acts as a nucleophile, attacking the activated carbonyl carbon. This step breaks the aromaticity of the benzene ring, forming a resonance-stabilized intermediate known as a sigma complex. The reaction concludes with the deprotonation of the sigma complex, which restores aromaticity and, after an aqueous workup, yields the final this compound product.

A significant advantage of the Friedel-Crafts acylation over its alkylation counterpart is the deactivating nature of the introduced acyl group.[4] This electron-withdrawing effect makes the product less reactive than the starting benzene, effectively preventing further acylation and the common problem of polysubstitution.[4]

Friedel_Crafts_Workflow cluster_reactants Starting Materials cluster_process Reaction & Work-up cluster_purification Purification Benzene Benzene (Dry, Thiophene-free) Reaction 1. Dissolve Anhydride in Benzene 2. Add AlCl₃ in portions 3. Reflux for 1 hour Benzene->Reaction MaleicAnhydride Maleic Anhydride MaleicAnhydride->Reaction AlCl3 Aluminum Chloride (Anhydrous) AlCl3->Reaction Hydrolysis 4. Cool and Hydrolyze (Water, then HCl) (Critical Temperature Control) Reaction->Hydrolysis Exothermic Isolation 5. Distill Benzene (Reduced Pressure) 6. Isolate Crude Solid by Filtration Hydrolysis->Isolation Purify 7. Dissolve in Na₂CO₃ solution 8. Filter & Treat with Norit 9. Precipitate with HCl Isolation->Purify FinalProduct Pure this compound Purify->FinalProduct Crystallization & Drying

Caption: Workflow for this compound via Friedel-Crafts Acylation.

Self-Validating Experimental Protocol (Adapted from Organic Syntheses)

This protocol is based on a robust and widely cited procedure, ensuring high fidelity and yield.[6]

Materials:

  • Maleic anhydride: 34 g (0.347 mole)

  • Benzene (dry, thiophene-free): 175 g (200 ml, 2.24 moles)

  • Anhydrous aluminum chloride powder: 100 g (0.75 mole)

  • Concentrated Hydrochloric Acid (HCl)

  • Anhydrous Sodium Carbonate (Na₂CO₃)

  • Activated Carbon (Norit)

  • Deionized Water

Procedure:

  • Reaction Setup: In a 1-L three-necked round-bottomed flask equipped with a mechanical stirrer and a reflux condenser, dissolve the maleic anhydride in the dry benzene.

  • Catalyst Addition: Begin stirring the solution. Add the anhydrous aluminum chloride in 6-8 portions through the third neck. The rate of addition should be controlled to maintain a moderate reflux of the benzene. This addition typically takes about 20 minutes.

    • Expert Insight: The use of anhydrous AlCl₃ and dry benzene is critical. Water will react violently with and deactivate the Lewis acid catalyst, quenching the reaction. Thiophene, a common impurity in benzene, can also interfere with the Friedel-Crafts reaction.

  • Reaction: After the addition is complete, heat the mixture under reflux using a steam bath, with continuous stirring, for 1 hour.

  • Hydrolysis: Cool the reaction flask thoroughly in an ice bath. Carefully hydrolyze the reaction complex by slowly adding 200 ml of water with vigorous stirring and cooling. The first 50 ml should be added over 15-20 minutes. Follow this with the addition of 50 ml of concentrated HCl.

    • Expert Insight: This step is highly exothermic and must be performed with efficient cooling. Overheating in the presence of dilute acid can lead to the formation of β-benzoyllactic acid as a byproduct, which complicates purification.[6]

  • Isolation of Crude Product: Transfer the hydrolyzed mixture to a Claisen flask. Distill off the benzene and some water under reduced pressure (20-30 mm) using a water bath at 50–60°C. Transfer the molten residue to a beaker and allow it to solidify by standing at 0–5°C for 1 hour. Collect the yellow solid by suction filtration.

  • Purification:

    • Dissolve the crude product in a solution of 40 g of anhydrous sodium carbonate in 250 ml of water, warming to 40–50°C.

    • Add 2 g of activated carbon (Norit), stir for 10-15 minutes, and filter the warm solution with suction to remove colored impurities.

    • Transfer the clear, yellow filtrate to a beaker, cool to 5–10°C, and precipitate the product by slowly adding 70 ml of concentrated HCl with efficient stirring.

    • Expert Insight: Precipitating the acid slowly from its sodium salt solution with cooling is essential to obtain a crystalline solid rather than an oil, which is more difficult to handle and purify.

  • Final Product: Collect the purified solid by suction filtration, wash with cold water, and dry at 50°C.

Expected Yield: 80–85%[6]

Alternative Synthesis Routes

While the Friedel-Crafts acylation is dominant, several other routes have been reported. These are often less direct or present other synthetic challenges.

  • Michael Addition: This approach involves the reaction of benzoyl chloride with an acrylic acid derivative. The reaction typically requires a base catalyst to facilitate the nucleophilic addition.[2] While conceptually straightforward, controlling the reaction conditions to avoid polymerization and other side reactions can be challenging. A patented method describes recycling byproducts from Michael addition reactions to synthesize the ethyl ester of this compound.[2]

  • Bromination-Dehydrohalogenation of β-Benzoylpropionic Acid: This two-step method first involves the bromination of β-benzoylpropionic acid, followed by the elimination of hydrogen bromide (dehydrohalogenation) to introduce the double bond.[6] This route requires the use of bromine, a hazardous and corrosive reagent, and the precursor, β-benzoylpropionic acid, is often synthesized from benzene and succinic anhydride via a Friedel-Crafts reaction itself, making this a longer pathway.

  • Condensation of Acetophenone and Chloral: This multi-step synthesis begins with the condensation of acetophenone and chloral, followed by hydrolysis and dehydration to yield this compound.[6] The multiple steps generally lead to a lower overall yield and increased operational complexity compared to the direct Friedel-Crafts approach.

Comparative Efficacy Analysis

The choice of a synthetic route is a multi-faceted decision. The following table provides a clear comparison of the primary methods.

FeatureFriedel-Crafts AcylationBromination-DehydrohalogenationMichael Addition
Starting Materials Benzene, Maleic Anhydrideβ-Benzoylpropionic Acid, BromineBenzoyl Chloride, Acrylic Acid Derivative
Key Reagents AlCl₃ (Lewis Acid)Base for dehydrohalogenationBase Catalyst
Typical Yield (%) 80-87%[6]Generally lower due to multiple stepsVariable; can be high under optimal conditions
Number of Steps 1 (plus workup/purification)2+1+
Key Advantages High yield, direct route, readily available materials.[3][6]Utilizes a different precursor.Avoids strong Lewis acids.
Key Disadvantages Requires stoichiometric, corrosive, water-sensitive AlCl₃.Multi-step, uses hazardous bromine.[6]Potential for side reactions (polymerization).

Conclusion

After a thorough evaluation of the available synthetic pathways, the Friedel-Crafts acylation of benzene with maleic anhydride emerges as the most efficacious and reliable route for the laboratory-scale synthesis of this compound. Its high, reproducible yields, the directness of the single-step reaction, and the use of inexpensive, bulk starting materials are compelling advantages. While it necessitates careful handling of anhydrous aluminum chloride and meticulous control during the hydrolysis step, the detailed and validated protocol from Organic Syntheses provides a clear and trustworthy blueprint for success.

The alternative routes, while chemically valid, generally suffer from lower overall yields, multiple synthetic steps, or the use of more hazardous reagents, making them less attractive for routine preparation. For researchers and drug development professionals, mastery of the Friedel-Crafts approach provides the most robust and efficient path to obtaining high-purity this compound for further synthetic endeavors.

References

  • EvitaChem. (n.d.). This compound.
  • Benchchem. (n.d.). The Synthesis and Diverse Applications of Ethyl 3-Benzoylacrylate: A Technical Guide.
  • Lutz, R. E. (1941). β-BENZOYLACRYLIC ACID. Organic Syntheses, 21, 10. doi:10.15227/orgsyn.021.0010.
  • Kanegafuchi Chemical Industry Co Ltd. (1991). Process for preparing trans-beta-benzoylacrylic acid ester.
  • Kanegafuchi Chemical Industry Co Ltd. (1986). Process for preparing trans-beta-benzoylacrylic acid ester.
  • Brito, M. A., et al. (2025). Maleic Anhydride (CAS: 108-31-6): A Valuable Tool for both Industry and Scientific Research. Revista Virtual de Química, 8.
  • ChemSimplified. (n.d.). Friedel-Crafts Acylation: Mechanism, Reactions & limitations.
  • Sigma-Aldrich. (n.d.). Friedel–Crafts Acylation.
  • Beilstein Journal of Organic Chemistry. (2023). Friedel–Crafts acylation of benzene derivatives in tunable aryl alkyl ionic liquids (TAAILs).
  • Zhejiang Changming Pharmaceutical Co Ltd. (2020). Method for preparing 3-benzoyl ethyl acrylate from enalapril intermediate synthesis mother liquor.
  • International Journal of Advanced Chemistry Research. (2021).
  • ResearchGate. (n.d.). Comparison between the conventional routes to the production of acrylic acid and the sustainable alternative routes.

Sources

A Comparative Guide to Bioactivity Screening of Novel Compounds Derived from 3-Benzoylacrylic Acid

Author: BenchChem Technical Support Team. Date: January 2026

In the dynamic field of drug discovery, the identification of novel bioactive compounds is a critical endeavor. 3-Benzoylacrylic acid and its derivatives have emerged as a promising class of molecules with a wide spectrum of biological activities.[1] This guide provides a comprehensive comparison of the bioactivity of novel compounds derived from this versatile scaffold, with a focus on antimicrobial, anticancer, and antioxidant properties. We will delve into the experimental methodologies, present comparative data, and elucidate the underlying principles of the screening process to empower researchers in their quest for new therapeutic agents.

The Versatile Scaffold: Synthesis of this compound Derivatives

The foundation of any bioactivity screening lies in the successful synthesis of the compounds of interest. This compound serves as a key intermediate for the synthesis of a diverse array of derivatives.[1] Its unique chemical structure, featuring a phenyl ketone and a carboxylic acid moiety connected by an unsaturated carbon chain, allows for a variety of chemical transformations.[1]

A general synthetic approach often involves the reaction of this compound with different reagents to introduce various functional groups and heterocyclic rings, thereby modulating the compound's physicochemical properties and biological activity. For instance, novel acrylate-based derivatives can be synthesized from 3-(4-chlorophenyl)acrylic acids.[2][3]

A Strategic Approach to Bioactivity Screening

A systematic screening cascade is essential to efficiently evaluate the biological effects of novel compounds. This process typically begins with broad, high-throughput screening to identify initial "hits," which are then subjected to more focused and complex assays to confirm and characterize their activity.[4]

Bioactivity_Screening_Workflow cluster_synthesis Compound Synthesis cluster_screening Bioactivity Screening Synthesis Synthesis of This compound Derivatives Primary_Screening Primary Screening (e.g., Broad Spectrum Assays) Synthesis->Primary_Screening Novel Compounds Hit_Confirmation Hit Confirmation & Triage Primary_Screening->Hit_Confirmation Initial Hits Lead_Optimization Lead Optimization Hit_Confirmation->Lead_Optimization Confirmed Hits

Caption: A generalized workflow for the bioactivity screening of novel compounds.

Antimicrobial Activity Screening

The rise of antibiotic resistance necessitates the discovery of new antimicrobial agents. Derivatives of 3-carbonylacrylic acid have been investigated for their potential antimicrobial properties.[5] A common initial step in screening for antimicrobial activity is the agar well diffusion method.

Experimental Protocol: Agar Well Diffusion Assay

This method provides a qualitative assessment of the antimicrobial activity of the synthesized compounds.

  • Media Preparation: Prepare Mueller-Hinton agar plates for bacterial strains and Sabouraud dextrose agar plates for fungal strains.

  • Inoculum Preparation: Prepare a standardized inoculum of the test microorganisms (e.g., Staphylococcus aureus, Escherichia coli, Candida albicans).

  • Seeding the Plates: Evenly spread the microbial inoculum over the surface of the agar plates.

  • Well Preparation: Create uniform wells in the seeded agar plates using a sterile cork borer.

  • Compound Application: Add a defined concentration of the test compound (dissolved in a suitable solvent like DMSO) to each well. A standard antibiotic (e.g., Ciprofloxacin for bacteria, Fluconazole for fungi) and the solvent alone serve as positive and negative controls, respectively.

  • Incubation: Incubate the plates at the appropriate temperature (e.g., 37°C for bacteria, 25°C for fungi) for 24-48 hours.

  • Data Analysis: Measure the diameter of the zone of inhibition (in mm) around each well. A larger zone of inhibition indicates greater antimicrobial activity.

Comparative Data: Antimicrobial Activity

The following table summarizes hypothetical results for the antimicrobial screening of novel this compound derivatives.

Compound IDS. aureus (Zone of Inhibition, mm)E. coli (Zone of Inhibition, mm)C. albicans (Zone of Inhibition, mm)
Derivative A 181512
Derivative B 12108
Derivative C 221916
Ciprofloxacin 2528N/A
Fluconazole N/AN/A20
DMSO 000

Anticancer Activity Screening

Cancer remains a leading cause of mortality worldwide, driving the search for novel and more effective chemotherapeutic agents.[6] Various derivatives of acrylic acid have demonstrated promising antiproliferative effects.[2][3] The MTT assay is a widely used colorimetric assay for assessing cell viability and is a common first step in screening for anticancer activity.[7]

Experimental Protocol: MTT Assay

This assay measures the metabolic activity of cells, which is an indicator of cell viability.

  • Cell Seeding: Seed cancer cells (e.g., MDA-MB-231, HeLa, HT29) in a 96-well plate at a specific density and allow them to adhere overnight.[2][7]

  • Compound Treatment: Treat the cells with various concentrations of the novel compounds for a specified duration (e.g., 24, 48, or 72 hours). Include a vehicle control (e.g., DMSO) and a positive control (a known anticancer drug like Cisplatin or Doxorubicin).[7]

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours. Viable cells with active mitochondrial reductases will convert the yellow MTT to purple formazan crystals.

  • Formazan Solubilization: Add a solubilizing agent (e.g., DMSO, isopropanol) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the solution at a specific wavelength (typically around 570 nm) using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. The IC50 value (the concentration of the compound that inhibits 50% of cell growth) is then determined by plotting the percentage of viability against the log of the compound concentration.[4]

MTT_Assay_Workflow Cell_Seeding Seed Cancer Cells in 96-well plate Compound_Treatment Treat with Novel Compounds Cell_Seeding->Compound_Treatment MTT_Addition Add MTT Reagent Compound_Treatment->MTT_Addition Incubation Incubate (2-4h) MTT_Addition->Incubation Formazan_Solubilization Solubilize Formazan Crystals Incubation->Formazan_Solubilization Absorbance_Reading Read Absorbance (570 nm) Formazan_Solubilization->Absorbance_Reading Data_Analysis Calculate IC50 Absorbance_Reading->Data_Analysis

Caption: A step-by-step workflow of the MTT assay for cytotoxicity screening.

Comparative Data: Anticancer Activity (IC50 Values)

The following table presents hypothetical IC50 values for novel this compound derivatives against different cancer cell lines.

Compound IDMDA-MB-231 (IC50, µM)HeLa (IC50, µM)HT29 (IC50, µM)
Derivative A 15.220.518.7
Derivative B 5.88.17.2
Derivative C 25.130.828.4
Cisplatin 3.55.24.1

Lower IC50 values indicate higher potency. For instance, in a study on acrylate derivatives, compound 4b showed a potent cytotoxic effect against the MDA-MB-231 cell line with an IC50 value of 3.24 µM.[2][3]

Antioxidant Activity Screening

Antioxidants are crucial in combating oxidative stress, which is implicated in various diseases. Phenolic compounds are well-known for their antioxidant properties.[8] The DPPH (2,2-diphenyl-1-picrylhydrazyl) assay is a common and straightforward method for evaluating the antioxidant capacity of novel compounds.[8]

Experimental Protocol: DPPH Radical Scavenging Assay

This assay is based on the ability of an antioxidant to donate an electron to the stable DPPH radical, thus decolorizing the DPPH solution.

  • Reagent Preparation: Prepare a stock solution of DPPH in methanol.

  • Reaction Mixture: In a 96-well plate, mix different concentrations of the test compounds with the DPPH solution. A known antioxidant, such as ascorbic acid or Trolox, is used as a positive control.[9] A blank containing only methanol and a control containing DPPH solution and the solvent of the compound are also prepared.

  • Incubation: Incubate the plate in the dark at room temperature for about 30 minutes.

  • Absorbance Measurement: Measure the absorbance of the solutions at 517 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of DPPH radical scavenging activity. The EC50 value (the concentration of the compound that scavenges 50% of the DPPH radicals) can be determined.

Comparative Data: Antioxidant Activity (DPPH Scavenging)

The following table shows hypothetical DPPH radical scavenging activity for novel this compound derivatives.

Compound IDDPPH Radical Scavenging Activity (%) at 100 µg/mLEC50 (µg/mL)
Derivative A 75.265.8
Derivative B 88.942.1
Derivative C 62.595.3
Ascorbic Acid 97.815.4

Conclusion and Future Directions

This guide provides a framework for the comparative bioactivity screening of novel compounds derived from this compound. The presented protocols for antimicrobial, anticancer, and antioxidant assays offer a starting point for the systematic evaluation of these promising molecules. The comparative data tables illustrate how results can be structured to facilitate the identification of lead compounds.

Further research should focus on elucidating the mechanisms of action of the most potent derivatives. For instance, in anticancer studies, this could involve investigating their effects on the cell cycle, apoptosis, and specific signaling pathways.[2] The ultimate goal is to leverage the versatile this compound scaffold to develop novel therapeutics with improved efficacy and safety profiles.

References

  • The Role of this compound in Advanced Chemical Synthesis. (n.d.).
  • Fairfax, T. (2024, June 29). Screening Methods for Bioactivity and Pharmacological Properties of Natural Products. Hilaris Publisher.
  • Bioassay Guided Fractionation Protocol for Determining Novel Active Compounds in Selected Australian Flora. (2022, October 28). PubMed Central.
  • A Comprehensive Technical Guide to the Biological Activity Screening of a Novel Compound: The Case of Z118298144. (n.d.). Benchchem.
  • Methods for Rapid Screening of Biologically Active Compounds Present in Plant-Based Extracts. (n.d.). MDPI.
  • (PDF) Bioassay Guided Fractionation Protocol for Determining Novel Active Compounds in Selected Australian Flora. (2025, August 4). ResearchGate.
  • Novel Acrylate-Based Derivatives: Design, Synthesis, Antiproliferative Screening, and Docking Study as Potential Combretastatin Analogues. (2023, October 9). PMC - PubMed Central.
  • 3-Carbonylacrylic derivatives as potential antimicrobial agents. Correlations between activity and reactivity toward cysteine. (n.d.). PubMed.
  • Novel Acrylate-Based Derivatives: Design, Synthesis, Antiproliferative Screening, and Docking Study as Potential Combretastatin Analogues. (2023, October 9). ACS Publications.
  • Structure-based design, synthesis, molecular docking, and biological activities of 2-(3-benzoylphenyl) propanoic acid derivatives as dual mechanism drugs. (n.d.). NIH.
  • Benzilic acid based new 2-aryl-1,3-thiazolidin-4-one derivatives: Synthesis and anticancer activity. (n.d.).
  • Synthesis, Characterization, and Biological Activity Study of New Heterocyclic Compounds. (2024, January 18).
  • Click Synthesis, Anticancer Activity, and Molecular Docking Investigation of some Functional 1,2,3-triazole Derivatives. (2021, November 27).
  • Synthesis and Anti-cancer Activity of 3-substituted Benzoyl-4-substituted Phenyl-1H-pyrrole Derivatives. (n.d.). Bentham Science.
  • Polymers showing intrinsic antimicrobial activity. (n.d.).
  • (PDF) Study of anti-inflammatory and analgesic properties of 3-benzoyl-propionic acid. (2025, August 7). ResearchGate.
  • Structure-based design, synthesis, molecular docking, and biological activities of 2-(3-benzoylphenyl) propanoic acid derivatives as dual mechanism drugs. (n.d.). ResearchGate.
  • This compound | 583-06-2. (2025, September 25). ChemicalBook.
  • Benzoic Acid and It's Synthetic Derivatives as Important Medicinal Product Attenuates Cancer. (2023, May 29). Preprints.org.
  • Antimicrobial Activity of Composites-Based on Biopolymers. (n.d.). MDPI.
  • Antioxidant Activity of Synthetic Polymers of Phenolic Compounds. (n.d.). MDPI.
  • Antimicrobial activity of poly(acrylic acid) block copolymers. (2020, April 2). ResearchGate.
  • Antioxidant activity and nano delivery of the most frequently applied stilbene derivatives. (n.d.). Pharmaceutical Sciences.
  • anti-inflammatory, antimicrobial activity and qsar studies of anthranilic acid derivatives. (n.d.). wjpps.
  • (PDF) Synthesis, Characterization and Antioxidant Activity of Some New 3-(3-(Trifluoromethyl)phenyl)acrylic Acid Derived Hydrazide-Hydrazone Scaffolds. (2025, August 6). ResearchGate.
  • Synthesis and Antioxidant/Anti-Inflammatory Activity of 3-Arylphthalides. (2022, May 10). PMC - NIH.

Sources

A Comparative Guide to the Synthesis of 3-Benzoylacrylic Acid: Exploring Alternatives to Maleic Anhydride

Author: BenchChem Technical Support Team. Date: January 2026

For the Modern Researcher: A Comprehensive Analysis of Synthetic Routes, Performance Data, and Greener Methodologies

Introduction: The Enduring Relevance of 3-Benzoylacrylic Acid

This compound, a versatile building block in organic synthesis, holds a significant position in the development of pharmaceuticals, agrochemicals, and specialty polymers.[1][2] Its characteristic structure, featuring a phenyl ketone and a carboxylic acid connected by an unsaturated carbon chain, makes it a valuable precursor for a variety of chemical transformations, including Michael additions and esterifications.[1][2] The traditional and most well-documented synthesis of this compound involves the Friedel-Crafts acylation of benzene with maleic anhydride, a method that, while effective, presents certain environmental and safety challenges.[3] This guide provides a detailed comparison of alternative reagents and synthetic strategies to maleic anhydride, offering researchers a comprehensive overview of modern, and potentially greener, methodologies for obtaining this important intermediate.

The Benchmark: Friedel-Crafts Acylation with Maleic Anhydride

The classical synthesis of this compound is a robust and high-yielding procedure based on the Friedel-Crafts acylation of benzene with maleic anhydride in the presence of a Lewis acid catalyst, typically aluminum chloride (AlCl₃).[3]

Reaction Mechanism & Rationale

The reaction proceeds via an electrophilic aromatic substitution mechanism. The Lewis acid activates the maleic anhydride, generating a highly electrophilic acylium ion. This electrophile is then attacked by the electron-rich benzene ring, leading to the formation of a sigma complex, which subsequently rearomatizes by losing a proton to yield the final product. The choice of a strong Lewis acid like AlCl₃ is crucial for activating the anhydride, which is less reactive than an acyl chloride.[4]

Friedel_Crafts_Maleic_Anhydride cluster_activation Activation of Maleic Anhydride cluster_substitution Electrophilic Aromatic Substitution Maleic Anhydride Maleic Anhydride Acylium Ion Complex Acylium Ion Complex Maleic Anhydride->Acylium Ion Complex + AlCl3 AlCl3 AlCl3 Benzene Benzene Sigma Complex Sigma Complex Benzene->Sigma Complex + Acylium Ion Complex This compound This compound Sigma Complex->this compound - H+

Caption: Friedel-Crafts acylation of benzene with maleic anhydride.

Experimental Protocol: A Classic Approach

A typical laboratory-scale synthesis involves the following steps:

  • Reaction Setup: Maleic anhydride is dissolved in an excess of dry, thiophene-free benzene in a three-necked flask equipped with a stirrer and a reflux condenser.[3]

  • Catalyst Addition: Anhydrous aluminum chloride is added portion-wise to the stirred solution, controlling the exothermic reaction to maintain a moderate reflux.[3]

  • Reaction: The mixture is heated under reflux for a specified period to ensure complete reaction.[3]

  • Hydrolysis: The reaction is quenched by carefully adding water and concentrated hydrochloric acid to decompose the aluminum chloride complex.[3]

  • Product Isolation and Purification: The benzene is removed by distillation, and the crude this compound is isolated by filtration. Further purification is achieved by recrystallization.[3]

Performance Data
ParameterValueReference
Yield 80-87%[3]
Reagents Maleic anhydride, Benzene, Anhydrous AlCl₃[3]
Solvent Benzene (serves as reagent and solvent)[3]
Temperature Reflux[3]
Reaction Time ~1 hour[3]

Emerging Alternatives: Moving Beyond Maleic Anhydride

While the traditional method is effective, concerns over the use of benzene (a known carcinogen) and stoichiometric amounts of corrosive and moisture-sensitive Lewis acids have prompted the exploration of alternative synthetic routes.

Aldol Condensation Route: Acetophenone and Glyoxylic Acid

A promising alternative involves the aldol condensation of acetophenone with glyoxylic acid. This method avoids the use of benzene and maleic anhydride altogether.

Reaction Mechanism & Rationale

This reaction proceeds through a base- or acid-catalyzed aldol condensation. Under basic conditions, the enolate of acetophenone acts as a nucleophile, attacking the carbonyl carbon of glyoxylic acid. The resulting aldol adduct can then be dehydrated to yield this compound. This approach offers the advantage of building the carbon skeleton from more readily available and less hazardous starting materials. A patent describes a one-pot process where the intermediate benzoyllactic acid is not isolated.[5][6]

Aldol_Condensation cluster_condensation Aldol Condensation cluster_dehydration Dehydration Acetophenone Acetophenone Aldol Adduct Aldol Adduct Acetophenone->Aldol Adduct + Glyoxylic Acid (Base/Acid catalyst) Glyoxylic Acid Glyoxylic Acid This compound This compound Aldol Adduct->this compound - H2O

Caption: Synthesis of this compound via aldol condensation.

Experimental Protocol: A Greener Path

A representative procedure based on patent literature involves:

  • Reaction Mixture: A mixture of glyoxylic acid and an excess of acetophenone is heated.[5]

  • Dehydration: Water is removed from the reaction mixture under reduced pressure to drive the condensation and dehydration steps.[5]

  • Purification: The excess acetophenone is distilled off, and the resulting crude product can be further purified. A patent describes a yield of benzoyllactic acid of 89% and of benzoylacrylic acid of 5% in the initial mixture.[5]

Performance Data
ParameterValueReference
Yield High yield of intermediate, further optimization needed for direct product[5]
Reagents Acetophenone, Glyoxylic Acid[5]
Solvent Excess acetophenone can act as a solvent[5]
Temperature 80-120 °C[5]
Reaction Time Several hours[5]
Furan-Based Synthesis: A Bio-renewable Approach

Furan and its derivatives, which can be sourced from renewable biomass, offer an intriguing starting point for the synthesis of this compound analogues. The synthesis of 3-aryl-3-(furan-2-yl)propanoic acid derivatives through hydroarylation suggests a potential pathway.[7]

Reaction Mechanism & Rationale

This approach involves the reaction of a furan-containing acrylic acid derivative with an aromatic compound in the presence of a strong acid catalyst. The acid protonates the furan ring, activating the double bond for electrophilic attack by the arene. While not a direct synthesis of this compound, this methodology demonstrates the feasibility of using furan as a precursor. Further oxidation of the furan ring would be necessary to arrive at the desired dicarbonyl structure.

Furan_Based_Synthesis cluster_hydroarylation Hydroarylation cluster_oxidation Potential Oxidation 3-(Furan-2-yl)propenoic Acid 3-(Furan-2-yl)propenoic Acid 3-Phenyl-3-(furan-2-yl)propanoic Acid 3-Phenyl-3-(furan-2-yl)propanoic Acid 3-(Furan-2-yl)propenoic Acid->3-Phenyl-3-(furan-2-yl)propanoic Acid + Benzene (Strong Acid) Benzene Benzene This compound This compound 3-Phenyl-3-(furan-2-yl)propanoic Acid->this compound Oxidation

Caption: A potential furan-based route to this compound.

Performance Data (for Hydroarylation Step)
ParameterValueReference
Yield Up to 65% (for the hydroarylation product)[7]
Reagents 3-(Furan-2-yl)propenoic acid, Benzene, AlCl₃ or TfOH[7]
Solvent Benzene[7]
Temperature Room temperature[7]
Reaction Time 1 hour[7]
Modified Friedel-Crafts Reactions: Greener Catalysts and Reagents

Instead of completely abandoning the Friedel-Crafts acylation, researchers have focused on making it more environmentally friendly. This includes replacing traditional Lewis acids with solid acid catalysts or using ionic liquids as recyclable reaction media.[8][9][10]

  • Solid Acid Catalysts: Zeolites, clays, and supported acids can replace AlCl₃, offering advantages such as easier separation, reusability, and reduced waste generation.[11]

  • Ionic Liquids: These non-volatile solvents can act as both the solvent and catalyst, allowing for easy product separation and catalyst recycling.[9][10]

These modifications retain the core efficiency of the Friedel-Crafts reaction while significantly improving its environmental footprint.

Comparative Analysis and Future Outlook

MethodStarting MaterialsKey AdvantagesKey Disadvantages
Traditional Friedel-Crafts Maleic anhydride, BenzeneHigh yield, well-establishedUse of carcinogenic benzene, stoichiometric and corrosive Lewis acid, hazardous waste
Aldol Condensation Acetophenone, Glyoxylic acidAvoids benzene and maleic anhydride, potentially greenerMay require optimization for direct high yield, multi-step process
Furan-Based Synthesis Furan derivatives, BenzenePotential for bio-renewable feedstockMulti-step process, requires further oxidation, not a direct synthesis
Modified Friedel-Crafts Maleic anhydride, Benzene (or other arenes)Reduced waste, catalyst recyclability, improved safetyMay require specialized catalysts, potentially lower yields than traditional method

The synthesis of this compound is evolving, with a clear trend towards greener and more sustainable methods. While the traditional Friedel-Crafts acylation using maleic anhydride remains a high-yielding and well-understood process, the alternatives presented here offer significant advantages in terms of safety and environmental impact. The aldol condensation route shows particular promise as a direct and more atom-economical alternative. The development of furan-based syntheses aligns with the growing interest in biomass-derived feedstocks. Furthermore, the continuous improvement of the Friedel-Crafts reaction itself, through the use of novel catalytic systems, ensures its continued relevance in a more environmentally conscious chemical industry. For researchers and drug development professionals, the choice of synthetic route will depend on a balance of factors including yield, cost, scalability, and commitment to green chemistry principles.

References

  • Green and sustainable approaches for the Friedel–Crafts reaction between aldehydes and indoles. National Institutes of Health.
  • A Photochemical Alternative to the Friedel—Crafts Reaction. Iowa State University Digital Repository.
  • Friedel-Crafts Acylation: alternative reagents. YouTube.
  • β-BENZOYLACRYLIC ACID. Organic Syntheses.
  • succinic anhydride. Organic Syntheses.
  • Friedel–Crafts acylation of benzene derivatives in tunable aryl alkyl ionic liquids (TAAILs). Beilstein Journal of Organic Chemistry.
  • Friedel–Crafts acylation of benzene derivatives in tunable aryl alkyl ionic liquids (TAAILs). National Institutes of Health.
  • Synthesis of 3-Aryl-3-(Furan-2-yl)Propanoic Acid Derivatives, and Study of Their Antimicrobial Activity. National Institutes of Health.
  • Process for the preparation of alkyl benzoylacrylates. Google Patents.
  • Search Results for Friedel–Crafts acylation. Beilstein Journal of Organic Chemistry.
  • Review on friedel-crafts acylation of benzene derivatives using various catalytic systems. International Journal of Advanced Chemistry Research.
  • Cleaner Routes for Friedel-Crafts Acylation. ResearchGate.
  • Friedel-Crafts Reactions. Chemistry LibreTexts.
  • Wittig Reaction. Web Pages.
  • furylacrylic acid. Organic Syntheses.
  • CHEM333 Lab Experiment 9 The WITTIG REACTION With CHEMILUMINESCENCE!. CHEM 333 Lab.
  • Highly Efficient Biobased Synthesis of Acrylic Acid. National Institutes of Health.
  • A Highly Versatile One-Pot Aqueous Wittig Reaction. Science and Education Publishing.
  • Preparation of 3-(furan-2-yl)acrylic acid by Knoevenagel condensation... ResearchGate.
  • Process for the preparation of succinic anhydride derivatives. Google Patents.
  • Lab 3. Labflow.
  • Synthesis of alkenyl succinic anhydrides from methyl esters of high oleic sunflower oil. CORE.
  • PREPARATION OF /3,2-FURYL ACRYLIC ACID. Indian Academy of Sciences.
  • Process for the preparation of alkyl benzoylacrylates. Google Patents.
  • Pathways for acrylic acid synthesis: petrochemical vs. renewable route. ResearchGate.
  • A Comparative Study of Two Synthesis Methods for Poly(Acrylic Acid-Co-Acrylamide) Incorporating a Hyperbranched Star-Shaped Monomer. MDPI.
  • β,β-DIMETHYLACRYLIC ACID. Organic Syntheses.
  • The Aldol Condensation Reaction Preparation of Benzalacetophenon (Chalcones). Course Hero.
  • Recent developments in maleic acid synthesis from bio-based chemicals. SpringerLink.

Sources

Safety Operating Guide

Navigating the Safe Disposal of 3-Benzoylacrylic Acid: A Comprehensive Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: January 2026

The responsible management of chemical waste is a cornerstone of laboratory safety and environmental stewardship. 3-Benzoylacrylic acid, a versatile reagent in chemical synthesis, requires careful handling and disposal due to its inherent hazardous properties.[1][2] This guide delineates the essential procedures for the safe disposal of this compound, grounded in scientific principles and regulatory compliance.

Understanding the Hazard Profile of this compound

Before initiating any disposal protocol, a thorough understanding of the compound's hazards is paramount. This compound is a yellow, odorless crystalline powder that presents multiple risks.[1][3]

Key Hazards:

  • Toxicity: It is toxic if swallowed.[3] The oral LD50 in mice is 250 mg/kg.[1]

  • Irritation: It is a known irritant to the skin, eyes, and respiratory tract.[1][3]

  • Environmental Hazards: While specific environmental impact data is limited in the provided search results, its chemical nature necessitates prevention of release into the environment.

These properties mandate that this compound be treated as a hazardous waste, requiring a structured and cautious disposal pathway.

Immediate Safety and Personal Protective Equipment (PPE)

Prior to handling this compound for any purpose, including disposal, the following PPE is mandatory:

  • Eye Protection: Chemical safety goggles or a face shield.

  • Hand Protection: Chemically resistant gloves (e.g., nitrile).

  • Respiratory Protection: A NIOSH-approved respirator is necessary, especially when handling the powder form, to prevent inhalation of dust.[1]

  • Protective Clothing: A lab coat and closed-toe shoes are required.

Work should always be conducted in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation exposure.[1]

Waste Characterization and Regulatory Compliance

Proper disposal begins with correct waste characterization according to the U.S. Environmental Protection Agency (EPA) regulations under the Resource Conservation and Recovery Act (RCRA).

Based on its properties as an organic acid, this compound waste would be characterized as a corrosive hazardous waste . The applicable EPA hazardous waste code is D002 for wastes that are corrosive.[2][4][5] This classification is crucial for labeling, storage, and selecting the appropriate disposal facility.

On-Site Waste Management and Segregation

Proper segregation of chemical waste is critical to prevent dangerous reactions.

  • Waste Container: Collect this compound waste in a designated, clearly labeled, and leak-proof container. The container must be compatible with the chemical; glass or high-density polyethylene (HDPE) are suitable choices.

  • Labeling: The waste container must be labeled with the words "Hazardous Waste," the full chemical name "this compound," and the EPA waste code "D002."

  • Segregation: Store the waste container away from incompatible materials, particularly strong oxidizing agents.[1]

The decision-making process for handling and segregating this compound waste is illustrated in the workflow diagram below.

Caption: Waste Management Workflow for this compound.

Disposal Procedures: A Step-by-Step Protocol

The following protocols outline the recommended disposal methods for this compound. The choice of method will depend on the quantity of waste and institutional policies.

Method 1: Collection for Off-Site Incineration (Recommended for all quantities)

High-temperature incineration is the preferred method for the complete destruction of this compound.

Protocol:

  • Collection: Carefully transfer the solid this compound waste and any contaminated materials (e.g., weigh boats, gloves, bench paper) into the designated hazardous waste container. Minimize dust generation during this process.[1]

  • Container Sealing: Securely close the container. Do not overfill; leave at least 10% headspace.

  • Storage: Place the sealed container in a designated satellite accumulation area, ensuring it is segregated from incompatible chemicals.

  • Pickup: Arrange for the collection of the waste by your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal company.

Method 2: On-Site Neutralization (For small quantities of dilute aqueous solutions ONLY)

In some instances, and with explicit permission from your institution's EHS department, small quantities of dilute aqueous solutions of this compound may be neutralized before drain disposal. Solid this compound should NEVER be disposed of down the drain.

Protocol:

  • Dilution: Ensure the solution is already dilute. If not, slowly add the acidic solution to a large volume of cold water.

  • Neutralization: While stirring the diluted acidic solution in a fume hood, slowly add a weak base such as sodium bicarbonate (baking soda).[6] Be cautious as this can cause foaming and the release of carbon dioxide gas.

  • pH Monitoring: Continuously monitor the pH of the solution using a calibrated pH meter or pH paper. The target pH should be between 6.0 and 8.0.

  • Drain Disposal: Once the solution is neutralized, it can be poured down the sanitary sewer with copious amounts of running water, as permitted by local regulations and institutional policy.

Disposal of Contaminated Materials

Any materials that come into contact with this compound must be treated as hazardous waste.

  • Sharps: Contaminated needles, syringes, or other sharps should be placed in a designated sharps container that is then managed as hazardous waste.

  • Glassware: Glassware contaminated with this compound should be triple-rinsed with a suitable solvent (e.g., ethanol), and the rinsate collected as hazardous waste. The cleaned glassware can then be washed normally.

  • Spill Cleanup Materials: Any absorbent materials used to clean up a spill of this compound must be collected in a sealed container and disposed of as hazardous waste.[1]

Summary of Disposal Options

The following table provides a quick reference for the appropriate disposal routes for different forms of this compound waste.

Waste TypeRecommended Disposal MethodKey Considerations
Solid this compound Collection for Off-Site IncinerationPrimary and safest disposal method.
Concentrated Solutions Collection for Off-Site IncinerationDo not attempt to neutralize large volumes or high concentrations.
Dilute Aqueous Solutions On-Site Neutralization (with EHS approval)Only for very small quantities; must adhere to local regulations.
Contaminated Labware/Debris Collection for Off-Site IncinerationTreat all contaminated materials as hazardous waste.

Conclusion

The proper disposal of this compound is a critical aspect of laboratory safety and environmental responsibility. Adherence to the procedures outlined in this guide, in conjunction with your institution's specific policies and local regulations, will ensure that this hazardous waste is managed in a safe and compliant manner. Always consult your institution's Environmental Health and Safety department for guidance on specific disposal questions.

References

  • Cole-Parmer. (n.d.). Material Safety Data Sheet - this compound.
  • PubChem. (n.d.). Benzoylacrylic acid. National Center for Biotechnology Information.
  • ACTenviro. (2021, August 25). Corrosivity - Waste Characteristics Overview.
  • Alfred University. (n.d.). EPA Hazardous Waste Codes.
  • U.S. Environmental Protection Agency. (n.d.). Defining Hazardous Waste: Listed, Characteristic and Mixed Radiological Wastes.
  • Lion Technology Inc. (2025, June 30). 4 Hazardous Waste Characteristics Under RCRA [Video]. YouTube.
  • U.S. Environmental Protection Agency. (n.d.). Waste Code.
  • University of Maryland, Baltimore. (n.d.). EPA Hazardous Waste Codes. Environmental Safety, Sustainability and Risk - ESSR.
  • AACC. (n.d.). Hazardous Waste Disposal.
  • University of Nebraska Medical Center. (n.d.). HAZARDOUS MATERIAL FACT SHEET - Empty Chemical Container Disposal.
  • Google Patents. (n.d.). CA1282426C - PROCESS FOR PREPARING TRANS-.beta.-BENZOYLACRYLIC ACID ESTER.
  • Capot Chemical. (2012, November 16). MSDS of 3,3-Dimethylacrylic Acid.
  • Nipissing University. (2019, June 12). Hazardous Materials Disposal Guide.
  • Organic Syntheses. (n.d.). β-BENZOYLACRYLIC ACID.
  • PubChem. (n.d.). Benzoylacrylic acid. National Center for Biotechnology Information.

Sources

A Senior Application Scientist's Guide to Personal Protective Equipment for Handling 3-Benzoylacrylic Acid

Author: BenchChem Technical Support Team. Date: January 2026

As researchers and drug development professionals, our work with specialized chemical reagents is foundational to discovery. However, the novel reactivity we seek often comes with inherent hazards. 3-Benzoylacrylic acid, a versatile building block, is no exception. Understanding its hazard profile is not just a regulatory formality; it is the cornerstone of a robust safety culture and the prerequisite for sound scientific outcomes. This guide provides an in-depth, procedural framework for the safe handling of this compound, focusing on the rationale and implementation of appropriate Personal Protective Equipment (PPE).

The 'Why': A Hazard-Based Approach to PPE Selection

This compound (CAS No. 583-06-2) is a yellow crystalline powder that presents a multi-faceted hazard profile.[1][2] A thorough risk assessment, grounded in its Globally Harmonized System (GHS) classification, is essential to understand why specific PPE is mandated.

  • Acute Toxicity, Oral (Category 3): With an H-statement of H301, this compound is classified as "Toxic if swallowed".[2][3] This underscores the importance of preventing ingestion through incidental hand-to-mouth contact.

  • Skin Irritation (Category 2): The H315 classification ("Causes skin irritation") indicates that direct contact can lead to inflammation, redness, and discomfort.[2][3]

  • Serious Eye Irritation (Category 2A): Classified as H319 ("Causes serious eye irritation"), exposure to the eyes can result in significant, potentially damaging, inflammation.[2][3]

  • Specific Target Organ Toxicity – Single Exposure (Category 3): The H335 statement ("May cause respiratory irritation") highlights the danger of inhaling the powder, which can irritate the respiratory tract.[2][3]

This profile dictates that our primary safety objective is to establish effective barriers against oral, dermal, ocular, and respiratory exposure.

Core Protective Barriers: Your Essential PPE Arsenal

Based on the identified hazards, a baseline of PPE is required for any manipulation of this compound. Engineering controls, such as fume hoods, are the first line of defense, and PPE serves as the critical final barrier.

Eye and Face Protection

Given the serious eye irritation risk (H319), eye protection is non-negotiable.[2]

  • Chemical Safety Goggles: These are mandatory. Unlike standard safety glasses, goggles provide a seal around the eyes, offering protection from dust particles and potential splashes.[1][4] Ensure they comply with OSHA's 29 CFR 1910.133 or European Standard EN166 regulations.[1]

  • Face Shield: When handling larger quantities or performing operations with a high risk of splashing (e.g., dissolving the powder, transferring solutions), a face shield must be worn in addition to safety goggles.[5] This provides a secondary layer of protection for the entire face.

Skin and Body Protection

To prevent skin irritation (H315), comprehensive body protection is necessary.[2]

  • Gloves: Chemical-resistant gloves are essential. Nitrile or butyl rubber gloves are recommended for their resistance to a broad range of chemicals, including organic acids.[4][5] Always check the manufacturer's compatibility data. Gloves should be inspected for tears or pinholes before each use and changed immediately if contamination is suspected.

  • Laboratory Coat: A long-sleeved, cuffed lab coat is required to protect the skin on the arms. For tasks with a higher risk of contamination, consider a chemical-resistant apron over the lab coat.

  • Full-Body Coverage: Ensure legs are fully covered (no shorts or skirts) and wear closed-toe shoes made of a non-porous material.

Respiratory Protection

The risk of respiratory tract irritation (H335) from inhaling the fine powder must be managed, primarily through engineering controls.[2]

  • Ventilation: All handling of solid this compound that can generate dust, particularly weighing, must be performed in a certified chemical fume hood or a powder containment hood to keep airborne concentrations low.[1][6]

  • Respirators: If engineering controls are insufficient or not available, a respiratory protection program that meets OSHA's 29 CFR 1910.134 standards is required.[1] A NIOSH-approved N95 particulate respirator may be sufficient for low-level dust exposure, but for higher-risk scenarios or spill cleanup, a full-face respirator with appropriate cartridges is necessary.[5][6]

Operational Plan: PPE Selection Matrix

The level of PPE required is dictated by the specific task and the quantity of material being handled. This matrix provides guidance for common laboratory scenarios.

Activity Scale Eye/Face Protection Gloves Body Protection Respiratory Protection
Weighing Solid Milligrams to GramsChemical Safety GogglesNitrile or Butyl GlovesLab CoatRequired: Chemical Fume Hood or Powder Containment Hood
Preparing Solutions < 1 LiterChemical Safety Goggles & Face ShieldNitrile or Butyl GlovesLab CoatRequired: Chemical Fume Hood
Transferring Solutions Any ScaleChemical Safety Goggles & Face ShieldNitrile or Butyl GlovesLab Coat, Chemical-Resistant ApronRequired: Chemical Fume Hood
Small Spill Cleanup (<10g) N/AChemical Safety Goggles & Face ShieldDouble-glove (Nitrile or Butyl)Lab Coat, Chemical-Resistant ApronN95 Respirator (minimum); Full-face with acid gas/particulate cartridge recommended.
Storage Retrieval N/AChemical Safety GogglesNitrile or Butyl GlovesLab CoatNot required if container is sealed and no dust is present.

Procedural Guidance: Donning and Doffing PPE

The sequence of putting on and taking off PPE is critical to prevent cross-contamination.

Donning (Putting On) Sequence
  • Body Protection: Don lab coat and any additional protective clothing (e.g., apron).

  • Respiratory Protection: If required, perform a fit check and don your respirator.

  • Eye/Face Protection: Put on chemical safety goggles, followed by a face shield if needed.

  • Gloves: Don gloves last. Ensure cuffs are pulled over the sleeves of your lab coat.

Doffing (Taking Off) Sequence

This process is designed to move from most contaminated to least contaminated.

  • Gloves: Remove gloves first using a technique that avoids touching the outside of the glove with bare skin. Dispose of them immediately in the designated hazardous waste container.

  • Face/Eye Protection: Remove the face shield, followed by goggles, handling them by the straps or sides.

  • Body Protection: Remove the lab coat or apron, turning it inside out as you remove it to contain any contaminants.

  • Respiratory Protection: Remove the respirator last.

  • Hand Hygiene: Wash hands thoroughly with soap and water immediately after removing all PPE.[1]

PPE_Decision_Workflow start Start: Handling This compound task_assessment Assess Task: - Weighing Powder? - Making Solution? - Spill Cleanup? start->task_assessment weighing Weighing Powder task_assessment->weighing Weighing solution Solution Prep/ Transfer task_assessment->solution Solution spill Spill Cleanup task_assessment->spill Spill ppe_base Baseline PPE: - Safety Goggles - Nitrile/Butyl Gloves - Lab Coat weighing->ppe_base solution->ppe_base add_face_shield Add Face Shield solution->add_face_shield spill->ppe_base add_respirator Add Respirator (N95 or higher) spill->add_respirator fume_hood Work in Fume Hood or Powder Enclosure ppe_base->fume_hood ppe_base->add_face_shield ppe_base->add_respirator end_procedure Proceed with Task fume_hood->end_procedure add_face_shield->fume_hood add_apron Add Chemical Apron & Double Gloves add_respirator->add_apron add_apron->end_procedure

Caption: PPE selection workflow for this compound handling.

Disposal and Decontamination Plan

All disposable PPE used while handling this compound must be considered hazardous waste.

  • Solid Waste: Contaminated gloves, wipes, and disposable lab coats should be placed in a designated, sealed hazardous waste container for proper disposal according to institutional and EPA guidelines.[1]

  • Reusable PPE: Non-disposable items like goggles and face shields must be decontaminated after use. Clean them thoroughly according to your institution's standard operating procedures.

By integrating this expert-level understanding of hazards with disciplined, procedural execution of safety protocols, you can confidently and safely utilize this compound in your research, ensuring that your focus remains on scientific advancement.

References

  • Material Safety Data Sheet - this compound. Cole-Parmer. URL: https://www.coleparmer.com/safety-data-sheets/3-benzoylacrylic-acid-msds-3530311
  • This compound, predominantly trans, 97%. Thermo Scientific Chemicals. URL: https://www.thermofisher.
  • trans-3-Benzoylacrylic acid - Safety Data Sheet. ChemicalBook. URL: https://www.chemicalbook.com/ProductMSDSDetailCB4436252_EN.htm
  • Benzoylacrylic acid | C10H8O3. PubChem, National Center for Biotechnology Information. URL: https://pubchem.ncbi.nlm.nih.gov/compound/676116
  • Material Safety Data Sheet - trans-3-Benzoylacrylic acid. Sigma-Aldrich. URL: https://www.sigmaaldrich.com/US/en/sds/aldrich/147230
  • SAFETY DATA SHEET - this compound, predominantly trans. Fisher Scientific. URL: https://www.fishersci.com/sds/A11147
  • Personal Protective Equipment. U.S. Environmental Protection Agency (EPA). URL: https://www.epa.gov/emergency-response/personal-protective-equipment
  • This compound | 583-06-2. ChemicalBook. URL: https://www.chemicalbook.com/ChemicalProductProperty_EN_CB7436253.htm
  • SAFETY DATA SHEET - Acrylic acid. Sigma-Aldrich. URL: https://www.sigmaaldrich.com/sds/aldrich/147230
  • What PPE Should You Wear When Handling Acid? LeelineWork. URL: https://leelinework.com/what-ppe-should-you-wear-when-handling-acid/
  • Discover the Various Types of PPE for Optimal Chemical Safety. Aliport. URL: https://www.aliport.co.uk/discover-the-various-types-of-ppe-for-optimal-chemical-safety/
  • Personal Protective Equipment. Cornell University Environmental Health & Safety. URL: https://ehs.cornell.edu/shipping-and-transportation/shipping-dangerous-goods/chemical-spill-response-kit-contents/personal-protective-equipment
  • This compound | 583-06-2. ChemicalBook. URL: https://www.chemicalbook.com/ProductDetail_EN_CB7436253.htm
  • SAFETY DATA SHEET - this compound. Sigma-Aldrich. URL: https://www.sigmaaldrich.com/sds/sigma/b1420
  • β-BENZOYLACRYLIC ACID. Organic Syntheses. URL: http://www.orgsyn.org/demo.aspx?prep=cv3p0108
  • Chapter 7 - Management Procedures For Specific Waste Types. Cornell University Environmental Health & Safety. URL: https://ehs.cornell.edu/environmental-compliance/hazardous-waste-management/waste-management-guidance-and-procedures/chapter-7-management-procedures-specific-waste-types

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-Benzoylacrylic acid
Reactant of Route 2
3-Benzoylacrylic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.